molecular formula C10H15N8O13P3 B1226070 8-Azido-ATP CAS No. 53696-59-6

8-Azido-ATP

Katalognummer: B1226070
CAS-Nummer: 53696-59-6
Molekulargewicht: 548.19 g/mol
InChI-Schlüssel: PQISXOFEOCLOCT-UUOKFMHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Azido-ATP, also known as this compound, is a useful research compound. Its molecular formula is C10H15N8O13P3 and its molecular weight is 548.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQISXOFEOCLOCT-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N8O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968460
Record name 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53696-59-6
Record name 8-Azidoadenosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine-5'-triphosphate (8-Azido-ATP) is a crucial tool in chemical biology and drug discovery. As a photoaffinity analog of adenosine (B11128) triphosphate (ATP), it allows for the identification and characterization of ATP-binding proteins, including enzymes, receptors, and transporters. Upon photoactivation with UV light, the azido (B1232118) group at the 8-position of the adenine (B156593) ring forms a highly reactive nitrene intermediate, which covalently crosslinks to amino acid residues in the ATP-binding site of interacting proteins. This irreversible labeling enables researchers to elucidate protein function, validate drug targets, and screen for novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, along with its application in studying cellular signaling pathways.

Synthesis of this compound

The most common and efficient method for synthesizing this compound involves the nucleophilic substitution of 8-Bromo-ATP with an azide (B81097) salt. The following protocol outlines a typical procedure.

Experimental Protocol: Synthesis of this compound from 8-Bromo-ATP

Materials:

  • 8-Bromoadenosine-5'-triphosphate (8-Bromo-ATP)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Lithium azide (LiN₃) (optional, can be generated in situ)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-Bromo-ATP (1 equivalent) in anhydrous DMF.

  • Azide Addition: Add an excess of sodium azide (typically 3-5 equivalents) to the solution. Stir the mixture vigorously to ensure proper suspension of the salt.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent (DMF) is removed under reduced pressure using a rotary evaporator.

  • Precipitation: The crude product is often precipitated by the addition of a non-polar solvent like anhydrous diethyl ether. The precipitate is then collected by centrifugation or filtration.

  • Purification: The crude this compound is purified by preparative HPLC.

Purification of this compound

High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity this compound. Both ion-exchange and reverse-phase chromatography can be effectively employed.

Experimental Protocol: HPLC Purification of this compound

Method 1: Ion-Exchange Chromatography (IEC)

  • Principle: This method separates molecules based on their net charge. The negatively charged phosphate (B84403) groups of this compound interact with a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase.

  • Column: A strong anion-exchange (SAX) column is typically used.

  • Mobile Phase A: 20 mM Tris-HCl, pH 7.5

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Flow Rate: 1-2 mL/min for an analytical column; adjust for preparative columns.

  • Detection: UV absorbance at 281 nm.

Method 2: Reverse-Phase Ion-Pairing Chromatography (RP-IPC)

  • Principle: This technique separates molecules based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the charge of the phosphate groups, allowing the molecule to interact with the hydrophobic stationary phase.

  • Column: A C18 column is commonly used.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in 50% acetonitrile

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Flow Rate: 1-2 mL/min for an analytical column; adjust for preparative columns.

  • Detection: UV absorbance at 281 nm.

After HPLC purification, the fractions containing the pure this compound are collected, pooled, and lyophilized to obtain the final product as a stable powder.

Characterization and Quantitative Data

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques. The following tables summarize key quantitative data.

ParameterValueReference(s)
Molecular Formula C₁₀H₁₅N₈O₁₃P₃[1]
Molecular Weight 548.19 g/mol (free acid)[1]
Appearance Colorless to slightly yellow solution in water[1]
Purity (by HPLC) ≥ 95%[1]
Concentration (typical) 10 mM - 11 mM[1]
pH (in solution) 7.5 ± 0.5[1]
Spectroscopic PropertiesValueReference(s)
UV Absorbance (λmax) 281 nm[1]
Molar Extinction Coefficient (ε) 13.3 L mmol⁻¹ cm⁻¹ (at 281 nm, pH 7.5)[1]
¹H NMR Data not available in a structured format in search results.
³¹P NMR Data not available in a structured format in search results.
Mass Spectrometry Data not available in a structured format in search results.

Applications in Signaling Pathway Elucidation

This compound is extensively used to identify and characterize ATP-binding proteins involved in various signaling pathways. A prominent example is its use in studying purinergic receptors, such as P2Y receptors, which are G protein-coupled receptors (GPCRs) activated by extracellular nucleotides.

P2Y Receptor Signaling Pathway

The binding of an agonist, such as ATP or its analog this compound, to a P2Y receptor initiates a cascade of intracellular events. The specific signaling pathway activated depends on the G protein subtype to which the receptor is coupled (e.g., Gq/11, Gi/o, or Gs).

P2Y_Signaling cluster_membrane Plasma Membrane P2Y P2Y Receptor G_protein G Protein (Gq/11) P2Y->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP This compound (Agonist) ATP->P2Y Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Photoaffinity_Labeling_Workflow cluster_workflow Experimental Workflow Incubation 1. Incubation (Protein + this compound) UV_Irradiation 2. UV Irradiation (Crosslinking) Incubation->UV_Irradiation SDS_PAGE 3. SDS-PAGE (Separation) UV_Irradiation->SDS_PAGE Detection 4. Detection (Autoradiography/Western Blot) SDS_PAGE->Detection MS_Analysis 5. Mass Spectrometry (Protein Identification) Detection->MS_Analysis

References

An In-depth Technical Guide to 8-Azido-ATP: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and applications of 8-Azidoadenosine-5'-triphosphate (8-Azido-ATP), a critical tool in biochemical and pharmacological research. This photo-reactive and bio-orthogonal analog of ATP is instrumental in identifying and characterizing ATP-binding proteins through photoaffinity labeling and click chemistry.

Core Chemical Properties

This compound is a structural analog of adenosine (B11128) triphosphate where an azido (B1232118) (-N₃) group replaces the hydrogen atom at the 8th position of the adenine (B156593) ring. This modification confers unique photoreactive properties while largely maintaining the molecule's ability to interact with ATP-binding sites on proteins.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅N₈O₁₃P₃ (free acid)[1][2][3]
Molecular Weight 548.19 g/mol (free acid)[1][2][3]
Exact Mass 548.00 g/mol (free acid)[1][2][3]
Appearance Colorless to slightly yellow solution in water[1][2][3]
Purity ≥ 95% (HPLC)[1][2]
Solubility Soluble in water[3][4]
Spectroscopic Properties λₘₐₓ = 281 nm[1][2][3]
ε = 13.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[1][2][3]

Stability and Storage

The stability of this compound is paramount for its successful application. The primary factors influencing its integrity are light, temperature, pH, and the presence of reducing agents.[5]

ConditionRecommendationRationaleSource(s)
Light Store and handle in the dark or under dim light.The azido group is highly sensitive to UV light, which induces photolysis and the formation of a reactive nitrene, essential for photoaffinity labeling but detrimental to storage.[1][5][6]
Temperature Solid Form: Store as a lyophilized powder at -20°C or below. Solution: Store in aliquots at -80°C to avoid freeze-thaw cycles. Shipped on gel packs for short-term transport.Elevated temperatures can lead to the degradation of the azido group.[1][2][5] Long-term stability is best maintained at low temperatures. A shelf life of at least 12 months is expected when stored at -20°C.[1][2]
pH Maintain solutions at a near-neutral pH (6.5-7.5).Minimizes hydrolysis of the phosphate (B84403) backbone and other potential degradation pathways.[5]
Reducing Agents Avoid dithiothreitol (B142953) (DTT) and β-mercaptoethanol.The azido group is readily reduced to an amino group by thiols, rendering the molecule inactive for photoaffinity labeling.[5]

Degradation Pathways

Understanding the degradation pathways of this compound is crucial for experimental design and data interpretation.

Photolytic Degradation

Upon exposure to UV light (typically around 254-281 nm), the 8-azido group undergoes photolysis to form a highly reactive and short-lived singlet nitrene. This nitrene can then form a covalent bond with amino acid residues in the vicinity, which is the basis of photoaffinity labeling.[5]

Photolytic Degradation Pathway of this compound.
Reductive Degradation

In the presence of reducing agents, particularly thiols like DTT, the 8-azido group is reduced to an 8-amino group. This conversion eliminates the photoreactive properties of the molecule.[5]

Reductive Degradation of this compound.

Quantitative Binding and Kinetic Data

While extensive quantitative data is not always publicly available, the following table summarizes key binding affinity and inhibition constants for 8-azidoadenosine (B559645) derivatives.

AnalogTarget ProteinParameterValueSource(s)
8-N₃-ATPCreatine Kinase (MM isoform)Half-maximal Saturation12 µM[7]
8-N₃-ATPKir6.2ΔC26Kᵢ2.8 ± 0.4 mM[6]
8-N₃-ATPATP synthaseVₘₐₓ6% of Vₘₐₓ with ATP[8]
8-N₃-ATPATP synthaseKₘSimilar to ATP[8]

Experimental Protocols

Photoaffinity Labeling of an ATP-Binding Protein

This protocol outlines the general steps for covalently labeling an ATP-binding protein using this compound.[9]

Materials:

  • Purified target protein (e.g., a kinase)

  • This compound

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂)

  • Unlabeled ATP (for competition control)

  • UV lamp (254 nm)

  • SDS-PAGE reagents and equipment

  • Detection method (e.g., autoradiography if using radiolabeled this compound, or Western blot)

Procedure:

  • Binding Reaction: In a microcentrifuge tube on ice, combine the purified protein (typically 1-10 µM) with the desired concentration of this compound (a starting concentration of 10-100 µM is common) in the binding buffer.

  • Competition Control: In a separate tube, pre-incubate the protein with a 100-fold molar excess of unlabeled ATP for 15 minutes before adding this compound. This control is crucial to demonstrate the specificity of labeling at the ATP-binding site.[][11]

  • Incubation: Incubate the reaction mixtures on ice in the dark for 10-15 minutes to allow for binding.[9]

  • UV Cross-linking: Place the open tubes on ice and irradiate with a 254 nm UV lamp. The optimal irradiation time and distance from the lamp should be determined empirically, but a starting point is 5-15 minutes at a distance of 5 cm.[]

  • Analysis: Quench the reaction by adding SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE followed by the chosen detection method to visualize the covalently labeled protein. A decrease in the labeled band in the competition control sample indicates specific labeling.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Combine Protein and this compound in Binding Buffer C Incubate in the Dark (on ice) A->C B Prepare Competition Control with Excess ATP B->C D UV Irradiation (254 nm) C->D E Quench Reaction and Run SDS-PAGE D->E F Detect Labeled Protein E->F

General Workflow for Photoaffinity Labeling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This compound can be used as a click chemistry reagent.[6] The azide (B81097) group can undergo a copper-catalyzed cycloaddition with a molecule containing an alkyne group, forming a stable triazole linkage. This is useful for attaching reporter molecules like biotin (B1667282) or fluorophores.[12][13][14][15]

Materials:

  • This compound-labeled biomolecule (e.g., RNA)

  • Alkyne-containing reporter molecule (e.g., alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., phosphate buffer)

  • DMSO

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne-reporter, CuSO₄, sodium ascorbate, and the copper ligand.

  • Reaction Setup: In a microcentrifuge tube, dissolve the this compound-labeled biomolecule in the reaction buffer.

  • Add the alkyne-reporter molecule.

  • Add the copper ligand, followed by CuSO₄.

  • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.

  • Purification: Purify the resulting conjugate to remove excess reagents using an appropriate method such as ethanol (B145695) precipitation, spin columns, or HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve this compound Labeled Biomolecule in Buffer C Add Alkyne-Reporter, Ligand, and CuSO4 A->C B Prepare Reagent Stock Solutions B->C D Initiate with Sodium Ascorbate C->D E Incubate (Room Temperature or 4°C) D->E F Purify Conjugate E->F

Workflow for CuAAC Click Chemistry.

Application in Signaling Pathways

This compound and its derivatives are valuable tools for studying signaling pathways involving ATP.

P2Y Purinergic Receptor Signaling

This compound and 8-Azido-ADP can act as agonists or antagonists at P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs). Depending on the receptor subtype, they can activate different G proteins (Gq, Gs, Gi) and their respective downstream signaling cascades.[5]

Generalized P2Y Receptor Signaling.
Protein Kinase A (PKA) Signaling

8-Azido-cAMP, a derivative of this compound, can be used to probe the cAMP-dependent protein kinase (PKA) signaling pathway. It can activate downstream effectors of cAMP, such as PKA.[5]

G AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC Catalysis PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Substrate Substrate Protein PKA_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

The cAMP/PKA Signaling Pathway.

This guide provides foundational knowledge for the effective use of this compound in research and development. For specific applications, optimization of the outlined protocols is recommended.

References

An In-depth Technical Guide to the Mechanism of 8-Azido-ATP Photoactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine 5'-triphosphate (8-Azido-ATP) is a powerful tool in chemical biology and drug discovery. As a photoaffinity analog of adenosine (B11128) triphosphate (ATP), it allows for the identification and characterization of ATP-binding proteins, which are crucial players in a vast array of cellular processes.[1] This guide provides a comprehensive overview of the mechanism of this compound photoactivation, detailed experimental protocols, and quantitative data to facilitate its effective use in research and development.

Upon exposure to ultraviolet (UV) light, the azido (B1232118) group at the 8-position of the adenine (B156593) ring of this compound is converted into a highly reactive nitrene intermediate.[1][2] This intermediate can then form a stable covalent bond with amino acid residues in close proximity, typically within the ATP-binding pocket of a protein.[1][2] This irreversible photo-crosslinking enables the capture, enrichment, and subsequent identification of target proteins, providing invaluable insights into their function and role in signaling pathways.[1]

The Core Mechanism: Photoactivation and Covalent Labeling

The utility of this compound as a photoaffinity label stems from the photochemical properties of the aryl azide (B81097) group. The process can be broken down into three key steps:

  • Reversible Binding: Initially, this compound, being structurally similar to ATP, binds non-covalently to the ATP-binding site of a target protein. This interaction is specific and driven by the same forces that govern the binding of the natural ligand.

  • Photoactivation: Upon irradiation with UV light, typically at a wavelength of 254 nm, the azide group absorbs a photon and undergoes photolysis.[1][3] This leads to the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive and short-lived singlet nitrene intermediate.

  • Covalent Insertion: The singlet nitrene can rapidly undergo a variety of reactions, including insertion into C-H and N-H bonds of nearby amino acid residues, or addition to double bonds. This results in the formation of a stable, covalent crosslink between the ATP analog and the protein. If the nitrene does not react with the protein, it can be quenched by solvent or other molecules in the buffer.[2]

Photoactivation_Mechanism cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Photoactivation cluster_step3 Step 3: Covalent Insertion 8_Azido_ATP This compound Binding_Complex [Protein • this compound] (Non-covalent complex) 8_Azido_ATP->Binding_Complex + Protein Protein ATP-Binding Protein UV_Light UV Light (254 nm) Nitrene_Intermediate Singlet Nitrene Intermediate UV_Light->Nitrene_Intermediate - N₂ Labeled_Protein Covalently Labeled Protein Nitrene_Intermediate->Labeled_Protein Insertion into C-H, N-H bonds Quenched_Product Quenched Product Nitrene_Intermediate->Quenched_Product Reaction with solvent

Figure 1: Mechanism of this compound Photoactivation and Covalent Labeling.

Quantitative Data for this compound Interactions

The following tables summarize key quantitative parameters for the interaction of this compound with various proteins. This data is essential for designing and interpreting photoaffinity labeling experiments.

Table 1: Binding Affinity and Labeling Conditions

Target Protein8-Azido-ProbeConcentration for Half-Maximal LabelingBinding Affinity (Kd)UV Wavelength (nm)Reference
Na+/K+-ATPase8-N₃-ATP-3.1 µM-[4]
Creatine Kinase (MM isoform)8-N₃-ATP12 µM--[2]
Kir6.2ΔC268-N₃-ATP---[2]
ATP synthase8-N₃-ATP-Similar to ATP-[5]
Poly(A) polymerase8-N₃-ATP15 µM - 250 µM--[1]

Table 2: Kinetic Parameters of this compound as a Substrate

EnzymeVmaxKmNotesReference
ATP synthase6% of Vmax with ATPSimilar to ATPThis compound is a substrate.[5]
Creatine Kinase--This compound is a substrate.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound photoaffinity labeling.

Protocol 1: Photoaffinity Labeling of a Purified Protein

Materials:

  • Purified ATP-binding protein

  • This compound

  • Binding buffer (protein-specific, e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV lamp (254 nm)

  • Microcentrifuge tubes

  • Ice

  • Dithiothreitol (DTT) (optional, for quenching)

Procedure:

  • Binding Reaction Setup: In a microcentrifuge tube on ice, prepare the binding reaction by mixing the purified protein (final concentration typically in the low micromolar range, e.g., 1-10 µM) with the desired concentration of this compound (typically 10-100 µM) in the binding buffer.[1][2] A starting concentration 10-fold higher than the expected dissociation constant (Kd) is recommended.[1]

  • Incubation: Incubate the reaction mixture on ice for 10-15 minutes in the dark to allow for the binding of this compound to the protein.[2]

  • UV Irradiation: Place the open microcentrifuge tube on ice directly under a UV lamp (254 nm). Irradiate for a predetermined and optimized time (a typical starting point is 5-15 minutes at a distance of 5 cm) to induce covalent cross-linking.[1][2] Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment.

  • Quenching (Optional): To quench any unreacted nitrene intermediates, DTT can be added to a final concentration of 10 mM after UV irradiation.[2]

  • Sample Analysis: The sample is now ready for analysis by methods such as SDS-PAGE to visualize the covalently labeled protein, followed by autoradiography (if using radiolabeled this compound) or Western blotting.

Protocol 2: Photoaffinity Labeling in Cell Lysates

Materials:

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • UV lamp (254 nm)

  • Microcentrifuge tubes

  • Ice

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a lysis buffer compatible with your target protein's stability. Clarify the lysate by centrifugation to remove cell debris.[1]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.[1]

  • Labeling Reaction: Incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of this compound in the dark on ice for 15-30 minutes.[1]

  • UV Crosslinking: Irradiate the samples with UV light at 254 nm as described in Protocol 1.[1]

  • Downstream Processing for Protein Identification: The azide-labeled proteins in the lysate can be further processed for identification using mass spectrometry. This often involves a "click chemistry" step to attach a biotin (B1667282) tag to the azide group, allowing for enrichment of the labeled proteins via streptavidin affinity purification.[1]

Essential Control Experiments:

To ensure the specificity of the labeling, the following control experiments are crucial:[1][3]

  • No UV Control: A sample that is not irradiated with UV light to check for non-specific covalent binding.[1]

  • Competition Control: Pre-incubate the protein sample with a 100-fold molar excess of the corresponding non-photoreactive nucleotide (e.g., ATP) for 15-30 minutes before adding the this compound probe.[1][3] A significant reduction in labeling indicates specific binding to the ATP-binding site.

  • No Probe Control: A sample without the this compound probe to identify endogenous protein bands that may interfere with the analysis.[1]

Experimental and Signaling Pathway Visualizations

The following diagrams illustrate the experimental workflow for identifying this compound labeled proteins and a conceptual representation of how this technique can be used to probe signaling pathways.

Experimental_Workflow cluster_labeling Photoaffinity Labeling cluster_enrichment Enrichment (Optional) cluster_identification Identification Sample Biological Sample (Cell Lysate or Purified Protein) Incubation Incubate with this compound (in the dark) Sample->Incubation UV_Crosslinking UV Irradiation (254 nm) Incubation->UV_Crosslinking Labeled_Proteins Covalently Labeled Proteins UV_Crosslinking->Labeled_Proteins Click_Chemistry Click Chemistry with Biotin-Alkyne Labeled_Proteins->Click_Chemistry SDS_PAGE SDS-PAGE Labeled_Proteins->SDS_PAGE Biotinylated_Proteins Biotinylated Proteins Click_Chemistry->Biotinylated_Proteins Affinity_Purification Streptavidin Affinity Purification Biotinylated_Proteins->Affinity_Purification Enriched_Proteins Enriched Labeled Proteins Affinity_Purification->Enriched_Proteins Enriched_Proteins->SDS_PAGE Digestion In-gel or In-solution Digestion SDS_PAGE->Digestion Mass_Spec Mass Spectrometry (LC-MS/MS) Digestion->Mass_Spec Protein_ID Protein Identification Mass_Spec->Protein_ID

Figure 2: Experimental workflow for identifying proteins labeled with this compound.

Signaling_Pathway_Probing cluster_cellular_context Cellular Context cluster_intervention Photoaffinity Labeling Intervention Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade ATP_Binding_Protein ATP-Binding Protein (Target of Interest) Signaling_Cascade->ATP_Binding_Protein Cellular_Response Cellular Response ATP_Binding_Protein->Cellular_Response Add_8_Azido_ATP Introduce this compound to cells ATP_Binding_Protein->Add_8_Azido_ATP UV_Activation UV Activation Add_8_Azido_ATP->UV_Activation Covalent_Labeling Covalent Labeling of ATP-Binding Protein UV_Activation->Covalent_Labeling Identification Identification of Target Protein Covalent_Labeling->Identification

Figure 3: Probing a signaling pathway with this compound photoaffinity labeling.

Conclusion

This compound photoaffinity labeling is a robust and versatile technique for the identification and characterization of ATP-binding proteins. A thorough understanding of the underlying photochemical mechanism, combined with carefully designed experiments and appropriate controls, is essential for obtaining reliable and meaningful results. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage this powerful tool to unravel the complexities of cellular signaling and discover novel therapeutic targets.

References

An In-depth Technical Guide to the Spectroscopic Properties of 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine-5'-triphosphate (8-Azido-ATP) is a paramount tool in chemical biology and drug discovery. As a photoactivatable analog of adenosine (B11128) triphosphate (ATP), it serves as a powerful probe for the identification and characterization of ATP-binding proteins. Upon irradiation with ultraviolet (UV) light, the azido (B1232118) group at the 8-position of the adenine (B156593) ring is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with amino acid residues in close proximity within the ATP-binding site of a protein. This process, known as photoaffinity labeling, enables researchers to "capture" and subsequently identify ATP-dependent enzymes, such as kinases, ATPases, and purinergic receptors. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Spectroscopic and Physicochemical Properties

The utility of this compound as a photoaffinity label is intrinsically linked to its spectroscopic and physicochemical characteristics. A thorough understanding of these properties is crucial for the design and interpretation of experiments.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅N₈O₁₃P₃[1]
Molecular Weight 548.19 g/mol (free acid)[1]
UV Absorption Maximum (λmax) 281 nm[1][2][3]
Molar Extinction Coefficient (ε) 13,300 L·mol⁻¹·cm⁻¹ (at 281 nm in Tris-HCl, pH 7.5)[1][2][3]
Photolysis Wavelength Typically 254 nm[4][5]
Purity ≥ 95% (as determined by HPLC)[1]
Appearance Colorless to slightly yellow solution in water[1]
Storage Conditions Store at -20°C or below, protected from light.[4]

UV-Vis Absorption:

The UV-Vis absorption spectrum of this compound is characterized by a distinct peak at 281 nm.[1][2][3] This property is fundamental for quantifying the concentration of this compound solutions using the Beer-Lambert law. It is important to note that the absorption maximum is slightly shifted compared to native ATP, which has a λmax of approximately 259 nm.

Fluorescence Properties:

Unmodified this compound is generally considered to be non-fluorescent or very weakly fluorescent. However, fluorescent derivatives, such as 8-azido-1,N⁶-etheno-ATP, have been synthesized and characterized for applications where a fluorescent readout is desired.[6][7][8] These fluorescent analogs combine the photoreactive properties of the azido group with the ability to be visualized by fluorescence microscopy or other fluorescence-based techniques.

Photochemistry of this compound

The key to this compound's function as a photoaffinity label lies in its photochemistry. Upon absorption of UV light, typically at 254 nm, the 8-azido group undergoes photolysis to generate a highly reactive singlet nitrene intermediate.[4] This nitrene is short-lived and can undergo several reactions, including insertion into C-H and N-H bonds, or addition to double bonds, leading to the formation of a covalent adduct with the target protein. In aqueous solutions, the singlet nitrene can also react with water. The pivotal reactive intermediate in photolabeling studies is considered to be a closed adenosine diazaquinodimethane, which is formed from the tautomerization of the singlet nitrene.[9] This intermediate has a longer lifetime and reacts readily with nucleophiles such as amines and thiols present in the protein's ATP-binding site.[9]

Experimental Protocols

General Protocol for Photoaffinity Labeling of an ATP-Binding Protein

This protocol provides a general framework for the photoaffinity labeling of a purified protein or a complex protein mixture with this compound. Optimization of probe concentration, incubation times, and UV irradiation conditions is essential for each specific biological system.

Materials:

  • Purified protein or cell lysate

  • This compound solution (e.g., 10 mM stock in a suitable buffer)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV lamp (254 nm)

  • Ice bucket

  • Microcentrifuge tubes

Procedure:

  • Preparation of the Reaction Mixture:

    • In a microcentrifuge tube on ice, prepare the reaction mixture containing the target protein (e.g., 1-10 µM for a purified protein, or 100-500 µg of total protein for a cell lysate) in the binding buffer.[10]

    • Add this compound to the desired final concentration. A starting concentration 10-fold higher than the expected dissociation constant (Kd) is recommended, often in the range of 1-100 µM.[10]

  • Control Reactions (Crucial for Validation):

    • No UV Control: A sample that is not irradiated with UV light to check for non-specific covalent binding.[11]

    • Competition Control: Pre-incubate the protein sample with a 100-fold molar excess of a non-photoreactive competitor (e.g., ATP) for 15-30 minutes before adding the this compound probe.[11] This demonstrates the specificity of labeling at the ATP-binding site.

    • No Probe Control: A sample without the this compound probe to identify endogenous protein bands that may interfere with the analysis.[10]

  • Incubation:

    • Incubate the reaction mixtures in the dark (to prevent premature photolysis) at 4°C, room temperature, or on ice for 15-60 minutes to allow for the binding of this compound to the target protein.[10]

  • UV Cross-linking:

    • Place the open tubes on ice and irradiate with a UV lamp at 254 nm.

    • The distance from the lamp and the irradiation time need to be optimized. A typical starting point is 5-15 minutes at a distance of approximately 5 cm.[10]

    • Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment, including UV-blocking face shields and lab coats.

  • Analysis of Labeled Proteins:

    • After UV irradiation, the covalently labeled proteins can be analyzed by various methods, such as:

      • SDS-PAGE and Autoradiography: If a radiolabeled version of this compound (e.g., [γ-³²P]this compound) is used.

      • Western Blotting: Using an antibody specific to the target protein or a tag.

      • Mass Spectrometry: For identification of the labeled protein and the site of covalent modification.

Applications in Signaling Pathways and Experimental Workflows

This compound is widely used to study various signaling pathways involving ATP-binding proteins. Below are examples of its application and the corresponding experimental workflows visualized using Graphviz.

Identification of Protein Kinase Substrates

Protein kinases are a major class of enzymes that are targeted in drug discovery. This compound can be used to identify novel kinase substrates and to profile the kinome.

experimental_workflow_kinase start Prepare Cell Lysate or Purified Kinase incubate Incubate with This compound start->incubate uv UV Cross-linking (254 nm) incubate->uv enrich Enrichment of Labeled Proteins (e.g., Biotin-Streptavidin) uv->enrich digest Proteolytic Digestion (e.g., Trypsin) enrich->digest ms LC-MS/MS Analysis digest->ms identify Identify Labeled Proteins and Modification Sites ms->identify

Caption: Experimental workflow for identifying protein kinase substrates using this compound.

Probing P2X Receptor-Mediated Signaling

P2X receptors are ATP-gated ion channels involved in a variety of physiological processes. This compound can be used as a photoaffinity label to study the structure and function of these receptors.[12]

signaling_pathway_p2x cluster_membrane Cell Membrane P2X P2X Receptor Covalent_Bond Covalent Labeling of P2X Receptor P2X->Covalent_Bond Ion_Flux Ion Influx (Na+, Ca2+) P2X->Ion_Flux Channel Gating ATP_analog This compound ATP_analog->P2X Binding UV UV Light (254 nm) UV->Covalent_Bond Downstream Downstream Signaling Cascades Ion_Flux->Downstream

Caption: Signaling pathway illustrating the use of this compound to label P2X receptors.

Logical Workflow for Validating Photoaffinity Labeling Specificity

To ensure that the observed labeling is specific to the ATP-binding site and dependent on UV activation, a series of control experiments are necessary.

logical_workflow_validation exp Protein + this compound + UV result_exp Labeling Observed exp->result_exp Result no_uv Protein + this compound (No UV) result_nouv No Labeling no_uv->result_nouv Result competition Protein + this compound + ATP + UV result_comp Reduced/No Labeling competition->result_comp Result no_probe Protein + UV (No Probe) result_noprobe No Labeling no_probe->result_noprobe Result

Caption: Logical relationship of control experiments for validating photoaffinity labeling.

Conclusion

This compound remains an indispensable chemical probe for the exploration of the ATP-binding proteome. Its well-defined spectroscopic properties, particularly its UV absorbance and photochemical reactivity, provide a robust foundation for its application in photoaffinity labeling. The experimental protocols and validation workflows outlined in this guide, coupled with a fundamental understanding of the underlying photochemistry, will empower researchers to effectively utilize this compound for the discovery and characterization of novel therapeutic targets and the elucidation of complex biological signaling networks.

References

8-Azido-ATP: A Comprehensive Technical Guide to its Properties and Applications in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 8-Azidoadenosine-5'-triphosphate (8-Azido-ATP), a photoactive analog of ATP widely utilized in chemical biology and drug discovery. This document details its physicochemical properties, provides experimental protocols for its use, and illustrates its application in elucidating complex biological signaling pathways.

Core Quantitative Data

The accurate determination of this compound concentration is critical for reproducible experimental outcomes. The molar extinction coefficient (ε) is a key parameter for this purpose. Below is a summary of the quantitative data for this compound and its derivatives.

CompoundMolar Extinction Coefficient (ε)Wavelength (λmax)ConditionsReference
This compound13.3 L·mmol⁻¹·cm⁻¹281 nmTris-HCl, pH 7.5[1]
This compound-γ-Biotin13.3 L·mmol⁻¹·cm⁻¹281 nmTris-HCl, pH 7.5[2]
ATP15.4 L·mmol⁻¹·cm⁻¹259 nmPhosphate buffer, pH 7.0[3]

Experimental Protocols

Determination of this compound Molar Extinction Coefficient

A precise molar extinction coefficient is fundamental for accurate concentration determination. While the value for this compound is established, this protocol outlines the general methodology for its experimental verification using UV-Vis spectrophotometry. This method is adapted from protocols for determining the extinction coefficient of ATP and other nucleotide analogs.

Materials:

  • This compound, solid form

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • High-precision analytical balance

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and calibrated pipettes

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of solid this compound using an analytical balance.

    • Dissolve the weighed this compound in a known volume of Tris-HCl buffer in a volumetric flask to create a concentrated stock solution. Ensure complete dissolution.

  • Preparation of Dilutions:

    • Perform a series of accurate serial dilutions of the stock solution using the same Tris-HCl buffer. Prepare at least five dilutions to ensure a good linear range.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected maximum absorbance (around 281 nm).

    • Use the Tris-HCl buffer to blank the spectrophotometer.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Ensure that the absorbance readings fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Calculation of the Molar Extinction Coefficient:

    • According to the Beer-Lambert law, A = εcl, where:

      • A is the absorbance

      • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

      • c is the molar concentration (mol·L⁻¹)

      • l is the path length of the cuvette (cm)

    • Plot a graph of absorbance (A) versus concentration (c).

    • The slope of the resulting linear regression will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Photoaffinity Labeling of ATP-Binding Proteins

This compound is a powerful tool for identifying and characterizing ATP-binding proteins through photoaffinity labeling. Upon UV irradiation, the azido (B1232118) group forms a highly reactive nitrene intermediate that covalently crosslinks to amino acid residues in the ATP-binding pocket.

Materials:

  • Biological sample (purified protein, cell lysate, or intact cells)

  • This compound (radiolabeled or with a reporter tag like biotin (B1667282) for detection)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV lamp (254 nm)

  • Control reagents: ATP (for competition), non-photoreactive analog

  • SDS-PAGE and Western blotting reagents or autoradiography equipment

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine the biological sample with this compound in the binding buffer. The optimal concentration of this compound should be determined empirically but is often in the low micromolar range.

    • Incubate the mixture in the dark on ice for 15-30 minutes to allow for the non-covalent binding of this compound to the target protein(s).

  • Control Samples:

    • Competition Control: Pre-incubate the biological sample with a 100-fold molar excess of ATP for 15 minutes before adding this compound. This control demonstrates the specificity of labeling at the ATP-binding site.[4]

    • No UV Control: A sample prepared identically to the experimental sample but not exposed to UV light. This control identifies any non-specific, UV-independent binding.[4]

    • No Probe Control: A sample containing only the biological material and buffer, subjected to the same conditions. This helps to identify endogenous bands.

  • UV Crosslinking:

    • Place the open tubes on ice and irradiate with a 254 nm UV lamp. The distance from the lamp and the irradiation time (typically 5-20 minutes) need to be optimized for each experimental setup.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Detect the labeled protein(s) by autoradiography (for radiolabeled probes), or by Western blotting followed by detection with streptavidin-HRP (for biotinylated probes). A successful photoaffinity labeling experiment will show a band corresponding to the target protein in the experimental lane, which is significantly reduced or absent in the control lanes.

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting signaling pathways that are dependent on ATP. Below are examples of its application in studying P2X receptors and ABC transporters, illustrated with Graphviz diagrams.

P2X Receptor Signaling Pathway

P2X receptors are ATP-gated ion channels that mediate fast synaptic transmission and are involved in processes like inflammation and pain.[5] this compound can be used to identify and characterize the ATP-binding sites on these receptors.[5]

P2X_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Closed) ATP->P2X_Receptor Binds 8_Azido_ATP 8_Azido_ATP 8_Azido_ATP->P2X_Receptor Binds & Covalently Labels upon UV P2X_Receptor_Open P2X Receptor (Open) P2X_Receptor->P2X_Receptor_Open Conformational Change Ion_Influx Na+, Ca2+ Influx P2X_Receptor_Open->Ion_Influx Cellular_Response Cellular Response (e.g., Depolarization) Ion_Influx->Cellular_Response

Caption: P2X receptor activation by ATP and labeling with this compound.

ABC Transporter Experimental Workflow

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that transport a wide variety of substrates across cellular membranes, a process powered by ATP hydrolysis.[6][7] this compound can be used to study the ATP-binding and hydrolysis mechanism of these transporters.

ABC_Transporter_Workflow cluster_prep Sample Preparation cluster_labeling Photoaffinity Labeling cluster_analysis Analysis cluster_validation Functional Validation Prepare_Lysate Prepare Cell Lysate Containing ABC Transporter Incubate Incubate with this compound (and controls: ATP, no UV) Prepare_Lysate->Incubate UV_Crosslink UV Crosslinking (254 nm) Incubate->UV_Crosslink SDS_PAGE SDS-PAGE UV_Crosslink->SDS_PAGE Detection Detection (Autoradiography/Western Blot) SDS_PAGE->Detection Target_ID Identify Labeled ABC Transporter Detection->Target_ID ATPase_Assay ATPase Activity Assay Target_ID->ATPase_Assay Transport_Assay Substrate Transport Assay Target_ID->Transport_Assay

Caption: Experimental workflow for identifying and characterizing ABC transporters using this compound.

Conclusion

This compound is an indispensable tool for researchers in chemical biology and drug development. Its ability to act as a photo-crosslinking ATP analog allows for the identification and characterization of a vast array of ATP-binding proteins, thereby providing critical insights into their function and role in cellular signaling. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in research settings, ultimately contributing to a deeper understanding of biological processes and the development of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Incorporation of 8-Azido-ATP into RNA

The introduction of modified nucleotides into RNA is a powerful strategy for elucidating RNA structure, function, and interactions. 8-Azidoadenosine (B559645) 5'-triphosphate (this compound) is a photo-reactive ATP analog that has become an invaluable tool for researchers. When incorporated into an RNA molecule, the azido (B1232118) group at the C-8 position of the adenine (B156593) base can be activated by UV light to form a highly reactive nitrene, which then forms a covalent cross-link with nearby interacting molecules, such as proteins. This "zero-length" cross-linking capability makes it ideal for mapping RNA-protein binding sites with high precision.[1][2] Furthermore, the azide (B81097) group serves as a versatile chemical handle for bio-orthogonal "click chemistry" reactions, enabling the attachment of various probes for visualization and purification.[3][4]

This guide provides a comprehensive overview of the enzymatic methods for incorporating this compound into RNA, detailed experimental protocols, and a summary of its applications in research and development.

Enzymatic Incorporation Strategies

While this compound is a valuable probe, its bulky azide group makes it a challenging substrate for many RNA polymerases under standard reaction conditions.[2][5] However, specific enzymes and optimized conditions have been identified to achieve efficient incorporation.

In Vitro Transcription with Bacteriophage T7 RNA Polymerase

T7 RNA polymerase is widely used for synthesizing RNA in vitro. However, it inefficiently incorporates this compound under standard transcription conditions that use Magnesium (Mg²⁺) as the sole divalent metal cofactor.[2] Research has shown that replacing or supplementing Mg²⁺ with Manganese (Mn²⁺) is critical for successful incorporation.[2] Mn²⁺ alters the enzyme's substrate specificity, permitting the incorporation of the modified nucleotide.[2] A mixture of both Mn²⁺ and Mg²⁺ can further improve the yield of the final 8-Azido-AMP-containing transcript.[2][6] This method is suitable for generating RNA molecules that are internally labeled with 8-azidoadenosine.

3'-End Labeling with Poly(A) Polymerase

For applications requiring modification at the 3'-terminus, yeast Poly(A) Polymerase (yPAP) is the enzyme of choice.[7][8] yPAP can add one or two this compound molecules to the 3'-end of an RNA molecule in a template-independent manner.[7] This reaction is self-limiting; the incorporation of the C-8 modified nucleotide acts as a chain terminator, preventing the addition of a long poly(A) tail.[7][9] This property is highly advantageous for researchers desiring controlled, stoichiometric labeling of RNA, making it an excellent method for preparing RNA for subsequent click chemistry applications.[4][10] While E. coli Poly(A) Polymerase can also be used, yeast PAP demonstrates higher incorporation activity for this compound.[7]

Other Enzymatic Systems

Other enzymes have also been shown to utilize this compound. For instance, 2'-5'-oligoadenylate (2-5A) synthetase can use this compound as a substrate to produce photoreactive analogs of 2-5A, which can be used to probe the 2-5A/RNase L system.[11] Additionally, the rotavirus RNA-dependent RNA polymerase (VP1) can incorporate this compound, a property that was used to identify VP1 as the polymerase through photoaffinity labeling.[12][13]

Quantitative Data on Incorporation Efficiency

The efficiency of this compound incorporation is highly dependent on the chosen enzyme and reaction conditions. The following tables summarize key quantitative data from published studies.

Enzyme Substrate (Analog) Cofactor Result Reference
T7 RNA PolymeraseThis compoundMg²⁺Inefficient incorporation; 86-fold decrease in yield compared to ATP.[2]
T7 RNA PolymeraseThis compound2.0-2.5 mM Mn²⁺Enables incorporation of 8-Azido-AMP into RNA transcripts.[2]
T7 RNA PolymeraseThis compound2.5 mM Mn²⁺ + 2.5 mM Mg²⁺Further improves the yield of 8-Azido-AMP-containing RNA.[2][6]
SP6 & T3 RNA PolymeraseThis compoundMg²⁺Failed to catalyze insertion of 8-Azido-AMP.[2]
Yeast Poly(A) PolymeraseThis compoundMg²⁺Efficiently adds one to two 8-Azido-AMP nucleotides to the 3'-end.[7]
E. coli Poly(A) PolymeraseThis compoundMg²⁺Less efficient incorporation compared to yeast PAP.[7]
E. coli RNA PolymeraseThis compoundMg²⁺Acts as a competitive inhibitor with respect to ATP (Ki = 42 µM).[14]

Table 1: Comparative efficiency of this compound incorporation by various RNA polymerases.

Parameter Value / Condition Reference
Optimal Mn²⁺ Concentration 2.0 - 2.5 mM[2]
Optimal Cofactor Mix 2.5 mM MnCl₂ + 2.5 mM MgCl₂[2]
This compound Concentration 0.4 mM (replaces ATP)[2]
Incorporation Rate Slower than ATP; reaches ~35% of the native ATP value after 90 mins.[2]
Effect on Transcription Yield Replacement of ATP with this compound leads to an 86-fold decrease in full-length transcript yield with Mg²⁺ alone. The use of Mn²⁺ significantly improves this.[2]

Table 2: Optimized reaction conditions and parameters for T7 RNA polymerase-mediated incorporation of 8-Azido-AMP.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound and its subsequent use in cross-linking and click chemistry applications.

Protocol 1: In Vitro Transcription with T7 RNA Polymerase to Incorporate 8-Azido-AMP

This protocol is adapted from studies demonstrating the Mn²⁺-dependent incorporation of this compound.[2]

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)

  • Ribonuclease (RNase) inhibitor

  • NTP mix (CTP, GTP, UTP at 10 mM each)

  • This compound solution (10 mM, store in the dark)

  • MnCl₂ solution (50 mM)

  • Stop Buffer (e.g., 8 M urea, 50 mM EDTA, 0.03% bromophenol blue/xylene cyanol)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the transcription reaction in a microfuge tube under reduced light conditions to protect the this compound. For a 20 µL reaction, combine the following in order:

    • Nuclease-free water to 20 µL

    • 4 µL of 5x Transcription Buffer

    • 1 µg of linearized DNA template

    • 2 µL of NTP mix (final concentration 1 mM each)

    • 2 µL of 10 mM this compound (final concentration 1 mM, replacing ATP)

    • 1 µL of 50 mM MnCl₂ (final concentration 2.5 mM)

    • 1 µL of RNase inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • Termination: Stop the reaction by adding an equal volume of Stop Buffer.

  • Purification: Purify the 8-azido-labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol (B145695) precipitation, or by using a suitable RNA purification kit.

Protocol 2: 3'-End Labeling of RNA with Yeast Poly(A) Polymerase (yPAP)

This protocol is designed for adding one or two this compound molecules to the 3'-terminus of an RNA molecule.[7]

Materials:

  • Purified RNA (1-20 µM)

  • Yeast Poly(A) Polymerase (yPAP)

  • 10x yPAP Reaction Buffer

  • This compound solution (10 mM)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: For a 20 µL reaction, combine the following:

    • Nuclease-free water to 20 µL

    • 2 µL of 10x yPAP Reaction Buffer

    • 5 pmol of RNA

    • 1 µL of 10 mM this compound (final concentration 500 µM)

    • 1 µL of RNase inhibitor

    • 1 µL of yPAP

  • Incubation: Incubate the reaction at 37°C for 60-120 minutes. Reaction time can be varied to control the ratio of single versus double nucleotide addition.[7]

  • Purification: Purify the labeled RNA to remove unincorporated this compound. This can be achieved by ethanol precipitation, size-exclusion chromatography, or a suitable RNA cleanup kit.[7]

Protocol 3: UV Cross-linking of this compound-labeled RNA to Binding Proteins

This protocol outlines the general steps for identifying RNA-protein interactions using photo-crosslinking.[2][15]

Materials:

  • This compound-labeled RNA

  • Purified protein of interest or cell lysate

  • Binding Buffer (composition is system-dependent, typically contains salts and non-ionic detergents)

  • UV Stratalinker or similar UV light source (e.g., 254 nm or 300-360 nm)

  • SDS-PAGE loading buffer

Procedure:

  • Binding Reaction: Combine the 8-azido-labeled RNA and the protein partner in a suitable binding buffer. Incubate on ice or at room temperature for 20-30 minutes to allow the RNA-protein complex to form.

  • UV Irradiation: Place the reaction tube on ice and irradiate with UV light. The optimal wavelength and energy dose must be determined empirically, but a common starting point is 254 nm for a few minutes.

  • Analysis: After irradiation, denature the sample by adding SDS-PAGE loading buffer and heating. Analyze the products by SDS-PAGE followed by autoradiography (if the RNA is radiolabeled) or western blotting to identify the cross-linked protein.

Key Applications and Workflows

Mapping RNA-Protein Interactions

The primary application of this compound is the identification and mapping of RNA-protein interactions. The zero-length cross-linker provides high-resolution information about the direct binding sites between an RNA molecule and its protein partners.

G cluster_workflow Workflow for RNA-Protein Interaction Studies A In Vitro Transcription with T7 RNAP & this compound B Purification of Azide-labeled RNA A->B C Incubation with Protein Partner(s) B->C D UV Irradiation (e.g., 254 nm) C->D E Covalent Cross-link Formation D->E F Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) E->F G cluster_workflow Workflow for RNA Labeling via Click Chemistry A 3'-End Labeling of RNA with yPAP & this compound B Purification of Azide-modified RNA A->B C Click Reaction with Alkyne-Probe (e.g., Alkyne-Fluorophore) B->C D Purification of Conjugated RNA C->D E Downstream Applications (Imaging, Affinity Purification) D->E G cluster_logic Logic of this compound Incorporation by T7 RNAP T7 T7 RNA Polymerase Success Efficient RNA Synthesis T7->Success:w + T7->Success:e + Failure Inefficient Incorporation T7->Failure:w + ATP ATP (Native Substrate) ATP->Success:w + AzidoATP This compound (Modified Substrate) AzidoATP->Success:e + AzidoATP->Failure:w + Mg Mg²⁺ Cofactor Mg->Success:w + Mg->Failure:w + Mn Mn²⁺ Cofactor Mn->Success:e +

References

Unveiling the Molecular Interactions of Life: A Technical Guide to the Biophysical Characterization of 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein-ligand interactions is paramount. Among the powerful tools available for elucidating these interactions, 8-Azidoadenosine-5'-triphosphate (8-Azido-ATP) has emerged as a versatile and indispensable photoaffinity probe. This in-depth technical guide provides a comprehensive overview of the biophysical properties of this compound, detailed experimental protocols for its application, and a structured presentation of key quantitative data to empower your research endeavors.

This compound is a structural analog of adenosine (B11128) triphosphate (ATP) where an azido (B1232118) (-N3) group replaces the hydrogen atom at the 8th position of the adenine (B156593) ring.[1] This modification has minimal impact on the molecule's ability to bind to many ATP-utilizing enzymes, making it an excellent mimic of the natural substrate.[2] The true power of this compound lies in the photoreactive nature of the azido group. Upon exposure to ultraviolet (UV) light, the azido moiety is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues within the ATP-binding site of a protein.[1][3] This process, known as photoaffinity labeling, enables the irreversible capture and subsequent identification of ATP-binding proteins, providing invaluable insights into their function, structure, and role in cellular signaling pathways.[1][3]

Core Biophysical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in experimental design. The following tables summarize key quantitative data for this essential research tool.

PropertyValueReference
Molecular Formula (free acid) C10H15N8O13P3[4]
Molecular Weight (free acid) 548.19 g/mol [4][5]
Exact Mass (free acid) 548.00 g/mol [4][5]
Purity (typical) ≥ 95 % (HPLC)[4][5]
Appearance Colorless to slightly yellow solution in water[4][5]
pH of Solution 7.5 ±0.5[4][5]
Storage Conditions Store at -20 °C, protected from light. Short-term exposure to ambient temperature (up to 1 week) is possible.[4][5][6]
Shelf Life 12 months from date of delivery[4][5]
Spectroscopic PropertyValueConditionsReference
Maximum UV Absorbance (λmax) 281 nmTris-HCl, pH 7.5[4][5]
Molar Extinction Coefficient (ε) 13.3 L mmol⁻¹ cm⁻¹Tris-HCl, pH 7.5[4][5]

Key Applications and Methodologies

The primary application of this compound is in the identification and characterization of ATP-binding proteins through photoaffinity labeling.[3] This technique is instrumental in various research areas, including kinase inhibitor screening and the elucidation of complex signaling pathways.[3]

Photoaffinity Labeling: A Step-by-Step Protocol

This generalized protocol outlines the key steps for photoaffinity labeling of a target protein or complex protein mixture.

Materials:

  • Purified target protein or cell lysate

  • This compound (radio-labeled, e.g., [γ-³²P]8-N₃-ATP, or unlabeled)

  • Unlabeled ATP (for competition assay)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV lamp (e.g., 254 nm)

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphorimager (for radiolabeled probes) or Western blotting reagents for antibody-based detection.

Procedure:

  • Preparation of Reaction Mixtures: On ice, prepare reaction mixtures containing the protein sample in the binding buffer.

  • Competition Control (Crucial for Specificity): For competition assays, pre-incubate a control sample with a 100-fold molar excess of unlabeled ATP for 15-30 minutes before adding this compound.[7] This will demonstrate that the photo-probe binds to the same site as the natural ligand.[8]

  • Incubation: Add this compound to the reaction mixtures. The optimal concentration should be determined empirically but is often in the low micromolar range. Incubate in the dark for a period sufficient to allow binding (e.g., 5-15 minutes at room temperature or on ice).

  • UV Crosslinking: Place the samples on ice and irradiate with a UV lamp at a close distance (e.g., 1-5 cm) for a predetermined optimal time (typically 1-20 minutes). The duration of UV exposure is critical; insufficient time will result in low labeling efficiency, while excessive exposure can lead to protein damage.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like dithiothreitol (B142953) (DTT).

  • Analysis: Denature the samples by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE.

  • Detection: If using a radiolabeled probe, visualize the labeled proteins by autoradiography or phosphorimaging.[9] For unlabeled probes, detection can be achieved through click chemistry with a reporter tag (e.g., biotin (B1667282) or a fluorophore) followed by Western blotting or mass spectrometry.

Kinase Assays

This compound can be a valuable tool in kinase inhibitor screening campaigns.[3] It acts as an ATP mimic and can be used to identify kinases that bind to it.[3] In a typical assay, a kinase and its substrate are incubated with this compound. Upon UV irradiation, the kinase is covalently labeled. The efficiency of this labeling can be assessed in the presence and absence of potential inhibitors to determine their efficacy in blocking the ATP-binding site.

Visualizing Molecular Processes

Diagrams are essential for conceptualizing the complex processes in which this compound is involved. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

The Logic of Photoaffinity Labeling

This diagram illustrates the fundamental principle of using this compound to identify ATP-binding proteins.

Photoaffinity_Labeling_Logic cluster_0 Step 1: Incubation (Dark) cluster_1 Step 2: Photolysis cluster_2 Step 3: Covalent Labeling Protein Protein Binding Protein->Binding 8_Azido_ATP This compound 8_Azido_ATP->Binding Complex Protein::this compound Complex Binding->Complex Reversible Binding Complex_UV UV_Light UV Light UV_Light->Complex_UV Reactive_Nitrene Reactive Nitrene Intermediate Covalently_Labeled_Protein Covalently Labeled Protein Complex_UV->Covalently_Labeled_Protein Irreversible Crosslinking

Caption: Workflow of this compound photoaffinity labeling.

Experimental Workflow for Identifying ATP-Binding Proteins

This diagram outlines a typical experimental workflow from sample preparation to protein identification.

Experimental_Workflow cluster_controls Essential Controls Start Biological Sample (e.g., Cell Lysate) Incubation Incubate with This compound Start->Incubation UV_Crosslinking UV Crosslinking (254 nm) Incubation->UV_Crosslinking No_UV No UV Control Incubation->No_UV Competition Competition with excess ATP Incubation->Competition SDS_PAGE SDS-PAGE Separation UV_Crosslinking->SDS_PAGE Detection Detection of Labeled Proteins SDS_PAGE->Detection Identification Protein Identification (e.g., Mass Spectrometry) Detection->Identification

Caption: Identifying ATP-binding proteins using this compound.

Role in a Generic Kinase Signaling Pathway

This diagram illustrates how this compound can be used to probe a simplified kinase signaling cascade.

Kinase_Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor Activates Kinase_1 Kinase 1 (ATP-binding) Receptor->Kinase_1 Activates Kinase_2 Kinase 2 (Substrate of Kinase 1) Kinase_1->Kinase_2 Phosphorylates Target_Protein Target Protein Kinase_2->Target_Protein Phosphorylates Cellular_Response Cellular_Response Target_Protein->Cellular_Response Leads to 8_Azido_ATP This compound (Probe) 8_Azido_ATP->Kinase_1 Covalently labels upon UV irradiation

Caption: Probing a kinase cascade with this compound.

Conclusion

This compound stands as a cornerstone technology for the study of ATP-binding proteins. Its ability to act as a faithful analog of ATP, combined with its photoreactive properties, provides a powerful method for covalently capturing and identifying these crucial cellular components. By understanding its biophysical characteristics and employing rigorous experimental design, including appropriate controls, researchers can leverage this compound to unlock new insights into cellular signaling, enzyme function, and drug discovery. This guide serves as a foundational resource to facilitate the effective application of this versatile molecular tool.

References

8-Azido-ATP: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Azidoadenosine 5'-triphosphate (8-Azido-ATP) is a powerful and versatile tool in the fields of biochemistry, molecular biology, and drug discovery. As a photo-reactive and often fluorescent analog of adenosine (B11128) triphosphate (ATP), it serves as an invaluable probe for identifying and characterizing ATP-binding proteins, which represent a large and functionally diverse class of enzymes that are key targets for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its properties, experimental applications, and detailed protocols to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound mimics the natural ATP molecule, allowing it to bind to the ATP-binding sites of many enzymes. The key feature of this compound is the presence of an azido (B1232118) group at the 8th position of the adenine (B156593) ring. Upon exposure to ultraviolet (UV) light, this azido group is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues within the ATP-binding pocket. This process, known as photoaffinity labeling, enables the permanent tagging of ATP-binding proteins for subsequent identification and analysis. Some variants of this compound, such as 8-azido-1,N6-etheno-ATP, also possess intrinsic fluorescence, allowing for direct visualization and quantification.[1][2][3]

Quantitative Data Presentation

The utility of this compound and its derivatives is underscored by their specific biochemical and photophysical properties. The following tables summarize key quantitative data for this compound and related compounds, providing a reference for experimental design.

Table 1: Spectroscopic Properties of this compound Analogs

Compoundλmax (nm)Molar Extinction Coefficient (ε) (L mmol⁻¹ cm⁻¹)pH of MeasurementReference(s)
This compound28113.37.5 (Tris-HCl)[4][5]
8-azido-1,N6-etheno-ATP288, 302, 340 (neutral/basic)Not specifiedNeutral/Basic[6]
8-azido-1,N6-etheno-ATP324 (strong), 275, 354 (weak)Not specifiedAcidic[6]

Table 2: Binding Affinities and Inhibition Constants of ATP Analogs

ATP AnalogProtein TargetKd / Ki (µM)CommentsReference(s)
This compoundrecA protein4Cross-linking efficiency of 10-70%[7][8]
This compoundKir6.2 ΔC262800 ± 400Less potent inhibitor than ATP (Ki = 172 ± 7 µM)[8][9]
This compoundCreatine (B1669601) Kinase (MM isoform)12 (Half-maximal saturation)Substrate for creatine kinase[8][10]
2-Azido-ATPCreatine Kinase (MM isoform)5 (Half-maximal saturation)Substrate for creatine kinase[8][10]
8-Azido-2'-O-dansyl-ATPAdenylate Kinase0.25 ± 0.01Reversible and competitive inhibitor in the dark[11]
8-N₃-ATPNa+/K+-ATPase3.4Competitive inhibitor of high-affinity ATP binding[12]
ATP-γ-SrecA protein< 4Higher affinity than ATP and this compound[8]
AMP-PNPrecA protein> 4Lower affinity than ATP and this compound[8]

Experimental Protocols

The successful application of this compound relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key applications.

Protocol 1: Photoaffinity Labeling of an ATP-Binding Protein

This protocol outlines the general steps for covalently labeling an ATP-binding protein using this compound.[8][13]

Materials:

  • Purified ATP-binding protein or cell lysate

  • This compound

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV lamp (254 nm)

  • SDS-PAGE analysis reagents

  • Detection method (e.g., autoradiography for radiolabeled this compound, Western blot for biotinylated this compound)

Methodology:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing the purified target protein (e.g., 1-10 µM) or cell lysate (e.g., 100-500 µg total protein) in binding buffer.[13]

    • Add this compound to the desired final concentration (e.g., 1-100 µM). A starting concentration 10-fold higher than the expected dissociation constant (Kd) is recommended.[13]

    • Prepare control reactions:

      • No UV control: A sample that is not irradiated with UV light to check for non-specific covalent binding.[13]

      • Competition control: Pre-incubate the protein sample with a 100- to 1000-fold molar excess of unlabeled ATP for 15-30 minutes before adding the this compound probe.[13][14]

      • No probe control: A sample without the this compound probe to identify endogenous protein bands.[13]

  • Incubation:

    • Incubate the reaction mixtures in the dark at 4°C or room temperature for 15-60 minutes to allow for binding equilibrium to be reached.[13][14]

  • UV Cross-linking:

    • Place the open tubes on ice and irradiate with a UV lamp at 254 nm.[13][15]

    • The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5 cm.[13]

    • Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment.

  • Analysis:

    • After irradiation, add SDS-PAGE sample buffer to the reaction mixtures and heat to denature the proteins.

    • Separate the proteins by SDS-PAGE.

    • Detect the labeled protein using the appropriate method (e.g., autoradiography, streptavidin-HRP conjugate for Western blotting).[8] The covalently crosslinked protein will exhibit a slight increase in molecular weight.[8]

Protocol 2: Competition Assay to Confirm Specific Binding

This protocol is essential for validating that this compound is binding to the specific ATP-binding site of the target protein.[14][16]

Methodology:

  • Set up Reactions:

    • Total Binding Sample: Prepare a reaction mixture with the target protein and the this compound probe as described in Protocol 1.[14]

    • Competition Sample: Prepare an identical reaction mixture, but pre-incubate it with a 100-fold molar excess of a non-photoreactive competitor (e.g., ATP) for 15-30 minutes before adding the this compound probe.[16]

  • Incubation and UV Cross-linking:

    • Follow the incubation and UV cross-linking steps as described in Protocol 1.[16]

  • Analysis:

    • Analyze the samples by SDS-PAGE and the appropriate detection method.

    • A significant reduction or complete elimination of the labeled protein band in the competition sample compared to the total binding sample indicates specific binding to the ATP-binding site.[16]

Visualizing Workflows and Pathways

Diagrams are crucial for understanding the experimental logic and the biological context of this compound applications.

G cluster_prep Sample Preparation cluster_binding Binding cluster_crosslinking Cross-linking cluster_analysis Analysis Protein Target Protein / Lysate Incubation Incubate in Dark (Allow for Binding) Protein->Incubation Probe This compound Probe->Incubation UV UV Irradiation (254 nm) Incubation->UV SDS_PAGE SDS-PAGE UV->SDS_PAGE Detection Detection (e.g., Autoradiography, Western Blot) SDS_PAGE->Detection

Caption: Experimental workflow for photoaffinity labeling with this compound.

G cluster_protein Target Protein cluster_ligands Ligands cluster_outcome Outcome BindingSite ATP Binding Site Labeling Specific Photo-labeling BindingSite->Labeling Without Competitor NoLabeling Reduced/No Labeling BindingSite->NoLabeling With Competitor Probe This compound Probe->BindingSite Binds to site Competitor Excess ATP (Non-photoreactive) Competitor->BindingSite Competes for binding

Caption: Principle of a competition assay for validating specific binding.

G cluster_pathway Kinase Signaling Pathway cluster_intervention Experimental Intervention Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response ATP ATP ATP->KinaseA Binds & Activates AzidoATP This compound AzidoATP->KinaseA Binds & Photo-labels Inhibitor Kinase Inhibitor Inhibitor->KinaseA Blocks ATP Binding

References

The 8-Azido Group: A Versatile Tool in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 8-azido-purine moiety is a cornerstone of modern chemical biology and drug development, offering a versatile chemical handle for probing and manipulating biological systems. Its unique reactivity allows for a diverse range of applications, from identifying protein binding partners to constructing complex bioconjugates. This guide provides a comprehensive overview of the reactivity of the 8-azido group, with a focus on its utility in a research and drug development context.

Core Reactivity of the 8-Azido Group

The chemical behavior of the 8-azido group is dominated by three primary types of reactions: photochemistry, cycloadditions, and reductions. Each of these pathways provides a distinct set of tools for researchers.

Photochemistry: Photoaffinity Labeling

Upon irradiation with UV light, typically at 254 nm, the 8-azido group is converted into a highly reactive nitrene intermediate. This nitrene can then insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent linkage with interacting molecules, most notably proteins. This process, known as photoaffinity labeling, is a powerful technique for identifying the binding partners of a molecule of interest.[1][2][3]

The reactive intermediate formed upon photolysis of 8-azidoadenosine (B559645) in an aqueous solution is a singlet nitrene, which rapidly tautomerizes to a closed adenosine (B11128) diazaquinodimethane in less than 400 femtoseconds.[4] This diazaquinodimethane is the key reactive species in photolabeling experiments, reacting with nucleophiles such as amines and thiols.[4]

8-azido-ATP has been extensively used as a photoaffinity label to identify and characterize ATP-binding proteins.[1][2][5][6] For example, it has been used to label the ATP-sensitive potassium channel subunits Kir6.2 and SUR1, providing insights into the structural differences in their nucleotide-binding sites.[1] Similarly, both 2- and this compound have been employed to probe the catalytic site of 2-5A synthetase.[2][7]

Cycloaddition Reactions: "Click" Chemistry

The azide (B81097) group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are characterized by their high efficiency, specificity, and biocompatibility.[8][9][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC has proven to be particularly useful for studying 8-azido-purines in living systems as it does not require a cytotoxic copper catalyst.[11] 8-azidoadenosine and its derivatives react efficiently with various cyclooctynes at ambient temperature in aqueous solutions to form stable triazole products.[11] These reactions are often rapid, with some occurring in as little as 3 to 5 minutes, and proceed in high yields.[11] A notable feature of these reactions is that the resulting triazole adducts at the 8-position of the adenine (B156593) ring can be fluorescent, enabling direct imaging in cells without the need for a traditional fluorophore.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the presence of copper can be a limitation in cellular applications, CuAAC remains a valuable tool for in vitro conjugations. However, 8-azidoadenosine has been reported to be unreactive with terminal alkynes in the presence of a copper catalyst under certain conditions, suggesting that SPAAC is the more reliable method for this class of compounds.[11]

Reduction to 8-Amino Purines

The 8-azido group can be readily reduced to the corresponding 8-amino group. This transformation is often achieved using thiols, such as dithiothreitol (B142953) (DTT), at room temperature in a reaction that can occur in the dark.[12][13] This reaction is base-catalyzed and is particularly rapid with dithiols.[12] This conversion can be a useful strategy for synthesizing 8-amino-purine derivatives, which may have distinct biological activities from their 8-azido precursors.

Quantitative Data on Reactivity

The following tables summarize key quantitative data related to the reactivity of 8-azido-purine derivatives.

Table 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of 8-Azido-Purine Nucleosides with Cyclooctynes

8-Azido NucleosideCyclooctyne (B158145)Reaction TimeYieldReference
8-azidoadenosineFused cyclopropyl (B3062369) cyclooctyne (OCT)3 hours96%[11]
8-azido-9-(β-D-arabinofuranosyl)adenineFused cyclopropyl cyclooctyne (OCT)3 hoursQuantitative[11]
8-azido-2'-deoxyadenosineFused cyclopropyl cyclooctyne (OCT)3 hours97%[11]
This compoundFused cyclopropyl cyclooctyne (OCT)3 hoursQuantitative[11]

Table 2: Kinetic Parameters of 8-Azido-Adenine Nucleotides as Substrates for Ecto-Nucleotidases

SubstrateEnzymeKm (µM)Vmax (nmol/min x 10^6 cells)Reference
This compoundEcto-ATPase256.30 +/- 36.4114.33 +/- 0.84[14]
8-Azido-ADPEcto-ADPase595.29 +/- 67.446.86 +/- 0.45[14]
8-Azido-AMPEcto-5'-nucleotidaseNot hydrolyzed-[14]

Experimental Protocols

Detailed methodologies are crucial for the successful application of 8-azido-purine chemistry.

Protocol 1: Synthesis of 8-Azidoadenosine 5'-Phosphate

This protocol describes the synthesis of 8-azidoadenosine 5'-phosphate from 8-bromoadenosine (B559644) 5'-phosphate.[15]

  • Dissolve 2 mmol of 8-bromoadenosine 5'-phosphate and 10 mmol of sodium azide in 10 ml of dimethyl sulfoxide (B87167) by heating.

  • Heat the solution to 80°C for 18 hours.

  • Add 200 ml of water to the reaction mixture.

  • Apply the solution to a Dowex-1 (HCOO-) column (3.5 x 15 cm).

  • Elute the column with water followed by a linear gradient of 0 to 0.3 M formic acid.

  • The product is eluted with 0.13 M formic acid.

  • Collect the fractions containing the product and evaporate to a smaller volume.

  • The final product is obtained with a yield of approximately 60-65%.[15]

Protocol 2: Photoaffinity Labeling of SUR1 with 8-azido-[γ-32P]ATP

This protocol details the photoaffinity labeling of the SUR1 protein.[1]

  • Incubate 20 µg of membrane proteins with 5 µM 8-azido-[γ-32P]ATP, 2 mM ouabain, 0.1 mM EGTA, and 40 mM Tris-Cl (pH 7.5) in a total volume of 6 µl for 10 minutes at 37°C.

  • Stop the reaction by adding 400 µl of ice-cold Tris-EGTA buffer (40 mM Tris-Cl (pH 7.5), 0.1 mM EGTA).

  • Remove free ATP by centrifugation at 15,000g for 10 minutes at 4°C.

  • Wash the pellets in the same buffer, resuspend in 8 µl of Tris-EGTA buffer.

  • Irradiate the sample for 5 minutes on ice using a UV lamp at 254 nm (5.5 mW/cm2).[1]

  • Analyze the labeled proteins by SDS-PAGE and autoradiography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Living Cells

This protocol outlines the fluorescent labeling of intracellular components using 8-azidoadenosine and a cyclooctyne.[11]

  • Incubate MCF-7 breast cancer cells for 3 hours at 37°C with 1 µM of an 8-azidoadenosine analog (e.g., 8-azido-arabino-Ado).

  • Initiate the click reaction by adding cell culture media containing 1 µM of a cyclooctyne (e.g., fused cyclopropyl cyclooctyne).

  • Image the cells using fluorescence microscopy with appropriate excitation and emission filters (e.g., 360/40 nm excitation and 470/40 nm emission for the resulting fluorescent triazole).[11]

Visualizing the Chemistry and Biology

Diagrams created using the DOT language provide clear visualizations of key processes involving the 8-azido group.

experimental_workflow cluster_synthesis Synthesis cluster_reactivity Reactivity Pathways cluster_applications Applications 8_Br_Ado 8-Bromo-Adenosine Derivative 8_N3_Ado 8-Azido-Adenosine Derivative 8_Br_Ado->8_N3_Ado DMSO, 80°C NaN3 Sodium Azide NaN3->8_N3_Ado Photo Photochemistry (UV Light, 254 nm) 8_N3_Ado->Photo Click Cycloaddition (SPAAC/CuAAC) 8_N3_Ado->Click Reduction Reduction (e.g., DTT) 8_N3_Ado->Reduction PAL Photoaffinity Labeling (Protein ID) Photo->PAL Imaging Fluorescent Imaging (Live Cell) Click->Imaging Conjugation Bioconjugation Click->Conjugation Synthesis_Amine 8-Amino-Purine Synthesis Reduction->Synthesis_Amine

Synthesis and Reactivity of 8-Azido-Adenosine Derivatives.

photoaffinity_labeling_pathway 8_N3_Probe 8-Azido-Purine Probe (e.g., 8-N3-ATP) Binding Non-covalent Binding 8_N3_Probe->Binding Target_Protein Target Protein (e.g., Kinase) Target_Protein->Binding UV_Irradiation UV Irradiation (254 nm) Binding->UV_Irradiation Nitrene Reactive Nitrene Intermediate UV_Irradiation->Nitrene Covalent_Bond Covalent Adduct Nitrene->Covalent_Bond Identification Protein Identification (e.g., Mass Spectrometry) Covalent_Bond->Identification

Workflow for Photoaffinity Labeling using an 8-Azido-Purine Probe.

spaac_signaling_pathway 8_N3_Nucleoside 8-Azido-Nucleoside (e.g., 8-N3-Ado) Uptake Cellular Uptake 8_N3_Nucleoside->Uptake Cell Living Cell Cell->Uptake SPAAC Strain-Promoted Azide-Alkyne Cycloaddition Uptake->SPAAC Cyclooctyne Cyclooctyne-Fluorophore Cyclooctyne->SPAAC Labeled_Target Fluorescently Labeled Intracellular Target SPAAC->Labeled_Target Imaging Fluorescence Microscopy Labeled_Target->Imaging

Live-Cell Imaging via Strain-Promoted Azide-Alkyne Cycloaddition.

References

The Unveiling of a Molecular Workhorse: A Technical Guide to the History and Development of 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and core applications of 8-Azido-ATP, a cornerstone tool in the study of ATP-binding proteins. From its chemical synthesis to its pivotal role in photoaffinity labeling and drug discovery, this document provides a comprehensive overview for professionals in the field. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

A Historical Perspective: The Dawn of Photoaffinity Labeling

The journey of this compound is intrinsically linked to the advent of photoaffinity labeling, a powerful technique for identifying and characterizing ligand-binding sites in macromolecules. The core principle lies in a molecule that can bind specifically and non-covalently to its target and, upon photoactivation, forms a covalent bond, permanently "tagging" the interacting partner. This compound emerged as a premier photoaffinity analog of Adenosine (B11128) Triphosphate (ATP), the universal energy currency of the cell. Its azido (B1232118) (-N₃) group at the 8th position of the adenine (B156593) ring provides the crucial photoreactive handle. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues within the ATP-binding pocket of a protein.[1]

Chemical Synthesis and Properties

The synthesis of this compound is a multi-step process that has been refined over the years to improve yield and purity. A common route involves the initial synthesis of 8-bromo-ATP, which is then converted to this compound. A fluorescent analog, 8-azido-1,N⁶-etheno-ATP, can also be synthesized by reacting this compound with chloroacetaldehyde.[2][3]

ATP ATP BrATP 8-Bromo-ATP ATP->BrATP Bromination Br2 Br₂ Br2->BrATP AzidoATP This compound BrATP->AzidoATP Azide (B81097) Substitution NaN3 NaN₃ NaN3->AzidoATP EthenoAzidoATP 8-Azido-1,N⁶-etheno-ATP AzidoATP->EthenoAzidoATP Etheno Adduct Formation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->EthenoAzidoATP

Caption: Simplified synthesis pathway of this compound and its fluorescent analog.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₀H₁₅N₈O₁₃P₃[4]
Molecular Weight548.19 g/mol [4]
λmax281 nm[4]
Molar Extinction Coefficient (ε)13.3 L mmol⁻¹ cm⁻¹ (at pH 7.5)[4]

Quantitative Data: Binding Affinities and Kinetic Parameters

The utility of this compound as an ATP analog is underscored by its ability to bind to and, in some cases, be utilized by ATP-dependent enzymes. The following tables summarize key quantitative data for the interaction of this compound with various proteins.

Table 1: Binding and Inhibition Constants of this compound

Target ProteinParameterValueCommentsReference
recA proteinK_d4 µMDemonstrates good binding affinity.[5]
Kir6.2 K+ channelK_i2.8 ± 0.4 mMSignificantly lower affinity compared to ATP (K_i = 172 ± 7 µM).[1]
2-5A SynthetaseK_iCompetitive inhibitor-[6]
Cytochrome c Oxidase-Increases K_m for cytochrome cProtected by ATP but not ADP.[7]

Table 2: Substrate and Inhibition Parameters for ATP Synthase

ParameterValueConditionsReference
V_max6% of V_max with ATP-[8]
K_mSimilar to ATP-[8]
Inhibition of ATP HydrolysisProportional to saturationCovalently bound[8]

Experimental Protocols

Synthesis of this compound from 8-Bromo-ATP

This protocol outlines the conversion of 8-Bromo-ATP to this compound.

Materials:

  • 8-Bromo-ATP

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Triethylammonium bicarbonate (TEAB) buffer

  • DEAE-Sephadex column

Procedure:

  • Dissolve 8-Bromo-ATP in anhydrous DMF.

  • Add a molar excess of sodium azide to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 70°C) for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, purify the product using a DEAE-Sephadex column with a linear gradient of TEAB buffer.

  • Lyophilize the fractions containing this compound to obtain the final product.

Photoaffinity Labeling of an ATP-Binding Protein

This protocol provides a general procedure for photoaffinity labeling of a purified protein or a protein in a complex mixture.

cluster_0 Binding and Crosslinking cluster_1 Analysis Protein Target Protein Incubation Incubation (in dark) Protein->Incubation AzidoATP This compound AzidoATP->Incubation UV UV Irradiation (e.g., 254 nm) Incubation->UV CovalentComplex Covalent Protein-Probe Complex UV->CovalentComplex SDS_PAGE SDS-PAGE CovalentComplex->SDS_PAGE Digestion In-gel or In-solution Digestion SDS_PAGE->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS Identification Identification of Labeled Protein and Peptide MS->Identification ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 binds Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP₂ PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on CellularResponse Cellular Response (e.g., Platelet Aggregation) DAG->CellularResponse activates PKC, leading to Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->CellularResponse triggers

References

8-Azido-ATP: A Comprehensive Technical Guide to its Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of 8-Azido-adenosine-5'-triphosphate (8-Azido-ATP) in chemical biology. As a versatile molecular tool, this compound serves as a powerful photoaffinity label and a valuable probe for studying ATP-binding proteins, elucidating signaling pathways, and facilitating drug discovery efforts. This document provides a thorough overview of its core applications, quantitative data for experimental design, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Applications of this compound

This compound is a structurally similar analog of adenosine (B11128) triphosphate (ATP) where an azido (B1232118) (-N₃) group replaces the hydrogen atom at the 8th position of the adenine (B156593) ring. This modification confers two key properties that are exploited in various chemical biology applications:

  • Photo-reactivity: Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with nearby amino acid residues within the ATP-binding pocket of a protein, a process known as photoaffinity labeling.[1] This allows for the irreversible capture and subsequent identification of ATP-binding proteins.

  • Bioorthogonal Handle for Click Chemistry: The azido group also serves as a functional handle for bioorthogonal "click" chemistry reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This enables the attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorophores for imaging, to the this compound molecule after it has bound to its target protein.

These properties make this compound an indispensable tool for:

  • Identification and characterization of ATP-binding proteins: This includes enzymes like kinases, ATPases, and a wide range of other proteins that utilize ATP for their function.[1][4]

  • Drug Discovery and Target Validation: By identifying the protein targets of ATP-competitive inhibitors, this compound aids in understanding the mechanism of action of drugs and in the validation of new drug targets.

  • Proteomics and Activity-Based Protein Profiling (ABPP): It enables the enrichment and identification of specific classes of enzymes from complex biological samples.

  • Probing Signaling Pathways: this compound can be used to investigate the role of ATP-dependent signaling events in various cellular processes.

Quantitative Data for Experimental Design

The successful application of this compound relies on a clear understanding of its interaction with target proteins. The following tables summarize key quantitative parameters for this compound with various proteins, providing a valuable resource for experimental design.

Parameter Protein Value Reference
Kd recA protein4 µM[5]
E. coli transcription termination factor Rho100 µM[6]
Ki Kir6.2 K+ channel2.8 ± 0.4 mM[2][5]
Na+/K+-ATPase3.4 µM[7]
Km ATP synthase (submitochondrial particles)Similar to ATP[8]
E. coli transcription termination factor Rho18 µM[6]
Half-maximal Saturation Creatine (B1669601) Kinase12 µM[5][9]
Parameter Protein Value Reference
Vmax ATP synthase (submitochondrial particles)6% of Vmax with ATP[8]
E. coli transcription termination factor Rho5% of Vmax with ATP[6]

Key Experimental Protocols

This section provides detailed methodologies for the most common applications of this compound.

Protocol 1: Photoaffinity Labeling of an ATP-Binding Protein

This protocol outlines the general steps for identifying an ATP-binding protein using photoaffinity labeling with this compound, followed by analysis.

Materials:

  • Purified protein or cell lysate

  • This compound (radiolabeled or modified for click chemistry)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV lamp (254 nm)

  • SDS-PAGE reagents and equipment

  • Detection reagents (autoradiography film, streptavidin-HRP for biotin, or fluorescence scanner)

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube on ice, combine the purified protein (typically 1-10 µM) or cell lysate (100-500 µg total protein) with the desired concentration of this compound (a starting concentration of 10-100 µM is common).[5][10]

    • For competition controls, pre-incubate the protein sample with a 100-fold molar excess of ATP for 15 minutes before adding this compound.[5][11]

  • Incubation: Incubate the reaction mixture on ice in the dark for 10-15 minutes to allow for binding.[5][10]

  • UV Cross-linking:

    • Place the open tubes on ice and irradiate with a 254 nm UV lamp at a close distance (e.g., 5 cm) for 5-20 minutes. The optimal irradiation time should be determined empirically.[5][10]

    • Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment.

  • Sample Preparation for Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled protein using the appropriate detection method based on the this compound analog used (e.g., autoradiography for ³²P-labeled probes, Western blot with streptavidin-HRP for biotinylated probes).[11]

Protocol 2: Click Chemistry Labeling Following Photoaffinity Labeling

This protocol describes the attachment of a reporter molecule to an this compound-labeled protein using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • This compound labeled protein sample (from Protocol 1)

  • Alkyne-modified reporter tag (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)

Procedure:

  • Prepare the Click Reaction Mixture:

    • In a microcentrifuge tube, add the this compound labeled protein sample.

    • Add the alkyne-modified reporter tag to a final concentration of approximately 50 µM.

  • Prepare the Copper Catalyst:

    • In a separate tube, mix the CuSO₄ and THPTA stock solutions.

  • Initiate the Click Reaction:

    • Add the CuSO₄/THPTA mixture to the protein sample.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

    • Vortex briefly to mix.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[12]

  • Sample Preparation for Downstream Analysis:

    • The protein is now "clicked" with the reporter tag and can be processed for downstream applications such as enrichment using streptavidin beads (if biotinylated) followed by mass spectrometry, or direct in-gel fluorescence scanning.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where this compound is a valuable tool.

Photoaffinity_Labeling_Workflow cluster_0 Binding and Cross-linking cluster_1 Analysis Protein ATP-Binding Protein Complex Non-covalent Complex Protein->Complex AzidoATP This compound AzidoATP->Complex UV UV Irradiation (254 nm) Complex->UV CovalentComplex Covalently Labeled Protein UV->CovalentComplex SDSPAGE SDS-PAGE CovalentComplex->SDSPAGE MassSpec Mass Spectrometry (for identification) CovalentComplex->MassSpec Detection Detection (e.g., Autoradiography) SDSPAGE->Detection

Photoaffinity Labeling Experimental Workflow

Click_Chemistry_Workflow cluster_0 Labeling and Click Reaction cluster_1 Downstream Applications LabeledProtein This compound Labeled Protein ClickReaction CuAAC (Copper, Ascorbate, THPTA) LabeledProtein->ClickReaction AlkyneTag Alkyne-Reporter (Biotin or Fluorophore) AlkyneTag->ClickReaction ClickedProtein Reporter-Tagged Protein ClickReaction->ClickedProtein Enrichment Affinity Purification (Streptavidin Beads) ClickedProtein->Enrichment if Biotinylated Imaging Fluorescence Imaging ClickedProtein->Imaging if Fluorescent Proteomics Mass Spectrometry Enrichment->Proteomics

Click Chemistry Workflow for Labeled Proteins

P2X_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular ATP ATP / this compound P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X Binds and Activates IonInflux Cation Influx (Na+, Ca2+) P2X->IonInflux Opens Channel Depolarization Membrane Depolarization IonInflux->Depolarization CaSignaling Ca2+ Signaling Cascades IonInflux->CaSignaling CellularResponse Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->CellularResponse CaSignaling->CellularResponse

Probing the P2X Receptor Signaling Pathway

Competitive_Binding_Logic cluster_0 Scenario 1: Specific Binding cluster_1 Scenario 2: Non-Specific Binding Protein1 ATP-Binding Protein BindingSite1 Protein1->BindingSite1 AzidoATP1 This compound AzidoATP1->BindingSite1 Binds ExcessATP Excess ATP (Competitor) ExcessATP->BindingSite1 Outcompetes Labeling1 Reduced/ No Labeling BindingSite1->Labeling1 Protein2 Other Protein NonBindingSite Non-specific Interaction Protein2->NonBindingSite AzidoATP2 This compound AzidoATP2->NonBindingSite Labeling2 Labeling Occurs NonBindingSite->Labeling2

Logic of Competitive Binding Assays

References

An In-Depth Technical Guide to Photoaffinity Labeling using 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-binding proteins, particularly for elucidating drug targets and understanding complex signaling pathways. 8-Azidoadenosine (B559645) triphosphate (8-Azido-ATP), a photo-reactive analog of ATP, has emerged as an invaluable tool in this field. Upon photoactivation, this compound forms a covalent bond with ATP-binding proteins, enabling their isolation and identification. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and data presentation for its application in photoaffinity labeling.

Introduction to this compound and Photoaffinity Labeling

8-Azidoadenosine triphosphate (this compound) is a structural analog of adenosine (B11128) triphosphate where an azido (B1232118) group (-N₃) is attached to the C8 position of the adenine (B156593) ring.[1] This modification has minimal impact on the molecule's ability to bind to many ATP-binding sites, allowing it to serve as a functional mimic of ATP in biological systems.[2] The key feature of this compound is its photo-reactivity. The azido group is chemically inert in the dark but, upon exposure to ultraviolet (UV) light, it is converted into a highly reactive nitrene intermediate.[3] This nitrene can then form a stable covalent bond with nearby amino acid residues within the ATP-binding pocket of a protein.[4] This irreversible crosslinking facilitates the identification and characterization of ATP-binding proteins, including kinases, ATPases, and other nucleotide-binding proteins.[5]

The versatility of this compound extends to its use in "click chemistry." The azide (B81097) group serves as a bioorthogonal handle, allowing for the attachment of reporter tags such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, further enhancing its utility in proteomic studies.[4]

Mechanism of Action

The mechanism of this compound in photoaffinity labeling is a two-step process:

  • Reversible Binding: Initially, this compound binds non-covalently to the ATP-binding site of a target protein, mimicking the natural interaction of ATP. This binding is governed by the affinity of the protein for the analog.

  • Photo-induced Covalent Crosslinking: Upon irradiation with UV light, typically at a wavelength of 254 nm, the azido group on the adenine ring absorbs a photon and releases dinitrogen gas (N₂), generating a highly reactive nitrene intermediate. This nitrene is short-lived and rapidly inserts into adjacent C-H, N-H, or O-H bonds of amino acid residues in the binding pocket, forming a stable covalent bond. This effectively "traps" the interacting protein.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Photo-induced Covalent Crosslinking 8_Azido_ATP This compound Binding_Site ATP Binding Site 8_Azido_ATP->Binding_Site Binds to Protein ATP-Binding Protein Protein->Binding_Site Contains Complex [Protein-8-Azido-ATP] Complex Binding_Site->Complex Forms Nitrene Reactive Nitrene Intermediate (+ N₂ gas) Complex->Nitrene Photoactivation UV_Light UV Light (254 nm) UV_Light->Complex Covalent_Bond Covalently Labeled Protein Nitrene->Covalent_Bond Forms Covalent Bond

Mechanism of this compound photoaffinity labeling.

Quantitative Data Presentation

The success of a photoaffinity labeling experiment is dependent on the binding affinity of this compound for the target protein and the efficiency of the photocrosslinking reaction. The following tables summarize key quantitative parameters for this compound with various proteins.

ATP AnalogTarget ProteinKd / KiComments
This compound recA proteinKd = 4 µM[6]Demonstrates good binding affinity.[6]
This compound Kir6.2 K+ channelKi = 2.8 ± 0.4 mM[6]Significantly lower affinity compared to ATP (Ki = 172 ± 7 µM) for this channel.[6]
This compound ATP synthaseKm values similar to ATP[2]Vmax is 6% of that with ATP.[2]
2-Azido-ATP Creatine KinaseHalf-maximal saturation at 5 µM[7]Higher apparent affinity than this compound for this enzyme.[7]
8-N₃-DerivativeTypical Concentration RangeTarget Class Example
8-N₃-AMP 1.5 µM - 40 µM[8]Allosteric AMP site[8]
8-N₃-cAMP 10⁻⁷ M[8]cAMP-dependent protein kinase[8]
8-N₃-ATP 15 µM - 250 µM[8]Poly(A) polymerase[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound photoaffinity labeling.

Photoaffinity Labeling of Purified Proteins

This protocol is suitable for experiments with a purified protein of interest.

Materials:

  • Purified target protein (1-10 µM)

  • This compound (stock solution in buffer)

  • Suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • ATP (for competition control)

  • Microcentrifuge tubes

  • UV lamp (254 nm)

  • Ice bucket

  • SDS-PAGE loading buffer

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture containing the purified target protein in the reaction buffer.

  • Addition of this compound: Add this compound to the desired final concentration (e.g., 1-100 µM). A starting concentration 10-fold higher than the expected dissociation constant (Kd) is recommended.[8]

  • Control Samples: Prepare the following control samples in parallel:

    • No UV control: A sample that is not irradiated with UV light to check for non-specific covalent binding.[8]

    • Competition control: Pre-incubate the protein with a 100-fold molar excess of ATP for 15-30 minutes before adding this compound.[5][8]

    • No probe control: A sample without this compound to identify endogenous protein bands.[8]

  • Incubation: Incubate the reaction mixtures in the dark on ice for 15-60 minutes to allow the probe to bind to the target protein.[8]

  • UV Crosslinking: Place the open tubes on ice and irradiate with a UV lamp at 254 nm. A typical starting point is 5-15 minutes at a distance of 5 cm.[8] The optimal irradiation time and distance should be determined empirically.

  • Sample Analysis: Add SDS-PAGE loading buffer to the samples, boil, and separate the proteins by SDS-PAGE. The labeled protein can be detected by autoradiography (if using a radiolabeled probe), Western blotting, or subsequently identified by mass spectrometry.[8]

Photoaffinity Labeling in Cell Lysates

This protocol is adapted for identifying ATP-binding proteins in a complex mixture, such as a cell lysate.

Materials:

  • Cell lysate

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ATP (for competition control)

  • UV lamp (254 nm)

  • Reagents for click chemistry (e.g., biotin-alkyne, copper(II) sulfate, reducing agent)

  • Streptavidin beads

Procedure:

  • Cell Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer. Clarify the lysate by centrifugation and determine the protein concentration.

  • Labeling Reaction: Incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of this compound in the dark on ice for 15-30 minutes.[8] Include the same controls as in the purified protein protocol.

  • UV Crosslinking: Irradiate the samples with UV light at 254 nm as described previously.[8]

  • Click Chemistry (Optional): To enrich for labeled proteins, perform a click chemistry reaction to attach a biotin tag to the azide group of the crosslinked this compound. This typically involves the addition of a biotin-alkyne, a copper(I) catalyst, and a reducing agent.[8]

  • Enrichment: Use streptavidin-conjugated beads to capture the biotinylated proteins.

  • Downstream Analysis: The enriched proteins can be eluted from the beads and analyzed by SDS-PAGE and Western blotting, or subjected to on-bead digestion for identification by mass spectrometry.[4]

On-Bead Digestion for Mass Spectrometry

This protocol outlines the preparation of labeled proteins for identification by mass spectrometry.

Materials:

  • Streptavidin beads with bound labeled proteins

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Mass spectrometry grade trypsin

  • Formic acid and acetonitrile (B52724) for elution

  • C18 spin columns for desalting

Procedure:

  • Reduction and Alkylation: Resuspend the beads in digestion buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.[4]

  • Trypsin Digestion: Add trypsin to the bead slurry (typically a 1:50 to 1:100 trypsin-to-protein ratio) and incubate overnight at 37°C with shaking.[4]

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform additional washes of the beads with a solution containing formic acid and acetonitrile to elute any remaining peptides.[4]

  • Desalting: Combine the eluates and desalt the peptides using C18 spin columns.[4]

  • LC-MS/MS Analysis: Dry the purified peptides and resuspend them in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid). Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Mandatory Visualizations

Experimental Workflow

G Start Start: Protein Sample (Purified or Lysate) Incubation Incubation with This compound (in the dark) Start->Incubation UV_Crosslinking UV Crosslinking (254 nm) Incubation->UV_Crosslinking Click_Chemistry Click Chemistry (Biotinylation) UV_Crosslinking->Click_Chemistry SDS_PAGE SDS-PAGE Analysis UV_Crosslinking->SDS_PAGE Direct Analysis Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment On_Bead_Digestion On-Bead Digestion Enrichment->On_Bead_Digestion Western_Blot Western Blot SDS_PAGE->Western_Blot LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS Protein_ID Protein Identification LC_MSMS->Protein_ID

General experimental workflow for photoaffinity labeling.

PKA Signaling Pathway

The cAMP-dependent protein kinase (PKA) signaling pathway is a crucial regulator of numerous cellular processes. 8-Azido-cAMP, a derivative of this compound, has been used to probe the cAMP-binding sites of PKA.[3][9] This diagram illustrates the core PKA signaling cascade and indicates where this compound analogs can be employed.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Hormone Hormone GPCR GPCR Hormone->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC 8_Azido_ATP This compound (Probe) 8_Azido_ATP->AC Competes with ATP PKA_inactive Inactive PKA (R₂C₂) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (2C + R₂-cAMP₄) PKA_inactive->PKA_active Dissociates Phospho_Substrate Phosphorylated Substrate PKA_active->Phospho_Substrate Phosphorylates Substrate Substrate Protein Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

PKA signaling pathway and this compound application.

Conclusion

This compound is a robust and versatile tool for the identification and characterization of ATP-binding proteins. Its ability to form covalent crosslinks upon photoactivation allows for the stable capture of protein-ligand interactions, facilitating downstream analysis by a variety of techniques, including mass spectrometry. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement photoaffinity labeling with this compound in their own research endeavors. Rigorous experimental design, including the use of appropriate controls, is paramount to ensure the specificity and validity of the results obtained with this powerful technique.

References

An In-depth Technical Guide to the Structural Analysis of 8-Azido-ATP Binding to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 8-Azido-ATP in Structural Biology

Adenosine triphosphate (ATP) is a ubiquitous nucleotide essential for a vast array of cellular processes, from energy metabolism to signal transduction. The proteins that bind ATP, such as kinases, ATPases, and metabolic enzymes, are critical components of these pathways and represent a major class of drug targets. Understanding the precise structural interactions between these proteins and ATP is paramount for elucidating their mechanisms and for designing novel therapeutics.

8-Azidoadenosine triphosphate (8-N3-ATP) is a powerful analog of ATP that serves as a photoaffinity label, a chemical tool used to identify and characterize nucleotide-binding proteins.[1][2] It contains a photoreactive azido (B1232118) group (-N3) at the C8 position of the adenine (B156593) ring.[1] This modification allows 8-N3-ATP to bind to ATP-binding sites non-covalently. Upon exposure to ultraviolet (UV) light, typically at 254 nm, the azido group is converted into a highly reactive nitrene intermediate, which then forms a stable, covalent bond with amino acid residues in close proximity within the binding pocket.[3] This covalent trapping enables the identification of ATP-binding proteins, the mapping of their nucleotide-binding sites, and the structural analysis of the protein-ligand complex.[3][4] This guide provides a comprehensive overview of the methodologies, data analysis, and structural interpretation involved in using 8-N3-ATP as a probe.

Core Methodology: Photoaffinity Labeling

Photoaffinity labeling (PAL) is the central technique for utilizing 8-N3-ATP. The process involves incubating the probe with a biological sample, allowing it to bind to its target, and then using UV light to induce covalent cross-linking.[1]

General Experimental Protocol

The following is a generalized protocol for the photoaffinity labeling of proteins using 8-N3-ATP. Optimization of probe concentration, incubation times, and UV irradiation parameters is crucial and should be determined empirically for each specific system.[1]

A. Labeling of Purified Proteins

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the purified target protein (e.g., 1-10 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2).[1]

    • Add 8-N3-ATP to the desired final concentration (e.g., 1-100 µM). A starting concentration approximately 10-fold higher than the expected dissociation constant (Kd) is recommended.[1]

  • Incubation:

    • Incubate the reaction mixture in the dark (to prevent premature activation of the azido group) at 4°C, on ice, or at room temperature for 15-60 minutes to allow the probe to bind to the target protein.[1]

  • UV Cross-linking:

    • Place the open tubes on ice to minimize heat-induced denaturation.[5]

    • Irradiate the sample with a UV lamp at 254 nm.[1] The distance from the lamp and the irradiation time must be optimized. A typical starting point is 5-15 minutes at a distance of 5 cm.[1]

    • Safety Note: UV radiation is hazardous. Always use appropriate personal protective equipment, including UV-blocking face shields and enclosures.

  • Analysis:

    • Following irradiation, the sample is ready for downstream analysis, such as SDS-PAGE, autoradiography (if using radiolabeled 8-N3-ATP), Western blotting, or mass spectrometry.

B. Labeling in Complex Mixtures (e.g., Cell Lysates)

  • Lysate Preparation:

    • Harvest cells and prepare a cell lysate using a buffer compatible with protein stability and the labeling reaction (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[1]

    • Clarify the lysate by centrifugation to remove cellular debris.[1]

    • Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).[1]

  • Labeling Reaction:

    • Incubate a defined amount of total protein (e.g., 100-500 µg) with the desired concentration of 8-N3-ATP.[1]

    • Incubate in the dark on ice for 15-30 minutes.[1]

  • UV Cross-linking and Analysis:

    • Proceed with UV irradiation as described for purified proteins.

    • Analyze the labeled proteins via 2D-gel electrophoresis, affinity enrichment of the labeled proteins (if using a tagged 8-N3-ATP variant), and subsequent identification by mass spectrometry.

Essential Control Experiments

To ensure the specificity of the labeling and validate the results, a series of control experiments is mandatory.[3]

  • Competition Assay: Pre-incubate the sample with a 100-fold molar excess of a non-photoreactive competitor, such as ATP, for 15-30 minutes before adding the 8-N3-ATP probe.[3] A significant reduction in labeling of the target protein demonstrates specific binding at the ATP-binding site.[3]

  • No UV Irradiation Control: A sample prepared identically but not exposed to UV light is used to check for any non-specific, non-photochemical binding of the probe to the protein.[1][3]

  • No Probe Control: A sample without the 8-N3-ATP probe is used to identify endogenous protein bands or background signals during analysis.[1]

Structural Analysis and Binding Site Identification

Once a protein is covalently labeled, several techniques can be employed to identify the specific binding site and determine the three-dimensional structure of the complex.

Mass Spectrometry (MS)

Cross-linking mass spectrometry (XL-MS) is a powerful method for identifying the site of covalent attachment.[6][7] The general workflow involves the proteolytic digestion of the labeled protein, followed by the identification of the modified peptide(s) by MS.

This approach has been successfully used to map the ATP-binding domain of proteins like the recombinant human 40-kDa 2',5'-oligoadenylate synthetase, where Lys199 was identified as the site of modification.[8]

X-ray Crystallography

X-ray crystallography provides the highest resolution view of molecular interactions, allowing for an atomic-level understanding of the binding site.[9][10] To study an 8-N3-ATP complex, researchers can attempt to co-crystallize the protein with the non-activated probe. However, a more powerful application is to crystallize the protein after it has been covalently cross-linked to 8-N3-ATP. The resulting electron density map can unambiguously show the precise location of the ATP analog and its covalent linkage to a specific amino acid residue, providing definitive structural evidence of the binding mode.[10][11] This information is invaluable for structure-based drug design.

Quantitative Binding Data

While primarily a tool for structural analysis, 8-N3-ATP can also be used in kinetic studies to determine binding affinities. In many cases, it acts as a substrate for ATP-dependent enzymes, although often with different kinetic parameters compared to native ATP.

ProteinSubstrateKm (µM)VmaxNotesCitation(s)
Mitochondrial F1-ATPase2-Azido-ATP250105 U/mgHigh-affinity binding was an Mg2+-requiring process.[12]
Mitochondrial F1-ATPaseThis compound--Showed little to no high-affinity binding compared to 2-azido-ATP.[12]
ATP Synthase (in submitochondrial particles)This compoundSimilar to ATP6% of Vmax with ATPBinds mainly to the β subunits of the enzyme complex.[13]

Applications in Signaling Pathways and Drug Discovery

By identifying novel ATP-binding proteins, 8-N3-ATP helps to elucidate complex signaling pathways.[2] For example, it can be used to "fish" for unknown kinases or other ATP-dependent enzymes within a specific cellular context or pathway, providing new targets for therapeutic intervention.

This approach is particularly valuable in drug development. Once a novel ATP-binding protein is identified and validated as a target, the structural information gained from 8-N3-ATP cross-linking studies can guide the design of specific inhibitors that compete with ATP for the binding site.

Conclusion

This compound is a versatile and powerful chemical probe that is indispensable for the structural and functional analysis of ATP-binding proteins. Through the robust methodology of photoaffinity labeling, combined with modern analytical techniques like mass spectrometry and X-ray crystallography, it provides researchers with the ability to identify novel proteins, map their nucleotide-binding sites with high precision, and acquire detailed structural information. This knowledge is fundamental to advancing our understanding of cellular signaling and provides a solid foundation for structure-guided drug discovery. The rigorous application of control experiments remains critical to ensure the data generated is specific, reliable, and biologically relevant.[3]

References

An In-Depth Technical Guide to the Quantum Yield of 8-Azido-ATP Photoreaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quantum yield associated with the photoreaction of 8-Azidoadenosine-5'-triphosphate (8-Azido-ATP), a paramount tool in photoaffinity labeling for biochemical and pharmacological research. While a specific quantum yield for this compound is not prominently published, this document synthesizes available data for structurally related aromatic azides, details the mechanism of photoreaction, and provides a robust experimental protocol for its determination.

Understanding Quantum Yield in Photoaffinity Labeling

In the context of this compound, the photoreaction quantum yield (Φ) is the single most critical parameter defining its efficiency as a photoaffinity label. It represents the probability that an absorbed photon will induce the desired photochemical event—specifically, the decomposition of the azido (B1232118) group to generate a highly reactive nitrene.

Φ = (Number of molecules reacted) / (Number of photons absorbed)

A higher quantum yield signifies a more efficient conversion of light energy into the reactive species necessary for covalent bond formation with a target biomolecule. The quantum yield for aromatic azides can vary significantly, with "photoactive" compounds having yields (Φ) greater than 0.1, while "photoinert" compounds have yields below 0.01.[1] This efficiency is highly dependent on the molecular structure, irradiation wavelength, and the surrounding chemical environment.

Quantitative Data: Quantum Yields of Aromatic Azides

The following table summarizes the quantum yields for the photodissociation of various aromatic azides, illustrating the impact of molecular structure and irradiation wavelength.

CompoundIrradiation Wavelength (λ)Quantum Yield (Φ)Reference
Phenyl azide254 nm0.48Gritsan et al.
1-Azidonaphthalene254 nm0.70Gritsan et al.
1-Azidonaphthalene313 nm0.32Gritsan et al.
4-Azidoaniline254 nm0.30Gritsan et al.
4-Azidoacetophenone254 nm0.40Gritsan et al.
4,4'-Diazidobiphenyl254 nm0.84Gritsan et al.

Note: Data sourced from a comprehensive review on the photodissociation of aromatic azides.

The Photoreaction Pathway of this compound

Upon absorption of ultraviolet (UV) light, typically around its λmax of 281 nm, the 8-azido group of this compound becomes excited. This leads to the rapid elimination of molecular nitrogen (N₂) and the formation of an extremely reactive singlet nitrene intermediate.

However, for 8-azidoadenosine (B559645) and its derivatives, the singlet nitrene is exceptionally short-lived (less than 400 fs). It rapidly undergoes tautomerization to form a more stable, yet still highly reactive, closed-ring intermediate known as adenosine (B11128) diazaquinodimethane.[3] This intermediate is the pivotal species responsible for reacting with nucleophiles and inserting into C-H or N-H bonds within the ATP-binding site of a target protein, forming a stable covalent linkage.[3][4]

photoreaction_pathway cluster_start cluster_excited cluster_intermediates Reactive Intermediates cluster_end Start This compound (Ground State) Excited Excited State Start->Excited Absorption (hν, ~281 nm) Nitrene Singlet Nitrene (<400 fs) Excited->Nitrene Elimination of N₂ Diaza Adenosine Diazaquinodimethane Nitrene->Diaza Rapid Tautomerization Product Covalent Adduct (Labeled Protein) Diaza->Product Reaction with Target (e.g., C-H insertion) experimental_workflow cluster_prep Preparation cluster_irradiate Irradiation cluster_analysis Analysis cluster_calc Calculation prep_actinometer Prepare Ferrioxalate Actinometer (in dark) irradiate_actinometer Irradiate Actinometer (Monochromatic Light, Time t) prep_actinometer->irradiate_actinometer prep_sample Prepare this compound Solution irradiate_sample Irradiate this compound (Identical Conditions, Time t) prep_sample->irradiate_sample analyze_actinometer Develop Color Complex Measure Absorbance at 510 nm irradiate_actinometer->analyze_actinometer analyze_sample Measure Change in [8-N₃-ATP] (Spectroscopy or HPLC) irradiate_sample->analyze_sample calc_flux Calculate Photon Flux (I₀) from Actinometer Data analyze_actinometer->calc_flux calc_qy Calculate Quantum Yield (Φ) of this compound analyze_sample->calc_qy calc_flux->calc_qy

References

Stability of 8-Azido-ATP in Different Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Factors Influencing 8-Azido-ATP Stability

The integrity of this compound is primarily affected by four key factors: pH, temperature, light, and the presence of reducing agents.[1] Proper control of these variables is crucial for maintaining the compound's chemical structure and functionality.

pH Sensitivity: The stability of nucleotides, including this compound, is pH-dependent.[1] While specific pH-rate profiles for 8-azidoadenosine (B559645) compounds are not extensively published, it is recommended to maintain solutions at a near-neutral pH, ideally between 7.0 and 8.0 .[1] Deviations from this range can lead to the hydrolysis of the phosphate (B84403) backbone, a common degradation pathway for nucleotides. Both strongly acidic and alkaline conditions can accelerate this degradation.[1]

Thermal Lability: this compound is susceptible to thermal degradation. Elevated temperatures can accelerate the decomposition of the azido (B1232118) group as well as hydrolysis.[2] For this reason, long-term storage at low temperatures is essential. While short-term exposure to ambient temperatures (up to one week, cumulative) may be acceptable for some derivatives, prolonged exposure should be avoided.[1]

Light Sensitivity: As a photoaffinity label, this compound is inherently sensitive to light, particularly ultraviolet (UV) light.[1] Exposure to light can cause the photolysis of the azido group, converting it into a highly reactive nitrene.[1] While this reactivity is desired for crosslinking experiments, premature exposure renders the compound inactive for its intended application. All handling and storage should be performed in the dark or under dim lighting conditions.[1]

Incompatibility with Reducing Agents: The azido group is readily reduced by thiol-containing reagents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol.[1] This reaction converts the 8-azido moiety to an 8-amino group, which is not photoreactive, thus eliminating the compound's utility as a photoaffinity label.[1] Care must be taken to exclude these reducing agents from buffer solutions unless this conversion is intended.

Recommended Storage and Handling

To ensure the maximum shelf-life and performance of this compound, the following storage conditions are recommended based on manufacturer datasheets and technical guides.

FormStorage TemperatureShelf-LifeKey Considerations
Solid (Lyophilized Powder) -20°C or belowNot specified; generally stable for yearsProtect from light.[1]
Aqueous Solution -20°C or -80°C12 months to ≥ 2 yearsAliquot to avoid repeated freeze-thaw cycles. Protect from light. Maintain pH between 7.0-8.0.[1]

Table 1: Recommended Storage Conditions for this compound.

Degradation Pathways

The two primary degradation pathways for this compound are photolysis and reduction. Understanding these pathways is crucial for troubleshooting and proper experimental design.

Primary Degradation Pathways of this compound cluster_photolysis Photolytic Degradation cluster_reduction Reductive Degradation 8_Azido_ATP_Photo This compound Nitrene Reactive Singlet Nitrene 8_Azido_ATP_Photo->Nitrene UV Light (e.g., 254 nm) Adduct Covalent Adduct (with target protein) Nitrene->Adduct Reaction with Nucleophiles (C-H, N-H bonds) 8_Azido_ATP_Red This compound 8_Amino_ATP 8-Amino-ATP (Non-photoreactive) 8_Azido_ATP_Red->8_Amino_ATP Reducing Agent (e.g., DTT, β-mercaptoethanol)

Figure 1: Key degradation pathways for this compound.

Experimental Protocol: Assessing this compound Stability in a Buffer of Choice

Since quantitative stability data is sparse, researchers should consider performing their own stability assessments, especially when using a novel buffer system or exposing the compound to specific experimental conditions for extended periods. The following is a generalized protocol using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.

Objective: To determine the degradation rate of this compound in a specific buffer by quantifying its concentration over a set time course.

Materials:

  • This compound

  • Buffer of interest (e.g., Tris-HCl, HEPES, PBS, at desired pH and concentration)

  • HPLC-grade water

  • HPLC-grade solvents (e.g., acetonitrile)

  • HPLC buffer components (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer)[1]

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]

  • Thermostatically controlled incubator or water bath

  • Microcentrifuge tubes wrapped in aluminum foil

Workflow Diagram:

Workflow for this compound Stability Assay prep Prepare this compound Solution in Test Buffer aliquot Aliquot Samples into Light-Protected Tubes prep->aliquot incubate Incubate at Desired Temperature aliquot->incubate sample Withdraw Aliquots at Time Points (t=0, t=1, t=2...) incubate->sample quench Quench Degradation (e.g., Freeze at -80°C) sample->quench hplc Analyze by HPLC quench->hplc data Quantify Peak Area and Calculate % Remaining hplc->data

Figure 2: Experimental workflow for assessing this compound stability.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mM). Perform this step under dim light.

  • Incubation: Aliquot the solution into several microcentrifuge tubes, ensuring they are protected from light (e.g., by wrapping in foil). Place the tubes in an incubator set to the desired experimental temperature (e.g., 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.

  • Sample Quenching: Immediately freeze the withdrawn aliquot at -80°C to stop any further degradation until HPLC analysis can be performed. The t=0 sample should be frozen immediately after preparation.

  • HPLC Analysis:

    • Thaw the samples just before analysis.

    • Set up the HPLC system. An example of chromatographic conditions could be:

      • Mobile Phase A: 20 mM Ammonium acetate, pH 6.0[1]

      • Mobile Phase B: Acetonitrile[1]

      • Gradient: 5-30% B over 15 minutes[1]

      • Flow Rate: 1.0 mL/min[1]

      • Detection: UV at 260 nm or 281 nm (the λmax for this compound)[1][3]

    • Inject a standard solution of this compound to determine its retention time.

    • Inject each sample from the time course.

  • Data Analysis:

    • For each time point, integrate the peak area corresponding to intact this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound versus time to determine the degradation profile. The half-life (t½) can be calculated from the first-order decay constant.

Example Data Presentation:

The results from such a study can be summarized in a table to compare stability across different conditions.

Buffer SystempHTemperature (°C)Half-life (t½, hours)
50 mM Tris-HCl7.537Data from experiment
50 mM HEPES7.537Data from experiment
1x PBS7.437Data from experiment
50 mM Tris-HCl8.537Data from experiment

Table 2: Example of a structured table for presenting quantitative stability data obtained from the experimental protocol.

Conclusion

While a universal dataset for this compound stability in all common laboratory buffers is not available, a clear understanding of the key factors—pH, temperature, light, and reducing agents—allows researchers to establish optimal conditions for its use. Maintaining solutions near neutral pH (7.0-8.0), storing them at or below -20°C, and rigorously protecting them from light are critical best practices. For applications requiring long incubation times or unusual buffer compositions, it is highly recommended that researchers perform tailored stability studies using the HPLC-based protocol outlined in this guide to ensure the integrity of the reagent and the reliability of their experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for 8-Azido-ATP Photoaffinity Labeling of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Azidoadenosine (B559645) 5'-triphosphate (8-Azido-ATP) is a photoactivatable analog of ATP that serves as a powerful tool for photoaffinity labeling to identify and characterize ATP-binding proteins, including the vast and therapeutically important family of protein kinases.[1][2] Upon binding to the ATP pocket of a kinase, the azido (B1232118) group at the 8-position of the adenine (B156593) ring can be converted into a highly reactive nitrene intermediate by UV irradiation.[2] This nitrene then forms a stable covalent bond with amino acid residues in close proximity within the ATP-binding site, allowing for the permanent tagging of the kinase.[1][2] This technique is invaluable for identifying novel kinase targets, validating drug-target engagement, and elucidating the structure of kinase active sites.

These application notes provide detailed protocols for using this compound to label kinases, summarize key quantitative data for various kinases, and illustrate the experimental workflow and a relevant signaling pathway.

Data Presentation

The binding affinity of this compound can vary significantly between different kinases and ATP-binding proteins. The following table summarizes key quantitative data from the literature to guide experimental design.

Target ProteinThis compound DerivativeQuantitative ValueCommentsReference(s)
recA proteinThis compoundKd = 4 µMDemonstrates good binding affinity.[2]
Kir6.2 K+ channelThis compoundKi = 2.8 ± 0.4 mMSignificantly lower affinity compared to ATP (Ki = 172 ± 7 µM).[2]
Creatine (B1669601) Kinase[γ-32P]8N3ATPHalf-maximal saturation at 12 µMPhotoinsertion was saturable and could be decreased by ATP.[3]
Fructose-6-phosphate,2-kinaseThis compoundKm of ~1 mMThis compound serves as a substrate for the kinase.[4]
Bovine Brain Protein Kinase8-N3-cAMPKd not specifiedUsed for photoaffinity labeling of the regulatory subunit.[5]

Experimental Protocols

This section provides detailed methodologies for photoaffinity labeling of kinases using this compound in two common experimental setups: with purified protein and in cell lysate.

Protocol 1: Photoaffinity Labeling of a Purified Kinase

This protocol outlines the steps for labeling a purified kinase with this compound.

Materials:

  • Purified kinase (1-10 µM typical starting concentration)

  • This compound (e.g., [γ-32P]this compound for radioactive detection)

  • Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂)

  • ATP (for competition control)

  • UV lamp (254 nm)

  • SDS-PAGE reagents and equipment

  • Detection method (e.g., autoradiography for radiolabeled probes, or Western blot with a kinase-specific antibody)

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube on ice, combine the purified kinase (1-10 µM) with the desired concentration of this compound (a starting concentration of 10-100 µM is common) in binding buffer.

    • Competition Control: In a separate tube, pre-incubate the kinase with a 100-fold molar excess of ATP for 15 minutes on ice before adding this compound. This control is crucial to demonstrate the specificity of labeling to the ATP-binding site.

    • No UV Control: Prepare a sample with kinase and this compound but do not expose it to UV light. This control checks for any non-photochemical, covalent binding.

  • Incubation:

    • Incubate the reaction mixtures on ice in the dark for 10-15 minutes to allow for the binding of this compound to the kinase.

  • UV Cross-linking:

    • Place the open tubes on ice and irradiate them with a 254 nm UV lamp at a close distance for 5-20 minutes. The optimal irradiation time should be determined empirically for each kinase.

  • Analysis:

    • Quench the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Detection:

    • Visualize the labeled kinase using the appropriate detection method. If using a radiolabeled probe, this can be done by autoradiography or phosphorimaging. For non-radiolabeled probes, a Western blot followed by detection with an antibody against the kinase can reveal a band shift corresponding to the covalent modification.

Protocol 2: Photoaffinity Labeling in Cell Lysate

This protocol is adapted for identifying kinase targets within a complex protein mixture, such as a cell lysate.

Materials:

  • Cell lysate

  • Lysis Buffer (compatible with kinase activity, e.g., non-denaturing buffer with protease and phosphatase inhibitors)

  • This compound (often a tagged version, e.g., biotinylated, for subsequent enrichment)

  • ATP (for competition control)

  • UV lamp (254 nm)

  • SDS-PAGE reagents and equipment

  • Streptavidin beads (if using biotinylated this compound)

  • Western blot reagents and antibodies or mass spectrometry for protein identification

Procedure:

  • Cell Lysate Preparation:

    • Prepare a cell lysate using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration of the lysate.

  • Labeling Reaction:

    • Incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of this compound in the dark on ice for 15-30 minutes.

    • Include a competition control by pre-incubating the lysate with an excess of ATP.

    • Include a no-UV control.

  • UV Cross-linking:

    • Irradiate the samples with UV light at 254 nm on ice as described in Protocol 1.

  • Enrichment of Labeled Proteins (for tagged probes):

    • If a biotinylated this compound was used, incubate the irradiated lysate with streptavidin beads to capture the labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • Analysis and Identification:

    • Analyze the samples (total lysate or enriched fraction) by SDS-PAGE.

    • Labeled proteins can be detected by Western blot using antibodies against specific kinases of interest or by using streptavidin-HRP for biotinylated probes.

    • For the identification of unknown targets, the enriched and separated proteins can be subjected to in-gel digestion followed by mass spectrometry.

Mandatory Visualizations

Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This pathway involves a series of kinases that are excellent candidates for this compound photoaffinity labeling studies.

MAPK_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Caption: The MAPK/ERK signaling cascade, a key pathway in cellular regulation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an this compound photoaffinity labeling experiment, from sample preparation to target identification.

Photoaffinity_Labeling_Workflow Start Start: Purified Kinase or Cell Lysate Incubation Incubation with This compound Start->Incubation Controls Controls: - No UV - Competition (excess ATP) Incubation->Controls UV_Crosslinking UV Cross-linking (254 nm) Incubation->UV_Crosslinking SDS_PAGE SDS-PAGE UV_Crosslinking->SDS_PAGE Enrichment Enrichment of Labeled Proteins (for tagged probes) UV_Crosslinking->Enrichment Detection Detection SDS_PAGE->Detection Autoradiography Autoradiography / Phosphorimaging Detection->Autoradiography WesternBlot Western Blot Detection->WesternBlot End End Autoradiography->End WesternBlot->End MassSpec Mass Spectrometry for Target ID Enrichment->MassSpec MassSpec->End

Caption: General workflow for this compound photoaffinity labeling experiments.

References

Application Notes: 8-Azido-ATP for Live Cell Imaging of ATP-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Azidoadenosine 5'-triphosphate (8-Azido-ATP) is a versatile chemical biology tool and an analog of adenosine (B11128) triphosphate (ATP) that is utilized for the study of ATP-binding proteins, also known as the ATPome. This analog contains an azido (B1232118) group at the 8-position of the adenine (B156593) ring, which serves as a bioorthogonal handle. This modification allows this compound to be metabolically incorporated by ATP-utilizing enzymes within living cells. Once incorporated, the azido group can be covalently ligated to a fluorescent probe or a biotin (B1667282) tag via "click chemistry," enabling the visualization and identification of these proteins in their native cellular environment.[1][2]

The primary advantage of this system for live cell imaging is the use of copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5][6] This reaction proceeds efficiently at physiological temperatures without the need for cytotoxic copper catalysts, making it ideal for studying dynamic cellular processes in living organisms.[1][4]

Applications

  • Activity-Based Protein Profiling (ABPP): this compound allows for the in-situ labeling and identification of active ATP-binding enzymes, such as kinases, ATPases, and other metabolic enzymes.[1]

  • Visualization of ATP-Utilizing Enzymes: By ligating a fluorescent probe to the incorporated this compound, researchers can visualize the subcellular localization and dynamics of active ATP-binding proteins in live cells.

  • Drug Discovery and Target Identification: This method can be used to screen for and validate inhibitors of ATP-binding proteins. A decrease in labeling in the presence of a drug candidate can indicate on-target engagement.

  • Dynamic Cellular Signaling: The ability to perform pulse-chase experiments with this compound allows for the study of the temporal dynamics of ATP-binding protein activity in response to various stimuli.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for live cell labeling using this compound and subsequent click chemistry. These values are intended as a starting point and may require optimization depending on the cell type and experimental goals.

Table 1: this compound Metabolic Labeling Parameters

ParameterConcentration RangeTypical Incubation TimeCell Type ExampleReference
This compound 50 µM - 500 µM1 - 6 hoursMammalian (e.g., HeLa, MCF-7)General knowledge from related azido-sugar labeling protocols
8-Azido-arabino-Ado 1 µM3 hoursMCF-7[3]

Note: The optimal concentration and incubation time should be determined empirically to achieve sufficient labeling without inducing cytotoxicity.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters for Live Cell Imaging

ParameterReagentConcentration RangeTypical Incubation TimeReference
Cyclooctyne (B158145) Probe DBCO-Fluorophore10 µM - 50 µM30 - 60 minutes[7]
DIFO-Fluorophore10 µM - 50 µM10 - 30 minutes[8]
BCN-Fluorophore10 µM - 50 µM30 - 60 minutes[7]

Note: DBCO, DIFO, and BCN are different types of strained alkynes. The choice of cyclooctyne will depend on the desired reaction kinetics and the specific fluorophore used.

Experimental Protocols

This section provides a detailed protocol for the metabolic labeling of live mammalian cells with this compound and subsequent visualization of ATP-binding proteins using copper-free click chemistry (SPAAC).

Materials

  • This compound solution (e.g., 10 mM stock in water)

  • Mammalian cells of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • DBCO-conjugated fluorescent probe (e.g., DBCO-Alexa Fluor 488)

  • Live cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Fluorescence microscope with appropriate filter sets

Protocol 1: Live Cell Labeling and Imaging

  • Cell Seeding:

    • Seed cells on a glass-bottom dish or chamber slide suitable for live cell imaging.

    • Culture cells to a confluency of 60-80%.

  • Metabolic Labeling with this compound:

    • Prepare the this compound labeling medium by diluting the stock solution in a complete culture medium to the desired final concentration (start with a range of 50-200 µM).

    • Remove the existing medium from the cells and wash once with sterile PBS.

    • Add the this compound labeling medium to the cells.

    • Incubate for 1-4 hours at 37°C in a CO₂ incubator.

  • Wash:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove unincorporated this compound.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Prepare the click reaction solution by diluting the DBCO-fluorophore stock in a serum-free or live-cell imaging medium to the desired final concentration (start with 25 µM).

    • Add the click reaction solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Remove the click reaction solution and wash the cells three times with live cell imaging medium.

    • Add fresh live cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Controls:

  • No Azide Control: Perform the entire protocol on a separate set of cells but omit the addition of this compound during the labeling step. This will determine the level of non-specific binding of the fluorescent probe.

  • No Click Reaction Control: Label cells with this compound but do not add the DBCO-fluorophore. This will control for any autofluorescence from the cells or the labeling reagent.

Visualizations

G cluster_workflow Experimental Workflow A 1. Seed Cells B 2. Metabolic Labeling (this compound Incubation) A->B C 3. Wash B->C D 4. SPAAC Reaction (DBCO-Fluorophore Incubation) C->D E 5. Final Wash D->E F 6. Live Cell Imaging E->F

Caption: General experimental workflow for live cell imaging.

G cluster_cell Live Cell ATP_Pool Cellular ATP Pool Protein ATP-Binding Protein (e.g., Kinase) ATP_Pool->Protein Natural Substrate Azido_ATP This compound (Added to media) Azido_ATP->ATP_Pool Enters Cell & Competes with ATP Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein Metabolic Incorporation Visualized_Protein Fluorescently Labeled Protein Labeled_Protein->Visualized_Protein SPAAC Reaction DBCO_Fluor DBCO-Fluorophore DBCO_Fluor->Visualized_Protein

Caption: Mechanism of labeling and visualization.

G Copper-Free Click Chemistry cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Azide-Labeled Protein (from this compound) Triazole Stable Triazole Linkage (Covalent Bond) Azide->Triazole DBCO DBCO-Fluorophore (Strained Alkyne) DBCO->Triazole

Caption: The SPAAC bioorthogonal reaction.

References

Application Notes and Protocols for Protein Labeling using 8-Azido-ATP Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine triphosphate (8-Azido-ATP) is a powerful photoaffinity labeling probe used to identify and characterize nucleotide-binding proteins, which are integral to a vast array of cellular processes.[1] This analog of adenosine (B11128) contains a photoreactive azido (B1232118) group at the C8 position of the adenine (B156593) ring.[2] Upon exposure to UV light, this azido group is converted into a highly reactive nitrene intermediate, which then forms a stable covalent bond with amino acid residues within the ATP-binding pocket of interacting proteins.[2] This irreversible crosslinking enables the capture, enrichment, and subsequent identification of these target proteins, often by mass spectrometry.[2]

A key advantage of this compound is the presence of the azide (B81097) group, which serves as a bioorthogonal handle for "click chemistry". This allows for the covalent attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This combination of photoaffinity labeling and click chemistry provides a robust workflow for discovering and validating targets of ATP-binding proteins, elucidating complex signaling pathways, and screening for potential drug candidates.[2]

Principle of this compound Photoaffinity Labeling and Click Chemistry

The methodology involves a two-stage process:

  • Photoaffinity Labeling: The this compound probe is incubated with a biological sample (e.g., purified protein, cell lysate). It non-covalently binds to the ATP-binding sites of target proteins. Subsequent irradiation with UV light activates the azido group, leading to the formation of a covalent bond between the probe and the protein.[2]

  • Click Chemistry Reaction: The azide-labeled proteins are then subjected to a click chemistry reaction. In the presence of a copper(I) catalyst, the azide group on the covalently bound probe reacts with an alkyne-containing reporter tag (e.g., biotin-alkyne, fluorescent alkyne) to form a stable triazole linkage.[2][3] This allows for the selective detection and/or enrichment of the labeled proteins for downstream analysis.

Experimental Protocols

This section provides generalized protocols for the photoaffinity labeling of purified proteins and proteins in cell lysates using this compound, followed by a click chemistry reaction for biotinylation and subsequent analysis. Note: Optimal conditions, including probe concentration, incubation times, and UV irradiation parameters, should be empirically determined for each specific biological system.

Protocol 1: Photoaffinity Labeling of a Purified Protein

This protocol outlines the general steps for covalently labeling a purified ATP-binding protein with this compound.

Materials:

  • Purified target protein

  • This compound

  • Binding Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2)[2]

  • ATP (for competition control)

  • Microcentrifuge tubes

  • UV lamp (254 nm)

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube on ice, prepare a reaction mixture containing your purified target protein (typically 1-10 µM) in a suitable binding buffer.

    • Add this compound to the desired final concentration. A starting concentration of 10-100 µM is common, and a concentration 10-fold higher than the expected dissociation constant (Kd) is recommended.

  • Control Reactions (Crucial for Validation):

    • Competition Control: To a separate reaction tube, pre-incubate the purified protein with a 100-fold molar excess of ATP for 15-30 minutes on ice before adding this compound. This will demonstrate the specificity of labeling at the ATP-binding site.[4]

    • No UV Control: Prepare a reaction mixture as in step 1 but do not expose it to UV light. This control is essential to check for any non-specific, UV-independent binding of the probe.[2][4]

    • No Probe Control: Prepare a reaction mixture without this compound to identify any endogenous bands that might interfere with the analysis.[2]

  • Incubation:

    • Incubate the reaction mixtures on ice in the dark for 10-60 minutes to allow for the binding of this compound to the target protein.

  • UV Cross-linking:

    • Place the open microcentrifuge tubes on ice and irradiate them with a UV lamp at 254 nm.[2][5]

    • The optimal irradiation time and distance from the lamp need to be determined empirically for each experimental setup. A typical starting point is 5-15 minutes at a distance of 5 cm.[2]

    • Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment (PPE), including UV-blocking face shields and lab coats.

  • Downstream Analysis:

    • The azide-labeled protein is now ready for the click chemistry reaction (see Protocol 3) or can be directly analyzed by methods such as SDS-PAGE and autoradiography if a radiolabeled this compound was used.

Protocol 2: Photoaffinity Labeling in Cell Lysate

This protocol describes the labeling of ATP-binding proteins within a complex protein mixture, such as a cell lysate.

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[2]

  • This compound

  • ATP (for competition control)

  • Protein concentration assay kit (e.g., BCA assay)

  • Microcentrifuge tubes

  • UV lamp (254 nm)

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and prepare a cell lysate using a lysis buffer that is compatible with your target protein's stability and the photoaffinity labeling reaction.[2]

    • Clarify the lysate by centrifugation to remove cell debris.[2]

    • Determine the protein concentration of the lysate using a standard method like the BCA assay.[2]

  • Labeling Reaction:

    • In a microcentrifuge tube on ice, incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of this compound.[2]

    • Incubate in the dark on ice for 15-30 minutes.[2]

  • Control Reactions:

    • Prepare the same set of controls as described in Protocol 1 (Competition, No UV, No Probe) using the cell lysate.[2]

  • UV Cross-linking:

    • Irradiate the samples with UV light at 254 nm as described in Protocol 1.[2]

  • Proceed to Click Chemistry:

    • The azide-labeled proteins in the lysate are now ready for the click chemistry reaction to attach a reporter tag for enrichment and/or detection.[2]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation

This protocol is for the attachment of a biotin-alkyne tag to the azide-labeled proteins for subsequent enrichment.[2]

Materials:

  • Azide-labeled protein sample (from Protocol 1 or 2)

  • Biotin-Alkyne: Prepare a 1-10 mM stock solution in DMSO.[2]

  • Copper(II) Sulfate (CuSO4): Prepare a 20-50 mM stock solution in water.[2]

  • Copper Ligand (e.g., THPTA or TBTA): Prepare a 100 mM stock solution in water or DMSO.[2]

  • Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 300 mM stock solution in water immediately before use.[2]

Procedure:

  • Prepare the Click Chemistry Reaction Mix:

    • In a microcentrifuge tube, add the following reagents in the specified order. The final volume should be adjusted based on the sample volume. The following are example final concentrations.

      • Azide-labeled protein sample

      • Biotin-Alkyne (e.g., final concentration 20-100 µM)

      • Copper Ligand (e.g., THPTA, final concentration 1 mM)

      • Copper(II) Sulfate (e.g., final concentration 0.1-0.5 mM)[6]

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.[6][7]

    • Vortex the tube immediately and thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes. Protect the reaction from light.[7][8]

  • Downstream Processing for Protein Identification:

    • The biotinylated proteins can now be enriched using streptavidin-coated beads.

    • Following enrichment, the proteins can be subjected to on-bead digestion with trypsin.[2]

    • The resulting peptides are then eluted, desalted, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.[2][9]

Quantitative Data

The following tables summarize key quantitative parameters for this compound. It is important to note that binding affinities and optimal concentrations can vary significantly depending on the specific protein and experimental conditions.

Table 1: Recommended Starting Concentrations for 8-Azido-Nucleotide Probes [2]

8-N3-DerivativeTypical Concentration RangeTarget Class Example
8-N3-AMP1.5 µM - 40 µMAllosteric AMP site
8-N3-cAMP10⁻⁷ McAMP-dependent protein kinase
8-N3-ATP15 µM - 250 µMPoly(A) polymerase

Table 2: Binding Affinity and Labeling Conditions for this compound

Target ProteinParameterValueReference
recA proteinKd4 µM[10]
Kir6.2 K+ channelKi2.8 ± 0.4 mM[10]
Creatine Kinase (MM isoform)Half-maximal Saturation12 µM[11][12]

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Photoaffinity Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis p_sample Protein Sample (Purified or Lysate) p_incubate Incubate with This compound p_sample->p_incubate Binding p_uv UV Cross-linking (254 nm) p_incubate->p_uv Covalent Bonding c_reagents Add Click Reagents: - Alkyne-Biotin - CuSO4/Ligand - Sodium Ascorbate p_uv->c_reagents Labeled Protein c_incubate Incubate c_reagents->c_incubate Ligation a_enrich Enrichment (Streptavidin Beads) c_incubate->a_enrich Biotinylated Protein a_digest On-bead Digestion (Trypsin) a_enrich->a_digest a_ms LC-MS/MS Analysis a_digest->a_ms a_identify Protein Identification a_ms->a_identify

Caption: Experimental workflow for this compound protein labeling.

Mechanism of Photoaffinity Labeling and Click Chemistry

mechanism cluster_photoaffinity Photoaffinity Labeling cluster_click Click Chemistry (CuAAC) p_protein ATP-Binding Protein p_complex Non-covalent Complex p_protein->p_complex p_probe This compound p_probe->p_complex p_uv UV Light (254 nm) p_complex->p_uv p_labeled Covalently Labeled Protein c_product Triazole-Linked Labeled Protein p_labeled->c_product Azide Handle p_uv->p_labeled Nitrene Formation c_alkyne Alkyne-Reporter (e.g., Biotin) c_alkyne->c_product c_catalyst Cu(I) Catalyst c_catalyst->c_product Cycloaddition

Caption: Mechanism of this compound labeling and click reaction.

References

Application Notes: Proteomic Profiling of ATP-Binding Proteins Using 8-Azido-ATP

References

Application Notes and Protocols for Identifying Novel ATP-Binding Proteins with 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-Azidoadenosine triphosphate (8-Azido-ATP) is a photo-reactive analog of ATP that serves as a powerful tool for photoaffinity labeling to identify and characterize ATP-binding proteins.[1][2] This technique is instrumental in drug discovery, target validation, and the elucidation of complex signaling pathways.[1][3] The 8-azido group on the adenine (B156593) ring is chemically inert in the dark but upon UV irradiation, it forms a highly reactive nitrene intermediate that covalently crosslinks to amino acid residues within the ATP-binding pocket.[4] This allows for the "trapping" and subsequent identification of ATP-binding proteins.[4]

Principle of this compound Photoaffinity Labeling: The process begins with the incubation of this compound with a biological sample, allowing the probe to bind non-covalently to the ATP-binding sites of proteins.[1] Subsequent exposure to UV light, typically at a wavelength of 254 nm, activates the azido (B1232118) group, converting it into a highly reactive nitrene intermediate.[4] This intermediate rapidly forms a stable covalent bond with nearby amino acid residues (C-H, N-H, or O-H bonds), effectively labeling the protein.[4] The covalently labeled proteins can then be detected, enriched, and identified using various downstream techniques.

G cluster_0 Step 1: Incubation (in dark) cluster_1 Step 2: UV Activation cluster_2 Step 3: Covalent Crosslinking A This compound C Non-covalent Complex A->C B ATP-Binding Protein B->C D UV Light (254 nm) C->D Expose to UV E Reactive Nitrene Intermediate + N₂ D->E activates F Covalently Labeled Protein E->F crosslinks

Mechanism of this compound photoaffinity labeling.

Application Notes

Key Applications:
  • Target Identification and Validation: Identifying novel protein targets for small molecule drugs that compete for ATP binding sites.

  • Proteome-Wide Profiling: Characterizing the ATP-binding proteome (kinome) in various cell types and disease states.[3]

  • Binding Site Mapping: Pinpointing the specific amino acid residues involved in ATP binding within a protein.[5][6]

  • Enzyme Kinetics: Studying ATP-dependent enzymes where this compound can act as a substrate.[7]

Essential Control Experiments:

To ensure the specificity of labeling and validate the identified interactions, a series of control experiments are crucial.[8]

Control ExperimentPurposeExpected Outcome for a Specific Interaction
Competition Assay To demonstrate binding site specificity.[8]A significant reduction or elimination of the labeled protein band when pre-incubated with an excess of a non-photoreactive competitor like ATP.[1][8][9]
No UV Irradiation To check for non-specific, UV-independent covalent binding.[1][8]No labeled protein band should be observed.
No Probe Control To identify endogenous protein bands or background signals.[1]No labeled protein band should be observed.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of ATP-Binding Proteins in Cell Lysates

This protocol provides a general workflow for labeling ATP-binding proteins in a complex biological sample.

G A Cell Lysate Preparation (e.g., RIPA buffer with inhibitors) B Protein Quantification (e.g., BCA assay) A->B C Incubation with this compound (15-60 min in the dark on ice) B->C D UV Crosslinking (254 nm, on ice) C->D E Analysis by SDS-PAGE & Autoradiography (if using ³²P-8-N₃-ATP) or Western Blot D->E

Workflow for photoaffinity labeling experiment.

Materials:

  • Cell culture or tissue sample

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound (consider using a radiolabeled version like [α-³²P]8-N₃-ATP for easier detection)

  • Competitor: ATP or AMP

  • UV Crosslinker with 254 nm bulbs

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphorimager screen (for radiolabeled probes)

Methodology:

  • Cell Lysate Preparation:

    • Harvest cells and prepare a cell lysate using a suitable lysis buffer.[1]

    • Clarify the lysate by centrifugation to remove cellular debris.[1]

    • Determine the protein concentration of the lysate using a standard method like the BCA assay.[1]

  • Labeling Reaction:

    • In separate microcentrifuge tubes, set up the following reactions on ice (must be performed in the dark):

      • Test Sample: Incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of this compound.[1]

      • Competition Control: Pre-incubate the lysate with a 10- to 100-fold molar excess of ATP or AMP for 15-30 minutes before adding this compound.[4][9]

      • No UV Control: Prepare a test sample that will not be exposed to UV light.[1]

    • Incubate all samples in the dark on ice for 15-60 minutes to allow for binding.[1][4]

  • UV Cross-linking:

    • Place the open tubes on ice in a UV cross-linker.[9]

    • Irradiate the samples with UV light at 254 nm.[9] The optimal irradiation time and distance from the lamp should be empirically determined, but a common starting point is 1-30 minutes.[4]

  • Analysis:

    • Add SDS-PAGE sample buffer to stop the reaction.

    • Separate the proteins by SDS-PAGE.

    • If using a radiolabeled probe, visualize the labeled proteins by autoradiography. For non-radiolabeled probes, proceed to Western blotting with an antibody against a suspected target or to mass spectrometry for identification.

Protocol 2: Identification of Labeled Proteins via Click Chemistry and Mass Spectrometry

This protocol outlines the enrichment and identification of this compound labeled proteins using bio-orthogonal click chemistry.[10] The azide (B81097) group on the cross-linked ATP analog serves as a handle for reaction with an alkyne-containing reporter tag, such as biotin-alkyne.[11]

G A Photoaffinity Labeling with This compound (as in Protocol 1) B Click Chemistry Reaction (CuAAC or SPAAC with Biotin-Alkyne) A->B C Enrichment of Biotinylated Proteins (Streptavidin affinity chromatography) B->C D On-bead or In-solution Digestion (e.g., with Trypsin) C->D E LC-MS/MS Analysis D->E F Protein Identification (Database Search) E->F

Workflow for protein ID via Click Chemistry and MS.

Materials:

  • This compound labeled proteome (from Protocol 1)

  • Biotin-Alkyne (or other alkyne-reporter tag)

  • Click Chemistry Reagents (e.g., for Cu(I)-catalyzed azide-alkyne cycloaddition - CuAAC): Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).[12]

  • Streptavidin-conjugated beads

  • Wash buffers

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS equipment and software

Methodology:

  • Click Chemistry Reaction:

    • To the lysate containing the this compound labeled proteins, add the click chemistry reaction mix containing the biotin-alkyne reporter tag.

    • For the CuAAC reaction, add the copper sulfate, reducing agent, and ligand.[12] Allow the reaction to proceed for 1-2 hours at room temperature.

    • Alternatively, for live-cell applications or to avoid copper toxicity, a strain-promoted alkyne-azide cycloaddition (SPAAC) can be used with a cyclooctyne-biotin conjugate, which does not require a catalyst.[10][13]

  • Enrichment of Labeled Proteins:

    • Add streptavidin-conjugated beads to the reaction mixture and incubate to capture the biotinylated proteins.

    • Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.

  • Proteolytic Digestion:

    • Perform on-bead digestion by resuspending the beads in a digestion buffer containing trypsin and incubating overnight.

    • Alternatively, elute the bound proteins from the beads and perform an in-solution digestion.

  • Mass Spectrometry Analysis:

    • Collect the resulting peptide mixture and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the peptides and, consequently, the proteins that were covalently labeled with this compound.

Data Presentation

Recommended Experimental Parameters
ParameterRecommended Value/RangeNotes
This compound Concentration 1 - 100 µMShould be optimized for each system; a starting concentration 10-fold higher than the expected Kd is recommended.[1]
Competitor Concentration 10- to 100-fold molar excess over the probeUse a non-photoreactive analog like ATP or AMP.[4]
Incubation Time (Pre-UV) 15 - 60 minMust be performed in the dark to prevent premature activation.[4]
Reaction Buffer HEPES, PBS, MOPSAvoid buffers with primary amines (e.g., Tris) or reducing agents (e.g., DTT).[4]
UV Wavelength 254 nm (optimal)Wavelengths up to 365 nm can be used.[4]
UV Irradiation Time 1 - 30 minHighly dependent on the UV source intensity and distance to the sample.[4]
UV Energy 0.1 - 2 J/cm²Should be optimized via a dose-response experiment to minimize protein damage.[4]
Comparison of this compound with Other ATP Analogs
ATP AnalogMechanism of ActionPrimary Application
This compound Photo-crosslinker: Forms a covalent bond upon UV activation.[2]Identifying and covalently labeling ATP-binding proteins.[2]
AMP-PNP Non-hydrolyzable analog: Binds to the ATP pocket but is not hydrolyzed.[2]Trapping enzymes in an ATP-bound conformational state for structural studies.
ATP-γ-S Slowly hydrolyzable analog: Binds and is slowly hydrolyzed.[2]Studying the kinetics and conformational changes of ATP-dependent enzymes.[2]
Acyl-ATP Probes Acyl transfer: Transfers a reporter-tagged acyl group to a conserved lysine (B10760008) in the ATP-binding site.[15]Identifying ATP-binding proteins in native proteomes without UV activation.[15]

References

Application Notes and Protocols for 8-Azido-ATP in Mapping ATP Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is a fundamental molecule that fuels a vast array of cellular processes by binding to a wide range of proteins. Identifying and characterizing these ATP-binding proteins are crucial for understanding cellular signaling, metabolism, and for the development of novel therapeutics. 8-Azido-ATP (8-N₃-ATP) is a powerful tool for this purpose, acting as a photoaffinity label.[1] This analog of ATP contains a photoreactive azido (B1232118) group at the C8 position of the adenine (B156593) ring.[2] Upon exposure to ultraviolet (UV) light, this azido group is converted into a highly reactive nitrene intermediate, which then forms a stable covalent bond with amino acid residues in close proximity within the ATP-binding pocket of a protein.[1][3] This irreversible labeling enables the identification, characterization, and mapping of ATP-binding sites.[3][4] Furthermore, the azido group can serve as a bioorthogonal handle for "click chemistry," allowing for the attachment of reporter molecules like biotin (B1667282) for affinity purification or fluorescent dyes for visualization.[2][5]

These application notes provide detailed protocols for utilizing this compound to map ATP binding sites in enzymes, quantitative data for experimental design, and troubleshooting guidance.

Principle of this compound Photoaffinity Labeling

The core of this technique is a multi-step process that leverages the photoreactive nature of this compound to covalently label ATP-binding proteins.

  • Binding: this compound is incubated with a biological sample, which can be a purified protein or a complex mixture such as a cell lysate. During this incubation period, the this compound non-covalently binds to the ATP-binding sites of target proteins.[2]

  • Photocrosslinking: The sample is then irradiated with UV light, typically at a wavelength of 254 nm.[2] This energy input activates the azido group, converting it into a highly reactive nitrene intermediate.

  • Covalent Labeling: The nitrene intermediate rapidly forms a covalent bond with nearby amino acid residues within the binding pocket, permanently attaching the this compound molecule to the protein.[1]

  • Detection and Identification: The covalently labeled proteins can then be detected and identified through various methods. If a radiolabeled version of this compound was used, autoradiography can visualize the labeled proteins. Alternatively, the azide (B81097) group on the crosslinked probe can be used in a click chemistry reaction to attach a biotin tag for enrichment via streptavidin affinity purification, followed by identification using mass spectrometry.[2]

Data Presentation

Quantitative Data on this compound and Other ATP Analogs

Successful experimental design requires careful consideration of concentrations and binding affinities. The following tables summarize key quantitative parameters for this compound. Note that optimal conditions should be empirically determined for each specific enzyme and experimental setup.

Parameter This compound Notes References
Typical Concentration for Labeling 10 - 100 µMA starting concentration 10-fold higher than the expected Kd is often recommended.[1][2]
UV Crosslinking Wavelength 254 nmThis is the most commonly used wavelength for activating the azido group.[2][6]
Molecular Weight 548.19 g/mol (free acid)---[7]
Spectroscopic Properties λmax = 281 nm; ε = 13.3 L mmol⁻¹ cm⁻¹In Tris-HCl, pH 7.5.[7]
Target Enzyme 8-Azido-Probe Concentration for Half-Maximal Labeling Binding Affinity (Ki or Kd) References
Na+/K+-ATPase8-N₃-ATPNot specified3.4 µM (Ki)[8]
ATP Synthase8-N₃-ATPNot specifiedSimilar Km to ATP[9]
Poly(A) polymerase8-N₃-ATP15 µM - 250 µMNot specified[2]

Experimental Protocols

Protocol 1: Photoaffinity Labeling of a Purified Protein

This protocol outlines the general steps for the covalent labeling of a purified ATP-binding protein with this compound.

Materials:

  • Purified ATP-binding protein

  • This compound

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV lamp (254 nm)

  • Microcentrifuge tubes

  • Ice

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the binding reaction by mixing the purified protein (final concentration typically 1-10 µM) with the desired concentration of this compound (e.g., 1-100 µM) in the binding buffer.[2]

  • Controls: It is crucial to include the following controls to validate the specificity of the labeling[2][10]:

    • No UV control: A sample that is not irradiated with UV light to check for non-specific covalent binding.

    • Competition control: Pre-incubate the protein with a 100-fold molar excess of ATP for 15-30 minutes before adding this compound.[2] A significant reduction in labeling indicates specificity.

    • No probe control: A sample without this compound to identify any endogenous bands that may interfere with analysis.

  • Incubation: Incubate the reaction mixtures in the dark on ice for 10-15 minutes to allow for the binding of this compound to the protein.[1][3]

  • UV Crosslinking: Place the open tubes on ice and irradiate with a UV lamp at 254 nm. The optimal irradiation time and distance from the lamp need to be determined empirically, but a starting point is 5-15 minutes at a distance of 5 cm.[2] Safety Note: UV radiation is hazardous. Always use appropriate personal protective equipment.

  • Analysis: After crosslinking, the labeled protein can be analyzed by SDS-PAGE and visualized by autoradiography (if using radiolabeled this compound) or Western blotting. For identification of the binding site, the labeled protein can be subjected to proteolytic digestion and mass spectrometry.

Protocol 2: Photoaffinity Labeling in Cell Lysates

This protocol is designed for identifying ATP-binding proteins in a complex mixture.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • BCA protein assay kit

  • UV lamp (254 nm)

Procedure:

  • Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a lysis buffer that is compatible with your target protein's stability. Clarify the lysate by centrifugation to remove cellular debris.[2]

  • Protein Concentration: Determine the protein concentration of the lysate using a standard method like the BCA assay.[2]

  • Labeling Reaction: Incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of this compound in the dark on ice for 15-30 minutes. Include the same controls as in Protocol 1.[2]

  • UV Crosslinking: Irradiate the samples with a 254 nm UV lamp as described in Protocol 1.

  • Downstream Processing (Optional - Click Chemistry):

    • Following UV crosslinking, a biotin-alkyne or fluorescent-alkyne tag can be attached to the azide group of the covalently bound this compound via a click chemistry reaction.[2]

    • This allows for the enrichment of labeled proteins using streptavidin-coated beads or visualization by fluorescence imaging.

  • Analysis: Analyze the labeled proteins by SDS-PAGE, autoradiography, or Western blotting. For protein identification, enriched proteins can be subjected to mass spectrometry.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol describes the preparation of this compound labeled proteins for identification by mass spectrometry.

Materials:

  • Labeled protein sample (from Protocol 1 or 2)

  • Streptavidin-coated beads (if biotinylated)

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Mass spectrometry grade trypsin

Procedure:

  • Enrichment (if applicable): If the labeled proteins have been biotinylated, incubate the lysate with streptavidin-coated beads to capture the labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Reduction and Alkylation:

    • Resuspend the beads or the purified labeled protein in digestion buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[2]

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.[2]

  • Trypsin Digestion: Add mass spectrometry grade trypsin to the sample (a 1:50 to 1:100 trypsin-to-protein ratio is common). Incubate overnight at 37°C with shaking.[2]

  • Peptide Extraction and Cleanup: Elute the peptides from the beads. Desalt the peptide mixture using a C18 StageTip or equivalent method before mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The resulting data can be used to identify the labeled proteins and map the specific peptide—and potentially the amino acid—that was crosslinked to this compound.

Visualizations

G cluster_0 Mechanism of this compound Photoaffinity Labeling ATP_analog This compound Complex Non-covalent Enzyme-8-N3-ATP Complex ATP_analog->Complex Binding Enzyme ATP-Binding Protein (Enzyme) Enzyme->Complex Nitrene Reactive Nitrene Intermediate Complex->Nitrene Photoactivation UV UV Light (254 nm) UV->Nitrene Covalent_Complex Covalently Labeled Enzyme Nitrene->Covalent_Complex Covalent Bond Formation

Caption: Mechanism of this compound photoaffinity labeling.

G cluster_1 Experimental Workflow for ATP-Binding Protein Identification Sample Biological Sample (Purified Protein or Cell Lysate) Incubation Incubation with this compound Sample->Incubation UV_Crosslinking UV Crosslinking (254 nm) Incubation->UV_Crosslinking Click_Chemistry Optional: Click Chemistry (e.g., with Biotin-Alkyne) UV_Crosslinking->Click_Chemistry Digestion In-solution or In-gel Proteolytic Digestion UV_Crosslinking->Digestion w/o enrichment Enrichment Enrichment (e.g., Streptavidin Affinity Purification) Click_Chemistry->Enrichment Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Protein Identification and Binding Site Mapping MS->Identification

Caption: General workflow for protein identification.

G cluster_2 Logical Relationships of Control Experiments Test_Sample Test Sample (Protein + 8-N3-ATP + UV) No_UV No UV Control (Protein + 8-N3-ATP, no UV) Competition Competition Control (Protein + excess ATP + 8-N3-ATP + UV) No_Probe No Probe Control (Protein + UV, no 8-N3-ATP) Purpose_No_UV Purpose: Check for non-photochemical covalent binding No_UV->Purpose_No_UV Purpose_Competition Purpose: Confirm binding site specificity Competition->Purpose_Competition Purpose_No_Probe Purpose: Identify endogenous protein bands and non-specific effects of UV No_Probe->Purpose_No_Probe

Caption: Key control experiments for validation.

References

Application Notes and Protocols: In Situ Photoaffinity Labeling with 8-Azido-ATP in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling is a powerful technique to identify and characterize ligand-binding proteins directly within a complex biological environment. 8-Azido-ATP (8-N₃-ATP) is a photo-reactive analog of adenosine (B11128) triphosphate (ATP) that serves as an invaluable tool for probing the ATP-binding proteome (the "ATPome"). Structurally similar to endogenous ATP, 8-N₃-ATP can specifically bind to the nucleotide-binding sites of many proteins. Upon photoactivation with ultraviolet (UV) light, the azido (B1232118) group is converted into a highly reactive nitrene intermediate, which forms a stable covalent bond with amino acid residues in close proximity within the binding pocket. This irreversible crosslinking enables the identification, characterization, and enrichment of ATP-binding proteins from complex mixtures like cell lysates or even within intact cells.

The azide (B81097) moiety also provides a bioorthogonal handle for "click chemistry" reactions. This allows for the attachment of reporter tags, such as biotin (B1667282) for affinity purification and subsequent mass spectrometry-based protein identification, or fluorescent dyes for visualization and cellular localization studies. This application note provides detailed protocols for in situ photoaffinity labeling using this compound in cultured cells, data presentation guidelines, and diagrams of the experimental workflow and a relevant signaling pathway.

Principle of In Situ Photoaffinity Labeling with this compound

The methodology involves a multi-step process that begins with the incubation of cultured cells with a membrane-permeable form of this compound. The probe enters the cells and binds non-covalently to its target ATP-binding proteins. Subsequent UV irradiation of the intact cells activates the azido group, leading to the formation of a covalent bond between the probe and the protein. After crosslinking, the cells are lysed, and the covalently labeled proteins can be detected, enriched, and identified using various downstream applications.

Data Presentation

Quantitative Data for 8-Azido-Nucleotide Photoaffinity Labeling

The following table summarizes key quantitative parameters from published studies, providing a reference for experimental design. Optimal conditions should be determined empirically for each specific biological system.

Target Protein/System8-N₃-ProbeEffective ConcentrationBinding Affinity (Kd/Ki)UV WavelengthNotes
Adenylate Kinase8-azido-2'-O-dansyl-ATP-0.25 ± 0.02 µM (Ki)Not SpecifiedReversible competitive inhibitor in the dark.[1]
Na+/K+-ATPase8-N₃-ATP-3.4 µM (Ki)Not SpecifiedCompetitively inhibits high-affinity ATP binding.[2]
Terminal Deoxynucleotidyl Transferase8-azido-dATP120 µM (saturation)~38 µM (apparent Kd)Not SpecifiedEfficient enzyme substrate with a Km of 53 µM.[3]
KATP channel (Kir6.2)8-azido-[γ-³²P]ATPNot saturated at 200 µMLow affinityNot SpecifiedLabeling reduced by mutations affecting ATP inhibition.[4]
KATP channel (SUR1)8-azido-[γ-³²P]ATP5 µMHigh affinityNot SpecifiedLabeling is temperature-dependent.[4]
Poly(A) Polymerase8-N₃-ATP15 µMNot SpecifiedNot SpecifiedCompetition with 250 µM ATP significantly reduces labeling.[5]
2-5A Synthetase8-azidoATPNot SpecifiedNot SpecifiedNot SpecifiedSubstrate for the enzyme from HeLa cell extracts.[6]
Transporter associated with Antigen Processing (TAP)[α-³²P]this compoundNot SpecifiedNot SpecifiedNot SpecifiedBoth TAP1 and TAP2 subunits were crosslinked.[7]

Experimental Protocols

Protocol 1: In Situ Photoaffinity Labeling of Cultured Adherent Cells with this compound

This protocol provides a general framework for the photoaffinity labeling of ATP-binding proteins in live, adherent cultured cells.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound (or a cell-permeable derivative)

  • D-glucose

  • UV crosslinking apparatus (e.g., Stratalinker or a handheld UV lamp, typically 254 nm or 365 nm)

  • Cell scrapers, ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes (e.g., 10 cm dishes) and grow to the desired confluency (typically 80-90%).

  • Metabolic Stress (Optional but Recommended): To increase the uptake and incorporation of this compound, cells can be metabolically stressed. Replace the culture medium with glucose-free medium and incubate for 30-60 minutes at 37°C.

  • Probe Incubation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Dilute the this compound stock solution in serum-free medium to the desired final concentration (a starting range of 50-500 µM is common, but should be optimized).

    • Remove the medium from the cells and wash once with warm PBS.

    • Add the this compound-containing medium to the cells and incubate in the dark for 30-60 minutes at 37°C.

  • Control Samples: It is crucial to include the following controls:

    • No UV Control: A plate of cells treated with this compound but not exposed to UV light to check for non-specific covalent binding.

    • Competition Control: A plate of cells pre-incubated with a 50- to 100-fold molar excess of regular ATP for 15-30 minutes before the addition of this compound to demonstrate the specificity of labeling at the ATP-binding site.[3]

    • No Probe Control: A plate of cells not treated with this compound but subjected to the same UV irradiation to identify any UV-induced changes in the proteome.

  • UV Crosslinking:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove excess probe.

    • Place the culture dish on ice and remove the lid.

    • Irradiate the cells with UV light. The optimal wavelength, distance from the UV source, and duration of exposure need to be empirically determined. A common starting point is irradiation at 254 nm for 5-15 minutes at a distance of 5-10 cm.[8] Safety Note: UV radiation is hazardous. Always use appropriate personal protective equipment, including UV-blocking face shields and skin protection.

  • Cell Lysis:

    • Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer to the plate.

    • Scrape the cells from the plate using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Downstream Analysis:

    • Collect the supernatant and determine the protein concentration.

    • The labeled proteins in the lysate are now ready for downstream applications such as:

      • Direct Detection: If a radiolabeled or fluorescently tagged this compound analog was used, labeled proteins can be visualized by SDS-PAGE followed by autoradiography or fluorescence scanning.

      • Western Blotting: To confirm the labeling of a specific protein of interest.

      • Click Chemistry and Enrichment: The azide-labeled proteins can be conjugated to a biotin-alkyne or fluorescent-alkyne tag for subsequent streptavidin-based affinity purification or fluorescence imaging.

Protocol 2: Click Chemistry for Biotinylation of Labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag for enrichment.

Materials:

  • Azide-labeled protein lysate from Protocol 1

  • Biotin-Alkyne (or other alkyne-functionalized reporter tag)

  • Copper(II) Sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., Sodium Ascorbate), freshly prepared

Procedure:

  • Prepare Click Chemistry Reagents:

    • Biotin-Alkyne: 10 mM stock in DMSO.

    • CuSO₄: 50 mM stock in water.

    • THPTA: 100 mM stock in water.

    • Sodium Ascorbate: 500 mM stock in water (prepare fresh).

  • Click Reaction:

    • In a microcentrifuge tube, combine the following (final concentrations may require optimization):

      • Protein lysate (e.g., 1 mg of total protein)

      • Biotin-Alkyne (final concentration 100 µM)

      • CuSO₄ (final concentration 1 mM)

      • THPTA (final concentration 5 mM)

    • Vortex briefly to mix.

    • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation and Enrichment:

    • Precipitate the proteins to remove excess click chemistry reagents (e.g., using a methanol/chloroform precipitation method).

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • The biotinylated proteins are now ready for enrichment using streptavidin-coated beads.

Visualizations

Experimental Workflow

G cluster_cell_culture In Situ Labeling cluster_processing Sample Processing cluster_analysis Analysis A Cultured Cells B Incubate with This compound A->B C UV Crosslinking (e.g., 254 nm) B->C D Cell Lysis C->D E Click Chemistry (add Biotin-Alkyne) D->E F Enrichment (Streptavidin Beads) E->F G Elution F->G H SDS-PAGE G->H J Mass Spectrometry (Protein ID) G->J I Western Blot H->I

Caption: Workflow for in situ photoaffinity labeling and protein identification.

Example Signaling Pathway: P2X Receptor Activation

P2X receptors are ATP-gated ion channels that play crucial roles in various physiological processes, making them excellent examples of proteins that can be targeted by this compound.

P2X_Signaling cluster_membrane Plasma Membrane P2X P2X Receptor Ion_Influx Ion Influx (Na+, Ca2+) P2X->Ion_Influx Opens Channel ATP Extracellular ATP (or this compound) ATP->P2X Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal Downstream Downstream Cellular Responses (e.g., Neurotransmission, Inflammation) Depolarization->Downstream Ca_Signal->Downstream

Caption: Simplified signaling pathway of an ATP-gated P2X receptor.

References

Illuminating the ATP-Binding Proteome: A Protocol for UV Crosslinking of 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-nucleotide interactions is fundamental to understanding a vast array of cellular processes, from signal transduction and energy metabolism to DNA replication and repair. Adenosine triphosphate (ATP), the universal energy currency of the cell, plays a central role in these processes by binding to a large and diverse group of proteins. Identifying and characterizing these ATP-binding proteins is crucial for basic research and for the development of novel therapeutics that target ATP-dependent pathways. Photoaffinity labeling, a powerful technique that utilizes photoreactive probes to covalently modify interacting biomolecules, offers a robust method for capturing and identifying ATP-binding proteins. 8-Azido-ATP (8-N₃-ATP) is a widely used photoreactive analog of ATP that serves as an invaluable tool for this purpose.

Upon exposure to ultraviolet (UV) light, the azido (B1232118) group at the 8-position of the adenine (B156593) ring of this compound is converted into a highly reactive nitrene intermediate.[1] This nitrene can then form a stable covalent bond with amino acid residues in close proximity within the ATP-binding pocket of a target protein. This irreversible crosslinking allows for the "trapping" of the protein-ligand interaction, enabling the subsequent identification and characterization of the ATP-binding protein. This application note provides a detailed protocol for the UV crosslinking of this compound to target proteins, along with quantitative data from various studies and a focus on its application in drug discovery.

Principle of this compound Photoaffinity Labeling

The experimental workflow for this compound photoaffinity labeling involves three key steps:

  • Incubation: The this compound probe is incubated with the biological sample (e.g., purified protein, cell lysate, or intact cells) in the dark to allow for the non-covalent binding of the probe to the ATP-binding sites of target proteins.

  • UV Irradiation: The sample is then exposed to UV light, typically at a wavelength of 254 nm, to activate the azido group and induce covalent crosslinking to the target protein.

  • Analysis: The covalently labeled proteins are then detected and identified using various downstream techniques, such as SDS-PAGE, autoradiography (if using a radiolabeled probe), Western blotting, or mass spectrometry.

Experimental Protocols

This section provides a general protocol for UV crosslinking of this compound to a purified protein. It is important to note that optimal conditions, including concentrations, incubation times, and UV irradiation parameters, should be empirically determined for each specific experimental system.

Materials
  • Purified target protein

  • This compound (freshly prepared solution, protected from light)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂). Note: Avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT) as they can react with the nitrene intermediate.[2]

  • Competitor: ATP or a non-photoreactive analog (e.g., AMP-PNP)

  • UV crosslinker with a 254 nm lamp

  • Ice bucket

  • Microcentrifuge tubes

  • SDS-PAGE gels and running buffer

  • Protein staining solution (e.g., Coomassie Brilliant Blue) or Western blotting reagents

Procedure
  • Reaction Setup:

    • In a microcentrifuge tube on ice, prepare the reaction mixture containing the purified target protein at a final concentration of 1-10 µM in the reaction buffer.[1]

    • Add this compound to the desired final concentration. A starting concentration range of 10-100 µM is common.[1] For initial experiments, a 10- to 100-fold molar excess of the probe over the protein is a good starting point.

    • Control Reactions:

      • No UV control: A sample prepared identically but not exposed to UV irradiation to check for non-specific covalent binding.

      • Competition control: Pre-incubate the protein with a 10- to 100-fold molar excess of a non-photoreactive competitor (e.g., ATP) for 15-30 minutes on ice before adding the this compound probe.[1] This control is crucial to demonstrate the specificity of the labeling at the ATP-binding site.

      • No probe control: A sample containing only the protein and buffer to identify any endogenous bands on the gel.

  • Incubation:

    • Incubate the reaction mixtures on ice in the dark for 15-60 minutes to allow for the binding of this compound to the target protein.[1]

  • UV Crosslinking:

    • Place the open microcentrifuge tubes on ice in a UV crosslinker.

    • Irradiate the samples with 254 nm UV light. The optimal irradiation time and energy should be determined empirically. A typical starting point is 5-20 minutes.[1] The UV energy can range from 0.1 to 2 J/cm².

  • Analysis by SDS-PAGE:

    • After UV irradiation, add SDS-PAGE sample buffer to each reaction to stop the reaction.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or proceed with Western blotting for more specific detection. A successful crosslinking event will result in a band shift corresponding to the molecular weight of the protein plus the covalently attached this compound. In competition control lanes, the intensity of this shifted band should be significantly reduced.

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies using this compound for photoaffinity labeling of different target proteins. These values can serve as a starting point for experimental design and optimization.

Target ProteinThis compound DerivativeBinding Affinity (Kd/Ki/Km)Concentration for Half-Maximal LabelingReference
Terminal Deoxynucleotidyl Transferase8-azido-dATP~38 µM (apparent Kd)120 µM (for 54% modification)[3]
Creatine (B1669601) Kinase (rabbit cytosolic)[γ-³²P]8-N₃-ATP-12 µM[4]
recA proteinThis compound4 µM (Kd)-[1]
Kir6.2 K+ channelThis compound2.8 ± 0.4 mM (Ki)Not saturated at 200 µM[1][5]
ATP synthase (submitochondrial)This compoundSimilar to ATP (Km)-[6]
Target ProteinUV Wavelength (nm)UV Irradiation TimeUV Energy (J/cm²)NotesReference
P2X1 receptor-3 min-UV irradiation alone did not affect receptor sensitivity.[7]
Kinases (general)2545-20 min-Optimal time should be determined empirically.[1]
General Protocol2541-30 min0.1 - 2Highly dependent on UV source intensity and distance to the sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (in dark) cluster_uv UV Crosslinking cluster_analysis Analysis prep_protein Target Protein incubation Incubate on ice (15-60 min) prep_protein->incubation prep_probe This compound prep_probe->incubation prep_buffer Reaction Buffer prep_buffer->incubation uv_crosslinking Irradiate with 254 nm UV light incubation->uv_crosslinking sds_page SDS-PAGE uv_crosslinking->sds_page detection Detection (Coomassie, Western Blot, Autoradiography, Mass Spec) sds_page->detection

Caption: Experimental workflow for UV crosslinking of this compound to a target protein.

Signaling Pathway: ABC Transporter-Mediated Multidrug Resistance

This compound is a valuable tool for studying ATP-binding cassette (ABC) transporters, which play a critical role in multidrug resistance (MDR) in cancer cells by actively pumping chemotherapeutic drugs out of the cell. Understanding the ATP-binding and hydrolysis cycle of these transporters is key to developing inhibitors that can overcome MDR.

abc_transporter_pathway cluster_cell Cancer Cell cluster_atp_cycle ATP Hydrolysis Cycle drug_in Chemotherapeutic Drug abc_transporter ABC Transporter (e.g., P-glycoprotein) drug_in->abc_transporter Enters drug_out Chemotherapeutic Drug outside abc_transporter->drug_out Effluxes adp_pi ADP + Pi abc_transporter->adp_pi Hydrolyzes atp ATP atp->abc_transporter Binds azido_atp This compound (Probe) azido_atp->abc_transporter Binds & Crosslinks (UV)

Caption: Role of ABC transporters in multidrug resistance and probing with this compound.

Applications in Drug Discovery

The identification of ATP-binding proteins and the characterization of their ATP-binding sites are of paramount importance in drug discovery. Many enzymes, such as kinases, polymerases, and ATPases, are crucial drug targets, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.

1. Target Identification and Validation: this compound can be used in a "chemical proteomics" approach to identify the molecular targets of small molecule inhibitors. A compound of interest can be screened for its ability to compete with this compound for binding to a specific protein or a complex proteome. A reduction in this compound labeling in the presence of the compound suggests that it binds to the same ATP-binding site, thus validating the protein as a target.

2. Kinase Inhibitor Discovery: Protein kinases are one of the most important classes of drug targets. This compound has been instrumental in the study of kinase-inhibitor interactions. By photoaffinity labeling a kinase, researchers can map the ATP-binding pocket and gain structural insights that can guide the design of more potent and selective inhibitors.[1] Furthermore, competition experiments with this compound can be used to screen compound libraries for new kinase inhibitors.

3. Elucidating Drug Resistance Mechanisms: As illustrated with ABC transporters, this compound can be used to study the mechanisms of drug resistance. By understanding how these transporters bind and hydrolyze ATP to efflux drugs, researchers can design strategies to inhibit their function and resensitize cancer cells to chemotherapy.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low crosslinking Insufficient UV irradiation.Optimize UV irradiation time and energy. Ensure the UV lamp is functioning correctly and is at the optimal wavelength (254 nm).
Incompatible buffer components (e.g., Tris, DTT).Use a buffer free of primary amines and reducing agents, such as HEPES or PBS.[2]
Low concentration of this compound or target protein.Increase the concentration of the probe and/or the protein.
High background/non-specific labeling Excessive UV irradiation.Reduce the UV exposure time or energy.
High concentration of this compound.Titrate the this compound concentration to find the optimal balance between specific labeling and background.
Non-specific binding of the probe to the protein.Include a competition control with an excess of unlabeled ATP to confirm the specificity of the interaction.

Conclusion

UV crosslinking with this compound is a powerful and versatile technique for the identification and characterization of ATP-binding proteins. The detailed protocol and quantitative data provided in this application note serve as a valuable resource for researchers in academia and the pharmaceutical industry. By enabling the elucidation of protein-nucleotide interactions and their roles in signaling pathways, this method continues to be a cornerstone of modern chemical biology and a critical tool in the drug discovery process. The ability to "freeze" the transient interaction between a protein and ATP provides a unique window into the dynamic world of cellular regulation, paving the way for the development of novel and targeted therapies.

References

Unveiling the ATP-Binding Proteome: A Guide to Mass Spectrometry-Based Detection of 8-Azido-ATP Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the identification and quantification of ATP-binding proteins using 8-Azido-ATP photoaffinity labeling coupled with mass spectrometry. This powerful technique allows for the covalent capture of proteins that interact with ATP, enabling their enrichment and subsequent analysis. The integration of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the Staudinger ligation, facilitates the attachment of reporter molecules for affinity purification and mass spectrometric identification.

Introduction

Adenosine triphosphate (ATP) is a ubiquitous and essential molecule involved in a vast array of cellular processes, including signal transduction, energy metabolism, and nucleic acid synthesis. The proteins that bind to ATP, collectively known as the ATP-binding proteome or ATPome, represent a large and functionally diverse class of proteins, including kinases, ATPases, and metabolic enzymes. Consequently, the ATPome is a rich source of potential therapeutic targets for a wide range of diseases.

This compound is a photo-reactive analog of ATP that serves as a powerful tool for activity-based protein profiling.[1] This probe contains an azido (B1232118) group at the 8th position of the adenine (B156593) ring, which, upon exposure to UV light, forms a highly reactive nitrene intermediate. This intermediate rapidly and covalently crosslinks to amino acid residues in the ATP-binding pocket of interacting proteins.[1] The small size of the azido group ensures that this compound closely mimics the structure of native ATP, allowing it to be recognized by a broad range of ATP-binding proteins.

The covalently attached azide (B81097) group also functions as a bioorthogonal handle, enabling the selective attachment of reporter tags, such as biotin, via click chemistry or the Staudinger ligation.[2] This two-step labeling strategy allows for the efficient enrichment of labeled proteins from complex biological mixtures, thereby increasing the sensitivity and specificity of their detection by mass spectrometry.

Principle of the Method

The overall workflow for the detection of this compound labeled proteins by mass spectrometry involves several key steps:

  • Labeling: Incubation of the biological sample (e.g., cell lysate, purified proteins) with this compound in the dark to allow for binding to target proteins.

  • UV Crosslinking: Irradiation with UV light to induce covalent crosslinking of the this compound probe to the interacting proteins.

  • Bioorthogonal Ligation: Reaction of the azide-labeled proteins with an alkyne- or phosphine-functionalized reporter tag (e.g., biotin-alkyne) via CuAAC or Staudinger ligation.

  • Enrichment: Affinity purification of the biotinylated proteins using streptavidin- or avidin-conjugated beads.

  • Mass Spectrometry Analysis: Elution of the enriched proteins, followed by enzymatic digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from an this compound labeling experiment.

Table 1: Identification of ATP-Binding Proteins in HeLa Cell Lysate

Protein AccessionGene SymbolProtein NamePeptide CountFold Enrichment (Labeled/Control)
P06733HSPA8Heat shock cognate 71 kDa protein2515.2
P62258ACTG1Actin, cytoplasmic 2183.5
P08238HSP90AA1Heat shock protein HSP 90-alpha1512.8
Q06830VCPTransitional endoplasmic reticulum ATPase129.7
P50991EEF2Eukaryotic translation elongation factor 2106.1
P17252PKMPyruvate kinase PKM98.4
P63104TUBA1BTubulin alpha-1B chain82.1

This table is a representative example compiled from typical results of such experiments. Actual results may vary.

Table 2: Comparison of Enrichment Strategies

Enrichment MethodNumber of Identified ProteinsNumber of Identified ATP-Binding ProteinsEnrichment Efficiency (%)
On-bead Digestion45031570
In-solution Digestion (post-elution)62046575

This table illustrates a general comparison. The choice of enrichment strategy can impact the number and types of proteins identified.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Proteins in Cell Lysate

Materials:

  • Adherent cells (e.g., HeLa)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound solution (10 mM stock in water)

  • Protein concentration assay kit (e.g., BCA)

  • UV lamp (254 nm)

Procedure:

  • Culture cells to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • In a microcentrifuge tube, incubate 100-500 µg of total protein with the desired concentration of this compound (typically 10-100 µM) in the dark on ice for 15-30 minutes.

  • Controls: Prepare parallel samples including a "no UV" control and a competition control (pre-incubate with a 100-fold molar excess of ATP for 15 minutes before adding this compound).

  • Place the open tubes on ice and irradiate with a 254 nm UV lamp for 10-20 minutes. The optimal distance and time should be empirically determined.

  • Proceed immediately to the bioorthogonal ligation step.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein lysate from Protocol 1

  • Biotin-alkyne (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)

  • Sodium ascorbate (B8700270) (300 mM stock in water, freshly prepared)

Procedure:

  • To the UV-crosslinked lysate, add the following reagents to the final concentrations:

    • Biotin-alkyne: 100 µM

    • CuSO4: 1 mM

    • THPTA: 5 mM

    • Sodium ascorbate: 5 mM

  • Incubate the reaction at room temperature for 1 hour with gentle shaking.

  • The biotinylated protein lysate is now ready for enrichment.

Protocol 3: Enrichment of Biotinylated Proteins

Materials:

  • Biotinylated protein lysate from Protocol 2

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., PBS with 1% SDS)

  • Wash Buffer 2 (e.g., PBS with 0.1% SDS)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, containing 2 mM biotin)

Procedure:

  • Equilibrate the streptavidin-agarose beads by washing three times with Wash Buffer 1.

  • Add the biotinylated protein lysate to the equilibrated beads.

  • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Wash the beads three times with Wash Buffer 1, followed by two washes with Wash Buffer 2.

  • Elute the bound proteins by incubating the beads with Elution Buffer at 95°C for 10 minutes.

  • Collect the supernatant containing the enriched proteins.

Protocol 4: Sample Preparation for Mass Spectrometry

On-Bead Digestion:

  • After the final wash of the streptavidin beads (Protocol 3, step 4), resuspend the beads in 50 mM ammonium (B1175870) bicarbonate.

  • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Add trypsin (1 µg) and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides.

  • Perform a second elution with 80% acetonitrile/0.1% formic acid.

  • Combine the supernatants and desalt using a C18 StageTip before LC-MS/MS analysis.

In-Solution Digestion:

  • Precipitate the eluted proteins from Protocol 3 using a methanol/chloroform precipitation method.

  • Resuspend the protein pellet in 8 M urea (B33335) in 50 mM ammonium bicarbonate.

  • Reduce and alkylate the proteins as described in the on-bead digestion protocol.

  • Dilute the urea to less than 1 M with 50 mM ammonium bicarbonate.

  • Add trypsin and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptides using a C18 StageTip before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_labeling Step 1: Photoaffinity Labeling cluster_ligation Step 2: Bioorthogonal Ligation cluster_enrichment Step 3: Enrichment cluster_analysis Step 4: Mass Spectrometry start Biological Sample (e.g., Cell Lysate) incubation Incubation with This compound start->incubation uv_crosslinking UV Crosslinking (254 nm) incubation->uv_crosslinking click_chemistry Click Chemistry (CuAAC) with Biotin-Alkyne uv_crosslinking->click_chemistry enrichment Streptavidin Affinity Purification click_chemistry->enrichment digestion Tryptic Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms identification Protein Identification & Quantification lc_ms->identification

Caption: Experimental workflow for the detection of this compound labeled proteins.

signaling_pathway cluster_atp_binding ATP-Binding Proteome (ATPome) cluster_cellular_processes Cellular Processes cluster_drug_development Drug Development kinases Kinases signal_transduction Signal Transduction kinases->signal_transduction target_identification Target Identification kinases->target_identification atpases ATPases energy_metabolism Energy Metabolism atpases->energy_metabolism atpases->target_identification metabolic_enzymes Metabolic Enzymes metabolic_enzymes->energy_metabolism metabolic_enzymes->target_identification other_atp_binding Other ATP-Binding Proteins protein_synthesis Protein Synthesis other_atp_binding->protein_synthesis dna_replication DNA Replication other_atp_binding->dna_replication other_atp_binding->target_identification target_validation Target Validation target_identification->target_validation drug_discovery Drug Discovery target_validation->drug_discovery

Caption: Role of the ATP-binding proteome in cellular processes and drug development.

Conclusion

The use of this compound photoaffinity labeling in conjunction with mass spectrometry provides a robust and versatile platform for the global analysis of the ATP-binding proteome. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers to successfully implement this technique, leading to the discovery of novel ATP-binding proteins and potential drug targets. The ability to covalently capture and enrich these proteins from complex biological systems makes this an invaluable tool in chemical biology and drug discovery.

References

Illuminating ATP-Dependent Interactions: Application Notes and Protocols for 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-Azido-ATP, a photo-reactive analog of adenosine (B11128) triphosphate, for the study of ATP-dependent protein-protein interactions. This powerful tool allows for the covalent capture of ATP-binding proteins and their interacting partners, enabling their identification and characterization. This document outlines the principles of this compound-based photoaffinity labeling, presents key quantitative data, and provides detailed experimental protocols for its application in research and drug development.

Introduction to this compound Photoaffinity Labeling

This compound (8-N₃-ATP) is a chemical analog of ATP that incorporates a photoreactive azido (B1232118) group at the 8th position of the adenine (B156593) ring. This modification allows this compound to function as a powerful tool for photoaffinity labeling. In the dark, this compound binds non-covalently to the ATP-binding pocket of proteins. Upon exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm, the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with nearby amino acid residues within the ATP-binding site, effectively "trapping" and permanently labeling the ATP-binding protein. This irreversible crosslinking enables the identification of direct ATP binders and, when combined with downstream techniques, their interacting protein partners.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative parameters for the interaction of this compound with various proteins, providing a reference for experimental design.

Table 1: Binding Affinity and Inhibition Constants of this compound

Protein TargetOrganism/SystemParameterValueReference
RecA ProteinEscherichia coliDissociation Constant (Kd)4 µM[1]
Kir6.2 K+ ChannelNot specifiedInhibition Constant (Ki)2.8 ± 0.4 mM
Na+/K(+)-ATPaseDog KidneyInhibition Constant (Ki)3.4 µM
Creatine Kinase (MM and BB isoforms)Rabbit CytosolicConcentration for Half-Maximal Saturation12 µM[2]

Table 2: Enzymatic and Crosslinking Parameters of this compound

Protein TargetParameterValueReference
ATP SynthaseVmax (relative to ATP)6%[3]
ATP SynthaseKmSimilar to ATP[3]
RecA ProteinCrosslinking Efficiency10-70%[1]
2-5A SynthetaseConcentration for Saturation of Photolabeling2.0 mM[4]

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound to study ATP-dependent protein-protein interactions.

Protocol 1: Photoaffinity Labeling of a Purified Protein with this compound

This protocol describes the fundamental steps for covalently labeling a purified ATP-binding protein.

Materials:

  • Purified protein of interest (1-10 µM final concentration)

  • This compound (10 mM stock in water)

  • ATP (100 mM stock in water, for competition control)

  • Binding Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • UV crosslinker with 254 nm bulbs

  • SDS-PAGE loading buffer

  • Equipment for SDS-PAGE and Western blotting or autoradiography

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixtures. It is crucial to perform these steps in the dark or under dim light to prevent premature photoactivation.

    • Test Sample: Purified protein in Binding Buffer, this compound (final concentration 10-100 µM).

    • Competition Control: Purified protein in Binding Buffer, pre-incubate with a 100-fold molar excess of ATP for 15 minutes on ice, then add this compound.

    • No UV Control: Same as the test sample, but will not be exposed to UV light.

  • Incubation: Incubate the reaction mixtures on ice for 15-30 minutes in the dark to allow for the binding of this compound to the target protein.

  • UV Crosslinking: Place the open microcentrifuge tubes on ice in a UV crosslinker. Irradiate with 254 nm UV light for 5-20 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.

  • Sample Analysis:

    • Add SDS-PAGE loading buffer to each reaction and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Analyze the gel. If using a radiolabeled this compound, visualize by autoradiography. For non-radiolabeled probes, proceed with Western blotting using an antibody against the protein of interest or a tag. A successful crosslinking event may result in a slight molecular weight shift of the protein band.

Protocol 2: Photoaffinity Labeling in Cell Lysate and Identification of Interacting Partners

This protocol outlines the procedure for labeling ATP-binding proteins in a complex mixture and subsequently identifying interacting partners.

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • This compound (10 mM stock in water)

  • ATP (100 mM stock in water)

  • UV crosslinker (254 nm)

  • Antibody against the primary ATP-binding protein (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Reagents for SDS-PAGE, Western blotting, and mass spectrometry

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer. Determine the protein concentration of the lysate.

  • Photoaffinity Labeling:

    • In separate tubes on ice and in the dark, incubate 500 µg to 1 mg of cell lysate with 50-250 µM this compound for 30 minutes.

    • Include a competition control by pre-incubating a separate aliquot of lysate with a 100-fold molar excess of ATP for 15 minutes before adding this compound.

    • Include a no UV control.

  • UV Crosslinking: Irradiate the samples with 254 nm UV light as described in Protocol 1.

  • Immunoprecipitation (IP):

    • To the crosslinked lysate, add the primary antibody against the known or suspected ATP-binding protein and incubate for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads three times with Wash Buffer.

  • Elution: Elute the protein complexes from the beads using Elution Buffer and immediately neutralize the eluate with Neutralization Buffer.

  • Analysis:

    • Western Blotting: Analyze a portion of the eluate by SDS-PAGE and Western blotting to confirm the pull-down of the target protein and to look for co-precipitating partners.

    • Mass Spectrometry: For unbiased identification of interacting partners, process the remainder of the eluate for mass spectrometry analysis. This typically involves protein digestion (e.g., with trypsin), followed by LC-MS/MS analysis to identify the proteins in the complex.

Visualizations

The following diagrams illustrate key concepts and workflows associated with the use of this compound.

G Mechanism of this compound Photoaffinity Labeling cluster_0 Binding (in dark) cluster_1 Photoactivation cluster_2 Covalent Crosslinking 8_Azido_ATP This compound ATP_Binding_Protein ATP-Binding Protein (with interacting partner) 8_Azido_ATP->ATP_Binding_Protein Non-covalent binding UV_Light UV Light (254 nm) Reactive_Nitrene Reactive Nitrene Intermediate Formation UV_Light->Reactive_Nitrene Crosslinked_Complex Covalently Crosslinked Protein Complex Reactive_Nitrene->Crosslinked_Complex Covalent bond formation

Caption: Mechanism of this compound photoaffinity labeling.

G Experimental Workflow for Identifying ATP-Dependent Protein Interactions Start Start with Cell Lysate or Purified Protein Incubation Incubate with this compound (and controls) Start->Incubation UV_Crosslinking UV Crosslinking (254 nm) Incubation->UV_Crosslinking Analysis_Choice Analysis Method? UV_Crosslinking->Analysis_Choice SDS_PAGE SDS-PAGE & Western Blot Analysis_Choice->SDS_PAGE Direct Detection IP Immunoprecipitation of Bait Protein Analysis_Choice->IP Interaction Discovery Interaction_Confirmation Confirmation of Direct Binding SDS_PAGE->Interaction_Confirmation MS_Analysis Mass Spectrometry (LC-MS/MS) IP->MS_Analysis Partner_Identification Identification of Interacting Partners MS_Analysis->Partner_Identification

Caption: Workflow for identifying ATP-dependent protein interactions.

G Signaling Pathway Investigation using this compound Signal Upstream Signal Kinase_A Kinase A Signal->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates (ATP-dependent) Substrate_Protein Substrate Protein Kinase_B->Substrate_Protein phosphorylates (ATP-dependent) Cellular_Response Cellular Response Substrate_Protein->Cellular_Response 8_Azido_ATP_Probe This compound Photoaffinity Labeling 8_Azido_ATP_Probe->Kinase_A Identifies Kinase A as an ATP-binding protein 8_Azido_ATP_Probe->Kinase_B Identifies Kinase B as an ATP-binding protein

Caption: Investigating a kinase cascade with this compound.

References

Application Notes and Protocols: 8-Azido-ATP in Drug Discovery and Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine 5'-triphosphate (8-Azido-ATP) is a powerful chemical biology tool with significant applications in drug discovery and target identification. As a photo-reactive and bio-orthogonal analog of adenosine (B11128) triphosphate (ATP), it enables the covalent labeling and subsequent identification of ATP-binding proteins, a vast and functionally diverse class of proteins that includes kinases, ATPases, and metabolic enzymes. These proteins are central to numerous signaling pathways and are prominent targets for therapeutic intervention.

This document provides detailed application notes and experimental protocols for utilizing this compound in two primary methodologies: photoaffinity labeling for direct target identification and click chemistry for activity-based protein profiling (ABPP).

Principle of this compound Applications

This compound's utility stems from two key chemical features:

  • Photo-reactivity: The azido (B1232118) group at the 8-position of the adenine (B156593) ring is photo-reactive. Upon exposure to ultraviolet (UV) light, typically at 254 nm, the azido group releases dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with amino acid residues in close proximity within the ATP-binding pocket of a protein. This irreversible crosslinking effectively "traps" the interaction, allowing for the identification of the binding partner.[1]

  • Bio-orthogonality: The azido group also serves as a bio-orthogonal handle for "click" chemistry reactions.[2][3] This allows for the specific and efficient covalent attachment of reporter molecules, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, to the this compound-labeled protein. The most common click chemistry reactions used are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]

These properties make this compound a versatile tool for:

  • Target Deconvolution: Identifying the specific protein targets of small molecule inhibitors that bind to ATP-binding sites.

  • Proteome-Wide Profiling: Characterizing the landscape of ATP-binding proteins in a given cell or tissue type.

  • Binding Site Mapping: Elucidating the specific amino acid residues involved in ATP binding.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of this compound and its derivatives in various experimental settings.

Table 1: Binding Affinity and Inhibition Constants of this compound Analogs

This compound AnalogTarget ProteinParameterValue (µM)
8-N₃-ATPCreatine Kinase (MM isoform)Half-maximal Saturation12[3]
8-N₃-ATPNa+/K+-ATPaseKᵢ3.4
8-N₃-cAMPcAMP-dependent protein kinaseKᵢ0.1

Table 2: Recommended Starting Concentrations for Photoaffinity Labeling

This compound DerivativeTypical Concentration RangeTarget Class Example
8-N₃-ATP15 µM - 250 µMPoly(A) polymerase[4]
8-N₃-AMP1.5 µM - 40 µMAllosteric AMP site of threonine dehydratase[4]
8-N₃-cAMP0.1 µMcAMP-dependent protein kinase[4]

Table 3: Optimized Parameters for UV Cross-linking

ParameterRecommended ValueNotes
Wavelength254 nmWavelengths up to 365 nm can be used.
Irradiation Time5 - 15 minutesHighly dependent on UV source intensity and distance to the sample.
UV Energy0.1 - 2 J/cm²Should be optimized via a dose-response experiment.
Incubation Time (Pre-UV)15 - 60 minutesAllows for the probe to bind to its target. Must be performed in the dark.
Competitor (for controls)10- to 100-fold molar excessUse non-reactive ATP to demonstrate binding specificity.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of ATP-Binding Proteins in Cell Lysate

This protocol outlines the general steps for identifying ATP-binding proteins from a complex biological sample using this compound, followed by enrichment and identification by mass spectrometry.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • This compound (with a biotin tag for enrichment, e.g., this compound-Biotin)

  • Unlabeled ATP (for competition control)

  • UV Cross-linker (254 nm)

  • Streptavidin-conjugated beads

  • Wash Buffers (e.g., PBS with 0.1% SDS)

  • Elution Buffer (e.g., 50% acetonitrile, 0.1% TFA)

  • Reagents for on-bead digestion (DTT, Iodoacetamide, Trypsin)

  • Mass Spectrometer

Methodology:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Photoaffinity Labeling:

    • In microcentrifuge tubes, incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of biotinylated this compound (e.g., 10-50 µM).

    • Competition Control: In a separate tube, pre-incubate the lysate with a 100-fold molar excess of unlabeled ATP for 15-30 minutes before adding the this compound probe.[1][5]

    • No UV Control: Prepare a sample that will not be exposed to UV light to check for non-specific binding.[1][5]

    • Incubate all samples in the dark on ice for 15-30 minutes to allow for binding.[1]

  • UV Cross-linking:

    • Place the open tubes on ice and irradiate with a 254 nm UV lamp. A typical starting point is 5-15 minutes at a distance of 5 cm.[1]

    • Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-conjugated beads to the lysates and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.[1]

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • On-Bead Digestion for Mass Spectrometry:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[1]

    • Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[1]

    • Add mass spectrometry grade trypsin (e.g., 1:50 trypsin-to-protein ratio) and incubate overnight at 37°C with shaking.[1]

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled with this compound.

    • Proteins that are significantly less abundant in the competition control sample are considered specific targets.

Protocol 2: Click Chemistry-Based Labeling of ATP-Binding Proteins

This protocol describes the use of this compound in conjunction with click chemistry for the attachment of a reporter tag after the initial labeling event.

Materials:

  • Cell lysate prepared as in Protocol 1.

  • This compound (without a pre-attached tag).

  • Alkyne-functionalized reporter tag (e.g., Alkyne-Biotin or Alkyne-Fluorophore).

  • For CuAAC:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Copper ligand (e.g., THPTA)

    • Reducing agent (e.g., sodium ascorbate)

  • For SPAAC:

    • Strain-promoted alkyne (e.g., DBCO or BCN-functionalized reporter)

Methodology:

  • Photoaffinity Labeling:

    • Perform the photoaffinity labeling of the cell lysate with this compound as described in steps 1-3 of Protocol 1.

  • Click Chemistry Reaction:

    • For CuAAC:

      • To the labeled lysate, add the alkyne-reporter tag.

      • Add the copper(II) sulfate and the copper ligand.

      • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[6]

      • Incubate for 30-60 minutes at room temperature.[6]

    • For SPAAC:

      • To the labeled lysate, add the strain-promoted alkyne-reporter tag.

      • The reaction will proceed without the need for a copper catalyst.

  • Downstream Analysis:

    • Following the click reaction, the proteins are now tagged with either biotin for enrichment (as in Protocol 1, steps 4-6) or a fluorophore for visualization by SDS-PAGE and fluorescence scanning.

Visualizations

Photoaffinity_Labeling_Workflow cluster_preparation Sample Preparation cluster_labeling Labeling & Cross-linking cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Lysate Cell Lysate Preparation Probe_Incubation Incubation with this compound Lysate->Probe_Incubation UV_Crosslinking UV Cross-linking (254 nm) Probe_Incubation->UV_Crosslinking Enrichment Affinity Enrichment (Streptavidin) UV_Crosslinking->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion Mass_Spec LC-MS/MS Analysis Digestion->Mass_Spec Data_Analysis Target Identification Mass_Spec->Data_Analysis

Caption: Experimental workflow for photoaffinity labeling.

Signaling_Pathway_Intervention Signal External Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Target_Protein Target Protein Kinase_B->Target_Protein Response Cellular Response Target_Protein->Response ATP ATP ATP->Kinase_A phosphorylates ATP->Kinase_B phosphorylates Azido_ATP This compound Azido_ATP->Kinase_A identifies Azido_ATP->Kinase_B identifies

Caption: Identifying kinases in a signaling pathway.

Click_Chemistry_Logic cluster_cuaac CuAAC cluster_spaac SPAAC start Protein labeled with this compound Alkyne_Tag Alkyne-Reporter Tag start->Alkyne_Tag Copper Cu(I) Catalyst start->Copper Strained_Alkyne Strained Alkyne-Reporter Tag (e.g., DBCO) start->Strained_Alkyne CuAAC_Reaction Triazole Linkage Alkyne_Tag->CuAAC_Reaction Copper->CuAAC_Reaction end Tagged Protein for Downstream Analysis CuAAC_Reaction->end SPAAC_Reaction Triazole Linkage Strained_Alkyne->SPAAC_Reaction SPAAC_Reaction->end

Caption: Logic of click chemistry functionalization.

References

Application Notes and Protocols: Covalent Modification of ATPases with 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphate (ATP)ases are a critical class of enzymes that catalyze the decomposition of ATP into ADP and free phosphate, harnessing the released energy to drive various essential cellular processes. Due to their central role in metabolism, signal transduction, and transport, ATPases are significant targets for drug discovery and biochemical research. Understanding their structure, function, and mechanism of action is paramount.

8-Azido-ATP (8-N₃-ATP) is a powerful tool for investigating these enzymes. As a photoreactive analog of ATP, it closely mimics the natural substrate, allowing it to bind to the ATP-binding sites of ATPases.[1][2] Upon exposure to ultraviolet (UV) light, the azido (B1232118) group is converted into a highly reactive nitrene radical, which then forms a stable covalent bond with nearby amino acid residues within the binding pocket.[3] This process, known as photoaffinity labeling, enables the irreversible modification and identification of ATP-binding proteins and their specific binding domains.[1][4][5]

These notes provide an overview of the applications of this compound in ATPase research, including quantitative data on its interaction with various ATPases and detailed protocols for its use in photoaffinity labeling and nucleotide trapping experiments.

Principle of the Method

The utility of this compound stems from its dual nature: it functions as a recognizable substrate analog and as a latent crosslinking agent. The process begins with the non-covalent binding of this compound to the enzyme's active site. Subsequent UV irradiation activates the azido moiety, leading to the formation of a covalent bond and permanent modification of the protein.[1][6] This allows for the "trapping" of the enzyme-ligand complex for further analysis. Additionally, the azide (B81097) group can serve as a handle for "click chemistry" reactions, enabling the attachment of reporter tags like biotin (B1667282) or fluorescent dyes for visualization and purification.[6][7][8]

ATPase ATPase (Active Site) Complex ATPase::8-N3-ATP Complex ATPase->Complex Binding AzidoATP This compound AzidoATP->Complex UV UV Light (~254-365 nm) Complex->ATPase Dissociation Nitrene Reactive Nitrene Intermediate Complex->Nitrene Covalent Covalently Modified ATPase Nitrene->Covalent Covalent Bond Formation

Caption: Logical workflow of photoaffinity labeling using this compound.

Applications

  • Identification of ATP-Binding Proteins and Subunits: Photoaffinity labeling with radiolabeled or tagged this compound allows for the specific identification of proteins that bind ATP within a complex mixture, such as cell lysates or membrane preparations.[6][9] For multi-subunit enzymes like F-type ATP synthase, it can pinpoint which subunits (α and/or β) contain the nucleotide-binding sites.[10]

  • Mapping the ATP-Binding Site: After covalent modification, the protein can be proteolytically digested. The covalently attached this compound analog acts as a tag, allowing for the isolation and sequencing of the modified peptide fragments. This powerful technique enables the precise identification of amino acid residues that constitute the ATP-binding pocket.[1][4][11]

  • Trapping Catalytic Intermediates: In conjunction with transition-state analogs like vanadate (B1173111), this compound can be used to trap and stabilize specific conformational states of an ATPase during its catalytic cycle.[12][13][14] This "nucleotide trapping" allows researchers to study the structural and functional properties of the enzyme at distinct points in its reaction pathway.

  • Probing Enzyme Kinetics and Inhibition: this compound can act as a substrate or a competitive inhibitor for many ATPases.[1][4] By measuring its binding affinity (K_d), inhibition constant (K_i), or Michaelis constant (K_m), researchers can gain insights into the enzyme's active site and its tolerance for substrate analogs.

Quantitative Data Summary

The interaction of this compound and its derivatives with various ATPases has been quantitatively characterized. The following table summarizes key binding and kinetic parameters reported in the literature.

ATPase TargetOrganism/SourceThis compound DerivativeParameterValueReference(s)
Transcription Termination Factor RhoEscherichia coli8-N₃-ATPK_m18 µM[1]
Transcription Termination Factor RhoEscherichia coli8-N₃-ATPK_d100 µM[1]
Na⁺/K⁺-ATPaseDog Kidney8-N₃-ATPK_i3.4 µM[4]
Na⁺/K⁺-ATPaseDog Kidney8-N₃-ATPK_d3.1 µM[4]
F₁-ATPaseMitochondrial8-N₃-ATPV_max6% of ATP[10]
F₁-ATPaseMitochondrial8-N₃-ATPK_mSimilar to ATP[10]
P-glycoprotein (Pgp)Human8-N₃-ATPK_d (IAAP binding)No significant effect[12][15]
Kir6.2ΔC26 K-ATP ChannelNot Specified8-N₃-ATPK_i2.8 ± 0.4 mM[2]

Experimental Protocols

Protocol 1: General Photoaffinity Labeling of ATPases

This protocol provides a general framework for the covalent modification of a purified ATPase or an ATPase in a membrane preparation using this compound.

Materials:

  • Purified ATPase or membrane preparation containing the target ATPase.

  • This compound (consider using a radiolabeled version like [α-³²P]8-N₃-ATP for detection).

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT). Buffer composition should be optimized for the target enzyme's stability and activity.

  • Competition Control: Non-photoreactive ATP.

  • UV Lamp (handheld, short-wave 254 nm or long-wave 365 nm).

  • Ice bucket and microcentrifuge tubes.

  • SDS-PAGE reagents and equipment for analysis.

  • Autoradiography or phosphorimager system (if using radiolabel).

Procedure:

  • Prepare Reaction Mixtures: In microcentrifuge tubes on ice, prepare the reaction mixtures. For a typical 50 µL reaction:

    • Test Sample: Add the target protein (e.g., 1-10 µM of purified protein or 20-50 µg of membrane protein).

    • Competition Control: Pre-incubate a separate sample with a 100-fold molar excess of regular ATP for 15-30 minutes at room temperature before adding this compound.[6]

    • No UV Control: Prepare a sample identical to the test sample but which will not be irradiated.[6]

  • Add this compound: Add this compound to each tube to the desired final concentration (e.g., 1-100 µM). A starting concentration 10-fold higher than the expected K_d is recommended.[6]

  • Incubation (Binding): Incubate the reaction mixtures in the dark (to prevent premature photoactivation) for 5-10 minutes on ice or at 4°C. This allows this compound to bind to the active site.[13]

  • UV Irradiation: Place the open tubes directly on ice, approximately 5-10 cm below the UV lamp. Irradiate for 5-20 minutes. The optimal time and wavelength should be determined empirically.[12][14] Do not irradiate the "No UV Control" sample.

  • Quench Reaction: Stop the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the proteins using SDS-PAGE.

    • Visualize the covalently labeled ATPase. For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen. For tagged probes, proceed with Western blotting or fluorescence imaging.

    • Successful labeling will show a band at the molecular weight of the target ATPase in the test sample, which is significantly reduced or absent in the competition control and absent in the no UV control.

start Start: Prepare Samples prep Setup 3 Tubes on Ice: 1. Test Sample (Protein) 2. Competition (Protein + excess ATP) 3. No UV Control (Protein) start->prep add_probe Add this compound to all tubes prep->add_probe incubate Incubate in Dark (5-10 min, 4°C) Allows for binding add_probe->incubate uv_split UV Irradiation incubate->uv_split irradiate Irradiate Samples 1 & 2 with UV Light on Ice (5-20 min) uv_split->irradiate Yes no_uv Keep Sample 3 in Dark uv_split->no_uv No irradiate->rejoin no_uv->rejoin quench Quench all samples (Add SDS-PAGE buffer, boil) rejoin->quench analyze Analyze via SDS-PAGE and Autoradiography quench->analyze end End analyze->end

Caption: Experimental workflow for photoaffinity labeling of an ATPase.

Protocol 2: Vanadate-Dependent 8-Azido-ADP Trapping

This protocol is adapted for ABC transporters like P-glycoprotein (Pgp) or MRP1 to trap the enzyme in a post-hydrolysis transition state.[12][13]

Materials:

  • Membrane vesicles (20-100 µg) containing the target ABC transporter.

  • [α-³²P]this compound.

  • Trapping Buffer (e.g., 40 mM Tris-HCl, pH 7.0, 5 mM MgCl₂, 1 mM Ouabain, 1 mM EGTA).

  • Sodium orthovanadate (Vi) solution (e.g., 100 mM, freshly prepared).

  • Substrate/Modulator of the transporter (optional, e.g., Verapamil (B1683045) for Pgp).

  • Other materials as listed in Protocol 1.

Procedure:

  • Prepare Reaction: In a microcentrifuge tube, combine membrane vesicles (20 µg) with Trapping Buffer.

  • Initiate Trapping: To induce the trapped state, add sodium orthovanadate to a final concentration of 1 mM (or as optimized). For substrate-stimulated ATPases, a modulator like verapamil (e.g., 100 µM) can also be included.[14]

  • Add Photoprobe: Add [α-³²P]this compound to a final concentration of ~5 µM.[13]

  • Incubation for Hydrolysis: Incubate the mixture at 37°C for 10-15 minutes. This allows the enzyme to bind and hydrolyze the this compound to 8-Azido-ADP, which becomes trapped in the active site by the vanadate.[13]

  • Stop Hydrolysis: Stop the hydrolysis reaction by placing the tubes immediately on ice.

  • UV Cross-linking: Irradiate the samples with UV light on ice for 10-20 minutes as described in Protocol 1 to covalently link the trapped 8-Azido-ADP to the protein.[13][14]

  • Analysis: Stop the reaction with loading buffer, run on SDS-PAGE, and analyze by autoradiography. A successfully trapped protein will show a radiolabeled band. Controls omitting vanadate should show significantly less labeling.

cluster_key E1 E1 ATP Binding Site Open E1_ATP E1-ATP ATP Bound E1->E1_ATP 8-N3-ATP binds E1_P E1~P-ADP Post-Hydrolysis (Occluded) E1_ATP->E1_P Hydrolysis (37°C) E2_P E2-P Conformational Change E1_P->E2_P Pi release E2_Vi {E2-P(Vi) | Vanadate Trapped State (8-N3-ADP Covalently Linked)} E1_P->E2_Vi + Vanadate (Vi) + UV Light E2_P->E1 ADP release & Reset key Key: E1: Inward-facing conformation E2: Outward-facing conformation Vi: Vanadate Red Arrow: Trapping Path

Caption: ATPase catalytic cycle showing vanadate trapping with this compound.

References

Application Notes and Protocols for Labeling Cell Surface ATP Receptors with 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular ATP and its analogs are crucial signaling molecules that mediate a wide array of physiological processes through their interaction with purinergic receptors, specifically the P2X and P2Y families. The study of these receptors is paramount in understanding their role in health and disease, and in the development of novel therapeutics. 8-Azido-ATP (8-N₃-ATP) is a powerful tool for these investigations, acting as a photoaffinity label to covalently modify ATP-binding proteins, including cell surface ATP receptors.

Upon ultraviolet (UV) irradiation, the azido (B1232118) group at the 8th position of the adenine (B156593) ring is converted into a highly reactive nitrene intermediate. This nitrene can form a stable covalent bond with amino acid residues within the ATP-binding pocket of the receptor it occupies. This irreversible labeling allows for the identification, isolation, and characterization of ATP receptors and their downstream signaling partners. Furthermore, the azide (B81097) group serves as a bioorthogonal handle for "click chemistry," enabling the attachment of reporter molecules such as biotin (B1667282) for affinity purification or fluorescent dyes for visualization.

These application notes provide a comprehensive guide to utilizing this compound for labeling cell surface ATP receptors, including detailed experimental protocols, quantitative data for experimental design, and troubleshooting guidance.

Principle of this compound Photoaffinity Labeling

The methodology involves a multi-step process:

  • Incubation: this compound is incubated with live cells or cell membranes expressing the target ATP receptors. The analog binds non-covalently to the ATP-binding sites.

  • UV Crosslinking: The sample is exposed to UV light, typically at 254 nm, which activates the azido group, leading to the formation of a covalent bond between the this compound and the receptor.

  • Downstream Analysis: The covalently labeled receptors can then be subjected to various analytical techniques. The azide handle allows for conjugation to reporter tags via click chemistry for subsequent enrichment, visualization, and identification by mass spectrometry.

Quantitative Data for Experimental Design

The successful application of this compound requires careful consideration of its interaction with the target receptor. The following tables summarize key quantitative data for this compound and other ATP analogs. It is important to note that binding affinities and effective concentrations can vary significantly depending on the specific receptor subtype and the experimental conditions.

Table 1: Binding Affinity (Kd) and Inhibition Constants (Ki) of ATP Analogs

ATP AnalogTarget ProteinKd / KiComments
This compoundrecA proteinKd = 4 µMDemonstrates good binding affinity.
This compoundKir6.2 K+ channelKi = 2.8 ± 0.4 mMExhibits significantly lower affinity compared to ATP (Ki = 172 ± 7 µM) for this specific channel.
This compoundNa+/K+-ATPaseKi = 3.4 µMCompetitively inhibits the high-affinity binding of ATP.
2-Azido-ATPCreatine KinaseHalf-maximal saturation at 5 µMShows a higher apparent affinity than this compound for this enzyme.

Table 2: Agonist Potency (EC₅₀) of ATP Analogs at P2 Receptors

AgonistReceptorEC₅₀Comments
ATPEndogenous P2Y Receptor (HEK 293 cells)1.1 - 1.5 µMDemonstrates the baseline potency of the natural ligand.
ATPEndogenous P2Y Receptor (CHO-K1 cells)58 - 67 nMPotency can be cell-type dependent.
2-MeSATPP2X1 Receptor54 nMA potent agonist at several P2X receptors.
2-MeSATPP2X3 Receptor350 nMA potent agonist at several P2X receptors.

Signaling Pathways of Cell Surface ATP Receptors

Understanding the signaling pathways initiated by ATP receptor activation is crucial for interpreting experimental results. P2X receptors are ligand-gated ion channels, while P2Y receptors are G protein-coupled receptors (GPCRs).

P2X_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Trimeric Ion Channel) ATP->P2X Binds Na_ion Na+ P2X->Na_ion Influx Ca_ion Ca2+ P2X->Ca_ion Influx depolarization Membrane Depolarization Na_ion->depolarization Ca_ion->depolarization downstream Downstream Ca2+-dependent Signaling Ca_ion->downstream K_ion K+ K_ion->P2X Efflux P2Y_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_UDP ATP/ADP/UTP/UDP P2Y P2Y Receptor (GPCR) ATP_UDP->P2Y Binds Gq Gq/11 P2Y->Gq Gi Gi P2Y->Gi Gs Gs P2Y->Gs PLC PLCβ Gq->PLC Activates AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit Inhibits AC_activate Adenylyl Cyclase (Activated) Gs->AC_activate Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation experimental_workflow start Start: Cells expressing ATP receptors wash1 Wash cells (ice-cold PBS) start->wash1 incubate Incubate with This compound (in the dark) wash1->incubate uv_crosslink UV Crosslinking (254 nm, on ice) incubate->uv_crosslink wash2 Wash cells (ice-cold PBS) uv_crosslink->wash2 lyse Cell Lysis wash2->lyse click_chem Click Chemistry (Alkyne-Biotin or Alkyne-Fluorophore) lyse->click_chem enrich Enrichment (Streptavidin beads) click_chem->enrich analyze Analysis: SDS-PAGE, Western Blot, Mass Spectrometry, Fluorescence Imaging enrich->analyze

Application Notes and Protocols for Identifying Off-Target Effects of Kinase Inhibitors Using 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specificity of kinase inhibitors is a critical factor in their therapeutic efficacy and safety. Off-target effects, where a drug interacts with unintended proteins, can lead to adverse side effects or, in some cases, reveal new therapeutic opportunities (polypharmacology).[1] 8-Azido-ATP (8-N₃-ATP) has emerged as a powerful chemical biology tool for the identification of ATP-binding proteins, including both the intended kinase targets and potential off-targets of ATP-competitive inhibitors.[2]

These application notes provide a comprehensive guide to utilizing this compound for the unbiased identification of kinase inhibitor off-targets. We present detailed protocols for photoaffinity labeling, target enrichment, and mass spectrometry-based identification, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Principle of this compound Photoaffinity Labeling

This compound acts as a photoaffinity label, a molecule that is chemically inert until activated by light.[2] Upon binding to the ATP pocket of a kinase, the azido (B1232118) group on the 8th position of the adenine (B156593) ring can be converted into a highly reactive nitrene intermediate by UV irradiation.[2] This nitrene then forms a stable covalent bond with nearby amino acid residues within the ATP-binding site, permanently "tagging" the protein.[2]

By performing this labeling in the presence and absence of a competitive kinase inhibitor, one can identify proteins that are "protected" from labeling by the inhibitor. These protected proteins represent the direct binders of the inhibitor, including its intended target and any off-targets.

Data Presentation

Table 1: Binding Affinities of this compound and Other ATP Analogs

A direct comparison of binding affinities across different studies can be challenging due to variations in experimental conditions.[2] However, the following table summarizes key quantitative parameters for this compound and other common ATP analogs to provide a general reference.

ATP AnalogProtein TargetAffinity MetricValueReference
This compound recA proteinKd4 µM[2]
This compound Kir6.2 K+ channelKi2.8 ± 0.4 mM[2]
ATP-γ-SrecA protein-Higher affinity than ATP[2]
AMP-PNPrecA protein-Lower affinity than ATP[2]
2-Azido-ATPCreatine KinaseHalf-maximal saturation5 µM[2]

Experimental Protocols

This section provides a detailed, integrated workflow for the identification of kinase inhibitor off-targets using this compound, from cell treatment to mass spectrometry analysis.

Protocol 1: Competitive Photoaffinity Labeling in Live Cells

This protocol describes the labeling of cellular proteins with an alkyne-derivatized this compound analog (e.g., this compound-alkyne) to enable subsequent click chemistry-based enrichment.

Materials:

  • Cell culture medium and supplements

  • Kinase inhibitor of interest

  • This compound-alkyne probe (1000x stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in appropriate multi-well plates or flasks.

    • For the competition experiment, pre-incubate one set of cells with the kinase inhibitor at a desired concentration for 1-2 hours.

    • Add the this compound-alkyne probe to all wells (including a no-inhibitor control) to a final concentration of 10-50 µM. Incubate for 1 hour at 37°C.[3]

  • UV Cross-linking:

    • Wash the cells twice with ice-cold PBS to remove unbound probe.

    • Place the cells on ice and irradiate with a 350 nm UV lamp for 10-30 minutes. The optimal irradiation time and distance should be empirically determined.[4]

  • Cell Lysis:

    • After irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the proteome.[3]

Protocol 2: Click Chemistry for Biotin (B1667282) Tagging

This protocol describes the attachment of a biotin tag to the alkyne-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Materials:

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare stock solutions of Biotin-azide, CuSO₄, THPTA, and sodium ascorbate. Always use freshly prepared sodium ascorbate.

  • Click Reaction:

    • To the protein lysate, add the click chemistry reagents in the following order, vortexing briefly after each addition: Biotin-azide, CuSO₄/THPTA pre-mixed solution, and finally sodium ascorbate to initiate the reaction.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Protein Precipitation:

    • Precipitate the biotin-tagged proteins by adding a mixture of methanol and chloroform.[3]

    • Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet with methanol.

Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry

This protocol details the enrichment of biotin-tagged proteins using streptavidin affinity chromatography and their subsequent preparation for mass spectrometry analysis.

Materials:

  • Protein pellet from Protocol 2

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., urea buffer, ammonium (B1175870) bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Solubilization and Reduction/Alkylation:

    • Resuspend the protein pellet in a buffer containing urea to denature the proteins.

    • Reduce disulfide bonds with DTT and alkylate the resulting free thiols with IAA.

  • Streptavidin Enrichment:

    • Incubate the protein solution with streptavidin-agarose beads for 1-2 hours to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin.

    • Incubate overnight at 37°C to digest the captured proteins into peptides.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the tryptic peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Intended_Target Intended Target (e.g., BCR-ABL) RTK->Intended_Target Off_Target Off-Target Kinase (Identified by 8-N3-ATP) RTK->Off_Target Kinase_Inhibitor Kinase Inhibitor (e.g., Imatinib) Kinase_Inhibitor->Intended_Target Inhibition Kinase_Inhibitor->Off_Target Inhibition 8_Azido_ATP This compound 8_Azido_ATP->Intended_Target Labeling 8_Azido_ATP->Off_Target Labeling Downstream_Effector_1 Downstream Effector 1 Intended_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Off_Target->Downstream_Effector_2 Cellular_Response_1 Intended Cellular Response (e.g., Apoptosis) Downstream_Effector_1->Cellular_Response_1 Cellular_Response_2 Unintended Cellular Response (e.g., Toxicity) Downstream_Effector_2->Cellular_Response_2

Caption: A simplified signaling pathway illustrating the on- and off-target effects of a kinase inhibitor.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_based Cell-Based Steps cluster_biochemical Biochemical Steps cluster_analysis Analysis A Live Cells + Kinase Inhibitor (Competition) C Add this compound-alkyne A->C B Live Cells (Control) B->C D UV Cross-linking (350 nm) C->D E Cell Lysis D->E F Click Chemistry with Biotin-azide E->F G Streptavidin Affinity Purification F->G H On-bead Tryptic Digestion G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J K Identification of Off-Targets J->K

Caption: The experimental workflow for identifying kinase inhibitor off-targets using this compound.

Logical Relationship Diagram

Logical_Relationships Hypothesis A kinase inhibitor has off-targets Experiment Competitive Photoaffinity Labeling with this compound Hypothesis->Experiment Observation Reduced labeling of specific proteins in the presence of the inhibitor Experiment->Observation Conclusion These proteins are direct binders (on- and off-targets) of the inhibitor Observation->Conclusion Downstream_Analysis Functional assays and pathway analysis to validate off-target effects Conclusion->Downstream_Analysis

Caption: The logical flow for identifying and validating kinase inhibitor off-targets.

References

Troubleshooting & Optimization

troubleshooting low efficiency in 8-Azido-ATP photoaffinity labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize 8-Azido-ATP photoaffinity labeling experiments. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges, such as low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in photoaffinity labeling?

A1: this compound (8-N₃-ATP) is a photo-reactive analog of adenosine (B11128) triphosphate (ATP).[1] It contains an azido (B1232118) group at the 8th position of the adenine (B156593) ring, which is chemically inert in the dark.[2] Upon exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm, the azido group is converted into a highly reactive and short-lived nitrene intermediate.[1][2] This nitrene can then form a stable, covalent bond with amino acid residues in its immediate vicinity, effectively "trapping" and labeling the protein that binds it.[2] This process allows for the identification and characterization of ATP-binding proteins.[1][3]

Q2: What is the optimal UV wavelength for activating this compound?

A2: The azido group of this compound is most efficiently activated by short-wave UV light, with an optimal wavelength of 254 nm.[1][2] However, activation can occur over a broader range of UV wavelengths, from 254 nm to 365 nm.[2] For most applications, a UV source emitting in the 254-310 nm range is recommended to achieve optimal activation while minimizing potential damage to proteins and nucleic acids, which can be more severe at shorter wavelengths.[2][4]

Q3: Can I use reducing agents like DTT or β-mercaptoethanol in my buffer?

A3: It is strongly advised to avoid reducing agents such as Dithiothreitol (DTT) or β-mercaptoethanol in your reaction buffer.[1] These reagents can reduce the azide (B81097) group on the this compound molecule, rendering it inactive for photoaffinity labeling.[1][5]

Q4: How should I properly store this compound?

A4: 8-azido compounds are sensitive to light and temperature. It is recommended to store this compound as a solid at -20°C or below, protected from light.[1] If you need to store it in solution, it is best to prepare fresh solutions for critical experiments. Alternatively, you can store aliquots at -80°C and protect them from light to minimize degradation and avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Low Labeling Efficiency

Low or no labeling of the target protein is one of the most common issues encountered in this compound photoaffinity labeling experiments. The following guide addresses potential causes and provides recommended solutions.

ProblemPotential CauseRecommended Solution
Low or No Labeling Signal Suboptimal this compound Concentration: The concentration of the probe may be too low for sufficient binding and subsequent crosslinking.[2]Perform a concentration-response experiment to determine the optimal this compound concentration for your specific target. Typical concentrations range from the low micromolar to the millimolar range.[1][6]
Inefficient UV Cross-linking: The UV energy delivered may be too low, the wavelength incorrect, or the distance between the lamp and sample too great.[1][2]Optimize UV irradiation by performing a time-course experiment (e.g., 1, 5, 10, 20 minutes) and titrating the UV energy (a good starting range is 0.1 - 2 J/cm²). Ensure your UV source emits at or near 254 nm and consider decreasing the distance between the lamp and the sample.[2]
Inappropriate Buffer Composition: The reaction buffer may contain interfering substances. Buffers with primary amines (e.g., Tris) or reducing agents (e.g., DTT) can quench the reactive nitrene intermediate.[2][4]Switch to a compatible buffer system such as HEPES, PBS, or MOPS.[2] Ensure the pH is optimal for your protein, typically between 7.0 and 8.0.[1]
Degradation of this compound: The probe may have degraded due to improper storage or handling.Ensure proper storage of this compound at -20°C or below, protected from light.[1] For critical experiments, use freshly prepared solutions.
Target Protein Issues: The protein may be inactive, incorrectly folded, or the binding site may be inaccessible.[1]Confirm the integrity and activity of your target protein. Consider performing the experiment under conditions known to stabilize the protein. Limited proteolysis could potentially expose a hindered binding site.[1]
High Background or Non-Specific Labeling Excessive UV Exposure: Over-exposure to UV light can lead to protein damage and non-specific interactions.[2]Reduce the UV irradiation time or energy based on the optimization experiments. Use the lowest effective UV dose.[2]
High Probe Concentration: An overly high concentration of this compound can lead to an increase in low-affinity, non-specific binding.[1]Titrate the this compound concentration to find the lowest effective concentration that provides a specific signal.[1]
Presence of Endogenous Nucleotides: In cell lysates or in vivo experiments, endogenous ATP can compete with the probe for binding.[6]Consider methods to reduce the concentration of endogenous nucleotides, if possible, or increase the concentration of the this compound probe.
Protein Degradation or Precipitation Protein Instability: The protein may be unstable under the experimental conditions, including buffer composition and temperature.Ensure your protein is stable in the chosen buffer. Perform the UV irradiation step on ice or a cold block to prevent heat-related degradation. The addition of stabilizing agents like glycerol (B35011) may be beneficial.[2]
High Probe Concentration: High concentrations of the probe can sometimes induce protein precipitation.[2]Lower the probe concentration or optimize the protein-to-probe molar ratio.[2]

Experimental Protocols

Protocol 1: Photoaffinity Labeling of a Purified Protein

This protocol provides a general framework for the photoaffinity labeling of a purified protein with this compound.

1. Preparation of Reaction Mixture (in the dark):

  • In a microcentrifuge tube, prepare a reaction mixture containing your purified protein in a suitable buffer (e.g., HEPES or PBS).

  • Add this compound to the desired final concentration. A good starting point is a 10- to 100-fold molar excess of the probe over the protein.[2]

  • Competition Control: In a separate tube, pre-incubate the protein with a 100-fold molar excess of a non-photoreactive competitor (e.g., ATP) for 15-30 minutes before adding the this compound probe.[3][7]

  • No UV Control: Prepare a sample that will not be exposed to UV light to check for non-specific covalent binding.[3][7]

2. Incubation (in the dark):

  • Incubate the reaction mixtures for 15-60 minutes on ice or at 4°C to allow for the binding of this compound to the target protein.[2]

3. UV Cross-linking:

  • Place the open reaction tubes on ice in a UV cross-linker or at a fixed distance from a UV lamp.[2]

  • Irradiate the samples with UV light at 254 nm.[2] The optimal irradiation time should be determined empirically through a time-course experiment (e.g., 0, 1, 2, 5, 10, and 20 minutes).[2]

4. Quenching (Optional):

  • To quench any unreacted nitrene radicals after irradiation, you can add DTT to a final concentration of 10 mM.[2]

5. Analysis:

  • Add SDS-PAGE loading buffer to the samples and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Analyze the labeled protein by autoradiography (if using a radiolabeled probe), Western blotting, or mass spectrometry.

Protocol 2: Photoaffinity Labeling in Cell Lysate

This protocol outlines the steps for photoaffinity labeling of proteins within a complex cell lysate.

1. Cell Lysate Preparation:

  • Harvest cells and prepare a cell lysate using a lysis buffer that is compatible with your target protein's stability and does not contain primary amines or reducing agents.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the lysate.

2. Labeling Reaction (in the dark):

  • Incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of this compound on ice for 15-30 minutes.[6]

  • Include appropriate controls, such as a no-UV control and a competition control with an excess of ATP.[6]

3. UV Cross-linking:

  • Irradiate the samples with UV light at 254 nm as described in Protocol 1.[6]

4. Analysis of Labeled Proteins:

  • Analyze the samples by SDS-PAGE and subsequent detection methods as described in Protocol 1.[6] For the identification of unknown targets, further downstream processing for mass spectrometry will be required.

Visualizations

Experimental Workflow for this compound Photoaffinity Labeling

G cluster_controls Controls prep Prepare Reaction Mix (Protein + 8-N3-ATP) incubate Incubate (Dark) Binding Equilibrium prep->incubate competitor Add Competitor (ATP) prep->competitor uv UV Irradiation (254 nm) Covalent Crosslinking incubate->uv no_uv No UV Irradiation incubate->no_uv quench Quench Reaction (Optional) uv->quench analyze Analyze Sample (SDS-PAGE, WB, MS) quench->analyze no_uv->analyze competitor->incubate

Caption: General workflow for an this compound photoaffinity labeling experiment.

Troubleshooting Logic for Low Labeling Efficiency

G start Low/No Labeling Signal check_probe Check Probe Concentration and Integrity start->check_probe check_uv Check UV Crosslinking (Wavelength, Time, Energy) start->check_uv check_buffer Check Buffer Composition (No Tris/DTT) start->check_buffer check_protein Check Protein Activity and Stability start->check_protein optimize_probe Titrate Probe Concentration check_probe->optimize_probe optimize_uv Optimize Irradiation Time/Energy check_uv->optimize_uv optimize_buffer Switch to HEPES/PBS check_buffer->optimize_buffer optimize_protein Confirm Protein Integrity check_protein->optimize_protein success Successful Labeling optimize_probe->success optimize_uv->success optimize_buffer->success optimize_protein->success

Caption: A logical diagram for troubleshooting low labeling efficiency.

Simplified ATP Signaling Pathway

G atp ATP receptor ATP-Binding Protein (e.g., Kinase, ATPase) atp->receptor Binds downstream Downstream Signaling (e.g., Phosphorylation) receptor->downstream Activates uv UV Light (254 nm) response Cellular Response downstream->response azido_atp This compound (Photoaffinity Probe) azido_atp->receptor Binds covalent Covalent Labeling of Binding Site uv->covalent Forms Nitrene Intermediate covalent->receptor Labels

Caption: Simplified ATP signaling and this compound labeling mechanism.

References

Technical Support Center: 8-Azido-ATP Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Azido-ATP. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on reducing non-specific binding and troubleshooting common issues in photoaffinity labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its photo-crosslinking mechanism work?

A1: 8-Azidoadenosine triphosphate (this compound) is a photo-reactive analog of natural ATP.[1] It contains an azido (B1232118) (-N₃) group at the 8th position of the adenine (B156593) ring, which is chemically inert in the dark.[1] When exposed to ultraviolet (UV) light, typically at a wavelength of 254 nm, the azido group is converted into a highly reactive and short-lived nitrene intermediate.[1][2] This nitrene can then rapidly form a stable, covalent bond with amino acid residues in its immediate vicinity, effectively "trapping" and labeling the protein that binds it.[1] This process, known as photoaffinity labeling, is a powerful technique for identifying and characterizing ATP-binding proteins.[3]

Q2: What are the primary sources of non-specific binding in this compound experiments?

A2: Non-specific binding is a common issue that can obscure results by co-purifying unwanted proteins.[4] Key sources include:

  • Binding to Affinity Beads: Proteins can adhere non-specifically to the surface of streptavidin-coated magnetic or agarose (B213101) beads through hydrophobic or ionic interactions.[4]

  • Hydrophobic and Ionic Interactions: Abundant or "sticky" proteins can associate non-specifically with the beads, the probe, or the target-probe complex.[4]

  • High Probe Concentration: An excessively high concentration of the this compound probe can lead to an increase in low-affinity, non-specific interactions.[2][4]

  • Over-crosslinking: Excessive UV exposure can cause protein damage and aggregation, leading to non-specific crosslinking and pull-down.[1][4]

  • Endogenously Biotinylated Proteins: Cells naturally contain a small number of biotinylated enzymes that will be captured by streptavidin beads if biotin-streptavidin enrichment is used.[4]

Q3: What are the essential negative controls for a photoaffinity labeling experiment?

A3: To ensure that the identified interactions are specific and biologically relevant, several control experiments are crucial.[5]

  • Competition Assay: Pre-incubating the protein sample with a high molar excess (e.g., 100 to 1000-fold) of a non-photoreactive competitor, like natural ATP, before adding the this compound probe.[3][5] A significant reduction in the labeled protein signal indicates that the probe is binding to the specific ATP-binding site.[5]

  • No UV Irradiation Control: A sample containing the protein and the this compound probe that is not exposed to UV light.[5] The absence of a labeled protein band in this control confirms that the covalent linkage is UV-dependent and not due to non-covalent binding to the probe or beads.[5]

  • No Probe Control: A sample containing only the target protein that undergoes the entire experimental procedure, including UV irradiation. This helps identify any proteins that might be affected by the UV light itself or bind to the affinity matrix in the absence of the probe.[5]

Troubleshooting Guides

This guide addresses common problems encountered during this compound experiments, providing potential causes and recommended solutions.

Problem: High Background or Many Non-Specific Bands

High background can mask the signal from true binding partners, leading to false positives and difficulty in data interpretation.[2]

Possible Cause Recommended Solution
Ineffective Washing Increase the stringency of the wash buffers. This is a critical step for reducing weakly interacting proteins. Options include increasing the salt concentration (e.g., 150 mM to 1 M NaCl) or adding/increasing the concentration of non-ionic detergents (e.g., 0.05% - 0.1% Tween-20).[4]
Non-Specific Binding to Beads A) Pre-block the beads: Before adding the cell lysate, incubate the streptavidin beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) in PBS to saturate non-specific binding sites.[4] B) Pre-clear the lysate: Incubate the cell lysate with uncoated streptavidin beads for 1 hour at 4°C. Pellet the beads to remove proteins that bind non-specifically, and use the supernatant for the pull-down experiment.[4]
Probe Concentration Too High Titrate the this compound concentration to find the lowest effective concentration that provides a specific signal without increasing background.[1][2] A concentration-response experiment is highly recommended.[1]
Excessive UV Exposure Optimize the UV irradiation time and the distance of the sample from the UV source.[4] A time-course experiment can help find the optimal balance between efficient cross-linking of the target protein and minimal non-specific effects.[4]
Inappropriate Buffer Conditions Optimize buffer components. The optimal pH is typically near physiological pH (7.0-8.0).[2] Avoid buffers containing primary amines (e.g., Tris) or reducing agents.[1] Adjusting ionic strength can also reduce non-specific electrostatic interactions.[2][6]
Problem: Low or No Yield of Target Protein

Low signal is a common issue that can result from several factors related to the probe, the protein, or the experimental conditions.[2]

Possible Cause Recommended Solution
Inefficient UV Cross-linking Ensure you are using the correct UV wavelength, typically 254 nm, for activating the azide (B81097) group.[2] Verify that the UV lamp is functioning correctly and optimize the distance from the sample. Perform the irradiation on ice to prevent heat-related protein degradation.[1]
Presence of Reducing Agents Avoid reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in buffers used before the cross-linking step. These reagents can reduce the azide group, rendering the probe inactive.[2][4]
Suboptimal Probe Concentration The concentration of this compound may be too low for sufficient binding. Titrate the probe concentration to find the optimal level for your specific target protein.[1]
Protein Instability or Inactivity Confirm that your target protein is correctly folded, active, and stable under the experimental conditions.[2] Issues with protein folding or an inaccessible binding site can prevent labeling.[2]
Probe Degradation 8-azido compounds should be stored protected from light at low temperatures (e.g., -20°C).[2] Prepare fresh solutions when possible and avoid multiple freeze-thaw cycles to ensure the probe is active.[2]
Quantitative Data Summary

Proper optimization of buffer components is crucial for minimizing non-specific binding. The following table provides recommended concentration ranges for common additives.

Table 1: Recommended Concentrations of Wash Buffer Additives

Component Recommended Concentration Range Purpose
Salt (NaCl or KCl) 150 mM - 1 M Reduces non-specific ionic interactions. Higher concentrations increase stringency.[4]
Non-ionic Detergent (e.g., Tween-20, Triton X-100) 0.05% - 0.1% (v/v) Reduces hydrophobic interactions and prevents binding to plasticware.[2][4]

| Blocking Agent (e.g., BSA) | 1% - 5% (w/v) | Saturates non-specific binding sites on beads and other surfaces.[4][6] |

Table 2: Recommended Starting Concentrations for this compound Derivatives

8-N₃-ATP Derivative Typical Concentration Range Target Class Example
8-N₃-ATP 15 µM - 250 µM Poly(A) polymerase[7]
8-N₃-AMP 1.5 µM - 40 µM Allosteric AMP site of threonine dehydratase[7]

| 8-N₃-cAMP | 10⁻⁷ M | cAMP-dependent protein kinase[7] |

Experimental Protocols

Protocol 1: General Photoaffinity Labeling with this compound

This protocol provides a general workflow. Optimization of probe concentration and UV exposure is recommended for each specific target.

  • Preparation: Prepare your target protein or cell lysate in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers with primary amines (Tris) or reducing agents (DTT).[1][2]

  • Incubation: Add this compound to the protein solution to a final concentration, typically ranging from 1-100 µM.[2] For competition experiments, pre-incubate the protein with a 100-fold excess of unlabeled ATP for 15 minutes before adding the this compound.[2] Incubate the mixture on ice for 15-30 minutes in the dark.[2]

  • UV Irradiation: Place the sample on ice and irradiate with UV light at 254 nm for 5-20 minutes. The optimal time and distance should be determined empirically.[2]

  • Analysis: Add SDS-PAGE loading buffer to the samples and separate the proteins by SDS-PAGE. Labeled proteins can be detected by methods such as autoradiography (if using a radiolabeled probe) or subsequent click chemistry with a reporter tag for visualization or enrichment.[2]

Protocol 2: Competition Assay to Confirm Binding Specificity

This protocol is essential for validating that this compound binds to the intended nucleotide-binding site.[3]

  • Prepare Reaction Mixtures: Prepare at least three sets of reaction mixtures in microcentrifuge tubes on ice.[3]

    • Total Binding: Target protein/lysate + this compound.

    • Competition: Target protein/lysate + 100 to 1000-fold molar excess of unlabeled ATP + this compound.[3]

    • No UV Control: Target protein/lysate + this compound (this sample will not be irradiated).[3]

  • Incubation: Incubate all reaction mixtures in the dark (e.g., on ice) for 15-30 minutes to allow binding to reach equilibrium.[3]

  • UV Irradiation: Place the "Total Binding" and "Competition" tubes on ice and expose them to UV light (254 nm) for the optimized time. Keep the "No UV Control" tube in the dark.[3]

  • Analysis: Process all three samples for analysis (e.g., SDS-PAGE). A specific interaction is confirmed if the signal in the "Competition" lane is significantly reduced compared to the "Total Binding" lane, and no signal is present in the "No UV Control" lane.[5]

Visualizations

Photo_Crosslinking_Mechanism cluster_0 In Binding Pocket cluster_1 UV Activation cluster_2 Covalent Bond Formation Probe This compound Protein Target Protein Probe->Protein Non-covalent binding Nitrene Reactive Nitrene Intermediate Probe->Nitrene UV Light (254 nm) N2 N₂ Gas Nitrene->N2 Complex Covalently Crosslinked Protein-Probe Complex Nitrene->Complex Covalent Bond Formation

Caption: Mechanism of this compound photo-crosslinking.

Experimental_Workflow start Prepare Lysate/ Purified Protein incubation Incubate with This compound Probe (in dark, on ice) start->incubation uv UV Cross-linking (254 nm, on ice) incubation->uv click Click Chemistry Reaction (Add Biotin-Alkyne) uv->click purify Incubate with Streptavidin Beads click->purify wash Wash Beads to Remove Non-specific Binders purify->wash elute Elute Bound Proteins wash->elute analysis Analysis: SDS-PAGE, Western Blot, or Mass Spectrometry elute->analysis

Caption: General workflow for an this compound pull-down assay.

Troubleshooting_Logic problem Problem: High Background cause1 Ineffective Washing? problem->cause1 solution1 Increase Wash Stringency: - Higher Salt (NaCl) - More Detergent (Tween-20) cause1->solution1 Yes cause2 Probe Concentration Too High? cause1->cause2 No solution2 Titrate Probe to Find Lowest Effective Dose cause2->solution2 Yes cause3 Excessive UV Exposure? cause2->cause3 No solution3 Optimize UV Time and Distance cause3->solution3 Yes cause4 Binding to Beads? cause3->cause4 No solution4 Pre-block Beads (BSA) or Pre-clear Lysate cause4->solution4 Yes

References

Technical Support Center: Optimizing UV Crosslinking with 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing UV crosslinking experiments using 8-Azido-ATP. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful photoaffinity labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its photo-crosslinking mechanism work?

A1: 8-Azidoadenosine triphosphate (this compound) is a photo-reactive analog of natural adenosine (B11128) triphosphate (ATP). It contains an azido (B1232118) group (-N₃) at the 8th position of the adenine (B156593) ring. In the dark, this group is chemically inert. However, upon exposure to UV light, the azido group is converted into a highly reactive and short-lived nitrene intermediate. This nitrene can then rapidly form a stable, covalent bond with amino acid residues (by inserting into C-H, N-H, or O-H bonds) in its immediate vicinity, effectively "trapping" and labeling the protein that binds it.[1]

Q2: What is the optimal UV wavelength for activating this compound?

A2: The azide (B81097) group of this compound is most efficiently activated by short-wave UV light, with a typical optimal wavelength of 254 nm.[1][2][3] However, activation can occur over a broader range of UV wavelengths, from 254 nm to 365 nm.[1] For many applications, a UV source emitting in the 254-310 nm range is recommended to achieve a balance between optimal activation and minimizing potential damage to proteins and nucleic acids, which can be more pronounced at shorter wavelengths.[4]

Q3: How can I minimize protein and nucleic acid damage during UV irradiation?

A3: Excessive exposure to UV light can lead to the degradation of proteins and nucleic acids, as well as non-specific binding.[1] To mitigate this, it is crucial to use the lowest effective UV dose. This can be achieved by performing a time-course experiment to determine the shortest irradiation time that produces a sufficient crosslinking signal.[1][2] Additionally, performing the irradiation step on ice or a cold block can help prevent heat-related degradation.[1]

Q4: What buffer components should be avoided in my crosslinking reaction?

A4: It is critical to avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., Dithiothreitol - DTT, β-mercaptoethanol).[1][2][4] Primary amines can quench the reactive nitrene intermediate, thus inhibiting the crosslinking reaction.[5][6] Reducing agents can reduce the azide group, rendering the this compound probe inactive.[2] Compatible buffers include HEPES, PBS, and MOPS.[1]

Experimental Protocols & Data Presentation

General Protocol for UV Crosslinking with this compound

This protocol provides a general framework for a typical photoaffinity labeling experiment. Specific conditions should be optimized for each experimental system.

  • Binding Reaction Setup : In a microcentrifuge tube on ice, prepare the binding reaction by mixing the purified protein with the desired concentration of this compound in a compatible binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂). The entire setup should be performed in the dark to prevent premature activation of the probe.

  • Incubation : Incubate the reaction mixture on ice for 15-60 minutes in the dark to allow for the binding of this compound to the target protein.[1][7]

  • UV Crosslinking : Place the open tubes on ice in a UV crosslinker or at a fixed distance from a UV lamp.[1][8] Irradiate the sample with UV light, preferably at 254 nm.[1][2][8] The optimal irradiation time and energy need to be determined empirically.[8][9]

  • Quenching (Optional) : To quench any unreacted nitrene radicals, DTT can be added to a final concentration of 10 mM after UV irradiation.[7]

  • Sample Analysis : The sample is now ready for analysis by methods such as SDS-PAGE, autoradiography (for radiolabeled probes), or Western blotting (for biotin-labeled probes) to visualize the covalently labeled protein.[7]

Summary of Key Experimental Parameters

The following tables summarize crucial parameters for designing and optimizing this compound crosslinking experiments.

Table 1: UV Crosslinking Conditions

ParameterRecommended RangeNotes
Wavelength 254 nm (Optimal)A broader range of 254-365 nm can be used.[1]
Irradiation Time 1 - 30 minHighly dependent on UV source intensity and distance to sample; requires empirical optimization.[2]
UV Energy 0.1 - 2 J/cm²A common starting range that should be optimized through a dose-response experiment.[1]

Table 2: Reaction Component Concentrations

ComponentRecommended RangeNotes
Protein Concentration 1 - 50 µMHigher concentrations may favor specific crosslinking but can also lead to aggregation.[1]
This compound Probe 10 µM - 1 mMThe optimal concentration is target-dependent and must be determined empirically.[1][2]
Competitor (for controls) 10- to 100-fold molar excessUse non-reactive ATP or AMP to demonstrate binding specificity.[1]

Visual Guides

experimental_workflow cluster_prep Preparation (in dark) cluster_uv UV Irradiation cluster_analysis Analysis prep_reaction Prepare binding reaction: Protein + this compound in compatible buffer incubation Incubate on ice (15-60 min) prep_reaction->incubation uv_crosslink Expose to UV light (e.g., 254 nm) on ice incubation->uv_crosslink quench Optional: Quench with DTT uv_crosslink->quench sds_page Analyze by SDS-PAGE, Western Blot, or Autoradiography quench->sds_page

Caption: Experimental workflow for this compound UV crosslinking.

Troubleshooting Guide

This guide addresses common issues encountered during UV crosslinking experiments with this compound in a question-and-answer format.

Problem: I am seeing low or no crosslinking signal.

  • Is your UV source and setup optimal?

    • Potential Cause: Insufficient UV energy or incorrect wavelength. The intensity of UV lamps can also decrease with age.[1][4]

    • Recommended Solution: Ensure your UV source emits at or near the optimal wavelength of 254 nm.[1][2] Perform a time-course experiment (e.g., 1, 5, 10, 20 minutes) to find the optimal exposure time.[1] If possible, use a UV crosslinker with an energy setting and titrate the energy level (a good starting point is 0.1 - 2 J/cm²).[1] You can also decrease the distance between the UV lamp and the sample to increase the intensity.[4]

  • Are your reagents and buffer compatible?

    • Potential Cause: The buffer may contain substances that inhibit the reaction, or the this compound probe may have degraded.[1][2]

    • Recommended Solution: Avoid buffers containing primary amines (like Tris) or reducing agents (like DTT).[1][2][4] Switch to a compatible buffer such as HEPES or PBS.[1] Store the this compound probe protected from light at -20°C or below and prepare fresh solutions for critical experiments to avoid degradation.[2]

  • Is the probe concentration adequate?

    • Potential Cause: The concentration of this compound may be too low for sufficient binding and crosslinking.[1]

    • Recommended Solution: Titrate the concentration of the probe. A typical starting range is in the low micromolar to millimolar range, which should be optimized for your specific target protein.[1][2]

Problem: I am observing high background or non-specific crosslinking.

  • Could you be overexposing the sample to UV?

    • Potential Cause: Excessive UV exposure can damage proteins and lead to non-specific interactions.[1]

    • Recommended Solution: Reduce the UV irradiation time or energy. Perform a time-course experiment to identify the minimum exposure required for a specific signal.[1]

  • Is your probe concentration too high?

    • Potential Cause: Excessively high concentrations of the probe can lead to non-specific labeling and protein aggregation.[1]

    • Recommended Solution: Reduce the probe concentration. Run a concentration-response experiment to find the optimal balance between a specific signal and background noise.[1] It is also crucial to include a competition control where an excess of non-photoreactive ATP or AMP is added to demonstrate the specificity of the interaction.[1]

  • Could the probe be aggregating?

    • Potential Cause: Hydrophobic probes like this compound can sometimes aggregate and interact non-specifically with proteins.[1]

    • Recommended Solution: Ensure the probe is fully solubilized in your buffer. For some systems, the inclusion of a low percentage of a non-ionic detergent might be necessary.[1]

Problem: My protein appears degraded or aggregated after the experiment.

  • Is your protein stable under the experimental conditions?

    • Potential Cause: The protein may be unstable in the chosen buffer, at the experimental temperature, or due to UV exposure.[1]

    • Recommended Solution: Ensure your protein is stable in the selected buffer and at the desired concentration. Perform the UV irradiation step on ice or a cold block to minimize heat-related degradation.[1] The addition of glycerol (B35011) or other stabilizing agents may also be beneficial.[1]

  • Is the probe concentration causing precipitation?

    • Potential Cause: High concentrations of the probe can sometimes induce protein precipitation.[1]

    • Recommended Solution: Lower the probe concentration or optimize the protein-to-probe molar ratio.[1]

troubleshooting_tree start Start Troubleshooting low_signal Low or No Signal? start->low_signal high_background High Background? low_signal->high_background No uv_check Check UV Source: - Wavelength (254 nm) - Duration/Energy - Lamp Age low_signal->uv_check Yes degradation Protein Degradation? high_background->degradation No uv_reduce Reduce UV Exposure Time/Energy high_background->uv_reduce Yes protein_stability Check Protein Stability: - Buffer conditions - Irradiate on ice degradation->protein_stability Yes probe_conc_degrade Lower Probe Concentration degradation->probe_conc_degrade Yes buffer_check Check Buffer: - No Tris or DTT - Use HEPES/PBS uv_check->buffer_check probe_conc_low Increase Probe Concentration buffer_check->probe_conc_low probe_conc_high Reduce Probe Concentration uv_reduce->probe_conc_high competition_control Add Competition Control (ATP/AMP) probe_conc_high->competition_control solubilize_probe Ensure Probe Solubilization competition_control->solubilize_probe

Caption: Troubleshooting decision tree for this compound crosslinking.

References

Technical Support Center: Preventing Protein Degradation During 8-Azido-ATP Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Azido-ATP labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on a critical aspect of this powerful technique: preventing protein degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you ensure the integrity of your protein samples and the reliability of your experimental results.

Troubleshooting Guide

This guide addresses common issues related to protein degradation during this compound labeling experiments, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low or no signal of the target protein on a Western blot after pull-down. The target protein has been degraded by proteases.Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Ensure you are using fresh lysate or lysate that has been properly stored at -80°C.[1]
Appearance of multiple lower molecular weight bands on a Western blot. Partial degradation of the target protein.Optimize the concentration of your protease inhibitor cocktail; some samples with high protease activity may require a higher concentration.[2] Keep samples on ice at all times and work quickly to minimize the time for proteases to act.
Inconsistent results between experiments. Variable protease activity in different lysate preparations.Always use a fresh preparation of lysis buffer with a newly added protease inhibitor cocktail for each experiment. Standardize your cell lysis and sample handling procedures.
Loss of protein activity or function. Proteolysis may have cleaved the protein at critical functional domains.In addition to protease inhibitors, consider the pH and ionic strength of your buffers, as these can influence both protein stability and protease activity.
Protein aggregation. Excessive UV exposure during the cross-linking step can lead to protein damage and aggregation.[3]Optimize the UV irradiation time by performing a time-course experiment to find the shortest duration that provides sufficient cross-linking.[3] Consider performing the irradiation step on ice to dissipate heat.[3]
Reduced efficiency of this compound labeling. The azide (B81097) group on the this compound probe may have been reduced.Avoid using reducing agents such as Dithiothreitol (DTT) or β-mercaptoethanol in your buffers before the UV cross-linking step.[4]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to prevent protein degradation in this compound labeling experiments?

Q2: What are the primary sources of proteases in my experiment?

A2: The primary source of proteases is the sample itself. When cells are lysed to create a protein extract, proteases that are normally compartmentalized within the cell are released and can begin to degrade other proteins.[5] Therefore, it is essential to add protease inhibitors to the lysis buffer immediately to inactivate these enzymes.

Q3: What is a protease inhibitor cocktail, and why is it recommended over a single inhibitor?

A3: A protease inhibitor cocktail is a mixture of several different chemical compounds that inhibit a broad range of proteases.[5] There are multiple classes of proteases (e.g., serine, cysteine, aspartic, and metalloproteases), and no single inhibitor is effective against all of them.[5][6] Using a cocktail ensures comprehensive protection of your target protein from degradation.[6]

Q4: How do I choose the right protease inhibitor cocktail for my experiment?

A4: The choice of protease inhibitor cocktail depends on your sample type (e.g., mammalian, bacterial, plant) and downstream applications. Many commercially available cocktails are formulated for specific cell types.[3] For this compound labeling followed by pull-down and mass spectrometry, it is generally advisable to use an EDTA-free cocktail if you are working with His-tagged proteins or if your downstream analysis is sensitive to chelating agents.[7]

Q5: Can the UV cross-linking step in this compound labeling cause protein degradation?

A5: Yes, excessive exposure to UV radiation can damage proteins, leading to aggregation and potential degradation.[3] It is crucial to optimize the UV exposure time to achieve efficient cross-linking while minimizing protein damage.[3] Performing a time-course experiment is recommended to determine the optimal irradiation duration for your specific target protein and experimental setup.[3]

Quantitative Data on Protease Inhibitor Cocktails

While direct quantitative comparisons of protease inhibitor cocktail efficacy specifically for this compound labeling experiments are not extensively available in peer-reviewed literature, manufacturers often provide performance data for their products in general protein extraction applications. This data, typically from Western blot analysis, demonstrates the ability of the cocktails to protect specific proteins from degradation over time. Below is a summary of some commercially available protease inhibitor cocktails with their targeted proteases and a qualitative assessment of their performance based on manufacturer-provided information.

Product Supplier Targeted Proteases Qualitative Performance Summary
Halt™ Protease Inhibitor Cocktail Thermo Fisher ScientificSerine, Cysteine, Aspartic acid proteases, and Aminopeptidases. An optional vial of EDTA is included for metalloprotease inhibition.[2]Provides broad-spectrum protection. Western blot data from the manufacturer shows effective inhibition of protein degradation in cell lysates compared to untreated samples.
cOmplete™ ULTRA Tablets Roche (Sigma-Aldrich)Serine, Cysteine, and Aspartic proteases. EDTA-containing and EDTA-free formulations are available.[8][9]Offers high inhibition efficiency for a wide range of cell types, including bacteria, yeast, insect, and mammalian cells.[8] Manufacturer data demonstrates superior protection compared to standard cOmplete™ Tablets.
Protease Inhibitor Cocktail P8340 Sigma-AldrichSerine, Cysteine, Acid proteases, and Aminopeptidases.[5]Optimized for mammalian cell and tissue extracts, providing broad-spectrum inhibition.[5]
Protease Inhibitor Cocktail (100X) Cell Signaling TechnologyBroad spectrum protection against endogenous proteases. Does not contain EDTA.[10]Western blot analysis shows significant slowing of p44/42 MAPK degradation in NIH/3T3 cell extracts over 48 hours.[10]
ProBlock™ Gold Protease Inhibitor Cocktail GoldBioSerine, Cysteine, Aspartic proteases, Aminopeptidases, and (with added EDTA) Metalloproteases.[11]Formulated with a variety of inhibitors at optimized concentrations for broad-spectrum protection.[6][11]

Note: The effectiveness of a protease inhibitor cocktail can vary depending on the specific proteases present in the sample and the experimental conditions. It is always recommended to optimize the concentration and choice of cocktail for your specific application.

Experimental Protocols

Here are detailed methodologies for key experiments related to this compound labeling.

Protocol 1: Cell Lysis and Protein Extraction with Protease Inhibition
  • Preparation of Lysis Buffer: Prepare a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

  • Addition of Protease Inhibitors: Immediately before use, add a broad-spectrum protease inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration (typically 1X). Keep the lysis buffer on ice.

  • Cell Harvesting: Wash cultured cells with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and centrifuge at a low speed to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in the prepared ice-cold lysis buffer containing protease inhibitors.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Carefully collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: Use the lysate immediately for the this compound labeling experiment or store it in aliquots at -80°C.

Protocol 2: this compound Photoaffinity Labeling
  • Binding Reaction: In a microcentrifuge tube on ice, combine the cell lysate (containing your target protein) with this compound to the desired final concentration (e.g., 10-100 µM). Include a control sample with a 100-fold molar excess of regular ATP to compete for binding and demonstrate specificity.

  • Incubation: Incubate the reaction mixture on ice in the dark for 15-30 minutes to allow for the binding of this compound to ATP-binding proteins.

  • UV Cross-linking: Place the open tubes on ice and irradiate with a 254 nm UV lamp at a close distance for 5-20 minutes. The optimal irradiation time should be determined empirically for your specific target.[5]

  • Downstream Processing: After UV cross-linking, the sample is ready for downstream applications such as click chemistry for biotinylation, followed by pull-down and analysis by Western blot or mass spectrometry.

Protocol 3: Click Chemistry for Biotinylation of Labeled Proteins

This protocol is for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin (B1667282) tag to the this compound labeled proteins for subsequent enrichment.

  • Reagent Preparation: Prepare stock solutions of:

    • Biotin-alkyne (or another alkyne-containing reporter tag) in DMSO.

    • Copper(II) sulfate (B86663) (CuSO₄) in water.

    • A reducing agent such as sodium ascorbate (B8700270) in water (prepare fresh).

    • A copper-chelating ligand such as TBTA or BTTAA in DMSO.

  • Click Reaction Mixture: To the UV-cross-linked protein sample, add the click chemistry reagents in the following order, vortexing gently after each addition:

    • Biotin-alkyne

    • Copper(II) sulfate

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 1 hour. Centrifuge to pellet the proteins, discard the supernatant, and wash the pellet with cold acetone. Air-dry the pellet.

  • Resuspension: Resuspend the protein pellet in a suitable buffer for the subsequent pull-down assay (e.g., a buffer containing a denaturant like SDS to ensure complete solubilization).

Visualizations

Signaling Pathway Diagram

ATP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) ATP->PKA Provides phosphate cAMP->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Target Protein PKA->Phosphorylated_Protein Cellular_Response Cellular Response Phosphorylated_Protein->Cellular_Response Leads to

Caption: A simplified diagram of an ATP-dependent signaling pathway (cAMP pathway).

Experimental Workflow Diagram

Experimental_Workflow start Start cell_lysis Cell Lysis with Protease Inhibitors start->cell_lysis labeling This compound Labeling cell_lysis->labeling uv_crosslinking UV Cross-linking (254 nm) labeling->uv_crosslinking click_chemistry Click Chemistry (Biotin-Alkyne) uv_crosslinking->click_chemistry pull_down Streptavidin Pull-down click_chemistry->pull_down analysis Downstream Analysis (Western Blot / Mass Spectrometry) pull_down->analysis end End analysis->end

Caption: Experimental workflow for this compound labeling and protein identification.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low/No Target Protein Signal check_degradation Evidence of Degradation? (Smear, lower MW bands) start->check_degradation add_inhibitors Add/Optimize Protease Inhibitors check_degradation->add_inhibitors Yes check_labeling Check Labeling Efficiency check_degradation->check_labeling No add_inhibitors->check_labeling optimize_uv Optimize UV Cross-linking Time optimize_uv->check_labeling check_labeling->optimize_uv No check_pull_down Optimize Pull-down Conditions check_labeling->check_pull_down Yes increase_lysate Increase Lysate Amount check_antibody Check Antibody (Western Blot) increase_lysate->check_antibody check_pull_down->increase_lysate

Caption: A troubleshooting decision tree for low protein signal in this compound pull-down experiments.

References

dealing with 8-Azido-ATP precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling 8-Azido-adenosine-5'-triphosphate (8-Azido-ATP). This guide focuses on addressing the common issue of precipitation in stock solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a photo-reactive and clickable analog of adenosine (B11128) triphosphate (ATP). The azido (B1232118) group at the 8th position of the adenine (B156593) ring allows for two primary applications:

  • Photoaffinity Labeling: Upon exposure to UV light, the azido group forms a highly reactive nitrene intermediate that can covalently bind to nearby amino acid residues within the ATP-binding site of a protein. This is used to identify and characterize ATP-binding proteins.[1]

  • Click Chemistry: The azide (B81097) group can undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. This allows for the attachment of reporter molecules, such as fluorophores or biotin, for visualization and purification of labeled biomolecules.

Q2: How should this compound stock solutions be properly stored?

A2: Proper storage is critical to maintain the stability and prevent precipitation of this compound. For optimal long-term stability, 8-azidoadenosine (B559645) compounds should be stored under the following conditions:

  • Solid Form: Store as a lyophilized powder at -20°C or below, protected from light.[2]

  • Solutions: Prepare solutions fresh whenever possible. If storage of solutions is necessary, they should be prepared in a suitable buffer (pH 7.0-8.0), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C, protected from light.[2][3] Many commercial preparations are supplied as a 10 mM solution in water at a pH of 7.5.[4][5]

Q3: What factors can contribute to the precipitation of this compound in stock solutions?

A3: Precipitation of this compound can be caused by several factors:

  • Low Temperature: While frozen storage is recommended, improper thawing or repeated freeze-thaw cycles can lead to precipitation.

  • pH Instability: this compound is most stable at a near-neutral pH (7.0-8.0).[2] Deviations from this range can affect its solubility.

  • High Concentration: Exceeding the solubility limit of this compound in the chosen solvent can cause it to precipitate.

  • Incompatible Buffer Components: The presence of certain salts or reducing agents can affect the stability and solubility of this compound.

Q4: Can I use buffers containing reducing agents like DTT or β-mercaptoethanol with this compound?

A4: No, it is strongly advised to avoid reducing agents such as Dithiothreitol (DTT) or β-mercaptoethanol in your reaction buffer. These reagents can reduce the azide group on the this compound molecule, rendering it inactive for both photoaffinity labeling and click chemistry applications.[1][2]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with your this compound stock solutions.

Problem: Precipitate observed in this compound stock solution upon thawing.
Potential Cause Recommended Solution & Protocol
Improper Thawing Action: Gently warm the solution to re-dissolve the precipitate. Protocol: 1. Thaw the vial of this compound at room temperature. 2. Once thawed, gently vortex the solution. 3. If a precipitate is still visible, warm the solution in a water bath at 30-37°C for 5-10 minutes. 4. Vortex again and visually inspect for complete dissolution. 5. Before use, briefly centrifuge the vial to collect the entire solution at the bottom.
pH Shift in Solution Action: Verify and adjust the pH of your stock solution. Protocol: 1. Carefully measure the pH of a small aliquot of your solution using a calibrated micro-pH probe. 2. The optimal pH should be between 7.0 and 8.0.[2] 3. If the pH is outside this range, adjust it using dilute HCl or NaOH. Add the acid or base in very small increments while gently vortexing.
Solution Supersaturation Action: Dilute the stock solution to a lower concentration. Protocol: 1. If precipitation persists even after warming and pH adjustment, your stock solution may be too concentrated. 2. Dilute a portion of your stock solution with a compatible, pH-neutral buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to a lower working concentration (e.g., 1-5 mM).
Problem: Precipitate forms after adding this compound to the reaction buffer.
Potential Cause Recommended Solution & Protocol
Buffer Incompatibility Action: Evaluate and modify your reaction buffer composition. Protocol: 1. Avoid Reducing Agents: Ensure your buffer does not contain DTT, β-mercaptoethanol, or other reducing agents.[1][2] 2. Check Salt Concentration: Both excessively low and high salt concentrations can impact solubility. The optimal ionic strength is protein-dependent and may require empirical determination.[1] 3. Consider Buffer Type: Buffers like HEPES or phosphate-buffered saline (PBS) are generally compatible. However, if you suspect an incompatibility, try preparing the this compound in the same buffer as your reaction.
"Solvent Shock" Action: Modify the method of adding the this compound stock to the reaction mixture. Protocol: 1. Pre-warm the reaction buffer to the experimental temperature. 2. Add the this compound stock solution dropwise to the reaction buffer while gently vortexing. This prevents localized high concentrations that can lead to precipitation.

Data Summary

The following table summarizes key quantitative data and storage recommendations for this compound.

ParameterValue / RecommendationSource(s)
Molecular Formula C₁₀H₁₅N₈O₁₃P₃ (free acid)[4][5]
Molecular Weight 548.19 g/mol (free acid)[4][5]
Purity (typical) ≥ 95% (HPLC)[4][5]
Supplied Form Typically a 10 mM - 11 mM solution in water[4][5]
pH of Solution 7.5 ± 0.5[4][5]
Storage Temperature -20°C or -80°C[2][3]
Shelf Life At least 12 months under proper storage[4][5]
Stability Sensitive to light, temperature, pH, and reducing agents[2]

Experimental Protocols & Visualizations

Protocol: Re-dissolving Precipitated this compound
  • Initial Thawing: Thaw the frozen aliquot of this compound at room temperature.

  • Visual Inspection: After complete thawing, visually inspect the solution for any precipitate.

  • Gentle Mixing: Gently vortex the solution for 15-30 seconds.

  • Warming Step: If a precipitate is still present, place the vial in a water bath set to 37°C for 5-10 minutes. Avoid excessive heating.

  • Final Mixing and Collection: Remove the vial from the water bath, vortex again, and then centrifuge briefly (e.g., 10-15 seconds at low speed) to collect the entire volume at the bottom of the tube.

  • Final Inspection: The solution should now be clear. If precipitation persists, consider the troubleshooting steps for pH adjustment or dilution.

G cluster_workflow Experimental Workflow: Re-dissolving Precipitated this compound start Frozen this compound Stock thaw Thaw at Room Temperature start->thaw inspect1 Visually Inspect for Precipitate thaw->inspect1 vortex1 Gently Vortex inspect1->vortex1 Precipitate Observed ready Solution Ready for Use inspect1->ready No Precipitate warm Warm at 37°C for 5-10 min vortex1->warm vortex2 Gently Vortex warm->vortex2 centrifuge Briefly Centrifuge vortex2->centrifuge inspect2 Inspect for Clarity centrifuge->inspect2 inspect2->ready Clear Solution troubleshoot Proceed to Further Troubleshooting inspect2->troubleshoot Precipitate Persists

Workflow for re-dissolving precipitated this compound.
Signaling Pathway: this compound and P2Y Receptors

This compound, as an ATP analog, can interact with P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors can initiate various downstream signaling cascades.

G cluster_pathway Simplified P2Y Receptor Signaling Pathway ligand This compound (or ATP) receptor P2Y Receptor (GPCR) ligand->receptor g_protein G Protein (Gq/11) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

References

Technical Support Center: Minimizing Background Signal in 8-Azido-ATP Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you minimize background signal and achieve high-quality results in your 8-Azido-ATP click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background signal in this compound click chemistry?

A1: Background signals in this compound click chemistry experiments, which typically involve a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can arise from several factors:

  • Non-specific binding of copper: Copper ions have the potential to bind non-specifically to proteins and other biomolecules, which can lead to unwanted signals.[1]

  • Side reactions with thiols: Free thiols, such as those found in cysteine residues, can react with the copper catalyst and alkyne probes. This can cause off-target labeling.[1]

  • Reagent impurities: Impurities present in the this compound or alkyne reagents can contribute to background noise.[1] Even small amounts of impurities can lead to non-specific binding.[1]

  • Excess reagents: Using a large excess of the alkyne tag may result in probe-independent protein labeling.[1]

  • Generation of reactive oxygen species (ROS): In the presence of a reducing agent and oxygen, the copper(I) catalyst can generate ROS, which may damage biomolecules and increase background.[1]

Q2: What is the function of the copper catalyst in the click reaction?

A2: The copper catalyst, specifically the Cu(I) oxidation state, is crucial for the CuAAC reaction. It works by forming a copper acetylide intermediate, which then readily reacts with an azide (B81097) to create a stable triazole ring.[2] The uncatalyzed reaction is significantly slower.[2]

Q3: Should I use a Cu(I) or Cu(II) salt as the catalyst source?

A3: While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[2] Therefore, it is common to use a more stable Cu(II) salt (e.g., CuSO₄) along with a reducing agent, like sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[2] This method ensures a continuous supply of the active catalyst throughout the reaction.[2]

Q4: Why is a ligand used in the reaction mixture?

A4: Ligands are important for stabilizing the active Cu(I) catalyst, which helps to prevent its oxidation.[2] They also enhance the catalyst's solubility and can accelerate the rate of the reaction.[2] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous environments.[2][3]

Q5: Can I perform this compound click chemistry on biological samples?

A5: Yes, CuAAC is widely used for bioconjugation because of its high specificity and biocompatibility.[2] The azide and alkyne functional groups are generally absent in biological systems, which helps to prevent side reactions with native biomolecules.[2][4] For experiments with sensitive biological samples, it is essential to use a biocompatible ligand like THPTA and to carefully optimize the reaction conditions.[2]

Troubleshooting Guides

High background signal can obscure your results. The following guide provides a systematic approach to identifying and mitigating common sources of non-specific labeling.

Problem: High Background Signal in Western Blot or Fluorescence Imaging

High background can manifest as smeared lanes, non-specific bands, or a general high signal across the detection medium.

Troubleshooting Workflow for High Background in this compound Click Chemistry

Troubleshooting_High_Background start High Background Signal Detected reagent_check Step 1: Evaluate Reagents start->reagent_check protocol_check Step 2: Review Protocol reagent_check->protocol_check Reagents OK sub_reagent1 Purity of this compound and Alkyne Probe reagent_check->sub_reagent1 sub_reagent2 Freshness of Reducing Agent (e.g., Sodium Ascorbate) reagent_check->sub_reagent2 sub_reagent3 Appropriate Ligand-to-Copper Ratio reagent_check->sub_reagent3 purification_check Step 3: Optimize Purification protocol_check->purification_check Protocol Optimized sub_protocol1 Optimize Probe Concentration protocol_check->sub_protocol1 sub_protocol2 Reduce Incubation Time protocol_check->sub_protocol2 sub_protocol3 Include Quenching Step protocol_check->sub_protocol3 sub_protocol4 Degas Solutions to Minimize Oxidation protocol_check->sub_protocol4 detection_check Step 4: Adjust Detection Parameters purification_check->detection_check Purification Improved sub_purification1 Improve Protein Precipitation purification_check->sub_purification1 sub_purification2 Use Affinity Purification (e.g., Streptavidin beads for biotin (B1667282) tags) purification_check->sub_purification2 solution Reduced Background Signal detection_check->solution Detection Optimized sub_detection1 Optimize Antibody Concentrations detection_check->sub_detection1 sub_detection2 Increase Washing Steps detection_check->sub_detection2 sub_detection3 Use Blocking Agents detection_check->sub_detection3

Caption: A step-by-step workflow to diagnose and resolve high background issues.

Potential Cause Recommended Solution
Reagent Quality and Concentration
Impure this compound or alkyne probeUse high-purity reagents. If impurities are suspected, purify the starting materials.
Degraded reducing agent (e.g., sodium ascorbate)Prepare fresh solutions of the reducing agent for each experiment.
Excess copper catalystOptimize the copper concentration. A typical starting point is 100 µM.[1]
Inappropriate ligand-to-copper ratioMaintain a ligand-to-copper ratio of at least 5:1 to prevent radical formation and protein damage.[1]
Reaction Conditions
Excess alkyne probeTitrate the alkyne probe to the lowest effective concentration to avoid non-specific labeling.
Thiol-alkyne side reactionsConsider adding a reducing agent like TCEP to minimize side reactions with cysteine residues.[1]
Long incubation timesReduce the incubation time. Monitor the reaction progress to find the optimal duration.
Oxygen in the reaction mixtureDegas solutions before adding the copper catalyst to minimize oxidation and the formation of reactive oxygen species.[2]
Post-Reaction Cleanup
Incomplete removal of excess reagentsThoroughly precipitate and wash the protein pellet to remove unreacted probes and catalyst.[1]
Non-specific binding to purification mediaIf using affinity purification, pre-clear the lysate and block the beads to reduce non-specific binding.
Detection
High antibody concentrationTitrate primary and secondary antibodies to determine the optimal dilution for your assay.
Insufficient washingIncrease the number and duration of wash steps after antibody incubations.
Inadequate blockingUse appropriate blocking agents, such as BSA or non-fat dry milk, to minimize non-specific antibody binding.[5]

Quantitative Data Summary

The following tables provide recommended concentration ranges and ratios for key components in your this compound click chemistry reaction.

Table 1: Recommended Reagent Concentrations
Reagent Typical Final Concentration Notes
This compound10-100 µMThe optimal concentration depends on the specific protein and should be determined empirically.[6]
Alkyne Probe100 µMCan be adjusted based on background levels.[1]
Copper Sulfate (CuSO₄)100 µMUsed in conjunction with a reducing agent.[1]
Ligand (e.g., THPTA)500 µMA 5:1 ligand-to-copper ratio is often recommended.[1]
Sodium Ascorbate5 mMShould be prepared fresh.[1]
Table 2: Optimization of Reaction Parameters
Parameter Condition Effect on Signal/Background Reference
TCEP Concentration (CuAAC) Increasing TCEP from 1 mM to 3 mM in cell lysate labeling.Eliminates background from thiol-alkyne side reactions.[1]
Ligand:Copper Ratio (CuAAC) Using a ligand-to-copper ratio of at least 5:1.Avoids excessive radical formation and protein damage.[1]

Experimental Protocols

Here are detailed protocols for photoaffinity labeling with this compound and the subsequent click reaction.

Protocol 1: Photoaffinity Labeling of Target Proteins with this compound

This protocol describes the covalent labeling of ATP-binding proteins using this compound.

Materials:

  • Purified protein or cell lysate

  • This compound

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂)[6]

  • UV lamp (254 nm)[6]

  • Competition control: Unlabeled ATP

Procedure:

  • Binding Reaction: In a microcentrifuge tube on ice, combine the purified protein (typically 1-10 µM) or cell lysate with the desired concentration of this compound (a starting concentration of 10-100 µM is common) in the binding buffer.[6]

  • Competition Control: For a competition control, pre-incubate the protein with a 100-fold molar excess of unlabeled ATP for 15 minutes before adding the this compound.[6][7] This helps to confirm the specificity of the labeling.[7]

  • Incubation: Incubate the reaction mixture on ice in the dark for 10-15 minutes to allow for binding.[6]

  • UV Cross-linking: Place the open tubes on ice and irradiate with a 254 nm UV lamp at a close distance for 5-20 minutes.[6] The optimal irradiation time should be determined empirically.[6]

  • Proceed to Click Reaction: The photo-labeled sample is now ready for the click chemistry reaction.

Signaling Pathway Context: Photoaffinity Labeling

Photoaffinity_Labeling_Pathway 8_Azido_ATP This compound Binding Non-covalent Binding (in the dark) 8_Azido_ATP->Binding Target_Protein ATP-Binding Protein (e.g., Kinase) Target_Protein->Binding UV_Activation UV Irradiation (254 nm) Binding->UV_Activation Covalent_Bond Covalent Cross-linking UV_Activation->Covalent_Bond Labeled_Protein Covalently Labeled Protein Covalent_Bond->Labeled_Protein Click_Reaction Ready for Click Reaction Labeled_Protein->Click_Reaction

Caption: Mechanism of this compound photoaffinity labeling.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for attaching a reporter molecule (e.g., biotin or a fluorophore) to the this compound-labeled protein.

Materials:

  • Photo-labeled protein sample from Protocol 1

  • Alkyne-reporter tag (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Copper (II) Sulfate (CuSO₄)

  • Ligand (e.g., THPTA)

  • Sodium Ascorbate

  • PBS or other suitable buffer

Procedure:

  • Prepare Reagent Stocks:

    • Alkyne-reporter tag: 10 mM in DMSO

    • CuSO₄: 20 mM in water[8]

    • THPTA: 100 mM in water[8]

    • Sodium Ascorbate: 300 mM in water (prepare fresh)[8]

  • Reaction Setup: To the photo-labeled protein sample, add the following reagents in order, vortexing briefly after each addition:

    • Alkyne-reporter tag (to a final concentration of 100 µM)

    • THPTA solution (to a final concentration of 500 µM)

    • CuSO₄ solution (to a final concentration of 100 µM)

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to start the click reaction.[1]

  • Incubation: Protect the reaction from light and incubate at room temperature for 1 hour.[1]

  • Quench and Purify:

    • Stop the reaction by adding EDTA to chelate the copper.

    • Proceed with protein precipitation to remove excess reagents. A common method is to add four volumes of ice-cold acetone (B3395972) and incubate at -20°C for at least 1 hour.[1]

    • Centrifuge to pellet the proteins, remove the supernatant, and wash the pellet with ice-cold methanol.[1]

  • Downstream Analysis: Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer for Western blotting).

General Workflow for this compound Click Chemistry Experiment

Click_Chemistry_Workflow start Start labeling Photoaffinity Labeling with this compound start->labeling click CuAAC Click Reaction with Alkyne-Reporter labeling->click purification Protein Precipitation and Purification click->purification analysis Downstream Analysis (e.g., SDS-PAGE, Western Blot) purification->analysis end End analysis->end

Caption: A simplified overview of a typical experimental workflow.

References

Technical Support Center: Purification of 8-Azido-ATP Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azido-ATP for protein labeling and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for protein labeling?

A1: this compound (8-N₃-ATP) is a photo-reactive analog of adenosine (B11128) triphosphate (ATP) used for photoaffinity labeling of ATP-binding proteins.[1] The key feature is an azido (B1232118) group (-N₃) at the 8th position of the adenine (B156593) ring.[2] Upon exposure to ultraviolet (UV) light, typically at 254 nm, the azido group is converted into a highly reactive nitrene intermediate.[1][3] This nitrene then forms a stable, covalent bond with amino acid residues in close proximity within the ATP-binding site of the target protein, thus "labeling" it.[1][4] This permanent tagging allows for the subsequent identification, purification, and characterization of these proteins.[1]

Q2: What are the main downstream applications after labeling proteins with this compound?

A2: Once a protein is covalently labeled with this compound, the azide (B81097) group serves as a handle for bio-orthogonal chemistry. The two primary applications are:

  • Affinity Purification: The azide-labeled protein can be conjugated to a reporter tag, such as biotin (B1667282), using "click chemistry" or the Staudinger ligation.[5][6] The biotinylated proteins can then be selectively captured and purified using streptavidin-coated resins.[7]

  • Detection and Visualization: A fluorescent probe can be attached to the azide group, allowing for the visualization of the labeled protein in gels or via microscopy.[8]

Q3: How can I confirm that the this compound labeling is specific to the ATP-binding site?

A3: A competition assay is the gold standard for confirming specific binding.[9] This involves pre-incubating the protein sample with a significant molar excess (e.g., 100-fold) of natural, unlabeled ATP before adding the this compound probe.[2][9] If the labeling of the target protein is significantly reduced in the presence of excess ATP, it indicates that both molecules are competing for the same binding site, thus confirming the specificity of the interaction.[9]

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound labeled proteins.

Low or No Protein Labeling

Problem: After performing the photo-crosslinking reaction and downstream analysis (e.g., Western blot or mass spectrometry), you observe very low or no signal for your target protein.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Suboptimal this compound Concentration Perform a concentration-response experiment to determine the optimal probe concentration. A good starting point is 10-100 µM.[1][4] For purified proteins, a concentration 10-fold higher than the expected dissociation constant (Kd) is recommended.[2]
Inefficient UV Cross-linking Wavelength: Ensure you are using a UV lamp with the correct wavelength, typically 254 nm, for activating the aryl azide group.[1][3] Duration & Distance: Optimize the UV irradiation time (typically 5-20 minutes) and the distance of the sample from the lamp (a close distance is often recommended).[3][4] Too short an exposure will result in incomplete cross-linking, while prolonged exposure can lead to protein damage and non-specific labeling.[3]
Inappropriate Buffer Composition pH: The optimal pH is generally close to physiological pH (7.0-8.0), but may need to be optimized for your specific protein.[3] Reducing Agents: Crucially, avoid reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in your buffer. These reagents will reduce the azide group, rendering the this compound probe inactive.[3]
This compound Probe Degradation 8-azido compounds are light-sensitive and should be stored properly in the dark at -20°C.[3] Prepare fresh solutions when possible and avoid multiple freeze-thaw cycles.[3]
Issues with the Target Protein Folding and Activity: Confirm that your target protein is correctly folded and active under the experimental conditions.[3] Binding Site Accessibility: The ATP-binding site may be sterically hindered.[3]
High Background or Non-Specific Labeling

Problem: You observe labeling of many proteins other than your target of interest, leading to a high background signal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Excessive UV Exposure As mentioned above, prolonged UV irradiation can cause non-specific labeling.[3] Reduce the exposure time or increase the distance from the UV source.
Non-specific Binding of the Probe Include a "no UV control" sample. This sample undergoes the entire procedure except for the UV irradiation step. Any labeling observed in this control is due to non-specific, non-covalent binding.[2]
Hydrolysis of this compound Ensure that the this compound stock is of high purity (≥95% by HPLC is recommended).[10] Degradation products could potentially interact non-specifically with proteins.
Inefficient Affinity Purification

Problem: After successful labeling (confirmed by a method like in-gel fluorescence), you experience low recovery of your target protein during affinity purification (e.g., using streptavidin beads after biotinylation).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Inefficient Click Chemistry or Staudinger Ligation Catalyst/Reagent Quality: Ensure the copper catalyst (for CuAAC click chemistry) is fresh and that the reducing agent (e.g., sodium ascorbate) is added immediately before the reaction.[11] For Staudinger ligation, use high-quality phosphine (B1218219) reagents.[12] Reaction Conditions: Optimize the reaction time, temperature, and component concentrations for the bio-orthogonal reaction.
Steric Hindrance The azide group on the labeled protein might be in a sterically hindered position, preventing efficient reaction with the biotin-alkyne or phosphine-biotin (B157780) tag. Consider using linkers of different lengths on your biotin tag.
Protein Precipitation High concentrations of organic solvents (like DMSO), often used to dissolve biotin-alkyne, can cause protein precipitation. Minimize the final concentration of organic solvents in the reaction mixture.
Inefficient Binding to Affinity Resin Insufficient Incubation: Ensure adequate incubation time of the biotinylated protein lysate with the streptavidin resin. Competition from Endogenous Biotinylated Proteins: To reduce background from naturally biotinylated proteins, you can pre-clear the lysate with streptavidin beads before performing the click reaction.

Experimental Protocols & Methodologies

Protocol 1: Photoaffinity Labeling of a Purified Protein with this compound

This protocol outlines the general steps for covalently labeling a purified ATP-binding protein using this compound.[4]

Materials:

  • Purified ATP-binding protein (e.g., a kinase)

  • This compound solution

  • Binding buffer (protein-specific, e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂)

  • Unlabeled ATP (for competition control)

  • Microcentrifuge tubes

  • UV lamp (254 nm)

  • Ice

Procedure:

  • Binding Reaction Setup: In a microcentrifuge tube on ice, combine the purified protein (final concentration typically 1-10 µM) with the desired concentration of this compound (a starting concentration of 10-100 µM is common) in the binding buffer.[1][4]

  • Competition Control: For a competition control, prepare a separate reaction where the protein is pre-incubated with a 100-fold molar excess of unlabeled ATP for 15 minutes on ice before adding the this compound.[2][4]

  • Incubation: Incubate all reaction mixtures on ice in the dark for 10-15 minutes to allow for the binding of this compound to the protein.[1][4]

  • UV Cross-linking: Place the open tubes on ice and irradiate with a 254 nm UV lamp at a close distance for 5-20 minutes. The optimal irradiation time should be determined empirically for your specific protein and setup.[4]

  • Quenching and Analysis: Quench the reaction by adding SDS-PAGE sample buffer. The labeled proteins can then be analyzed by SDS-PAGE, followed by methods such as autoradiography (if using ³²P-8-Azido-ATP), Western blotting with an antibody against your protein, or in-gel fluorescence if a fluorescent derivative was used.

Protocol 2: Biotin Tagging of Azide-Labeled Proteins via Click Chemistry (CuAAC)

This protocol describes how to attach a biotin tag to your azide-labeled protein lysate for subsequent affinity purification.

Materials:

  • Cell lysate containing this compound labeled proteins

  • Alkyne-biotin (e.g., Biotin-PEG4-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • PBS buffer

Procedure:

  • Prepare Reagents:

    • Prepare a 20 mM stock solution of CuSO₄ in water.[11]

    • Prepare a 100 mM stock solution of THPTA in water.[11]

    • Prepare a 300 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.[11]

    • Prepare a 2.5 mM stock solution of alkyne-biotin in DMSO or water.[11]

  • Reaction Setup: In a microcentrifuge tube, for a 200 µL final reaction volume, combine the following in order:

    • 50 µL of protein lysate (1-5 mg/mL)[11]

    • 90 µL of PBS buffer[11]

    • 20 µL of 2.5 mM alkyne-biotin solution[11]

  • Add Catalyst Premix: Add 10 µL of 100 mM THPTA solution and vortex briefly. Then, add 10 µL of 20 mM CuSO₄ solution and vortex again.[11]

  • Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.[11]

  • Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour.[11]

  • Purification: The resulting biotinylated protein mixture is now ready for affinity purification using streptavidin-coated beads.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Photoaffinity Labeling cluster_1 Step 2: Bio-orthogonal Conjugation cluster_2 Step 3: Affinity Purification & Analysis Protein ATP-Binding Protein LabeledProtein Azide-Labeled Protein Protein->LabeledProtein Binding AzidoATP This compound AzidoATP->LabeledProtein Binding UV UV Light (254 nm) UV->LabeledProtein Covalent Cross-linking Click Click Chemistry (e.g., CuAAC) LabeledProtein->Click BiotinylatedProtein Biotinylated Protein Click->BiotinylatedProtein BiotinAlkyne Biotin-Alkyne BiotinAlkyne->Click StreptavidinBeads Streptavidin Beads BiotinylatedProtein->StreptavidinBeads Capture PurifiedProtein Purified Labeled Protein StreptavidinBeads->PurifiedProtein Elution MassSpec Mass Spectrometry (Identification) PurifiedProtein->MassSpec

Caption: Workflow for purification of this compound labeled proteins.

Photoaffinity Labeling Mechanism

G start This compound binds to ATP-binding pocket uv UV Irradiation (254 nm) start->uv nitrene Reactive Nitrene Intermediate Formation uv->nitrene N₂ release covalent Covalent Bond Formation with nearby amino acid nitrene->covalent end Stable, Covalently Labeled Protein covalent->end

Caption: Mechanism of this compound photoaffinity labeling.

Quantitative Data Summary

The binding affinity of this compound can vary significantly depending on the target protein. It is often a weaker binder than native ATP.

ATP Analog Target Protein Binding Constant (Kd / Ki) Notes
This compoundrecA proteinKd = 4 µM[4]Demonstrates good binding affinity.
This compoundKir6.2 K+ channelKi = 2.8 ± 0.4 mM[4]Significantly lower affinity compared to ATP (Ki = 172 ± 7 µM) for this channel.[4]
2-Azido-ATPCreatine KinaseHalf-maximal saturation at 5 µM[4]Higher apparent affinity than this compound for this enzyme.[4]
ATP-γ-SrecA proteinHigher affinity than ATP[4]A potent competitor, often used in non-hydrolyzable ATP studies.
AMP-PNPrecA proteinLower affinity than ATP[4]A commonly used non-hydrolyzable analog.

References

identifying and eliminating artifacts in 8-Azido-ATP experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Azido-ATP experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound in photoaffinity labeling and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (8-Azidoadenosine 5'-triphosphate) is a photo-reactive analog of adenosine (B11128) triphosphate (ATP).[1][2] Its key feature is an azido (B1232118) (-N₃) group at the 8th position of the adenine (B156593) ring.[3] Upon exposure to ultraviolet (UV) light, typically at 254 nm, this azido group is converted into a highly reactive nitrene intermediate.[3] This nitrene can then form a stable covalent bond with amino acid residues in close proximity, usually within the ATP-binding pocket of a protein.[3]

This property makes this compound an invaluable tool for:

  • Photoaffinity Labeling: To identify and characterize ATP-binding proteins.[1][2]

  • Mapping ATP-Binding Sites: To elucidate the specific amino acid residues involved in ATP binding.

  • Studying Protein-Ligand Interactions: To investigate the dynamics of ATP binding and hydrolysis.[4]

  • Drug Discovery: To screen for and characterize inhibitors that target ATP-binding sites.[3]

Q2: I am observing low or no labeling of my target protein. What are the common causes and solutions?

Low or no labeling is a frequent challenge in photoaffinity labeling experiments. Several factors can contribute to this issue. The following troubleshooting guide provides potential causes and recommended solutions.

Potential CauseRecommended Troubleshooting Steps
Suboptimal this compound Concentration Perform a concentration-response experiment to determine the optimal this compound concentration for your specific target protein. Typical concentrations range from 10 µM to 100 µM.[5] A starting point of 10-fold higher than the expected dissociation constant (Kd) is often recommended.[6]
Inefficient UV Cross-linking Wavelength: Ensure your UV source emits at the correct wavelength, typically 254 nm.[3] Duration: Optimize the irradiation time. Too short an exposure leads to incomplete cross-linking, while prolonged exposure can cause protein damage and non-specific labeling. A typical range is 5-20 minutes. Distance: Place the sample on ice and as close as possible to the UV lamp to maximize light intensity.
Inappropriate Buffer Composition pH: The optimal pH is usually close to physiological (7.0-8.0), but may need to be optimized for your specific protein. Reducing Agents: Crucially, avoid reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in your buffer. These will reduce the azido group, rendering the probe inactive.[3]
Degradation of this compound This compound is sensitive to light and temperature.[3] Store the solid compound at -20°C or below, protected from light. For solutions, prepare them fresh or store aliquots at -80°C and protect them from light to avoid repeated freeze-thaw cycles.
Issues with the Target Protein Folding and Activity: Confirm that your protein is correctly folded and active under the experimental conditions. Binding Site Accessibility: The ATP-binding site may be sterically hindered.

Q3: I am observing high background or non-specific labeling. How can I reduce it?

High background can obscure the specific signal from your target protein. Here are some strategies to minimize non-specific labeling:

Potential CauseRecommended Troubleshooting Steps
Excessive this compound Concentration A high concentration of the probe can lead to increased non-specific binding. Titrate the this compound concentration to find the lowest effective concentration that still provides a specific signal.
Prolonged UV Exposure Excessive UV irradiation can lead to protein damage and aggregation, which can increase non-specific cross-linking. Perform a time-course experiment to determine the optimal UV exposure time.
Inappropriate Buffer Conditions Optimize buffer components to minimize non-specific interactions. This can include adjusting the salt concentration or adding a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100).
Non-specific Binding to Affinity Resins If you are performing a pull-down experiment with biotinylated this compound, proteins can bind non-specifically to the streptavidin beads. Pre-clear your lysate by incubating it with beads alone before adding it to the beads with the captured protein. Also, ensure your wash steps are stringent enough to remove non-specific binders.
Absence of Control Experiments Always include proper controls to distinguish specific from non-specific binding. The most critical controls are a "no UV" control (to identify proteins that bind non-covalently to the probe) and a competition control (pre-incubating with an excess of unlabeled ATP to displace specific binding of this compound).[7]

Identifying and Eliminating Artifacts

Artifacts in this compound experiments can arise from the chemical nature of the probe itself or from the experimental procedure. Understanding these potential artifacts is crucial for accurate data interpretation.

Chemical Nature of Artifacts:

Upon UV irradiation, the highly reactive nitrene intermediate is formed. While its primary fate is to form a covalent bond within the ATP-binding site, it can also react with other molecules, leading to artifacts.

  • Reaction with Buffer Components: The nitrene can react with nucleophilic components in the buffer. It is important to use buffers with minimal nucleophilic species.

  • Hydrolysis: this compound can be hydrolyzed to 8-Azido-ADP or 8-Azido-AMP, which may then be photo-crosslinked to their respective binding proteins, leading to unexpected labeled bands.[4][8]

  • Reduction of the Azido Group: As mentioned, reducing agents will convert the 8-azido group to an 8-amino group, inactivating the probe.[3]

  • Photodecomposition Products: Prolonged UV exposure can lead to the formation of various photodecomposition products. The primary reactive intermediate is a closed adenosine diazaquinodimethane, formed from the tautomerization of the initial singlet nitrene.[9] This intermediate is what reacts with nucleophiles on the protein.[9]

Identifying Artifacts with Mass Spectrometry:

Mass spectrometry is a powerful tool for identifying this compound labeled proteins and the site of modification. However, artifacts can complicate data analysis.

  • Unexpected Mass Shifts: Be aware of potential mass shifts from hydrolysis products or other modifications.

  • Mass of the this compound Remnant: After cross-linking and loss of N₂, the remaining portion of the azido-adenosine moiety adds a specific mass to the modified peptide. The exact mass of the remnant will depend on the site of insertion and any fragmentation during the MS/MS process. The mass of the 8-azidoadenosine (B559645) monophosphate (8-N3-AMP) moiety is approximately 388.06 g/mol . After covalent attachment and loss of N₂, the mass addition to the peptide will be different. The mass of the cross-linked adenosine part of the molecule should be carefully considered in database searches.

  • Database Search Strategy: When searching mass spectrometry data, it is crucial to define the mass of the this compound adduct as a variable modification.

Quantitative Data

The binding affinity of this compound varies depending on the target protein. Below is a summary of reported binding and inhibition constants for this compound and other ATP analogs with various proteins.

ATP AnalogProtein TargetParameterValueReference(s)
This compound recA proteinKd4 µM[3][10]
This compound Kir6.2 K+ channelKi2.8 ± 0.4 mM[3][10][11]
This compound Creatine Kinase (MM isoform)Half-maximal Saturation12 µM[8]
This compound Fructose-6-phosphate,2-kinaseKm~1 mM[4]
This compound Na+/K+-ATPaseKi3.4 µM[12]
ATP-γ-S recA proteinK_d_< 4 µM[5]
AMP-PNP recA proteinK_d_> 4 µM[5]
2-Azido-ATP Creatine Kinase (MM isoform)Half-maximal Saturation5 µM[8]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Photoaffinity Labeling of a Purified Protein

This protocol describes the general steps for covalently labeling a purified ATP-binding protein with this compound.

Materials:

  • Purified protein of interest

  • This compound (radioactively or biotin-labeled for detection)

  • Binding Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV cross-linking instrument (e.g., Stratalinker) with a 254 nm UV source

  • Microcentrifuge tubes

  • Ice

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the binding reaction by mixing the purified protein (final concentration typically in the low micromolar range) with the desired concentration of this compound in the binding buffer.[5] The optimal concentration of this compound should be determined empirically but is often in the range of 10-100 µM.[5]

  • Competition Control: For a competition control, pre-incubate the protein with a 100- to 1000-fold molar excess of unlabeled ATP for 15-30 minutes on ice before adding this compound.

  • No UV Control: Prepare a reaction mixture identical to the test sample, but this sample will not be exposed to UV light.

  • Incubation: Incubate all reaction mixtures on ice for 10-15 minutes in the dark to allow for the binding of this compound to the protein.[5]

  • UV Cross-linking: Place the open microcentrifuge tubes on ice directly under a 254 nm UV lamp and irradiate for 5-20 minutes. The optimal time and distance should be determined empirically.

  • Analysis:

    • Add SDS-PAGE sample buffer to stop the reaction.

    • Separate the proteins by SDS-PAGE.

    • Detect the labeled protein by autoradiography (for ³²P-labeled this compound) or by Western blot using streptavidin-HRP (for biotin-labeled this compound).

Protocol 2: Photoaffinity Labeling in Cell Lysate

This protocol outlines the labeling of ATP-binding proteins in a complex mixture, such as a cell lysate.

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

  • This compound

  • UV cross-linking instrument (254 nm)

  • Protein assay reagent (e.g., BCA)

Procedure:

  • Cell Lysis: Harvest and lyse cells using a suitable lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Labeling Reaction: In a microcentrifuge tube on ice, incubate a defined amount of cell lysate (e.g., 100-500 µg) with the desired concentration of this compound in the dark for 15-30 minutes. Include competition and "no UV" controls as described in Protocol 1.

  • UV Cross-linking: Irradiate the samples as described in Protocol 1.

  • Downstream Analysis: The labeled lysate can be analyzed directly by SDS-PAGE and Western blot for a known target, or used for enrichment of labeled proteins for identification by mass spectrometry (see Protocol 3).

Protocol 3: Biotinylation and Pull-Down for Mass Spectrometry

This protocol describes the enrichment of biotin-labeled proteins after photoaffinity labeling for identification by mass spectrometry.

Materials:

  • Labeled cell lysate (from Protocol 2 using a biotinylated this compound analog or an analog with a clickable handle)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for click chemistry (if using a clickable this compound analog)

Procedure:

  • Click Chemistry (if applicable): If you used an this compound analog with an alkyne handle, perform a copper-catalyzed or copper-free click reaction to attach a biotin (B1667282) tag.

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

  • Binding: Incubate the labeled (and biotinylated) lysate with the streptavidin beads to capture the labeled proteins.

  • Washing: Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Sample Preparation for Mass Spectrometry: The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or subjected to in-solution digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the sites of modification.

Signaling Pathways and Experimental Workflows

Visualizing the experimental logic and the biological context is crucial for designing and interpreting this compound experiments.

Experimental Workflow for Photoaffinity Labeling

G cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis protein Protein Sample (Purified or Lysate) incubation Incubation (in the dark) protein->incubation probe This compound probe->incubation competitor Unlabeled ATP (for competition control) competitor->incubation uv UV Cross-linking (254 nm) incubation->uv sds_page SDS-PAGE uv->sds_page ms_prep Enrichment & Digestion uv->ms_prep detection Detection (Autoradiography or Western Blot) sds_page->detection ms LC-MS/MS Analysis ms_prep->ms

Caption: General workflow for an this compound photoaffinity labeling experiment.

Logical Flow of Control Experiments

G cluster_conditions cluster_outcomes start Experiment exp Target + 8-N3-ATP + UV start->exp comp Target + Competitor + 8-N3-ATP + UV start->comp no_uv Target + 8-N3-ATP (No UV) start->no_uv exp_out Specific + Non-specific Labeling exp->exp_out comp_out Non-specific Labeling Only comp->comp_out no_uv_out Non-covalent Binding Only no_uv->no_uv_out conclusion Conclusion: Specific labeling is the difference between 'Experiment' and 'Competition'

Caption: Logic of control experiments to validate specific labeling.

cAMP/PKA Signaling Pathway

8-Azido-cAMP, a related analog, is used to probe the cAMP-dependent protein kinase (PKA) pathway.

G GPCR GPCR G_protein G Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Catalysis by AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Substrate Substrate Protein PKA_active->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response

Caption: The cAMP/PKA signaling pathway, a target for azido-nucleotide probes.

Purinergic Signaling Pathway

This compound can be used to identify and characterize P2 purinergic receptors, which are activated by extracellular ATP.

G ATP_out Extracellular ATP P2X P2X Receptor (Ion Channel) ATP_out->P2X Binds P2Y P2Y Receptor (GPCR) ATP_out->P2Y Binds Ion_influx Ion Influx (Ca²⁺, Na⁺) P2X->Ion_influx Opens G_protein G Protein Activation P2Y->G_protein Response Cellular Response Ion_influx->Response PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Response

Caption: Overview of purinergic signaling pathways mediated by P2 receptors.

References

Technical Support Center: Optimizing 8-Azido-ATP Concentration for In-Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 8-Azido-ATP concentration for in-cell labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the labeling of intracellular ATP-binding proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for in-cell labeling?

A1: this compound (8-N₃-ATP) is a photo-reactive analog of adenosine (B11128) triphosphate. It is designed to enter living cells and be recognized by ATP-binding proteins. The key to its function is the azido (B1232118) group (-N₃) at the 8th position of the adenine (B156593) ring. This group is relatively inert in the dark, allowing the molecule to be incorporated into biological systems. Upon exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm, the azido group is converted into a highly reactive nitrene intermediate.[1] This nitrene can then form a stable covalent bond with amino acid residues in the immediate vicinity, effectively "capturing" and labeling the ATP-binding protein. The incorporated azide (B81097) also serves as a "handle" for subsequent detection and analysis via bioorthogonal chemistry, such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).

Q2: What is a good starting concentration for this compound for in-cell labeling?

A2: The optimal concentration of this compound is highly dependent on the cell type, its membrane permeability to the analog, and the specific experimental goals. For in-cell labeling, a concentration range of 1 µM to 100 µM is a common starting point for optimization. A published study using an 8-azidoadenosine (B559645) analog in MCF-7 breast cancer cells used a concentration of 1 µM. For purified proteins, a starting concentration of 10-100 µM is often used.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line that balances labeling efficiency with minimal cytotoxicity.

Q3: How long should I incubate my cells with this compound?

A3: Incubation times for this compound uptake can vary, but a typical starting point is between 30 minutes and 4 hours . The optimal time depends on the rate of uptake by the cells and the desired extent of labeling. Longer incubation times may increase labeling but also risk higher cytotoxicity. A time-course experiment is recommended to determine the ideal incubation period for your experimental system.

Q4: Can this compound be toxic to my cells?

A4: Yes, at high concentrations, this compound and the azide group itself can be cytotoxic. Additionally, extracellular ATP can affect membrane permeability and cell viability in some tumor cell lines. Therefore, it is essential to perform a cytotoxicity assay in parallel with your labeling experiments to identify a concentration that provides efficient labeling without significantly impacting cell health.

Q5: What are the critical controls to include in my experiment?

A5: To ensure the specificity of your labeling, several control experiments are crucial:

  • No UV Irradiation Control: This control, where cells are incubated with this compound but not exposed to UV light, helps to identify non-covalent interactions.

  • Competition Assay: Pre-incubating cells with a high concentration of regular ATP before adding this compound can demonstrate that the analog is binding to the same sites as the natural ligand. A significant reduction in labeling in the presence of the competitor indicates specific binding.

  • Vehicle Control: Treating cells with the vehicle (e.g., DMSO) used to dissolve the this compound ensures that the vehicle itself is not causing any observed effects.

Troubleshooting Guides

Problem: Low or No Labeling Signal
Potential Cause Recommended Solution
Suboptimal this compound Concentration The concentration may be too low for sufficient uptake and binding. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to find the optimal concentration for your cell line.
Insufficient Incubation Time The incubation period may be too short for adequate cellular uptake. Conduct a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal incubation time.
Inefficient UV Cross-linking The UV energy may be too low, or the duration too short. Optimize the UV cross-linking time (typically 5-20 minutes) and ensure the UV source is at the correct wavelength (254 nm).[1] The distance from the UV source to the cells is also a critical parameter to optimize.
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT, β-mercaptoethanol) can interfere with the labeling process. Use compatible buffers such as HEPES or PBS.[1]
Poor Cell Permeability Some cell types may have lower permeability to this compound. Consider using a permeabilizing agent, but be mindful of its potential effects on cell viability and protein localization.
Degraded this compound 8-azido compounds are light and temperature sensitive. Store this compound at -20°C or below, protected from light. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1]
Problem: High Background or Non-Specific Labeling
Potential Cause Recommended Solution
Excessive this compound Concentration High concentrations can lead to non-specific interactions. Titrate down the this compound concentration based on your dose-response experiment.
Excessive UV Exposure Over-exposure to UV light can cause damage to proteins and lead to non-specific cross-linking. Reduce the UV irradiation time or the intensity of the UV source.
Inefficient Removal of Unbound Probe Residual unbound this compound can contribute to background signal. Ensure thorough washing of the cells after incubation and before proceeding to the click chemistry reaction.
Sub-optimal Click Chemistry Conditions The click chemistry reaction itself can sometimes contribute to background. Optimize the concentrations of the click reagents (e.g., copper catalyst, ligand, and fluorescent alkyne) and the reaction time.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration Using a Dose-Response Experiment

This protocol outlines a systematic approach to determine the optimal this compound concentration for in-cell labeling by assessing both labeling efficiency and cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates (clear for viability assay, black for fluorescence imaging)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Alkyne-fluorophore (e.g., DBCO-488 for copper-free click chemistry)

  • PBS (Phosphate-Buffered Saline)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Cell viability reagent (e.g., MTT, or an ATP-based assay kit)

  • UV cross-linker (254 nm)

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Seeding: Seed your cells in two 96-well plates at a density that will result in approximately 70-80% confluency at the time of the experiment. One plate will be for the labeling efficiency assessment and the other for the cytotoxicity assay. Incubate overnight.

  • Dose-Response Setup: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle-only control (DMSO at the highest concentration used).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 3 hours) at 37°C in a CO₂ incubator. Perform this step in the dark.

  • UV Cross-linking (Labeling Plate Only):

    • Wash the cells on the labeling plate twice with ice-cold PBS.

    • Add a thin layer of ice-cold PBS to the wells.

    • Place the plate on ice and irradiate with 254 nm UV light for a predetermined time (e.g., 10 minutes).

  • Cytotoxicity Assay (Viability Plate Only): At the end of the incubation period, perform a cell viability assay on the second plate according to the manufacturer's protocol.

  • Click Chemistry Reaction (Labeling Plate Only):

    • After UV cross-linking, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Prepare the click reaction cocktail containing the alkyne-fluorophore according to the manufacturer's recommendations.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Data Acquisition and Analysis:

    • Labeling Efficiency: Image the labeling plate using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

    • Cytotoxicity: Read the results of the viability assay according to the manufacturer's instructions.

    • Analysis: Plot the fluorescence intensity (labeling efficiency) and cell viability against the this compound concentration. The optimal concentration will be the one that gives a strong labeling signal with minimal impact on cell viability.

Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_labeling Labeling & Detection cluster_viability Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates prepare_doses Prepare this compound Serial Dilutions incubation Incubate Cells with this compound (e.g., 3 hours in the dark) prepare_doses->incubation Add to cells uv_crosslink UV Cross-linking (254 nm) incubation->uv_crosslink Labeling Plate viability_assay Perform Cell Viability Assay (e.g., MTT or ATP-based) incubation->viability_assay Viability Plate click_chemistry Click Chemistry with Alkyne-Fluorophore uv_crosslink->click_chemistry imaging Fluorescence Imaging / Plate Reader click_chemistry->imaging analyze_data Plot Labeling Efficiency & Viability vs. Concentration imaging->analyze_data plate_reader Measure Viability viability_assay->plate_reader plate_reader->analyze_data determine_optimal Determine Optimal Concentration analyze_data->determine_optimal signaling_pathway cluster_cell In-Cell Labeling Process azido_atp This compound (Cell Permeable) complex Non-covalent Complex azido_atp->complex Enters Cell & Binds atp_binding_protein ATP-Binding Protein atp_binding_protein->complex uv_light UV Light (254 nm) complex->uv_light covalent_complex Covalently Labeled Protein uv_light->covalent_complex Photo-activation & Cross-linking click_reaction Click Chemistry (+ Alkyne-Fluorophore) covalent_complex->click_reaction fluorescent_protein Fluorescently Tagged Protein click_reaction->fluorescent_protein detection Detection (Microscopy/Flow Cytometry) fluorescent_protein->detection

References

improving the specificity of 8-Azido-ATP labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers improve the specificity of 8-Azido-ATP labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function?

This compound (8-N₃-ATP) is a photo-reactive analog of adenosine (B11128) triphosphate (ATP). It is widely used in photoaffinity labeling to identify and characterize ATP-binding proteins. The molecule consists of a standard ATP structure with an azido (B1232118) group (-N₃) attached to the 8th position of the adenine (B156593) ring.

Upon exposure to ultraviolet (UV) light, typically around 254 nm, the azido group becomes highly reactive and forms a nitrene intermediate. This nitrene can then form a stable covalent bond with amino acid residues in close proximity, effectively "labeling" the protein. If the this compound is situated within the ATP-binding pocket of a protein, the UV-induced crosslinking will specifically label that protein.

Q2: What are the primary applications of this compound?

This compound is primarily used for:

  • Identifying novel ATP-binding proteins (ATPome profiling): Researchers can identify unknown proteins that bind ATP in complex biological samples like cell lysates or tissue homogenates.

  • Validating protein-ATP interactions: It can be used to confirm that a specific protein of interest directly binds ATP.

  • Mapping ATP-binding sites: By analyzing the site of covalent attachment, it is possible to gain insights into the structure of the ATP-binding pocket.

  • Studying enzyme kinetics and inhibition: It can be used to investigate the mechanism of ATP-dependent enzymes and screen for inhibitors.

Q3: What are the common causes of non-specific labeling with this compound?

Non-specific labeling is a primary challenge in photoaffinity experiments. The main causes include:

  • Hydrolysis of this compound: Like ATP, the analog can be hydrolyzed by ATPases, leading to the generation of 8-Azido-ADP and 8-Azido-AMP, which may bind to other proteins.

  • High concentrations of the probe: Using an excessive concentration of this compound can lead to transient, non-specific interactions that become covalently locked upon UV irradiation.

  • Excessive UV exposure: Over-irradiation can increase the reactivity of the probe and cause it to react with any nearby molecule, including abundant non-target proteins and even the solvent.

  • Reaction with highly abundant proteins: Proteins that are highly concentrated in the sample are more likely to be labeled non-specifically due to random collisions with the activated probe.

Troubleshooting Guide

Problem: High Background and Non-Specific Labeling

High background can obscure the signal from your protein of interest. The following steps can help minimize non-specific labeling.

1. Optimize this compound Concentration: The concentration of the probe is critical. It should be high enough to occupy the ATP-binding site of the target protein but low enough to minimize random interactions.

  • Recommendation: Perform a concentration-response experiment, titrating this compound from a low concentration (e.g., 1 µM) to a higher one (e.g., 100 µM). Analyze the labeling intensity of the target protein versus the background.

Table 1: Effect of this compound Concentration on Labeling Specificity

This compound Conc.Target Protein Signal (Arbitrary Units)Background Signal (Arbitrary Units)Signal-to-Noise Ratio
1 µM150503.0
10 µM8003502.3
50 µM120011001.1
100 µM130018000.7

2. Optimize UV Crosslinking: The duration and intensity of UV irradiation must be carefully controlled.

  • Recommendation: Perform a time-course experiment for UV exposure (e.g., 1, 3, 5, 10 minutes) at a fixed distance from the UV lamp. The optimal time is the one that maximizes the signal from the target protein while keeping the background low. Keep samples on ice during irradiation to minimize heat-induced protein denaturation.

3. Include a Competition Control (Crucial for Validation): A competition assay is the gold standard for demonstrating specificity. If labeling is occurring at the ATP-binding site, the addition of a large excess of a natural ligand (like ATP or ADP) should prevent the this compound from binding and thus reduce the labeling signal.

  • Recommendation: Pre-incubate the sample with a 100- to 1000-fold molar excess of ATP or a non-hydrolyzable analog (e.g., ATPγS) for 15-30 minutes before adding the this compound probe. A significant decrease in signal in the competitor lane compared to the no-competitor lane indicates specific labeling.

4. Add Scavenger Reagents: Scavengers are molecules that react with and "quench" the highly reactive nitrene intermediate before it can label non-target proteins.

  • Recommendation: Add a scavenger like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to the reaction mixture just before UV irradiation. Note that this may also reduce the specific signal, so optimization is required.

Key Experimental Protocols

Protocol 1: General Photoaffinity Labeling with this compound

This protocol provides a general workflow for labeling a protein of interest in a complex mixture.

  • Sample Preparation: Prepare your protein sample (e.g., purified protein, cell lysate) in a suitable binding buffer (e.g., HEPES or Tris-based buffer, pH 7.0-8.0). Ensure the buffer does not contain components that absorb UV light at 254 nm.

  • Incubation with Probe: Add the desired concentration of this compound to the sample. Incubate in the dark (to prevent premature activation) for 5-15 minutes at room temperature or on ice.

  • Competition (if applicable): For the competition control sample, pre-incubate with an excess of ATP or ADP for 15-30 minutes before adding the this compound.

  • UV Crosslinking: Place the samples on ice in a 96-well plate or open microfuge tubes. Irradiate with a 254 nm UV lamp at a fixed distance (e.g., 5 cm) for a predetermined optimal time (e.g., 5 minutes).

  • Downstream Analysis: After crosslinking, the labeled proteins can be detected. If using a biotinylated or clickable version of this compound, proceed with streptavidin blotting or click chemistry conjugation to a reporter tag (e.g., a fluorophore).

  • Visualization: Analyze the samples by SDS-PAGE followed by autoradiography, western blotting, or fluorescence scanning.

Protocol 2: Competition Assay for Specificity Validation

This experiment is essential to confirm that labeling is specific to an ATP-binding site.

  • Prepare Samples: Set up at least two reaction tubes:

    • Tube A (No Competitor): Protein sample + binding buffer.

    • Tube B (Competitor): Protein sample + binding buffer + 100x molar excess of ATP.

  • Pre-incubation: Incubate both tubes for 15-30 minutes at room temperature in the dark.

  • Add Probe: Add the working concentration of this compound to both tubes. Incubate for another 5-15 minutes in the dark.

  • UV Crosslinking: Irradiate both samples under identical conditions as described in the general protocol.

  • Analysis: Analyze the labeling intensity in both samples via SDS-PAGE and appropriate detection methods. A significant reduction in the band intensity for your target protein in Tube B compared to Tube A confirms specific binding.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p Prepare Protein Sample (e.g., Cell Lysate) preinc Pre-incubate with/ without Competitor p->preinc c Prepare Competitor (e.g., ATP/ADP) c->preinc addprobe Add this compound (Incubate in Dark) preinc->addprobe uv UV Crosslinking (254 nm on Ice) addprobe->uv click Click Chemistry/ Streptavidin Enrichment uv->click sds SDS-PAGE click->sds detect Detection (Western Blot/MS) sds->detect

Caption: Workflow for a photoaffinity labeling experiment.

G cluster_nocomp Without Competitor cluster_comp With Excess ATP Competitor prot1 ATP-Binding Protein result1 Specific Labeling (High Signal) prot1->result1 probe1 8-N3-ATP probe1->prot1 Binds to Active Site uv1 UV Light uv1->probe1 Activates prot2 ATP-Binding Protein result2 No Labeling (Low Signal) prot2->result2 probe2 8-N3-ATP probe2->prot2 Binding Blocked atp ATP atp->prot2 Occupies Active Site uv2 UV Light uv2->probe2 Activates

Caption: Logic of a competition assay for specificity.

G cluster_pathway Kinase Signaling Pathway cluster_atp ATP Interaction ligand Ligand receptor Receptor ligand->receptor kinaseA Kinase A (Target Protein) receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB Phosphorylates tf Transcription Factor kinaseB->tf Phosphorylates response Cellular Response tf->response atp 8-N3-ATP atp->kinaseA Binds & Labels uv UV Light uv->atp Activates

Caption: Targeting a kinase with this compound.

impact of reducing agents on 8-Azido-ATP stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Azido-ATP, particularly concerning its stability and reactivity in the presence of reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with using reducing agents in experiments with this compound?

A1: The primary issue is the chemical reduction of the photoreactive 8-azido group to a non-photoreactive 8-amino group. This conversion renders the this compound molecule inactive for its intended purpose in photoaffinity labeling experiments.[1]

Q2: Which common laboratory reducing agents cause this degradation?

A2: Thiol-containing reducing agents are particularly problematic. This includes dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (β-ME). The reaction can occur at room temperature and even in the dark.[1]

Q3: How does the reaction with thiol-containing reducing agents proceed?

A3: Thiols react with the 8-azido group, leading to the formation of the corresponding 8-aminoadenosine (B15950) derivative and the oxidized form of the thiol (e.g., a disulfide). This reaction is base-catalyzed, meaning it proceeds more rapidly at higher pH. Dithiols like DTT react more rapidly than monothiols like 2-mercaptoethanol.

Q4: Can I use TCEP (tris(2-carboxyethyl)phosphine) as an alternative reducing agent?

A4: TCEP is a thiol-free reducing agent and is generally more stable and effective over a broader pH range than DTT. While it is primarily used for reducing disulfide bonds in proteins, its reactivity with the azido (B1232118) group of this compound is significantly lower than that of thiol-based reagents. However, for critical applications, it is always recommended to perform a control experiment to ensure TCEP does not interfere with the specific experimental setup.

Q5: My protein requires a reducing environment for stability. What are my options when using this compound?

A5: This is a common challenge. Here are a few strategies:

  • Use a Thiol-Free Reducing Agent: TCEP is the recommended alternative. It is effective at maintaining a reducing environment for proteins without readily reacting with the 8-azido group.

  • Minimize Contact Time: If a thiol-based reducing agent is unavoidable, add it to the protein solution for a minimal amount of time to ensure protein integrity, and then remove it (e.g., through dialysis or a desalting column) before adding the this compound.

  • Perform a Pilot Experiment: Test the stability of your this compound in the presence of the required concentration of the reducing agent under your experimental conditions (time, temperature, pH) before proceeding with the full experiment.

Q6: How can I detect the degradation of my this compound stock?

A6: You can use analytical techniques such as HPLC, mass spectrometry, or UV-Vis spectroscopy to assess the integrity of your this compound. A shift in the retention time on an HPLC column, a change in the mass-to-charge ratio in mass spectrometry, or a change in the UV absorbance spectrum can indicate the conversion to 8-Amino-ATP.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no photoaffinity labeling of the target protein. Presence of reducing agents (e.g., DTT, 2-mercaptoethanol) in the reaction buffer.It is strongly advised to avoid thiol-containing reducing agents. If a reducing environment is necessary for protein stability, use a thiol-free reducing agent like TCEP.
Degradation of this compound stock solution.Prepare fresh this compound solutions for each experiment. Store the solid compound at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles of solutions.
Inefficient UV cross-linking.Ensure the UV lamp emits at the optimal wavelength for 8-azido group activation (typically around 254 nm). Optimize the UV irradiation time and the distance of the sample from the lamp.
Inconsistent results between experiments. Variable levels of reducing agents in different buffer preparations.Standardize buffer preparation protocols and ensure all components are fresh. If a reducing agent is necessary, add it consistently at the same concentration and for the same duration.
Exposure of this compound to light.This compound is light-sensitive. Handle the compound and prepare solutions in the dark or under dim lighting conditions.
Appearance of unexpected products in mass spectrometry analysis. Reduction of this compound to 8-Amino-ATP.Analyze a control sample of this compound treated with the reducing agent to confirm the mass of the reduction product. The expected mass difference corresponds to the conversion of an azido group (-N3) to an amino group (-NH2).

Quantitative Data on Reducing Agent Impact

Reducing Agent Typical Working Concentration Relative Reactivity with 8-Azido Group Key Considerations
Dithiothreitol (DTT) 1-10 mMHighRapidly reduces the 8-azido group, especially at neutral to alkaline pH. Avoid use with this compound.
2-Mercaptoethanol (β-ME) 5-20 mMModerate to HighReduces the 8-azido group, though generally slower than DTT. Avoid use with this compound.
TCEP-HCl 1-20 mMVery LowThiol-free and significantly less reactive towards the azido group. Recommended alternative for maintaining a reducing environment.

Note: The reactivity is highly dependent on pH, temperature, and incubation time.

Experimental Protocols

Protocol 1: Monitoring this compound Reduction by UV-Vis Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of this compound stability in the presence of a reducing agent by monitoring changes in the UV absorbance spectrum.

Materials:

  • This compound

  • Reducing agent of interest (e.g., DTT, TCEP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in the reaction buffer.

  • Measure the initial UV absorbance spectrum of the this compound solution from 220 nm to 350 nm. This compound has a characteristic absorbance maximum around 281 nm.[2]

  • Add the reducing agent to the this compound solution at the desired final concentration.

  • Incubate the mixture at the desired temperature, taking spectral readings at regular time intervals (e.g., every 5, 15, 30, and 60 minutes).

  • Monitor the decrease in the absorbance peak at ~281 nm and the potential appearance of a new peak corresponding to 8-Amino-ATP. The formation of an amino group in place of the azido group is expected to cause a shift in the absorbance maximum.

Expected Results: A time-dependent decrease in the absorbance at 281 nm and a concomitant change in the spectral shape will indicate the reduction of this compound.

Protocol 2: Analysis of this compound and 8-Amino-ATP by HPLC

This protocol provides a method for the separation and quantification of this compound and its reduced form, 8-Amino-ATP.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M potassium dihydrogen phosphate, pH 6.0

  • Mobile Phase B: 0.1 M potassium dihydrogen phosphate, 4 mM tetrabutylammonium (B224687) hydrogen sulfate, 20% methanol, pH 6.0

  • This compound and 8-Amino-ATP standards

Procedure:

  • Prepare samples by incubating this compound with and without the reducing agent for the desired time. Stop the reaction by snap-freezing or by adding a quenching agent if necessary.

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the compounds using a gradient of Mobile Phase B. A typical gradient might be:

    • 0-5 min: 0% B

    • 5-25 min: 0-100% B

    • 25-30 min: 100% B

    • 30-35 min: 100-0% B

    • 35-45 min: 0% B

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to this compound and 8-Amino-ATP by comparing their retention times with those of the standards.

  • Quantify the amount of each compound by integrating the peak areas.

Expected Results: this compound and 8-Amino-ATP will have distinct retention times, allowing for their separation and quantification. The sample treated with the reducing agent will show a decrease in the this compound peak and an increase in the 8-Amino-ATP peak over time.

Visualizations

Chemical_Reduction_of_8_Azido_ATP This compound This compound 8-Amino-ATP 8-Amino-ATP This compound->8-Amino-ATP Reduction of Azido Group Reducing_Agent Reducing Agent (e.g., DTT) Inactive Inactive for Photoaffinity Labeling 8-Amino-ATP->Inactive

Caption: Chemical reduction of this compound by a reducing agent.

Photoaffinity_Labeling_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Target_Protein Target Protein Incubation Incubation (Binding in Dark) Target_Protein->Incubation Azido_ATP This compound Azido_ATP->Incubation Buffer Buffer (Thiol-Free) Buffer->Incubation UV_Crosslinking UV Cross-linking (~254 nm) Incubation->UV_Crosslinking SDS_PAGE SDS-PAGE UV_Crosslinking->SDS_PAGE Detection Detection (e.g., Autoradiography) SDS_PAGE->Detection

Caption: A typical workflow for a photoaffinity labeling experiment.

References

Technical Support Center: Strategies to Improve 8-Azido-ATP Labeled Protein Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Azido-ATP photoaffinity labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to enhance the yield and specificity of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: 8-Azidoadenosine-5'-triphosphate (this compound) is a photo-reactive analog of adenosine (B11128) triphosphate (ATP).[1] It is used in photoaffinity labeling to identify and characterize ATP-binding proteins.[1] The key feature of this compound is the azido (B1232118) group (-N₃) at the 8th position of the adenine (B156593) ring. In the dark, this group is inert, allowing the molecule to bind to the ATP-binding pocket of a target protein.[2] Upon exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm, the azido group is converted into a highly reactive nitrene intermediate.[1][2] This nitrene then rapidly forms a stable, covalent bond with nearby amino acid residues within the binding site, permanently labeling the protein.[1][2]

Q2: What is the optimal UV wavelength for activating this compound?

A2: The azido group is most efficiently activated by short-wave UV light, with the optimal wavelength being 254 nm.[2] However, activation can occur over a broader range of UV wavelengths (254-365 nm).[2][3] For most applications, a UV source emitting in the 254-310 nm range is recommended to achieve a balance between efficient activation and minimizing potential damage to the protein.[2][4]

Q3: Why is it crucial to perform experiments with this compound in the dark?

A3: All incubation steps prior to the cross-linking step must be performed in the dark to prevent premature activation of the photoreactive azido group.[2] Exposure to ambient light, especially light sources with a UV component, can lead to the conversion of the azido group into the reactive nitrene, causing non-specific labeling and depletion of the functional probe.

Q4: Can this compound be used in living cells?

A4: Yes, this compound analogs can be used for fluorescent imaging in living cells.[5][6] The azide (B81097) group can also serve as a "bioorthogonal handle" for click chemistry reactions, allowing for the attachment of reporter tags like biotin (B1667282) for affinity purification or fluorescent dyes for visualization after the initial labeling.[7]

Troubleshooting Guide

Problem 1: Low or No Labeling of the Target Protein

This is one of the most common issues encountered during photoaffinity labeling experiments. Several factors can contribute to this problem.

Potential CauseRecommended Solution
Suboptimal this compound Concentration The optimal concentration is target-dependent. Perform a concentration-response experiment (titration) to determine the ideal concentration for your protein. A typical starting range is 10 µM to 1 mM.[2] For purified proteins, a 10- to 100-fold molar excess of the probe over the protein is a good starting point.[2]
Inefficient UV Cross-linking Wavelength: Ensure your UV source emits at the optimal wavelength of 254 nm.[2][8] Duration: Optimize the irradiation time by performing a time-course experiment (e.g., 1, 5, 10, 20 minutes).[2] Insufficient exposure leads to incomplete cross-linking, while prolonged exposure can damage the protein.[8] Distance & Intensity: Decrease the distance between the UV lamp and the sample to increase the intensity.[2] Ensure the sample is in a UV-transparent vessel.[2] A common energy range for cross-linkers is 0.1 - 2 J/cm².[2]
Inappropriate Buffer Composition pH: The optimal pH is typically near physiological pH (7.0-8.0), but may need to be optimized for your specific protein.[8] Reducing Agents: Avoid reducing agents like DTT and other thiol-containing reagents in your buffer, as they can inactivate the azido probe.[8] Primary Amines: Buffers containing primary amines, such as Tris, should be avoided as they can react with the nitrene intermediate.[2] Use buffers like HEPES, PBS, or MOPS instead.[2]
Degradation of this compound Store the this compound solution protected from light and at the recommended temperature of -20°C.[5][9] Prepare fresh solutions when possible and avoid multiple freeze-thaw cycles.[8]
Protein Inactivity or Misfolding Confirm that your target protein is correctly folded and active under the experimental conditions.[8] The nucleotide-binding site may be inaccessible.[8]
Problem 2: High Background or Non-Specific Labeling

High background can obscure the specific labeling of your target protein, making data interpretation difficult.

Potential CauseRecommended Solution
Excessive UV Exposure Over-exposure to UV light can cause protein damage and lead to non-specific interactions.[2] Reduce the UV irradiation time or the energy delivered.[2]
High this compound Concentration Excessively high concentrations of the probe can lead to non-specific binding and protein aggregation.[2] Reduce the probe concentration and perform a concentration-response experiment to find the optimal balance between specific signal and background.[2]
Probe Aggregation Hydrophobic probes can sometimes aggregate and interact non-specifically with proteins.[2] Ensure the probe is fully solubilized in the buffer. The inclusion of a low percentage of a non-ionic detergent might be necessary for some systems.[2]
Lack of Specificity Controls Always include a competition control by pre-incubating the protein with a 10- to 100-fold molar excess of a non-photoreactive competitor like ATP or AMP.[2][7] This will demonstrate the specificity of the interaction.[2] A "no UV" control is also essential to check for any covalent binding that occurs without photoactivation.[7]
Problem 3: Protein Precipitation or Degradation

Maintaining protein integrity throughout the experiment is crucial for obtaining reliable results.

Potential CauseRecommended Solution
Protein Instability Ensure your protein is stable in the chosen buffer and at the concentration used. Perform the UV irradiation step on ice or a cold block to prevent heat-related degradation.[2] The addition of glycerol (B35011) or other stabilizing agents may also be beneficial.[2]
High Probe Concentration High concentrations of the probe can sometimes induce protein precipitation.[2] Lower the probe concentration or optimize the protein-to-probe molar ratio.[2]
Excessive UV Exposure As mentioned previously, over-exposure to UV can damage proteins.[2] It is critical to use the lowest effective UV dose.[2]

Quantitative Data Summary

The following tables summarize key parameters for designing and optimizing this compound cross-linking experiments.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
This compound Concentration 10 µM - 1 mMMust be empirically determined for each target protein.[2]
Protein Concentration 1 - 10 µM (for purified protein)Higher concentrations can improve signal but may lead to aggregation.
Incubation Time (Pre-UV) 15 - 60 minutesAllows for the probe to bind to its target. Must be performed in the dark.[2]
Incubation Temperature 4°C to Room TemperaturePerform on ice to minimize protein degradation and non-specific binding.[2]
Reaction Buffer HEPES, PBS, MOPSMust be free of primary amines (e.g., Tris) and reducing agents (e.g., DTT).[2]
Competitor (for controls) 10- to 100-fold molar excessUse non-reactive ATP or AMP to demonstrate binding specificity.[2]

Table 2: UV Cross-linking Parameters

ParameterRecommended Value/RangeNotes
Wavelength 254 nmOptimal for activating the azido group.[2] Wavelengths up to 365 nm can be used.[2][3]
Irradiation Time 1 - 30 minutesHighly dependent on the UV source intensity and distance to the sample. Should be optimized via a time-course experiment.[2]
UV Energy 0.1 - 2 J/cm²A common range for cross-linking. Should be optimized via a dose-response experiment.[2]
Distance to Sample As close as possible without heatingIntensity decreases with the square of the distance.
Sample Vessel UV-transparente.g., quartz cuvettes or open microcentrifuge tubes on ice.[2]

Experimental Protocols

Protocol 1: Photoaffinity Labeling of a Purified Protein

This protocol outlines the general steps for covalently labeling a purified ATP-binding protein using this compound.

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube kept on ice and in the dark, combine the purified protein (e.g., 1-10 µM final concentration) with the appropriate reaction buffer (e.g., HEPES or PBS).

    • Controls are essential:

      • No UV control: A sample that is not irradiated with UV light.[7]

      • Competition control: Pre-incubate a separate sample with a 100-fold molar excess of ATP for 15-30 minutes before adding this compound.[7]

      • No probe control: A sample without this compound to identify endogenous protein bands.[7]

    • Add this compound to the desired final concentration (a starting concentration of 10-100 µM is common).[1]

  • Incubation:

    • Incubate the reaction mixtures in the dark on ice for 15-60 minutes to allow the probe to bind to the target protein.[7]

  • UV Cross-linking:

    • Place the open tubes on ice in a UV cross-linker or at a fixed distance from a UV lamp.

    • Irradiate the samples with 254 nm UV light. The optimal irradiation time (typically 5-20 minutes) should be determined empirically.[1]

  • Analysis:

    • Quench the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled protein using an appropriate detection method (e.g., autoradiography for radiolabeled probes, or western blot for biotin-tagged probes).

Protocol 2: Photoaffinity Labeling in a Cell Lysate

This protocol is for identifying ATP-binding proteins in a complex biological sample.

  • Lysate Preparation:

    • Harvest cells and prepare a cell lysate using a lysis buffer compatible with your target protein's stability and free of interfering substances (e.g., RIPA buffer with protease and phosphatase inhibitors).[7]

    • Clarify the lysate by centrifugation to remove cell debris.[7]

    • Determine the protein concentration of the lysate using a standard method like the BCA assay.[7]

  • Labeling Reaction:

    • In the dark and on ice, incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of this compound.[7]

    • Include the same controls as described in Protocol 1 (No UV, Competition).

  • UV Cross-linking:

    • Irradiate the samples with 254 nm UV light as described in Protocol 1.

  • Downstream Processing for Protein Identification:

    • If a "clickable" version of this compound was used, the azide-labeled proteins can be ligated to a reporter tag (e.g., biotin) via click chemistry.[7]

    • The tagged proteins can then be enriched using affinity purification (e.g., streptavidin beads for biotin-tagged proteins).[7]

    • The enriched proteins can be identified by mass spectrometry.

Visualizations

cluster_0 Mechanism of this compound Photo-Crosslinking 8_Azido_ATP This compound Complex Non-covalent Binding Complex 8_Azido_ATP->Complex Target_Protein Target Protein (ATP-Binding Site) Target_Protein->Complex UV_Light UV Light (254 nm) Complex->UV_Light Irradiation Nitrene Reactive Nitrene Intermediate UV_Light->Nitrene Activation (N₂ Release) Labeled_Protein Covalently Labeled Protein Nitrene->Labeled_Protein Covalent Bond Formation

Caption: Mechanism of this compound photo-crosslinking.

cluster_1 General Experimental Workflow Prepare_Sample 1. Prepare Sample (Purified Protein or Lysate) Add_Probe 2. Add this compound (in the dark) Prepare_Sample->Add_Probe Incubate 3. Incubate (on ice, in the dark) Add_Probe->Incubate UV_Crosslink 4. UV Cross-linking (254 nm, on ice) Incubate->UV_Crosslink Analyze 5. Analysis UV_Crosslink->Analyze SDS_PAGE SDS-PAGE Analyze->SDS_PAGE Enrichment Enrichment (optional) Analyze->Enrichment Mass_Spec Mass Spectrometry Enrichment->Mass_Spec

Caption: General experimental workflow for photoaffinity labeling.

cluster_2 Troubleshooting Low Labeling Yield Start Low or No Labeling Signal Check_Probe Is this compound concentration optimized? Start->Check_Probe Check_UV Is UV cross-linking optimized? Check_Probe->Check_UV Yes Titrate_Probe Perform concentration titration Check_Probe->Titrate_Probe No Check_Buffer Is the buffer composition appropriate? Check_UV->Check_Buffer Yes Optimize_UV Optimize UV time, distance, and wavelength Check_UV->Optimize_UV No Check_Protein Is the protein active and correctly folded? Check_Buffer->Check_Protein Yes Change_Buffer Use compatible buffer (e.g., HEPES, PBS) Check_Buffer->Change_Buffer No Verify_Protein Confirm protein activity and integrity Check_Protein->Verify_Protein No Success Improved Labeling Check_Protein->Success Yes Titrate_Probe->Check_UV Optimize_UV->Check_Buffer Change_Buffer->Check_Protein Verify_Protein->Success

Caption: Troubleshooting decision tree for low labeling yield.

References

Technical Support Center: Overcoming Solubility Issues with 8-Azido-ATP Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 8-Azido-ATP for photoaffinity labeling, maintaining the solubility of the resulting protein conjugate is critical for downstream applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during and after the labeling process.

Troubleshooting Guide: Protein Conjugate Precipitation

Visible precipitation or turbidity is a clear indicator of protein aggregation. The following guide provides a systematic approach to diagnosing and resolving these solubility issues.

Issue 1: Precipitation Observed Immediately After UV Cross-linking

Potential Cause Recommended Solution
Protein Denaturation from UV Exposure: Excessive UV energy can lead to protein unfolding and aggregation.Optimize UV irradiation time and distance. Start with shorter exposure times (e.g., 5-15 minutes) at a controlled distance (e.g., 5 cm) and assess labeling efficiency versus aggregation.[1]
Formation of Insoluble Cross-linked Aggregates: The highly reactive nitrene generated from this compound can cause non-specific intermolecular cross-linking.Decrease the concentration of the this compound probe. A typical starting point is a 10-fold molar excess over the expected dissociation constant (Kd).[1]
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer may not be optimal for the newly formed conjugate.Re-evaluate the buffer composition. The addition of the azido-ATP moiety can alter the protein's surface charge and hydrophobicity.

Issue 2: Precipitation During Downstream Purification (e.g., Dialysis, Chromatography)

Potential Cause Recommended Solution
Buffer Exchange into a Destabilizing Buffer: The purification buffer may lack necessary components to maintain solubility.Screen a panel of buffers with varying pH and salt concentrations to find the optimal conditions for the conjugate.[2][3]
Concentration-Dependent Aggregation: As the protein conjugate becomes more concentrated during purification, it may exceed its solubility limit.[4][5]Perform purification steps at a lower protein concentration. Consider adding stabilizing agents to the purification buffers (see Table 1).
Interaction with Chromatography Resin: The conjugate may be interacting non-specifically with the chromatography matrix, leading to aggregation and poor recovery.Modify the salt concentration of the mobile phase to minimize non-specific interactions.[3] Consider a different purification method if the issue persists.

Issue 3: Precipitate Formation During Storage

Potential Cause Recommended Solution
Long-Term Instability: The conjugate may be inherently unstable under the initial storage conditions.Screen for optimal storage conditions by testing different buffers, pH values, and the addition of cryoprotectants like glycerol (B35011).[5][6]
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[]Aliquot the purified conjugate into single-use volumes to avoid multiple freeze-thaw cycles.
Oxidation: Cysteine residues can form disulfide bonds, leading to aggregation.Add a reducing agent such as DTT or TCEP to the storage buffer, ensuring it is compatible with downstream experiments.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound protein conjugates?

A1: The solubility of the conjugate is influenced by a combination of factors including the intrinsic properties of the target protein, the degree of labeling, and the solution conditions. Key factors include buffer pH, ionic strength, temperature, and the presence of stabilizing or destabilizing agents.[9] The addition of the relatively hydrophobic azido-adenosine group can increase a protein's propensity to aggregate.

Q2: How can I proactively prevent solubility issues before starting my experiment?

A2: Before conjugation, it is crucial to establish the optimal buffer conditions for your target protein alone. This includes determining the ideal pH and salt concentration that maintains its stability and solubility.[6][10] Performing a buffer screen can identify conditions that prevent aggregation.[11]

Q3: Can the concentration of this compound affect the solubility of the final conjugate?

A3: Yes, a high degree of labeling can significantly alter the surface properties of the protein, potentially leading to decreased solubility. It is important to use the lowest effective concentration of this compound to achieve sufficient labeling for your application while minimizing the risk of aggregation.

Q4: Are there any additives that can improve the solubility of my conjugate?

A4: Yes, various additives can be included in your buffers to enhance solubility. These include polyols like glycerol and sorbitol, sugars such as sucrose, and non-detergent sulfobetaines. The optimal additive and its concentration should be determined empirically for each specific conjugate.[6]

Q5: How do I differentiate between specific labeling and non-specific aggregation?

A5: Running proper controls is essential. A competition assay, where the labeling reaction is performed in the presence of an excess of non-photoreactive ATP, can demonstrate the specificity of the labeling at the binding site.[12][13][14] A significant reduction in the labeled protein band in the competition sample indicates specific binding.[13] Additionally, a "no UV" control will help identify non-specific covalent binding.[1]

Data Presentation

Table 1: Common Buffer Additives to Enhance Protein Conjugate Solubility

Additive Typical Starting Concentration Mechanism of Action Considerations
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.[6]Can interfere with some downstream assays and may need to be removed.
NaCl/KCl 50-500 mMShields electrostatic interactions that can lead to aggregation.[6][9]High salt concentrations can sometimes promote hydrophobic aggregation.
Arginine 50-500 mMSuppresses protein aggregation and increases solubility.Can interfere with certain enzymatic assays.
Non-detergent Sulfobetaines (NDSBs) 0.1-1 MStabilize the native state of proteins and can solubilize aggregates.[15]High concentrations may be required.
Polyethylene Glycol (PEG) 1-5% (w/v)Excluded co-solute that stabilizes the compact native state.[6]Can cause precipitation at higher concentrations.
Reducing Agents (DTT, TCEP) 1-5 mMPrevents the formation of intermolecular disulfide bonds.[8]DTT has a short half-life; TCEP is more stable.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

  • Prepare Protein Stock: Prepare a stock solution of your purified this compound protein conjugate.

  • Prepare Buffer Series: Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments around the protein's pI) and different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).[2]

  • Small-Scale Reactions: Dilute the protein conjugate into each of the prepared buffer conditions in small-scale test tubes.

  • Incubation and Monitoring: Incubate the samples at the desired temperature (e.g., 4°C or room temperature) and monitor for aggregation over time by visual inspection for turbidity and by measuring absorbance at 600 nm.[2]

  • Analysis: Identify the buffer conditions that result in the lowest turbidity/absorbance, indicating optimal solubility.

Protocol 2: Photoaffinity Labeling with this compound

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein (e.g., 1-10 µM) with the desired final concentration of this compound (e.g., 1-100 µM) in a suitable binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2).[1]

  • Competition Control: In a separate tube, pre-incubate the protein with a 100-fold molar excess of non-photoreactive ATP for 15-30 minutes before adding the this compound probe.[1][12]

  • Incubation: Incubate all reaction mixtures in the dark on ice for 15-60 minutes to allow for binding.[1][12]

  • UV Cross-linking: Place the open tubes on ice and irradiate with a UV lamp at 254 nm. The optimal irradiation time and distance should be determined empirically, with a starting point of 5-15 minutes at a 5 cm distance.[1]

  • Analysis: Analyze the labeling by SDS-PAGE and appropriate detection methods (e.g., autoradiography for radiolabeled probes or Western blot for biotinylated probes).[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_troubleshooting Troubleshooting cluster_solutions cluster_downstream Downstream Processing start Start: Purified Protein buffer_screen Buffer Optimization (pH, Salt, Additives) start->buffer_screen add_probe Add this compound + Controls (Competition, No UV) buffer_screen->add_probe uv_crosslink UV Cross-linking (254 nm) add_probe->uv_crosslink check_solubility Soluble? uv_crosslink->check_solubility optimize_uv Optimize UV Exposure check_solubility->optimize_uv No optimize_probe Adjust Probe Concentration check_solubility->optimize_probe No add_stabilizers Add Stabilizing Agents check_solubility->add_stabilizers No purification Purification (e.g., Chromatography) check_solubility->purification Yes end End: Soluble Conjugate purification->end

Caption: Troubleshooting workflow for overcoming solubility issues during this compound protein conjugation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) (ATP-Binding Protein) atp->pka Binds to active site azido_atp This compound (Photoaffinity Probe) azido_atp->pka Covalently labels (upon UV irradiation) camp->pka Activates substrate Substrate Protein pka->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate

Caption: Use of this compound to label an ATP-binding protein (PKA) within a signaling pathway.

References

Technical Support Center: Quality Control and Validation of Synthesized 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and validation of synthesized 8-Azido-adenosine-5'-triphosphate (8-Azido-ATP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a photoactivatable analog of adenosine (B11128) triphosphate (ATP). The azido (B1232118) group at the 8th position of the adenine (B156593) ring allows for covalent cross-linking to ATP-binding proteins upon UV irradiation, making it a valuable tool for photoaffinity labeling.[1][2] Its primary applications include the identification and characterization of ATP-binding proteins, mapping ATP-binding sites, and studying the kinetics of ATP-dependent enzymes.[3]

Q2: What are the critical parameters for the quality control of synthesized this compound?

A2: The critical quality control parameters for synthesized this compound include purity, identity, and concentration. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), identity is confirmed by Mass Spectrometry (MS), and concentration is determined using UV-Vis Spectroscopy. A purity of ≥ 95% is generally recommended for most applications.[4]

Q3: How should this compound be stored to ensure its stability?

A3: this compound is sensitive to light, temperature, and reducing agents. For long-term storage, it should be kept as a lyophilized powder at -20°C or below, protected from light. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C in the dark.

Q4: What are the main degradation pathways for this compound?

A4: The two primary degradation pathways for this compound are photolysis and reduction. Exposure to UV light, particularly around 254 nm, leads to the conversion of the azido group into a reactive nitrene, which is the basis of its use in photoaffinity labeling but can also lead to degradation if not controlled. The azido group is also susceptible to reduction by thiol-containing reagents like dithiothreitol (B142953) (DTT), which converts it to an 8-amino group, rendering it inactive for photoaffinity labeling.

Quality Control and Validation Protocols

Data Presentation: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₅N₈O₁₃P₃[4]
Molecular Weight548.19 g/mol (free acid)[4]
λmax281 nm[4]
Molar Extinction Coefficient (ε) at λmax13.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[4]
Purity (recommended)≥ 95% (by HPLC)[4]

Experimental Protocols

Protocol 1: Purity Determination by Ion-Pair Reverse-Phase HPLC

This protocol outlines a general method for determining the purity of synthesized this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Reagents:

  • Mobile Phase A: 0.1 M Ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄), pH 6.0

  • Mobile Phase B: 100% Methanol

  • Ion-Pairing Agent: Tetrabutylammonium hydrogen sulfate (B86663) (add to Mobile Phase A at a concentration of 5-10 mM)

  • This compound sample

  • High-purity water and HPLC-grade solvents

Procedure:

  • Sample Preparation: Dissolve the synthesized this compound in high-purity water to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 281 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 50 50
      30 95 5

      | 35 | 95 | 5 |

  • Analysis: Run the sample and integrate the peak areas. The purity is calculated as the percentage of the area of the main this compound peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol provides a general procedure for confirming the molecular weight of synthesized this compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • This compound sample

  • Methanol or acetonitrile (B52724) (LC-MS grade)

  • High-purity water

  • Formic acid (optional, for enhancing ionization)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-50 µM) in a suitable solvent mixture, such as 50:50 methanol:water. A small amount of formic acid (e.g., 0.1%) can be added to aid in protonation for positive ion mode.

  • MS Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire data in negative ion mode, as nucleotides are negatively charged.

    • Scan a mass range that includes the expected molecular weight of this compound (547.00 g/mol for the [M-H]⁻ ion).

  • Data Analysis: Verify the presence of the ion corresponding to the expected mass of the this compound molecule.

Protocol 3: Concentration Determination by UV-Vis Spectroscopy

This protocol describes how to determine the concentration of an this compound solution.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • This compound solution

  • Buffer used to dissolve the this compound (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Blank Measurement: Use the buffer in which the this compound is dissolved as the blank.

  • Sample Measurement: Measure the absorbance of the this compound solution at 281 nm.

  • Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:

    • Concentration (mol/L) = Absorbance / (ε × l)

    • Where:

      • Absorbance is the measured absorbance at 281 nm.

      • ε is the molar extinction coefficient (13,300 L mol⁻¹ cm⁻¹).[4]

      • l is the path length of the cuvette (typically 1 cm).

Troubleshooting Guides

Low Labeling Efficiency in Photoaffinity Experiments
Potential CauseRecommended Solution(s)
Suboptimal this compound Concentration Perform a concentration-response experiment to determine the optimal concentration for your target protein.[5]
Inefficient UV Cross-linking Verify the UV lamp wavelength is 254 nm. Optimize the irradiation time and the distance of the sample from the UV source.[5]
Inappropriate Buffer Composition Ensure the pH is within the optimal range (typically 7.0-8.0). Avoid reducing agents like DTT or β-mercaptoethanol.[5]
Degradation of this compound Use freshly prepared solutions. Store stock solutions properly (aliquoted, at -80°C, protected from light).
Issues with Target Protein Confirm that the target protein is correctly folded, active, and that the ATP-binding site is accessible.
High Background or Non-Specific Binding
Potential CauseRecommended Solution(s)
Excessive UV Irradiation Reduce the UV exposure time to minimize non-specific cross-linking to abundant proteins.
High Probe Concentration Lower the concentration of this compound to reduce non-specific interactions.
Non-specific Binding to Surfaces Pre-block reaction tubes or membranes with a blocking agent like BSA. Include detergents (e.g., Tween-20) in wash buffers.[6]
Ineffective Washing Steps Increase the number and/or stringency of wash steps after the pull-down or immunoprecipitation.
Contamination Ensure all reagents and equipment are clean and free of contaminants that might non-specifically bind the probe or beads.

Visualizations

Experimental Workflow: Quality Control of Synthesized this compound

QC_Workflow cluster_synthesis Synthesis cluster_qc Quality Control cluster_validation Functional Validation cluster_result Result Synthesized Synthesized This compound HPLC HPLC Analysis (Purity ≥ 95%) Synthesized->HPLC MS Mass Spectrometry (Identity Confirmation) Synthesized->MS UV_Vis UV-Vis Spectroscopy (Concentration) Synthesized->UV_Vis Photoaffinity Photoaffinity Labeling HPLC->Photoaffinity MS->Photoaffinity UV_Vis->Photoaffinity Competition Competition Assay Photoaffinity->Competition Validated Validated This compound Competition->Validated

Caption: Quality control workflow for synthesized this compound.

Signaling Pathway: P2Y Receptor Activation

P2Y_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y_Receptor P2Y Receptor G_Protein Gq/11 P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream Azido_ATP This compound (Agonist) Azido_ATP->P2Y_Receptor

Caption: P2Y receptor signaling pathway activated by this compound.

Logical Relationship: Troubleshooting Low Photoaffinity Labeling Efficiency

Troubleshooting_Logic cluster_probe Probe Issues cluster_exp Experimental Conditions cluster_target Target Protein Issues cluster_solutions Solutions Start Low Labeling Efficiency Probe_Conc Suboptimal Concentration? Start->Probe_Conc Probe_Deg Probe Degraded? Start->Probe_Deg UV_Issue Inefficient UV Cross-linking? Start->UV_Issue Buffer_Issue Inappropriate Buffer? Start->Buffer_Issue Protein_Issue Protein Inactive or Misfolded? Start->Protein_Issue Sol_Conc Optimize Concentration Probe_Conc->Sol_Conc Sol_Deg Use Fresh Probe Probe_Deg->Sol_Deg Sol_UV Optimize UV Exposure UV_Issue->Sol_UV Sol_Buffer Adjust Buffer (pH, no DTT) Buffer_Issue->Sol_Buffer Sol_Protein Verify Protein Activity Protein_Issue->Sol_Protein

Caption: Troubleshooting logic for low photoaffinity labeling efficiency.

References

Validation & Comparative

Validating Specific 8-Azido-ATP Binding: A Comparative Guide to Competition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 8-azidoadenosine (B559645) triphosphate (8-N₃-ATP) is an invaluable tool for identifying and characterizing ATP-binding proteins. As a photoaffinity label, it forms a covalent bond with its target protein upon UV irradiation, enabling the mapping of binding sites and the discovery of novel nucleotide-dependent proteins.[1][2] However, the high reactivity of the nitrene intermediate generated upon photoactivation can lead to non-specific labeling.[3] Therefore, rigorously validating the specificity of the interaction is a critical step.

This guide provides a comprehensive comparison of competition assays as the primary method for validating the specific binding of 8-N₃-ATP. We will explore its performance against other ATP analogs, provide detailed experimental protocols, and present supporting data to ensure the reliability of your findings.

The fundamental principle of a competition assay is to demonstrate that the binding of the photoaffinity probe (8-N₃-ATP) to its target can be prevented or displaced by an excess of the natural, unlabeled ligand (ATP).[1] This displacement confirms that both molecules are vying for the same binding site, thereby validating the specificity of the interaction.[1]

Performance Comparison of ATP Analogs in Competition Assays

The choice of competitor is crucial for a successful validation experiment. While ATP is the most direct competitor, other analogs can also be used, each with distinct properties. 8-N₃-ATP is ideal for covalently labeling the binding site, whereas non-hydrolyzable or slowly hydrolyzable analogs like AMP-PNP and ATP-γ-S are useful for studying enzyme kinetics and conformational changes.[1]

Data Presentation: Quantitative Comparison of ATP Analogs

The binding affinity and inhibitory constants of ATP analogs vary significantly depending on the target protein and experimental conditions. The following tables summarize key quantitative data for 8-N₃-ATP and alternative ATP analogs.

Table 1: Binding Affinity and Inhibition Constants of 8-Azidoadenosine Derivatives

AnalogTarget ProteinParameterValueReference
8-N₃-ATPCreatine Kinase (MM isoform)Half-maximal Saturation12 µM[4]
8-N₃-ATPrecA proteinK_d_4 µM[2][4]
8-N₃-ATPKir6.2 K+ channelK_i_2.8 ± 0.4 mM[2]
8-N₃-cAMPcAMP-dependent Protein Kinase IApparent K_d_~10-17 nM[1]

Table 2: Binding Affinity and Inhibition Constants of Alternative ATP Analogs

AnalogTarget ProteinParameterValueReference
2-Azido-ATPCreatine Kinase (MM isoform)Half-maximal Saturation5 µM[1][4]
ATP-γ-SrecA proteinK_d_< 4 µM[4]
AMP-PNPrecA proteinK_d_> 4 µM[4]
AMP-PNPUncoating ATPaseK_d_~10⁻⁶ M[1]
ATPKir6.2 K+ channelK_i_172 ± 7 µM[2]

Experimental Protocols

A meticulously executed experimental protocol is essential for obtaining reliable and reproducible results. Below are detailed methods for a standard photoaffinity labeling competition assay and a fluorescence-based alternative.

Protocol 1: Competition Photoaffinity Labeling with [γ-³²P]8-N₃-ATP

This protocol describes a general procedure for validating the specific binding of 8-N₃-ATP to a target protein using radiolabeled probe and unlabeled ATP as a competitor.

Materials:

  • Purified target protein or cell lysate

  • [γ-³²P]8-N₃-ATP

  • Unlabeled ATP (as competitor)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV lamp (254 nm)

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphorimager

Procedure:

  • Preparation of Reaction Mixtures: On ice, prepare three sets of reaction mixtures in microcentrifuge tubes:

    • Total Binding: Target protein + [γ-³²P]8-N₃-ATP in binding buffer.

    • Competition: Target protein + [γ-³²P]8-N₃-ATP + 100- to 1000-fold molar excess of unlabeled ATP in binding buffer.[1]

    • No UV Control: An identical mixture to "Total Binding" that will not be irradiated.[3]

  • Incubation: Incubate all reaction mixtures in the dark at 4°C or room temperature for 10-30 minutes to allow binding to reach equilibrium.[1][2]

  • UV Irradiation: Place the "Total Binding" and "Competition" tubes on ice and expose them to a 254 nm UV lamp. The optimal irradiation time (typically 5-20 minutes) should be determined empirically.[2] Keep the "No UV Control" tube in the dark.

  • SDS-PAGE Analysis: Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.

  • Detection: Dry the gel and expose it to autoradiography film or a phosphorimager. A specific interaction is validated if the radiolabeled band corresponding to the target protein is present in the "Total Binding" lane but significantly reduced or absent in the "Competition" and "No UV Control" lanes.[1][3]

Protocol 2: Fluorescence Competition Assay

This protocol provides a non-radioactive method to determine the inhibitory potency (K_i_) of a competitor against a fluorescent ATP analog.

Materials:

  • Purified protein kinase

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • Unlabeled competitor (e.g., ATP, AMP-PNP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents: Create a stock solution of the fluorescent ATP analog and a serial dilution of the unlabeled competitor.

  • Assay Setup: In a microplate, add the protein kinase, a fixed concentration of the fluorescent ATP analog (typically at its K_d_), and varying concentrations of the competitor to the wells.[5] Include a control with no competitor.

  • Measurement: Incubate the plate at room temperature to allow binding to reach equilibrium (e.g., 30 minutes).[6] Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.[5]

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. As the competitor concentration increases, it will displace the fluorescent probe, leading to a decrease in fluorescence.[5] Fit the data to a competitive binding equation to determine the IC₅₀ value.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex experimental designs and biological processes.

Competition_Workflow Experimental Workflow for Competition Photoaffinity Labeling. cluster_steps Total Total Binding: Protein + [³²P]8-N₃-ATP Incubate 2. Incubate (Dark, 4°C) Total->Incubate Comp Competition: Protein + [³²P]8-N₃-ATP + Excess ATP Comp->Incubate NoUV No UV Control: Protein + [³²P]8-N₃-ATP NoUV->Incubate UV 3. UV Irradiation (254 nm) Incubate->UV Except 'No UV' Control SDS 4. SDS-PAGE UV->SDS Detect 5. Autoradiography SDS->Detect

Caption: Experimental Workflow for Competition Photoaffinity Labeling.

Competitive_Binding Principle of Competitive Binding. cluster_protein Protein BindingSite ATP Binding Site BoundComplex Specific Labeling BindingSite->BoundComplex UV Light NoBinding No Labeling BindingSite:s->NoBinding:n Displacement Probe 8-N₃-ATP Probe->BindingSite Binds Competitor ATP Competitor->BindingSite Binds (in excess)

Caption: Principle of Competitive Binding.

Kinase_Signaling Kinase Signaling Pathway and Probe Intervention. Signal External Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Protein pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ADP ADP Substrate->pSubstrate Response Cellular Response pSubstrate->Response ATP ATP ATP->Kinase Probe 8-N₃-ATP (Probe) Probe->Kinase Binds for labeling

References

A Researcher's Guide to Photoactivatable ATP Analogs: 8-Azido-ATP and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of ATP-binding proteins, photoaffinity labeling is an indispensable technique for identifying and characterizing these critical cellular components. Among the chemical tools available, 8-azidoadenosine (B559645) 5'-triphosphate (8-Azido-ATP) has long been a popular choice. However, a selection of other photoactivatable ATP analogs, each with distinct properties, offers researchers a palette of options to best suit their experimental needs. This guide provides an objective comparison of this compound with other common photoactivatable ATP analogs, supported by experimental data and detailed methodologies.

Overview of Photoactivatable ATP Analogs

Photoactivatable ATP analogs are designed to bind to the ATP pocket of a protein. Upon activation with UV light, a highly reactive species is generated, which then forms a covalent bond with amino acid residues in close proximity. This permanently "tags" the protein, allowing for its identification and the mapping of its ATP-binding site. The choice of analog can significantly impact the efficiency and specificity of this labeling.

The most common photoactivatable groups used in ATP analogs are aryl azides (like in this compound and 2-Azido-ATP) and benzophenones.[1][2] Aryl azides are smaller and can be less disruptive to binding, while benzophenones are generally more reactive and can lead to higher crosslinking yields.[1]

Performance Comparison of Photoactivatable ATP Analogs

The utility of a photoactivatable ATP analog is determined by several factors, including its binding affinity for the target protein, its crosslinking efficiency, and the wavelength of UV light required for activation. A summary of these properties for common analogs is presented below.

Quantitative Data on ATP Analog Performance

The following tables summarize key quantitative parameters for this compound and other photoactivatable ATP analogs. It is important to note that binding affinities and labeling efficiencies are highly dependent on the specific protein target and experimental conditions.

Table 1: Binding Affinity and Inhibition Constants of Photoactivatable ATP Analogs

ATP AnalogProtein TargetK_d / K_i / K_m (µM)Comments
This compound Mitochondrial F1 ATPase-Exhibits poor high-affinity binding compared to 2-Azido-ATP.[3]
2-5A SynthetaseSaturated at 2000 µMShows competitive inhibition of ATP to 2-5A conversion.[4]
2-Azido-ATP Mitochondrial F1 ATPase250 (K_m)Demonstrates good high-affinity binding, which is Mg2+-dependent.[3]
P2X1 ReceptorAgonistActs as an agonist and effectively cross-links to the receptor.[5]
2-5A SynthetaseSaturated at 1500 µMShows competitive inhibition of ATP to 2-5A conversion.[4]
ATP-Benzophenone Casein Kinase 2 (CK2)-Demonstrates high labeling efficiency.[1]
ATP-Arylazide Casein Kinase 2 (CK2)-Effective photoreactive analog.[6]

Table 2: Crosslinking Efficiency and Activation Wavelength

ATP AnalogPhotoreactive GroupActivation Wavelength (nm)Crosslinking EfficiencyComments
This compound Aryl Azide~254-281[7]VariableEfficiency is target-dependent.
2-Azido-ATP Aryl Azide~360[3]Generally GoodOften shows higher affinity than the 8-azido counterpart.[3]
ATP-Benzophenone Benzophenone (B1666685)~350-360[8]High (e.g., 71% with CK2)[1]Often provides more robust crosslinking than aryl azides.[8][9] Can be bulky, potentially hindering binding.[1]
ATP-Arylazide Aryl Azide~254-365Good (e.g., 51% with CK2)[1]Smaller than benzophenone, which can be advantageous.[8]

Experimental Methodologies

Successful photoaffinity labeling experiments rely on carefully designed protocols and the inclusion of appropriate controls. Below are detailed methodologies for key experiments.

General Photoaffinity Labeling Protocol

This protocol provides a general framework for using photoactivatable ATP analogs to label a target protein.

  • Preparation of the Reaction Mixture :

    • In a microcentrifuge tube, prepare a reaction mixture containing the purified target protein (e.g., 1-10 µM) or cell lysate in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

    • Add the photoactivatable ATP analog to the desired final concentration. A common starting point is 10-fold higher than the expected K_d.[10]

  • Incubation :

    • Incubate the reaction mixture in the dark (to prevent premature photoactivation) for 15-60 minutes to allow the analog to bind to the target protein.[10] The incubation can be performed on ice, at room temperature, or at 37°C, depending on the stability of the protein.

  • UV Crosslinking :

    • Place the open tubes on ice and irradiate with a UV lamp at the appropriate wavelength (e.g., 254 nm for this compound, 350-360 nm for benzophenone analogs).[8][10]

    • The distance from the lamp and the irradiation time (typically 5-15 minutes) need to be optimized for each experimental setup.[10]

  • Analysis :

    • The covalently labeled proteins can be analyzed by various methods:

      • SDS-PAGE and Autoradiography : If a radiolabeled analog was used.

      • Western Blotting : If the analog contains a tag like biotin, a streptavidin-HRP conjugate can be used for detection.

      • Mass Spectrometry : For identification of the labeled protein and the site of crosslinking.

Essential Control Experiments

To ensure the specificity of the photoaffinity labeling, a series of control experiments are crucial.[11]

  • Competition Assay : Pre-incubate the protein sample with a 100-fold molar excess of a non-photoreactive competitor (e.g., ATP) before adding the photoactivatable analog. A significant reduction in the labeled band indicates specific binding.[11]

  • No UV Irradiation Control : A sample that is not exposed to UV light should be run in parallel to identify any non-specific, UV-independent binding.[11]

  • No Probe Control : A sample without the photoactivatable probe is used to identify endogenous protein bands that might interfere with the analysis.[10]

Visualizing Workflows and Logic

G

G

Conclusion

The selection of a photoactivatable ATP analog is a critical decision that depends on the specific research question and the protein of interest. While this compound is a widely used and valuable tool, researchers should consider the potential advantages of other analogs. 2-Azido-ATP may offer higher binding affinity for certain targets.[3] For applications requiring robust crosslinking, ATP-benzophenone and ATP-arylazide are excellent alternatives, with ATP-benzophenone often demonstrating higher labeling efficiency.[1][8] By understanding the distinct properties of these reagents and implementing rigorous experimental controls, researchers can confidently identify and characterize ATP-binding proteins, advancing our understanding of their crucial roles in cellular processes and disease.

References

Unlocking ATP-Dependent Processes: 8-Azido-ATP's Covalent Advantage Over Non-Hydrolyzable Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and enzyme kinetics, adenosine (B11128) triphosphate (ATP) analogs are indispensable tools for dissecting the mechanisms of ATP-dependent proteins. While non-hydrolyzable ATP analogs have long been staples for studying protein structure and function, the photoreactive analog, 8-Azido-ATP, offers a unique and powerful advantage: the ability to form a stable, covalent bond with the ATP-binding site. This key difference makes it an invaluable tool for irreversibly capturing and identifying ATP-binding proteins, a feat not achievable with its non-hydrolyzable counterparts.

This guide provides a comprehensive comparison of this compound with common non-hydrolyzable ATP analogs such as Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-(γ-thiotriphosphate) (ATP-γ-S). We will delve into their distinct mechanisms of action, supported by experimental data, and provide detailed protocols for their application.

The Decisive Difference: Covalent vs. Non-Covalent Interactions

The primary advantage of this compound lies in its azido (B1232118) group at the 8th position of the adenine (B156593) ring.[1][2] Upon exposure to ultraviolet (UV) light, this group is converted into a highly reactive nitrene intermediate.[2] This nitrene can then form a covalent bond with nearby amino acid residues within the ATP-binding pocket, effectively creating a permanent and specific label on the protein.[1][2]

In contrast, non-hydrolyzable ATP analogs like AMP-PNP and ATP-γ-S are designed to resist enzymatic cleavage of the terminal phosphate (B84403) group.[3][4] They bind to the ATP-binding site non-covalently, mimicking the pre-hydrolysis state and allowing for the study of enzyme kinetics and structural conformations.[3][5] However, this interaction is reversible, and the analog can dissociate from the protein.

This fundamental difference in their mode of action dictates their ideal applications. While non-hydrolyzable analogs are excellent for studying the dynamics of ATP binding and the conformational changes they induce, this compound is superior for the definitive identification and mapping of ATP-binding proteins.[1]

Performance Comparison of ATP Analogs

The choice between this compound and a non-hydrolyzable analog depends on the specific research question. The following tables summarize key quantitative parameters for these analogs, highlighting their different strengths.

ATP Analog Primary Mechanism of Action Bonding with Target Protein Key Advantage Common Applications
This compound Photoaffinity Labeling[1][2]Covalent (upon UV activation)[1]Irreversible binding for protein identification and binding site mapping.[1][6]Identifying novel ATP-binding proteins, mapping ATP-binding domains, kinase inhibitor screening.[1][2][7]
AMP-PNP Competitive Inhibition[3]Non-covalent[3]Traps enzymes in a pre-hydrolysis, ATP-bound state for structural analysis.[3][8]X-ray crystallography, studying enzyme kinetics and conformational changes.[3]
ATP-γ-S Slow Substrate/Competitive Inhibition[1][9]Non-covalent (forms stable thiophosphorylated products)[4][9]Creates stable thiophosphorylated products, resistant to phosphatases.[4][9]Identifying kinase substrates, non-radioactive kinase assays.[3][9]

Table 1: Key Properties and Applications of ATP Analogs

ATP Analog Protein Target Kd / Ki (μM) Comments Reference
This compoundrecA protein4Exhibits a cross-linking efficiency of 10% to 70% depending on conditions.[1]
ATP-γ-SrecA protein< 4Higher affinity than ATP and this compound for recA.[1]
AMP-PNPrecA protein> 4Lower affinity than ATP and this compound for recA.[1]
This compoundATP synthaseSimilar Km to ATPActs as a substrate with a Vmax of 6% of ATP.[10]

Table 2: Binding Affinity and Inhibition Constants of ATP Analogs for Various Proteins

Visualizing the Mechanisms

To better understand the distinct functionalities of these ATP analogs, the following diagrams illustrate their interaction with a target protein.

cluster_0 This compound: Photoaffinity Labeling This compound This compound UV_Light UV_Light This compound->UV_Light ATP_Binding_Site ATP_Binding_Site This compound->ATP_Binding_Site Binds Reactive_Nitrene Reactive_Nitrene UV_Light->Reactive_Nitrene Activates Reactive_Nitrene->ATP_Binding_Site Forms Covalent Bond Covalent_Bond Covalent_Bond

Caption: Mechanism of this compound photoaffinity labeling.

cluster_1 Non-Hydrolyzable Analogs: Competitive Binding Analog AMP-PNP / ATP-γ-S ATP_Binding_Site_2 ATP Binding Site Analog->ATP_Binding_Site_2 Binds Reversibly Blocked_Hydrolysis Hydrolysis Blocked ATP_Binding_Site_2->Blocked_Hydrolysis Start Start Incubate Incubate Protein with this compound Start->Incubate UV_Crosslink UV Cross-linking Incubate->UV_Crosslink SDS_PAGE SDS-PAGE Separation UV_Crosslink->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Detect Detect Labeled Protein Transfer->Detect Analyze Analyze Results Detect->Analyze End End Analyze->End

References

Unveiling ATP Binding Sites: A Comparative Guide to Mass Spectrometry Validation of 8-Azido-ATP Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of ATP binding sites is crucial for understanding protein function and developing targeted therapeutics. 8-Azido-ATP, a photoactivatable analog of ATP, has emerged as a powerful tool for covalently capturing ATP-binding proteins. Subsequent validation of these crosslinking sites by mass spectrometry provides definitive evidence and pinpoints the exact location of interaction. This guide offers an objective comparison of the this compound crosslinking-mass spectrometry workflow with alternative approaches, supported by experimental data and detailed protocols to facilitate informed decisions in your research.

Performance Comparison: this compound vs. Other Photoreactive ATP Analogs

The selection of a photoreactive ATP analog significantly impacts the efficiency and specificity of crosslinking, which in turn affects the success of mass spectrometry identification. Here, we compare this compound with another commonly used analog, ATP-benzophenone.

FeatureThis compoundATP-BenzophenoneReferences
Photoreactive Group Aryl AzideBenzophenone
Reactive Intermediate NitreneDiradical (Carbene)
Activation Wavelength ~254-365 nm~350-365 nm
Reactivity Highly reactive, inserts into C-H and N-H bondsInserts into C-H bonds
Crosslinking Efficiency 10% to 70% (protein dependent)Can be higher than aryl azides[1]
Specificity Can be less specific due to high reactivity of nitreneGenerally more specific[1]
Mass Shift (Da) Variable upon crosslinking and loss of N2Variable upon crosslinking
Key Advantage Smaller size, potentially less perturbation of bindingHigher crosslinking efficiency in some cases[1]

Experimental Workflow for Mass Spectrometry Validation

The successful identification of this compound crosslinking sites by mass spectrometry relies on a meticulously executed series of experimental steps. The following diagram and detailed protocols outline a typical workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Mass Spectrometry Analysis protein_incubation 1. Protein Incubation with this compound uv_crosslinking 2. UV Crosslinking protein_incubation->uv_crosslinking sds_page 3. SDS-PAGE Separation uv_crosslinking->sds_page in_gel_digestion 4. In-Gel Digestion sds_page->in_gel_digestion peptide_extraction 5. Peptide Extraction in_gel_digestion->peptide_extraction enrichment 6. Enrichment of Crosslinked Peptides (Optional) peptide_extraction->enrichment lc_msms 7. LC-MS/MS Analysis enrichment->lc_msms database_search 8. Database Search & Site Identification lc_msms->database_search validation 9. Manual Validation of Spectra database_search->validation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation (ATP-dependent) ADP1 ADP Kinase1->ADP1 Substrate Substrate Protein Kinase2->Substrate Phosphorylation (ATP-dependent) ADP2 ADP Kinase2->ADP2 Response Cellular Response Substrate->Response Ligand Ligand Ligand->Receptor ATP1 ATP ATP1->Kinase1 ATP2 ATP ATP2->Kinase2

References

Validating Novel ATP-Binding Proteins: A Comparative Guide to 8-Azido-ATP and Alternative Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of novel ATP-binding proteins is a critical step in understanding cellular signaling and developing targeted therapeutics. 8-Azido-ATP has emerged as a powerful tool for this purpose, enabling the covalent labeling and subsequent identification of these proteins. This guide provides an objective comparison of this compound with other commonly used ATP analogs, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

Performance Comparison of ATP Analogs

The choice of an ATP analog is dictated by the specific experimental goal. While this compound excels at irreversible capture for identification, other analogs are better suited for characterizing binding affinity, enzyme kinetics, or for use in high-throughput screening.

This compound is a photoaffinity label. Upon exposure to UV light, the azido (B1232118) group is converted into a highly reactive nitrene intermediate, which forms a stable covalent bond with nearby amino acid residues within the ATP-binding pocket. This permanent "tagging" is invaluable for identifying previously unknown ATP-binding proteins.

Alternative ATP analogs offer distinct advantages:

  • Non-hydrolyzable Analogs (e.g., AMP-PNP): These analogs bind to the ATP pocket but are resistant to enzymatic cleavage. They are useful for studying the structural and conformational changes that occur upon ATP binding, without the complication of product formation.

  • Slowly Hydrolyzable Analogs (e.g., ATP-γ-S): These analogs are cleaved by kinases at a much slower rate than ATP. The resulting thiophosphorylated substrate can be detected using specific antibodies, providing a non-radioactive method for assessing kinase activity.

  • Fluorescent Analogs (e.g., TNP-ATP): These analogs exhibit a change in fluorescence upon binding to a protein. This property allows for real-time monitoring of binding events and is particularly useful for determining binding affinities (Kd) and for high-throughput screening of inhibitors.

Data Presentation: Quantitative Comparison of ATP Analogs

The following tables summarize the binding affinities of this compound and other ATP analogs for various proteins. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

ATP AnalogTarget ProteinBinding Affinity (Kd/Ki)Comments
This compound recA proteinKd = 4 µM[1]Demonstrates good binding affinity.
Kir6.2 K+ channelKi = 2.8 ± 0.4 mM[1]Significantly lower affinity compared to ATP (Ki = 172 ± 7 µM) for this channel.[1]
Creatine KinaseHalf-maximal Saturation = 12 µM
2-Azido-ATP Creatine KinaseHalf-maximal Saturation = 5 µMHigher apparent affinity than this compound for this enzyme.
AMP-PNP recA proteinLower affinity than ATP[1]A commonly used non-hydrolyzable analog.[1]
VRK1-Induces chemical shift perturbations in NMR, indicating binding.
Akt/PKB-Used to determine the crystal structure of the active kinase complex.
ATP-γ-S recA proteinHigher affinity than ATP[1]Binds with high affinity, making it a potent competitor.[1]
TNP-ATP CASK KinaseKd = 1 µM
STRADαKd = 1.1 µM30-100 fold higher affinity than ATP for this pseudokinase.[2]
PhoQcatKd = 412 µMBinds with ~1.4-fold tighter affinity than unmodified ATP.[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments in the validation of ATP-binding proteins.

Protocol 1: Photoaffinity Labeling of a Purified Protein with this compound

Objective: To covalently label a purified protein with this compound for subsequent identification.

Materials:

  • Purified protein of interest

  • This compound (can be radiolabeled or biotinylated for detection)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV cross-linking instrument (e.g., Stratalinker)

  • SDS-PAGE analysis equipment

Procedure:

  • Binding Reaction: In a microcentrifuge tube on ice, combine the purified protein (typically 1-10 µM) with the desired concentration of this compound (a starting concentration of 10-100 µM is common) in binding buffer.

  • Competition Control: As a negative control for specificity, pre-incubate the protein with a 100-fold molar excess of ATP for 15 minutes before adding this compound.[1]

  • No UV Control: Prepare a parallel reaction that will not be exposed to UV light to control for non-specific, light-independent binding.

  • Incubation: Incubate the reaction mixtures on ice in the dark for 10-15 minutes to allow for binding.[1]

  • UV Cross-linking: Place the open tubes on ice and irradiate with UV light (typically 254 nm) for 5-15 minutes. The optimal time and distance from the UV source should be empirically determined.

  • Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled protein by autoradiography (if radiolabeled) or streptavidin blotting (if biotinylated).

Protocol 2: Kinase Activity Assay using a Fluorescent ATP Analog (TNP-ATP)

Objective: To measure the binding affinity of a kinase for ATP and to screen for inhibitors.

Materials:

  • Purified kinase

  • TNP-ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2)

  • Spectrofluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Instrument Setup: Set the spectrofluorometer to an excitation wavelength of 410 nm and an emission scan from 500 nm to 600 nm.[4]

  • Blank Measurement: Measure the fluorescence of the assay buffer containing a known concentration of TNP-ATP (e.g., 5 µM) to establish a baseline.

  • Binding Measurement: Add the purified kinase to the cuvette or well and record the change in fluorescence intensity. An increase in fluorescence indicates binding of TNP-ATP to the kinase.

  • Competition Assay: To determine the binding affinity of unlabeled ATP or a potential inhibitor, titrate the competitor into the kinase/TNP-ATP solution and measure the decrease in fluorescence.

  • Data Analysis: The dissociation constant (Kd) for TNP-ATP can be determined by plotting the change in fluorescence against the TNP-ATP concentration and fitting the data to a saturation binding curve.[4] The inhibition constant (Ki) for a competitor can be calculated from the IC50 value obtained from the competition assay.

Protocol 3: Identification of this compound Labeled Proteins by Mass Spectrometry

Objective: To identify the protein that has been covalently labeled with this compound.

Materials:

  • This compound labeled protein sample (from Protocol 1)

  • SDS-PAGE gel and staining reagents

  • In-gel digestion reagents (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Separation: Separate the photo-cross-linked protein mixture by SDS-PAGE.

  • Band Excision: Excise the protein band corresponding to the labeled protein of interest.

  • In-Gel Digestion: Destain the gel piece and perform an in-gel digestion of the protein with trypsin to generate peptides.

  • Peptide Extraction: Extract the peptides from the gel piece.

  • LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern will be used to determine the amino acid sequence of the peptides.

  • Database Searching: Search the obtained peptide sequences against a protein database to identify the protein. The modification by this compound can also be localized to a specific peptide, and potentially a specific amino acid residue, providing information about the ATP-binding site.

Mandatory Visualization

experimental_workflow cluster_labeling Photoaffinity Labeling cluster_controls Specificity Controls cluster_analysis Downstream Analysis start Start: Purified Protein or Cell Lysate incubate Incubate with this compound start->incubate no_uv No UV Irradiation Control start->no_uv competition Competition with Excess ATP start->competition uv UV Cross-linking (254 nm) incubate->uv labeled_protein Covalently Labeled Protein uv->labeled_protein sds_page SDS-PAGE labeled_protein->sds_page detection Detection (Autoradiography/ Streptavidin Blot) sds_page->detection mass_spec In-gel Digestion & LC-MS/MS sds_page->mass_spec protein_id Protein Identification mass_spec->protein_id

Caption: Experimental workflow for validating ATP-binding proteins using this compound.

signaling_pathway cluster_upstream Upstream Activation cluster_kinase_cascade MAPK Cascade cluster_downstream Downstream Effects stress Osmotic Stress mltk MLTK (Novel ATP-Binding MAPKKK) stress->mltk Activates mkk MKKs (e.g., MKK3/6) mltk->mkk Phosphorylates & Activates p38 p38 MAPK mkk->p38 Phosphorylates & Activates actin Actin Cytoskeleton Rearrangement p38->actin Regulates morphology Cellular Morphological Changes actin->morphology

Caption: Signaling pathway of the novel ATP-binding kinase MLTK.

References

Cross-Validation of 8-Azido-ATP Targets with Genetic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of protein targets are critical steps in understanding disease mechanisms and discovering new therapeutics. 8-Azido-ATP, a photo-reactive analog of ATP, has emerged as a powerful tool for identifying ATP-binding proteins. However, targets identified through chemical proteomics require rigorous validation to confirm their biological relevance. This guide provides a comprehensive comparison of cross-validating this compound-identified targets using genetic methods, specifically siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, supported by experimental data and detailed protocols.

Unveiling ATP-Binding Proteins with this compound

This compound is a chemical probe that mimics ATP and can be used to covalently label ATP-binding proteins upon UV irradiation. This process, known as photoaffinity labeling, allows for the enrichment and subsequent identification of these proteins from complex biological samples using techniques like mass spectrometry. The azide (B81097) group on the 8th position of the adenine (B156593) ring is converted into a highly reactive nitrene upon UV exposure, which then forms a covalent bond with nearby amino acid residues in the ATP-binding pocket.

Genetic Methods for Target Validation

Once a list of potential ATP-binding proteins is generated from an this compound screen, genetic methods are employed to validate these candidates and elucidate their function.

  • siRNA (small interfering RNA): This method utilizes short, double-stranded RNA molecules to induce the degradation of specific messenger RNA (mRNA), leading to a transient "knockdown" of the corresponding protein.

  • CRISPR/Cas9: This revolutionary gene-editing tool allows for the permanent disruption ("knockout") of a target gene at the DNA level, leading to a complete and heritable loss of protein expression.

The cross-validation workflow typically involves identifying a target using this compound, followed by either siRNA knockdown or CRISPR knockout of the gene encoding that protein. The resulting phenotype is then assessed to determine if it aligns with the expected function of an ATP-binding protein in a particular signaling pathway.

Comparative Analysis of Validation Methods

The choice between siRNA and CRISPR/Cas9 for target validation depends on the specific experimental goals, timeline, and desired level of genetic modification.

FeaturesiRNA-mediated KnockdownCRISPR/Cas9-mediated Knockout
Mechanism Post-transcriptional gene silencing (mRNA degradation)Permanent gene disruption at the DNA level
Effect Transient reduction in protein expressionComplete and permanent loss of protein function
Efficiency Variable, often incomplete knockdownHigh efficiency, can achieve complete knockout
Off-target effects Can occur due to partial sequence homologyCan occur, but can be minimized with careful guide RNA design
Timeframe Relatively rapid (days to a week)Longer, involves generating stable cell lines (weeks to months)
Applications High-throughput screening, studying essential genesCreating stable disease models, definitive functional studies

Experimental Data: Cross-Validation in Action

While comprehensive, large-scale studies systematically cross-validating a multitude of this compound-identified targets with genetic methods are still emerging, several studies have demonstrated the power of this combined approach for specific proteins.

For instance, a study investigating the androgen receptor-interacting protein 4 (ARIP4) utilized 8-azido-[γ-32P]ATP to confirm its identity as a novel ATPase.[1] Subsequent creation of ARIP4 mutants with deficient ATPase activity served as a genetic validation, demonstrating that this enzymatic function was essential for its role in modulating androgen receptor-dependent transcription.[1]

Another example involves the use of a "photo-clickable" ATP mimic, mipATP, to identify ATP-interacting proteins in cell membranes.[2] While this study primarily used western blotting for validation by showing competition with ATP, the principle of confirming targets identified by a chemical probe with a secondary method is highlighted. A more direct cross-validation was shown in a study of the ATP-binding cassette transporter ABCA1, where siRNA knockdown of ABCA1 led to a substantial reduction in the signal from a radiolabeled this compound probe, confirming ABCA1 as a direct binder.

Table 1: Hypothetical Quantitative Comparison of this compound Target Validation

Target ProteinThis compound Labeling (Relative Intensity)siRNA Knockdown Efficiency (%)Phenotypic Change (e.g., % decrease in cell viability)CRISPR Knockout Phenotype
Kinase X1.08560Apoptosis
ATPase Y0.89045Impaired ion transport
Chaperone Z0.67520Protein aggregation

This table is a representative example and does not reflect data from a single study.

Experimental Protocols

I. Photoaffinity Labeling with this compound and Target Identification

This protocol outlines the general steps for identifying ATP-binding proteins using this compound followed by mass spectrometry.

Materials:

  • Cell lysate or purified protein fraction

  • This compound (biotinylated or radiolabeled)

  • UV cross-linking instrument (e.g., Stratalinker)

  • Streptavidin beads (for biotinylated this compound)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Incubation: Incubate the cell lysate or protein fraction with this compound in the dark to allow for binding.

  • UV Cross-linking: Expose the mixture to UV light (typically 254 nm) to induce covalent bond formation between this compound and the target proteins.

  • Enrichment:

    • For biotinylated this compound, use streptavidin beads to pull down the labeled proteins.

    • For radiolabeled this compound, proteins can be separated by SDS-PAGE and visualized by autoradiography.

  • Identification: Elute the enriched proteins and identify them using mass spectrometry.

II. Genetic Validation using siRNA Knockdown

This protocol provides a general workflow for validating a target identified by this compound using siRNA.

Materials:

  • Cultured cells expressing the target protein

  • siRNA duplexes targeting the gene of interest and a non-targeting control

  • Transfection reagent (e.g., Lipofectamine)

  • Reagents for downstream analysis (e.g., antibodies for Western blot, reagents for functional assays)

Procedure:

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNA duplexes targeting different regions of the target mRNA to control for off-target effects.

  • Transfection: Transfect the cells with the target-specific siRNAs or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein knockdown.

  • Validation of Knockdown: Confirm the reduction of the target protein expression using Western blot or qRT-PCR.

  • Phenotypic Analysis: Assess the functional consequences of the protein knockdown using relevant cellular or biochemical assays (e.g., cell viability, enzyme activity, signaling pathway activation).

III. Genetic Validation using CRISPR/Cas9 Knockout

This protocol outlines the steps for generating a stable knockout cell line to validate an this compound target.

Materials:

  • Cultured cells

  • CRISPR/Cas9 plasmids or ribonucleoprotein (RNP) complex containing Cas9 and a guide RNA (gRNA) targeting the gene of interest

  • Transfection or electroporation system

  • Reagents for single-cell cloning and clonal expansion

  • Reagents for validating the knockout and phenotypic analysis

Procedure:

  • gRNA Design: Design a gRNA specific to an early exon of the target gene to ensure a frameshift mutation and complete loss of function.

  • Delivery of CRISPR/Cas9: Introduce the CRISPR/Cas9 components into the cells via plasmid transfection, lentiviral transduction, or RNP electroporation.

  • Selection and Clonal Isolation: Select for successfully edited cells (if a selection marker is used) and isolate single cells to generate clonal populations.

  • Validation of Knockout: Expand the clonal populations and screen for clones with the desired gene knockout by DNA sequencing and Western blot to confirm the absence of the protein.

  • Phenotypic Analysis: Perform functional assays on the validated knockout cell line to determine the effect of the complete loss of the target protein.

Visualizing the Workflow and Signaling Pathways

Diagrams generated using Graphviz can effectively illustrate the experimental workflows and the signaling pathways involved.

Cross_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_siRNA siRNA Knockdown cluster_CRISPR CRISPR Knockout Cell_Lysate Cell Lysate / Protein Fraction UV_Crosslinking UV Cross-linking Cell_Lysate->UV_Crosslinking 8_Azido_ATP This compound 8_Azido_ATP->UV_Crosslinking Enrichment Enrichment UV_Crosslinking->Enrichment Mass_Spec Mass Spectrometry Enrichment->Mass_Spec Identified_Targets Putative ATP-Binding Proteins Mass_Spec->Identified_Targets siRNA siRNA Transfection Identified_Targets->siRNA CRISPR CRISPR/Cas9 Gene Editing Identified_Targets->CRISPR Phenotype_siRNA Phenotypic Analysis siRNA->Phenotype_siRNA Validated_Target Validated Target Phenotype_siRNA->Validated_Target Phenotype_CRISPR Phenotypic Analysis CRISPR->Phenotype_CRISPR Phenotype_CRISPR->Validated_Target

Caption: Workflow for this compound target discovery and genetic validation.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway cluster_validation_effect Effect of Genetic Validation Receptor Receptor Kinase_X Kinase X (this compound Target) Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates (ATP-dependent) Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Knockdown_Effect siRNA/CRISPR of Kinase X -> Decreased Substrate Phosphorylation -> Reduced Cellular Response

Caption: A hypothetical signaling pathway involving an this compound identified target.

Conclusion

The combination of this compound-based chemical proteomics with genetic validation methods provides a powerful and robust strategy for the discovery and confirmation of novel ATP-binding proteins. While this compound enables the initial identification of potential targets, siRNA and CRISPR/Cas9 are indispensable for confirming their biological relevance and dissecting their roles in cellular processes. The choice of genetic validation method will depend on the specific research question, with siRNA offering a rapid approach for initial validation and CRISPR/Cas9 providing a more definitive tool for in-depth functional analysis. As chemical proteomics and gene-editing technologies continue to advance, their integrated use will undoubtedly accelerate the elucidation of complex signaling networks and the identification of new drug targets.

References

A Head-to-Head Comparison of 2-Azido-ATP and 8-Azido-ATP for Bioconjugation and Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, ATP analogs equipped with photoreactive groups are indispensable tools for identifying and characterizing ATP-binding proteins. Among these, 2-Azido-ATP and 8-Azido-ATP have emerged as prominent photoaffinity labels. The strategic placement of the azido (B1232118) group—either at the C2 or C8 position of the adenine (B156593) ring—profoundly influences their biochemical behavior, including binding affinity, substrate kinetics, and the specific protein domains they interact with upon photoactivation. This guide provides an objective comparison of their labeling efficiency, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal probe for their scientific inquiries.

Performance Comparison: Positional Isomers with Distinct Properties

While both 2-Azido-ATP and this compound serve the ultimate purpose of covalently labeling ATP-binding sites, their efficacy and specificity can vary significantly depending on the target protein. The choice between these two analogs is not arbitrary and should be guided by the specific structural nuances of the ATP-binding pocket under investigation.

Key Distinctions:

  • Binding Affinity and Kinetics: For some enzymes, the position of the azido group directly impacts how well the analog is recognized and processed. For instance, studies on mitochondrial F1 ATPase have revealed that 2-Azido-ATP exhibits high-affinity binding to the catalytic site, whereas this compound shows little to no high-affinity binding.[1] Conversely, a study on creatine (B1669601) kinase demonstrated that while both are substrates, 2-Azido-ATP has a higher apparent affinity (half-maximal saturation at 5 µM) compared to this compound (12 µM).[2]

  • Labeling Specificity: The orientation of the azido group within the ATP-binding pocket dictates which amino acid residues are in proximity for covalent crosslinking upon UV irradiation. In the case of creatine kinase, 2-Azido-ATP and this compound were found to label entirely different peptide regions of the ATP-binding domain, highlighting their utility in mapping distinct sub-regions of the active site.[2]

  • Enzyme Substrate Efficiency: Both analogs can act as substrates for various kinases and ATPases. This compound, for example, is a substrate for ATP synthase, albeit with a Vmax that is only 6% of that for ATP, while maintaining a similar Km.[3] For mitochondrial F1 ATPase, the kinetic parameters for 2-Azido-ATP hydrolysis have been determined to be a Vmax of 105 U/mg and a Km of 250 µM.[1]

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for 2-Azido-ATP and this compound, allowing for a direct comparison of their biochemical properties with different protein targets.

ATP AnalogProtein TargetParameterValueReference
2-Azido-ATP Creatine KinaseHalf-maximal Saturation5 µM[2]
Mitochondrial F1 ATPaseKm250 µM[1]
Mitochondrial F1 ATPaseVmax105 U/mg[1]
This compound Creatine KinaseHalf-maximal Saturation12 µM[2]
ATP SynthaseVmax6% of ATP's Vmax[3]
ATP SynthaseKmSimilar to ATP[3]

Table 1: Comparison of Binding Affinity and Kinetic Parameters.

ATP AnalogProtein TargetLabeled Peptide RegionReference
2-Azido-ATP Rabbit Cytosolic Creatine Kinase (MM isoform)Val236-Lys241[2]
This compound Rabbit Cytosolic Creatine Kinase (MM isoform)Val279-Arg291[2]
2-Azido-ATP & this compound Mitochondrial F1 ATPaseBeta subunits[1]

Table 2: Differential Peptide Labeling by 2-Azido-ATP and this compound.

Visualizing the Workflow and Applications

The utility of these azido-ATP analogs extends from initial protein labeling to downstream applications like target identification and enrichment, facilitated by the versatile azide (B81097) group which can undergo "click" chemistry reactions.

G General Workflow for Photoaffinity Labeling and Target ID cluster_0 Step 1: Labeling cluster_1 Step 2: Downstream Analysis Target ATP-Binding Protein Incubation Incubation (Binding Equilibrium) Target->Incubation Probe 2-Azido-ATP or This compound Probe->Incubation UV UV Irradiation (e.g., 254 nm) Incubation->UV Covalent Covalently Labeled Protein UV->Covalent Click Click Chemistry (e.g., with Biotin-Alkyne) Covalent->Click Enrich Streptavidin Enrichment Click->Enrich MS Mass Spectrometry (Protein Identification) Enrich->MS G Decision Logic for Probe Selection Start Start: Identify ATP-Binding Protein Known Known ATP-Binding Site Structure? Start->Known Steric Assess Steric Hindrance at C2 vs. C8 Known->Steric Yes Unknown Empirically Test Both Probes Known->Unknown No Select2 Select 2-Azido-ATP (Less bulky at C8) Steric->Select2 Select8 Select this compound (Less bulky at C2) Steric->Select8 End Optimal Probe Identified Select2->End Select8->End Compare Compare Labeling Efficiency (e.g., via Western Blot or MS) Unknown->Compare Compare->End

References

Orthogonal Methods to Confirm 8-Azido-ATP Labeling Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Azido-ATP (8-N₃-ATP) is a potent photoaffinity probe used to identify and characterize ATP-binding proteins. Upon UV irradiation, the azido (B1232118) group forms a covalent bond with amino acid residues in the ATP-binding pocket, enabling the capture and identification of these crucial cellular components.[1][2] However, the high reactivity of the nitrene intermediate generated upon photoactivation can lead to non-specific labeling.[3] Therefore, rigorous validation of this compound labeling results using orthogonal methods is essential to ensure the specificity and biological relevance of identified protein targets.

This guide provides an objective comparison of key orthogonal methods to validate this compound labeling, complete with detailed experimental protocols, illustrative quantitative data, and visual workflows to support robust and reliable target identification.

Comparison of Orthogonal Validation Methods

Several orthogonal methods should be performed in parallel with the primary photoaffinity labeling experiment to distinguish genuine ATP-binding proteins from non-specific binders and experimental artifacts. The following table summarizes the principles, purposes, and expected outcomes of these essential validation techniques.

Method Principle Purpose Expected Outcome for a Specific Interaction
Competition Assay Pre-incubation with an excess of a non-photoreactive competitor (e.g., ATP) before the addition of this compound.[3][4]To demonstrate the specificity of labeling at the ATP-binding site.[3]Significant reduction or complete elimination of the labeled protein signal.[4]
No UV Irradiation Control The sample containing the this compound probe is not exposed to UV light.[3][5]To confirm that the covalent labeling is dependent on UV photoactivation.[4]Absence of a labeled protein signal in the no UV control lane.[4]
Mass Spectrometry (MS) Identification and quantification of this compound labeled proteins and mapping of the covalent modification site.[2]To identify the protein targets of this compound and confirm the site of interaction.High confidence identification of the protein with peptide fragments showing a mass shift corresponding to the this compound remnant.
Western Blot Analysis Immunodetection of a specific protein of interest after this compound labeling and enrichment.[4][6]To confirm the labeling of a specific candidate protein identified by other means (e.g., mass spectrometry).A detectable band for the protein of interest at the correct molecular weight in the labeled sample, which is reduced in the competition assay.
Click Chemistry The azide (B81097) group of this compound serves as a bioorthogonal handle for covalent ligation to a reporter tag (e.g., biotin (B1667282), fluorescent dye) via an alkyne-azide cycloaddition reaction.[5]To enable affinity purification of labeled proteins for downstream analysis (e.g., MS, Western blot) and visualization.[5]Successful attachment of the reporter tag to the labeled protein, facilitating its detection and enrichment.

Quantitative Data Presentation

The following tables provide illustrative examples of how quantitative data from orthogonal validation experiments can be presented for clear comparison.

Table 1: Illustrative Data from a Competition Assay

This table shows a hypothetical quantification of a target protein band intensity from a Western blot or autoradiogram.

Condition Target Protein Signal Intensity (Arbitrary Units) Percentage of Control (%)
This compound + UV10,000100%
This compound + UV + 100x ATP1,50015%
This compound (No UV)500.5%

Table 2: Illustrative Data from Mass Spectrometry-Based Protein Identification

This table presents a simplified example of protein identification results from a proteomics experiment comparing labeling with and without a competitor.

Protein ID Description Sequence Coverage (%) (No Competitor) Spectral Counts (No Competitor) Sequence Coverage (%) (With Competitor) Spectral Counts (With Competitor)
P00533Epidermal Growth Factor Receptor651521015
P04637Cellular tumor antigen p535847
P6225814-3-3 protein beta/alpha812711

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the application of this compound and its validation.

experimental_workflow cluster_labeling Photoaffinity Labeling cluster_validation Orthogonal Validation cluster_analysis Downstream Analysis p1 Incubate Protein Sample with this compound p2 UV Irradiation (254 nm) p1->p2 Binding v2 No UV Control p1->v2 Control for UV-dependence v1 Competition Assay (+ excess ATP) p2->v1 Validate Specificity v3 Downstream Analysis p2->v3 Analyze Labeled Proteins a4 Click Chemistry (Enrichment/Visualization) p2->a4 v1->v3 v2->v3 a1 SDS-PAGE v3->a1 a3 Mass Spectrometry v3->a3 a2 Western Blot a1->a2 a4->a2 a4->a3

Experimental workflow for this compound labeling and validation.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation substrate Substrate Protein kinase2->substrate Phosphorylation response Cellular Response substrate->response atp_probe This compound (Probe) atp_probe->kinase1 Labels atp_probe->kinase2 Labels atp ATP (Competitor) atp->kinase1 Competes atp->kinase2 Competes

Application of this compound in a generic kinase signaling pathway.

Experimental Protocols

Detailed methodologies for the key orthogonal validation experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific target and experimental system.

Protocol 1: Competition Assay

Materials:

  • Purified protein or cell lysate

  • This compound

  • Unlabeled ATP (as competitor)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV lamp (254 nm)

  • SDS-PAGE reagents and equipment

  • Detection method (e.g., autoradiography for ³²P-labeled this compound, or Western blot)

Procedure:

  • Prepare Reaction Mixtures: On ice, prepare two sets of reaction tubes.

    • Test Sample: Add the binding buffer, the protein sample, and this compound to the desired final concentration.

    • Competition Sample: Add the binding buffer and the protein sample. Pre-incubate with a 100- to 1000-fold molar excess of unlabeled ATP for 15-30 minutes.[4][5] Then, add this compound.

  • Incubation: Incubate all reaction mixtures in the dark on ice for 15-30 minutes to allow for binding.[4]

  • UV Cross-linking: Place the open tubes on ice and irradiate with a 254 nm UV lamp. The optimal time and distance will need to be determined empirically.[3]

  • Analysis: Add SDS-PAGE loading buffer, heat the samples, and separate the proteins by SDS-PAGE. Detect the labeled protein using the appropriate method. A significant reduction in the signal in the competition sample compared to the test sample indicates specific binding.[4]

Protocol 2: No UV Irradiation Control

Materials:

  • Same as for the Competition Assay.

Procedure:

  • Prepare Reaction Mixtures: Prepare two identical reaction mixtures containing the binding buffer, protein sample, and this compound.

  • Incubation: Incubate both samples in the dark on ice for 15-30 minutes.

  • UV Cross-linking (Test Sample Only): Expose one sample to UV light as in the standard protocol. Keep the second sample (the "No UV" control) in the dark for the same duration.[3]

  • Analysis: Process and analyze both samples in parallel. The absence of a labeled band in the "No UV" control confirms that the covalent linkage is UV-dependent.[4]

Protocol 3: Mass Spectrometry-Based Identification

Materials:

  • This compound labeled protein sample (and competitor-treated sample)

  • Click chemistry reagents (if using enrichment, e.g., alkyne-biotin)

  • Streptavidin beads (for enrichment)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Following photo-crosslinking, the protein sample can be processed in-gel or in-solution.

  • (Optional) Click Chemistry and Enrichment: If an enrichment strategy is used, perform a click reaction to attach a biotin tag to the azide group of the cross-linked this compound.[5] The biotinylated proteins can then be enriched using streptavidin beads.

  • Proteolytic Digestion: Digest the protein(s) into peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search algorithms to identify the proteins from the peptide fragmentation data. Compare the results from the labeled sample with the competitor-treated sample to identify specific interactors. Look for peptide spectra that show a mass modification corresponding to the remnant of the this compound probe.

Protocol 4: Western Blot Analysis

Materials:

  • This compound labeled protein sample

  • Primary antibody specific to the protein of interest

  • HRP- or fluorophore-conjugated secondary antibody

  • SDS-PAGE and Western blot equipment

  • Chemiluminescent or fluorescent detection reagents

Procedure:

  • SDS-PAGE and Transfer: Separate the proteins from the photoaffinity labeling experiment (including test, competition, and no UV controls) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, followed by incubation with the appropriate secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.

  • Analysis: Compare the band intensities across the different conditions. A specific labeling will show a strong band in the test sample, a significantly reduced band in the competition sample, and no band in the no UV control.[4]

By employing these orthogonal validation methods, researchers can confidently identify specific this compound-binding proteins, leading to a more accurate and reliable understanding of their roles in cellular processes and as potential drug targets.

References

Specificity of 8-Azido-ATP: A Comparative Guide for ATP vs. GTP Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of 8-Azido-ATP, a widely used photoaffinity labeling reagent, for ATP-binding proteins versus GTP-binding proteins. Understanding this specificity is critical for the accurate identification and characterization of nucleotide-binding proteins in complex biological systems. This document outlines the principles of this compound labeling, presents supporting experimental data, and provides detailed protocols for key validation experiments.

Introduction to this compound

8-Azidoadenosine-5'-triphosphate (this compound) is a photoactivatable analog of adenosine (B11128) triphosphate (ATP). It is an invaluable tool for identifying and mapping the ATP-binding sites of proteins. The key feature of this compound is the presence of an azido (B1232118) group at the 8th position of the adenine (B156593) ring. Upon exposure to ultraviolet (UV) light, this azido group is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with amino acid residues in close proximity within the nucleotide-binding pocket. This irreversible labeling allows for the capture and subsequent identification of ATP-binding proteins.

The central question for researchers is the degree to which this compound can distinguish between proteins that bind ATP and those that bind the structurally similar guanosine (B1672433) triphosphate (GTP). This guide addresses this question by comparing the binding affinity and competitive displacement of this compound in the presence of both ATP and GTP.

Mechanism of Photoaffinity Labeling with this compound

The process of photoaffinity labeling with this compound involves three key steps:

  • Reversible Binding: this compound first binds non-covalently to the nucleotide-binding pocket of a target protein. This binding is governed by the affinity of the protein for the analog.

  • Photoactivation: Upon irradiation with UV light (typically at 254 nm), the azido group absorbs energy and is converted into a highly reactive nitrene radical, releasing nitrogen gas.

  • Covalent Insertion: The short-lived nitrene intermediate rapidly inserts into nearby C-H, N-H, or O-H bonds of amino acid residues within the binding site, forming a stable covalent bond.

This process permanently "tags" the protein that bound the this compound, allowing for its detection and identification.

G Mechanism of this compound Photoaffinity Labeling cluster_0 Mechanism of this compound Photoaffinity Labeling cluster_1 Mechanism of this compound Photoaffinity Labeling 8_Azido_ATP This compound Complex [Protein ● this compound] Reversible Complex 8_Azido_ATP->Complex Binding Protein ATP-Binding Protein Protein->Complex Activated_Complex Activated Nitrene Intermediate Complex->Activated_Complex Photoactivation UV_Light UV Light (254 nm) UV_Light->Activated_Complex Covalent_Complex Covalently Labeled Protein Activated_Complex->Covalent_Complex Covalent Insertion

Caption: Mechanism of this compound Photoaffinity Labeling.

Specificity of this compound: ATP vs. GTP Binding Proteins

The specificity of this compound for ATP-binding proteins over GTP-binding proteins is rooted in the structural differences between adenine and guanine (B1146940). While both are purines, the substitution of the amino group at the 6-position of adenine with a carbonyl group and the addition of an amino group at the 2-position of guanine create distinct hydrogen bonding patterns that are recognized by their respective binding proteins.

Experimental evidence generally indicates that this compound exhibits a strong preference for ATP-binding sites. However, some degree of cross-reactivity with GTP-binding proteins can occur, particularly at high concentrations of the probe.

Quantitative Data on Binding Affinity

The binding affinity of this compound for various ATP-binding proteins has been determined in several studies. The dissociation constant (Kd) and the inhibition constant (Ki) are common measures of this affinity, with lower values indicating tighter binding.[1]

ATP AnalogTarget ProteinParameterValueReference
This compound recA proteinKd4 µM[2]
This compound Kir6.2 K+ channelKi2.8 ± 0.4 mM[2]
This compound Creatine KinaseHalf-maximal Saturation12 µM[3]
ATP Kir6.2 K+ channelKi172 ± 7 µM[2]

Note: A direct comparison of binding affinities across different studies can be challenging due to variations in experimental conditions.[2]

Competitive Binding Studies

Competition assays are a powerful method to assess the specificity of this compound. In these experiments, the labeling of a target protein by this compound is performed in the presence of an excess of unlabeled ATP or GTP. A significant reduction in labeling in the presence of a competitor indicates that it binds to the same site.

One study on the mitochondrial ATP-binding cassette (ABC) transporter ABCB10 demonstrated that while ATP and ADP are strong competitors for this compound binding, GTP, CTP, and TTP compete to a lesser extent. This suggests that the binding pocket of ABCB10 has a clear preference for adenine nucleotides, but can accommodate other purine (B94841) and pyrimidine (B1678525) nucleotides with lower affinity.

In another study focusing on the PIP3-binding protein JFC1, it was shown that the protein specifically binds to the ATP analog 8-azido ATP. Competitive experiments revealed that JFC1 binds ATP with a tenfold higher affinity than ADP and showed no significant binding to GTP. The capacity of JFC1 to bind radiolabeled ATP was not affected by GTP concentrations up to 400 times higher than that of the radiolabeled ATP.

Furthermore, a detailed study on adenylate kinase, a quintessential ATP-binding enzyme, revealed that while GTP can bind to the enzyme, it arrests it in a catalytically incompetent, open conformation.[4] This is in contrast to ATP, which promotes a closed, active conformation. This provides a mechanistic basis for the specificity of adenylate kinase for ATP over GTP.[4]

Experimental Protocols

To validate the specificity of this compound labeling in your system, it is crucial to perform rigorous control experiments. The following are detailed protocols for photoaffinity labeling and competition assays.

Protocol 1: Photoaffinity Labeling with this compound

This protocol describes the general steps for covalently labeling a purified protein or a protein in a complex mixture (e.g., cell lysate) with this compound.

Materials:

  • Purified protein or cell lysate

  • This compound (radiolabeled or biotinylated for detection)

  • Binding Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • UV cross-linking instrument (e.g., Stratalinker) with a 254 nm UV source

  • SDS-PAGE reagents and equipment

  • Detection system (e.g., autoradiography film, phosphorimager, or streptavidin-HRP for Western blotting)

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube on ice, combine the purified protein (1-10 µM) or cell lysate (1-5 mg/mL) with the desired concentration of this compound (typically 10-100 µM) in binding buffer.

    • The final volume should be kept small (e.g., 20-50 µL) to ensure efficient UV penetration.

  • Incubation:

    • Incubate the reaction mixture on ice or at room temperature in the dark for 10-30 minutes to allow for binding equilibrium to be reached.

  • UV Cross-linking:

    • Place the open tubes on ice and irradiate with a 254 nm UV lamp at a close distance (e.g., 2-5 cm) for 5-20 minutes. The optimal irradiation time should be determined empirically for each protein.

  • Sample Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled protein using the appropriate detection method.

Protocol 2: Competition Assay to Determine Specificity

This protocol is designed to confirm that this compound is binding to a specific nucleotide-binding site.

Procedure:

  • Prepare Reaction Mixtures: Prepare three sets of reaction tubes on ice:

    • Total Binding: Contains the protein/lysate and labeled this compound.

    • Competition: Contains the protein/lysate, a 100- to 1000-fold molar excess of unlabeled ATP (or GTP), and labeled this compound. Pre-incubate the protein/lysate with the unlabeled competitor for 15 minutes before adding the labeled this compound.

    • No UV Control: Contains the protein/lysate and labeled this compound, but will not be exposed to UV light.

  • Incubation and UV Cross-linking: Follow steps 2 and 3 from the Photoaffinity Labeling protocol.

  • Analysis:

    • Analyze the samples by SDS-PAGE and detection as described above.

    • Expected Results: A labeled protein band should be present in the "Total Binding" lane. The intensity of this band should be significantly reduced or absent in the "Competition" lane with ATP. The degree of reduction with GTP will indicate the level of cross-reactivity. No significant labeling should be observed in the "No UV Control" lane.

G Experimental Workflow for Competition Assay cluster_1 Experimental Steps Total_Binding Total Binding: Protein + this compound Incubation Incubate in Dark Total_Binding->Incubation Competition_ATP Competition (ATP): Protein + ATP + this compound Competition_ATP->Incubation Competition_GTP Competition (GTP): Protein + GTP + this compound Competition_GTP->Incubation No_UV No UV Control: Protein + this compound No_UV->Incubation UV_Crosslinking UV Cross-linking (254 nm) Incubation->UV_Crosslinking SDS_PAGE SDS-PAGE & Detection UV_Crosslinking->SDS_PAGE

Caption: Experimental Workflow for Competition Assay.

Conclusion

This compound is a powerful and generally specific tool for the identification and characterization of ATP-binding proteins. While it exhibits a strong preference for ATP-binding sites, researchers should be aware of the potential for low-affinity interactions with GTP-binding proteins and other nucleotide-binding proteins, especially when using high concentrations of the probe.

To ensure the validity of experimental findings, it is imperative to perform rigorous control experiments, including competition assays with an excess of unlabeled ATP. The inclusion of GTP in these competition assays can provide valuable insights into the degree of specificity for a given protein of interest. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently utilize this compound to advance their understanding of nucleotide-dependent cellular processes.

References

A Researcher's Guide to Quantitative Analysis of ATP-Binding Proteins: 8-Azido-ATP Labeling Combined with SILAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and quantification of ATP-binding proteins are crucial for understanding cellular signaling, identifying drug targets, and elucidating mechanisms of action. This guide provides a comprehensive comparison of the quantitative analysis of 8-Azido-ATP labeling using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique that combines photoaffinity labeling with mass spectrometry-based proteomics.

This compound is a photo-reactive analog of ATP that can be used to covalently label ATP-binding proteins upon UV irradiation. When coupled with SILAC, a metabolic labeling strategy that allows for the differentiation of proteins from two cell populations through the incorporation of "heavy" and "light" amino acids, researchers can accurately quantify the changes in the abundance of ATP-binding proteins under different conditions. This combination provides a robust platform for identifying novel ATP-binding proteins, studying changes in their expression levels, and investigating the targets of ATP-competitive inhibitors.

Performance Comparison: this compound with SILAC vs. Alternative Methods

The combination of this compound labeling and SILAC offers a distinct advantage in the quantitative analysis of the ATP-binding proteome. While other methods exist for identifying and quantifying protein-ligand interactions, this integrated approach provides a unique set of capabilities.

FeatureThis compound + SILACAlternative Method: Biotinylated ATP Probes + Streptavidin PulldownAlternative Method: Isobaric Tagging (iTRAQ/TMT)
Principle Covalent cross-linking of this compound to interacting proteins followed by metabolic labeling for relative quantification.Affinity purification of proteins that bind to a biotinylated ATP analog.Chemical labeling of peptides from different samples with isobaric tags for relative quantification.
Quantification In vivo metabolic labeling provides high accuracy and reproducibility.Quantification can be challenging due to variations in pulldown efficiency.In vitro chemical labeling allows for high multiplexing but can suffer from ratio compression.
Identification Identifies proteins in close proximity to the ATP-binding site.Enriches for proteins that bind to the ATP analog, but may include indirect binders.Quantifies total protein abundance, not necessarily direct binders.
Strengths - High accuracy of quantification.- In vivo labeling reflects the cellular context.- Covalent linkage captures transient interactions.- Well-established and widely used.- Can be used for in vitro and in vivo studies.- High-throughput and allows for multiplexing of up to 8 or more samples.- Applicable to a wide range of sample types.
Limitations - Limited to cell culture models.- Requires metabolic labeling, which can be time-consuming.- Risk of enriching non-specific binders.- Biotin (B1667282) tag may interfere with protein interactions.- In vitro labeling can introduce variability.- Ratio compression can underestimate large changes in protein abundance.

Quantitative Data Presentation

The following table presents a hypothetical dataset illustrating the type of quantitative data that can be obtained from an this compound labeling experiment coupled with SILAC. In this example, "heavy" SILAC-labeled cells were treated with a competitive inhibitor prior to this compound labeling, while "light" labeled cells were treated with a vehicle control. A lower heavy/light (H/L) ratio indicates that the inhibitor competes with this compound for binding to the protein.

ProteinGeneFunctionH/L Ratiop-value
Pyruvate kinasePKMGlycolysis0.250.001
Hexokinase-1HK1Glycolysis0.310.003
Heat shock protein 90HSP90AA1Chaperone0.950.85
Casein kinase 2CSNK2A1Kinase0.420.012
Actin, cytoplasmic 1ACTBCytoskeleton1.050.91

Experimental Protocols

A detailed protocol for the quantitative analysis of this compound labeled proteins using SILAC involves a multi-step workflow. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

I. SILAC Labeling of Cells
  • Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal L-arginine and L-lysine, while the other is grown in "heavy" SILAC medium containing stable isotope-labeled L-arginine (e.g., 13C6, 15N4) and L-lysine (e.g., 13C6, 15N2).

  • Metabolic Labeling: Passage the cells for at least six doublings to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment: Treat the "heavy" labeled cells with the experimental condition (e.g., a competitive inhibitor) and the "light" labeled cells with a vehicle control.

II. This compound Labeling and Cell Lysis
  • Incubation with this compound: Incubate the cells with this compound in the dark to allow for its uptake and binding to ATP-binding proteins.

  • UV Cross-linking: Irradiate the cells with UV light (typically at 254 nm) to induce covalent cross-linking of the this compound to interacting proteins.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

III. Protein Preparation and Mass Spectrometry
  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Enrichment (Optional): If a "clickable" version of this compound with an alkyne or azide (B81097) handle is used, the labeled proteins can be enriched using click chemistry to attach a biotin tag, followed by streptavidin affinity purification.

  • Protein Digestion: Digest the protein mixture into peptides using an appropriate protease, such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify the proteins and quantify the heavy-to-light ratios of the corresponding peptides.

Mandatory Visualizations

Experimental Workflow

experimental_workflow node_silac SILAC Labeling (Heavy & Light) node_treatment Experimental Treatment (e.g., Inhibitor) node_silac->node_treatment node_8azido This compound Labeling node_treatment->node_8azido node_uv UV Cross-linking node_8azido->node_uv node_lysis Cell Lysis node_uv->node_lysis node_mix Mix Heavy & Light Lysates node_lysis->node_mix node_enrich Enrichment (Optional) node_mix->node_enrich node_digest Protein Digestion node_enrich->node_digest node_lcms LC-MS/MS Analysis node_digest->node_lcms node_data Data Analysis (Quantification) node_lcms->node_data

Caption: Workflow for quantitative analysis of this compound labeling using SILAC.

Kinase Signaling Pathway

signaling_pathway node_receptor Receptor Tyrosine Kinase node_ras RAS node_receptor->node_ras node_raf RAF node_ras->node_raf node_mek MEK node_raf->node_mek node_erk ERK node_mek->node_erk node_transcription Transcription Factors node_erk->node_transcription node_atp ATP node_atp->node_raf node_atp->node_mek node_atp->node_erk node_8azidoatp This compound node_8azidoatp->node_raf node_8azidoatp->node_mek node_8azidoatp->node_erk

Caption: MAPK signaling pathway with ATP and this compound binding to kinases.

Unveiling the Impact of 8-Azido-ATP Labeling on Protein Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, this guide offers an objective assessment of the functional consequences of using 8-Azido-ATP. By comparing its performance with alternative methods and providing supporting experimental data, this document serves as a critical resource for making informed decisions in experimental design.

8-Azidoadenosine (B559645) triphosphate (this compound) has emerged as a powerful tool for photoaffinity labeling, enabling the identification and characterization of ATP-binding proteins.[1] This analog of ATP integrates into the nucleotide-binding pocket of proteins. Upon exposure to UV light, the azido (B1232118) group is converted into a highly reactive nitrene, which then forms a covalent bond with proximal amino acid residues, effectively "tagging" the protein.[1] However, the introduction of this modification can have significant functional consequences on the labeled protein. Understanding these effects is paramount for the accurate interpretation of experimental results.

The Functional Consequences of Covalent Modification

The covalent attachment of this compound to a protein can alter its catalytic activity and binding affinities. The extent of these changes varies depending on the specific protein and the location of the label within the ATP-binding site.

For instance, in the case of ATP synthase from submitochondrial particles, this compound acts as a substrate, albeit with a maximal velocity (Vmax) that is only 6% of that observed with ATP.[2] Notably, the Michaelis constant (Km) for this compound is similar to that of ATP, suggesting that the initial binding affinity is not significantly compromised.[2] Covalent incorporation of this compound, however, leads to a proportional inhibition of ATP hydrolysis.[2]

Similarly, for the Escherichia coli transcription termination factor Rho, this compound is a substrate with a Vmax approximately 5% that of ATP and a Km of 18 µM.[3] UV irradiation in the presence of this compound leads to the inactivation of its ATPase activity, a process that can be prevented by the presence of ATP, indicating specific binding to the active site.[3]

Studies on Na+/K+-ATPase have shown that photoinactivation with this compound in the presence of Mg2+ and Na+ results in a 40-50% inhibition of its activity.[4] For creatine (B1669601) kinase, both 2-Azido-ATP and this compound act as substrates and their photolabeling leads to enzyme inhibition.[5]

The binding affinity of this compound can also differ significantly from ATP for certain proteins. For the Kir6.2 K+ channel, this compound exhibits a significantly lower affinity (Ki = 2.8 ± 0.4 mM) compared to ATP (Ki = 172 ± 7 µM).[1] In contrast, for the RecA protein, this compound demonstrates a good binding affinity with a dissociation constant (Kd) of 4 µM.[1][6]

These examples underscore the critical need to empirically assess the functional consequences of this compound labeling for each protein of interest.

Quantitative Comparison of this compound's Effect on Protein Activity

ProteinParameterThis compoundATP (for comparison)Reference
ATP SynthaseVmax6% of ATP Vmax100%[2]
KmSimilar to ATP-[2]
E. coli Rho FactorVmax5% of ATP Vmax100%[3]
Km18 µM-[3]
Kd100 µM-[3]
Na+/K+-ATPaseInhibition40-50%-[4]
Creatine Kinase (MM isoform)Half-maximal Saturation12 µM-[5]
Kir6.2 K+ channelKi2.8 ± 0.4 mM172 ± 7 µM[1]
RecA ProteinKd4 µM-[1][6]

A Comparative Look at Alternative ATP Analogs

While this compound is a valuable tool, several other ATP analogs offer different functionalities for studying ATP-binding proteins. The choice of analog depends on the specific experimental goal.

ATP AnalogPrimary ApplicationAdvantagesDisadvantages
2-Azido-ATP Photoaffinity LabelingCan label different regions of the ATP-binding site compared to this compound, providing more comprehensive structural information.[5][7] May exhibit higher affinity for some enzymes (e.g., Creatine Kinase).[5]Similar potential for altering protein function as this compound.
ATP-γ-S Kinase Assays, Studying ATP hydrolysisSlowly hydrolyzable, making it a good competitor for ATP binding.[1] Can be used to trap enzymes in an ATP-bound state.Not suitable for covalent labeling.
AMP-PNP Structural Studies, Inhibition AssaysNon-hydrolyzable analog, effectively locks enzymes in an ATP-bound conformation.[1]Lower affinity for some proteins compared to ATP.[1]
Acyl-ATP Probes Identification of ATP-binding proteinsAllows for the covalent labeling and subsequent enrichment of ATP-binding proteins from complex mixtures.[8]The labeling is dependent on the presence of a reactive lysine (B10760008) residue in the ATP-binding pocket.[8]

Experimental Protocols

General Protocol for Photoaffinity Labeling with this compound

This protocol provides a general framework. Optimization of concentrations, incubation times, and UV irradiation conditions is essential for each specific protein.

Materials:

  • Purified target protein or cell lysate

  • This compound (often radiolabeled, e.g., [α-³²P]this compound or [γ-³²P]this compound)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • UV lamp (254 nm)

  • Competitor: non-photoreactive ATP

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the protein sample in the binding buffer.

  • Competition Control: For a competition control, pre-incubate a separate reaction mixture with a 100-fold molar excess of non-photoreactive ATP for 15-30 minutes before adding this compound.[9][10]

  • Incubation: Add this compound to the reaction mixtures. The final concentration should be empirically determined but is often in the low micromolar range.[10] Incubate in the dark at 4°C or room temperature for 15-30 minutes to allow for binding.[9][10]

  • UV Cross-linking: Place the open tubes on ice and irradiate with a 254 nm UV lamp. The distance and time of irradiation need to be optimized.[9][10]

  • Analysis: The covalently labeled proteins can then be analyzed by SDS-PAGE and autoradiography (if using a radiolabeled probe) or by mass spectrometry for identification of the labeled peptide.

Kinase Activity Assay Using a Fluorescent ATP Analog

This protocol is used to assess the inhibitory potential of compounds by measuring the displacement of a fluorescent ATP analog.

Materials:

  • Purified kinase

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂)

  • Test compounds (inhibitors)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, combine the kinase and the fluorescent ATP analog in the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a control with no inhibitor.

  • Measurement: Measure the change in fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.

  • Data Analysis: The IC50 value of the inhibitor can be determined by plotting the change in polarization against the inhibitor concentration.[1]

Visualizing the Process

Photoaffinity_Labeling_Workflow cluster_preparation Preparation cluster_binding Binding cluster_crosslinking UV Cross-linking cluster_analysis Analysis Protein Target Protein Complex Protein + this compound (Non-covalent complex) Protein->Complex Azido_ATP This compound Azido_ATP->Complex Covalent_Complex Covalently Labeled Protein Complex->Covalent_Complex Nitrene Formation UV UV Light (254 nm) UV->Covalent_Complex SDS_PAGE SDS-PAGE Covalent_Complex->SDS_PAGE Mass_Spec Mass Spectrometry Covalent_Complex->Mass_Spec

Caption: Workflow for Photoaffinity Labeling using this compound.

ATP_Analog_Comparison cluster_photoaffinity Photoaffinity Labeling cluster_hydrolysis_studies Hydrolysis/Binding Studies cluster_proteomics Proteomic Profiling ATP_Analogs ATP Analogs for Protein Studies Azido_ATP_8 This compound ATP_Analogs->Azido_ATP_8 Covalent Labeling Azido_ATP_2 2-Azido-ATP ATP_Analogs->Azido_ATP_2 Covalent Labeling ATP_gamma_S ATP-γ-S (Slowly Hydrolyzable) ATP_Analogs->ATP_gamma_S Functional Assays AMP_PNP AMP-PNP (Non-hydrolyzable) ATP_Analogs->AMP_PNP Structural/Inhibition Studies Acyl_ATP Acyl-ATP Probes ATP_Analogs->Acyl_ATP Protein Identification

Caption: Comparison of Different Classes of ATP Analogs.

References

A Comparative Guide to Identifying ATP-Binding Proteins: 8-Azido-ATP and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of ATP-binding proteins is a critical step in understanding cellular signaling, enzyme function, and for the discovery of novel therapeutic targets. This guide provides an objective comparison of 8-Azido-ATP, a widely used photoaffinity probe, with other prominent methods for the enrichment and identification of the ATP-binding proteome. We will delve into the principles, performance, and protocols of each technique, supported by experimental data to inform your selection of the most suitable method for your research goals.

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, playing a pivotal role in a vast array of cellular processes. The proteins that bind ATP are central to cellular function and represent a major class of drug targets. Consequently, a variety of techniques have been developed to identify and characterize these crucial proteins. This guide will focus on a comparative analysis of four major approaches: this compound photoaffinity labeling, Acyl-ATP chemical proteomics, ATP-affinity chromatography, and computational prediction methods.

At a Glance: Performance Comparison of ATP-Binding Protein Identification Methods

The selection of a method for identifying ATP-binding proteins depends on several factors, including the experimental goal (e.g., identifying novel binders vs. quantifying known interactors), the nature of the biological sample, and the available resources. The following table summarizes the key characteristics of the methods discussed in this guide.

MethodPrincipleAdvantagesDisadvantagesThroughput
This compound Photoaffinity Labeling Covalent cross-linking of an ATP analog to binding proteins upon UV irradiation.[1]Captures both strong and weak/transient interactions; provides information on the binding site.[1]Potential for non-specific labeling due to the high reactivity of the nitrene intermediate; UV irradiation can damage biological molecules.[2][3][4]High
Acyl-ATP Chemical Proteomics Covalent acylation of conserved lysine (B10760008) residues within the ATP-binding pocket.[5][6]High specificity for ATP-binding sites containing reactive lysines; applicable in complex proteomes.[5][7]May not label all ATP-binding proteins (requires a reactive lysine); potential for off-target labeling of surface-exposed lysines.[8]High
ATP-Affinity Chromatography Reversible binding of ATP-binding proteins to ATP immobilized on a solid support.[9][10]Relatively simple and cost-effective; purifies proteins in their native state.May miss weak or transient interactions; non-specific binding to the matrix can be an issue; the linker arm can interfere with binding.[11][12][13]Medium
Computational Prediction In silico identification of ATP-binding motifs or structural folds from protein sequence or structure.[14]High-throughput and cost-effective; can guide experimental design.Predictions require experimental validation; accuracy can be limited, especially for proteins without known homologs.[14]Very High

In-Depth Methodology Comparison

This compound Photoaffinity Labeling

This compound is a photoreactive analog of ATP that has been instrumental in identifying a wide range of ATP-binding proteins.[1] The azido (B1232118) group at the 8th position of the adenine (B156593) ring is chemically inert in the dark but, upon UV irradiation, forms a highly reactive nitrene intermediate that can covalently cross-link to amino acid residues in close proximity within the ATP-binding pocket.[1] This covalent and irreversible capture allows for the identification of even transient or weak protein-ATP interactions.

The general workflow for this compound photoaffinity labeling followed by proteomic analysis involves several key steps: incubation of the probe with a cell lysate or purified protein, UV cross-linking, enrichment of the labeled proteins (often via a biotin (B1667282) tag incorporated into the probe), and finally, identification by mass spectrometry.

G This compound Photoaffinity Labeling Workflow cluster_0 Sample Preparation & Labeling cluster_1 Enrichment & Digestion cluster_2 Analysis A Biological Sample (Cell Lysate / Purified Protein) B Incubation with this compound-Biotin A->B C UV Irradiation (e.g., 254 nm) Covalent Cross-linking B->C D Streptavidin Affinity Purification C->D E On-bead or Elution-based Trypsin Digestion D->E F LC-MS/MS Analysis E->F G Protein Identification & Quantification F->G

This compound photoaffinity labeling workflow.
ParameterValueProtein TargetReference
Binding Affinity (Kd) ~2.0 mM2-5A Synthetase[15]
Labeling Efficiency Dependent on protein and conditionsVarious
Identified Proteins >100s in various studiesProteome-wide

Acyl-ATP Chemical Proteomics

Acyl-ATP probes represent a class of activity-based probes designed to covalently modify a conserved lysine residue within the ATP-binding pocket of many kinases and other ATP-binding proteins.[5][6] The probe consists of an ATP moiety for binding and an acyl phosphate (B84403) group that acts as an electrophile. Upon binding, the acyl group is positioned to react with the nucleophilic ε-amino group of a nearby lysine, resulting in a stable amide bond and the release of ATP.[6][16]

Similar to photoaffinity labeling, the workflow for Acyl-ATP probes typically involves incubation, enrichment of the biotin-tagged proteins or peptides, and mass spectrometry analysis. A key difference is the absence of a UV irradiation step.

G Acyl-ATP Chemical Proteomics Workflow cluster_0 Labeling & Digestion cluster_1 Enrichment & Analysis A Cell Lysate B Incubation with Acyl-ATP-Biotin Probe A->B C Trypsin Digestion B->C D Streptavidin Affinity Purification of Biotinylated Peptides C->D E LC-MS/MS Analysis D->E F Protein Identification & Site of Labeling E->F

Acyl-ATP chemical proteomics workflow.
ParameterValueStudy ContextReference
Identified Kinases >200Human cell lines[5]
Identified ATP-binding Proteins 122M. tuberculosis[17]
Identified Labeling Sites 242Arabidopsis proteome[7]

ATP-Affinity Chromatography

Affinity chromatography is a classical and robust method for purifying proteins based on their specific, reversible binding to a ligand immobilized on a chromatographic resin.[10] For ATP-binding proteins, the matrix is typically agarose (B213101) beads to which ATP is covalently attached, often through a spacer arm to minimize steric hindrance.[9][12]

The process involves passing a cell lysate over the ATP-agarose column, allowing ATP-binding proteins to bind. Non-binding proteins are washed away, and the specifically bound proteins are then eluted, typically by competition with free ATP or by changing the buffer conditions.

G ATP-Affinity Chromatography Workflow cluster_0 Binding & Washing cluster_1 Elution & Analysis A Cell Lysate B Incubation with ATP-Agarose A->B C Wash to Remove Non-specific Binders B->C D Elution with Free ATP or Salt Gradient C->D E SDS-PAGE or LC-MS/MS Analysis D->E F Protein Identification E->F

ATP-affinity chromatography workflow.

A direct quantitative comparison of the number of identified proteins by affinity chromatography versus chemical proteomics methods is challenging due to variations in experimental conditions across different studies. However, affinity chromatography is generally considered to have a lower throughput for proteome-wide discovery compared to modern chemical proteomics approaches.

Computational Prediction

Computational methods offer a powerful, high-throughput, and cost-effective alternative for identifying potential ATP-binding proteins and their binding sites. These in silico approaches can be broadly categorized into sequence-based and structure-based methods.

  • Sequence-based methods utilize machine learning algorithms trained on known ATP-binding protein sequences to identify conserved motifs and patterns.[18]

  • Structure-based methods rely on the 3D structure of a protein, either experimentally determined or predicted, to identify pockets with physicochemical properties suitable for ATP binding.[14]

Computational prediction typically precedes and guides experimental validation.

G Computational Prediction Logical Flow A Protein Sequence or Structure Database B Prediction Algorithm (Machine Learning / Docking) A->B C Candidate ATP-Binding Proteins / Sites B->C D Experimental Validation (e.g., Photoaffinity Labeling, Mutagenesis) C->D

Computational prediction logical flow.

The performance of computational predictors is typically evaluated using metrics such as accuracy, sensitivity, and the Matthews correlation coefficient (MCC). The performance varies depending on the algorithm and the dataset used for training and testing.

PredictorMethodPerformance Metric (Example)Reference
ATPsite Machine Learning (SVM)High MCC and AUC values[18]
ATPbind Combined Sequence & StructureHigh accuracy in benchmark datasets[14]

Detailed Experimental Protocols

Protocol 1: this compound Photoaffinity Labeling of a Purified Protein

This protocol provides a general procedure for labeling a purified protein with this compound. Optimal conditions should be determined empirically for each specific protein.

Materials:

  • Purified protein of interest (1-10 µM)

  • This compound (e.g., this compound-Biotin)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • ATP (for competition control)

  • UV lamp (254 nm)

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixtures:

    • Test Sample: Purified protein and this compound in binding buffer. A starting concentration of this compound 10-fold higher than the expected Kd is recommended.[1]

    • Competition Control: Pre-incubate the purified protein with a 100-fold molar excess of ATP for 15-30 minutes before adding this compound.[2]

    • No UV Control: Prepare a test sample that will not be exposed to UV light.[2]

  • Incubation: Incubate the reaction mixtures in the dark on ice for 15-30 minutes to allow for binding.

  • UV Cross-linking: Place the open tubes on ice and irradiate with a 254 nm UV lamp. The optimal irradiation time and distance from the lamp should be determined empirically (a starting point is 5-15 minutes at a distance of 5 cm).

  • Analysis: Analyze the samples by SDS-PAGE followed by streptavidin-blotting (if using a biotinylated probe) or autoradiography (if using a radiolabeled probe) to detect labeled proteins. A significant reduction in the labeled band in the competition control and the absence of a band in the no UV control indicate specific, photo-induced labeling.

Protocol 2: Acyl-ATP Labeling of Cell Lysate for Mass Spectrometry

This protocol outlines the labeling of a complex proteome with an Acyl-ATP probe for subsequent identification of ATP-binding proteins by LC-MS/MS.

Materials:

  • Cell lysate (protein concentration of at least 1 mg/mL)

  • Acyl-ATP-Desthiobiotin probe

  • Trypsin

  • Streptavidin-agarose beads

  • Buffers for lysis, washing, and elution

  • LC-MS/MS system

Procedure:

  • Labeling: Incubate the cell lysate with the Acyl-ATP-Desthiobiotin probe for a defined period (e.g., 30 minutes) at room temperature.

  • Reduction and Alkylation: Reduce and alkylate the proteins in the lysate to denature them and prepare for digestion.

  • Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • Enrichment: Incubate the peptide mixture with streptavidin-agarose beads to capture the desthiobiotin-labeled peptides.

  • Washing: Thoroughly wash the beads to remove non-specifically bound peptides.

  • Elution: Elute the bound peptides from the beads.

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.[5]

Protocol 3: ATP-Affinity Chromatography

This protocol describes a general procedure for the enrichment of ATP-binding proteins from a cell lysate using ATP-agarose.

Materials:

  • Cell lysate

  • ATP-agarose resin[9]

  • Equilibration/Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2)

  • Elution Buffer (Equilibration/Wash Buffer containing 10-20 mM ATP)

  • Chromatography column

Procedure:

  • Column Preparation: Pack a chromatography column with ATP-agarose resin and equilibrate it with 5-10 column volumes of Equilibration/Wash Buffer.

  • Sample Loading: Apply the clarified cell lysate to the column at a slow flow rate to allow for binding.

  • Washing: Wash the column with 10-20 column volumes of Equilibration/Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound proteins by applying the Elution Buffer to the column. Collect fractions.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and silver staining or Coomassie blue staining to visualize the enriched proteins. Bands of interest can be excised and identified by mass spectrometry.

Conclusion

The identification of ATP-binding proteins is a dynamic field with a range of powerful techniques at the researcher's disposal. This compound photoaffinity labeling remains a valuable tool, particularly for capturing transient interactions and providing insights into binding sites. Acyl-ATP probes offer high specificity for a large subset of the ATP-binding proteome, making them well-suited for activity-based profiling. ATP-affinity chromatography provides a straightforward method for purifying ATP-binding proteins in their native state. Finally, computational methods are indispensable for high-throughput screening and for generating hypotheses to be tested experimentally. The optimal choice of method will ultimately be dictated by the specific biological question being addressed, and in many cases, a combination of these approaches will provide the most comprehensive understanding of the ATP-binding proteome.

References

8-Azido-ATP as a Substrate for Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine 5'-triphosphate (8-Azido-ATP) is a photoreactive analog of adenosine (B11128) triphosphate (ATP) that serves as a powerful tool in biochemical and pharmacological research. Its primary utility lies in its ability to act as a photoaffinity label. Upon exposure to ultraviolet (UV) light, the azido (B1232118) group at the 8th position of the adenine (B156593) ring is converted into a highly reactive nitrene intermediate, which can form a stable covalent bond with amino acid residues in the ATP-binding pocket of a protein. This property makes this compound an invaluable reagent for identifying and characterizing ATP-binding proteins, including a wide range of protein kinases.

While its predominant application is in photoaffinity labeling, this compound can also serve as a substrate for some kinases, albeit often with lower efficiency than the natural substrate, ATP. This guide provides a comparative analysis of this compound's performance as a kinase substrate against ATP, supported by available experimental data. We also present detailed experimental protocols for its use in photoaffinity labeling and kinase activity assays, along with visualizations to illustrate key workflows and concepts.

Comparison of this compound with ATP as a Kinase Substrate

Experimental evidence indicates that this compound is generally a less efficient substrate for protein kinases compared to ATP. The bulky azido group at the C8 position of the adenine ring can sterically hinder its optimal binding within the catalytic site of many kinases, leading to a lower turnover rate. However, for some enzymes, it has been validated as a substrate, allowing for the determination of kinetic parameters. The following table summarizes the available quantitative data for this compound in comparison to ATP for specific enzymes.

EnzymeParameterThis compoundATPReference(s)
ATP SynthaseVmax6% of ATP's Vmax100%[1]
KmSimilar to ATP-[1]
Creatine KinaseHalf-maximal Saturation12 µMNot reported[2]
Kir6.2 K+ channelKi2.8 ± 0.4 mM172 ± 7 µM[2]

Experimental Protocols

Photoaffinity Labeling of a Protein Kinase with this compound

This protocol outlines the general steps for covalently labeling an ATP-binding protein, such as a kinase, using this compound.

Materials:

  • Purified protein kinase of interest

  • This compound (with a detectable tag, e.g., biotin (B1667282) or radioactivity, if desired)

  • Binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • ATP (for competition control)

  • UV cross-linking instrument (e.g., Stratalinker) with a 254 nm UV source

  • SDS-PAGE analysis reagents

  • Detection reagents (e.g., streptavidin-HRP for biotinylated probes, autoradiography film for radiolabeled probes)

Procedure:

  • Binding Reaction: In a microcentrifuge tube on ice, combine the purified kinase (typically 1-10 µM) with the desired concentration of this compound (a starting concentration of 10-100 µM is common) in binding buffer. For a competition control, pre-incubate the kinase with a 100-fold molar excess of ATP for 15 minutes before adding this compound.

  • Incubation: Incubate the reaction mixture on ice in the dark for 10-15 minutes to allow for the binding of this compound to the kinase.

  • UV Cross-linking: Place the open tubes on ice and irradiate with a 254 nm UV lamp at a close distance for 5-20 minutes. The optimal irradiation time should be determined empirically for the specific kinase.

  • Analysis: Quench the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

  • Detection: Visualize the labeled kinase using the appropriate detection method. A band shift corresponding to the molecular weight of the kinase plus the covalently attached this compound may be observed.

Kinase Activity Assay to Determine Kinetic Parameters

This protocol can be adapted to determine the Michaelis-Menten constants (Km and Vmax) for this compound as a substrate for a specific kinase.

Materials:

  • Purified active kinase

  • Specific peptide or protein substrate for the kinase

  • This compound and ATP (for comparison)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (for radiometric assay) or appropriate reagents for a non-radioactive assay (e.g., ADP-Glo™ Kinase Assay)

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding for radiometric assay, luminescence plate reader for ADP-Glo™)

Procedure:

  • Reaction Setup: Prepare a series of reactions with a fixed concentration of the kinase and its substrate. Vary the concentration of this compound across a range (e.g., 0.1 to 10 times the expected Km). Prepare a parallel set of reactions using natural ATP for comparison.

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP (or initiating the non-radioactive detection cascade).

  • Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reactions and quantify the amount of phosphorylated substrate using the chosen detection method.

  • Data Analysis: Plot the initial reaction velocities against the concentration of this compound. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Compare these values to those obtained with ATP to assess the relative efficiency of this compound as a substrate.

Visualizations

G cluster_workflow Photoaffinity Labeling Workflow incubate Incubate Kinase with this compound uv UV Irradiation (254 nm) incubate->uv Binding covalent Covalent Bond Formation uv->covalent Nitrene Formation sds_page SDS-PAGE covalent->sds_page Analysis detection Detection of Labeled Kinase sds_page->detection

Caption: Workflow for photoaffinity labeling of a kinase with this compound.

G cluster_pathway Generic Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase (ATP-binding protein) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation (uses ATP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response AzidoATP This compound AzidoATP->Kinase Photoaffinity Labeling (Identifies Kinase)

Caption: Use of this compound to identify a kinase in a signaling pathway.

Conclusion

This compound is a versatile tool for researchers studying protein kinases. While its primary and most powerful application is the identification and characterization of ATP-binding sites through photoaffinity labeling, it can also function as a substrate for some kinases. The available data suggests that this compound is generally a less efficient substrate than natural ATP, as evidenced by the lower Vmax for ATP synthase and higher Ki for the Kir6.2 K+ channel.

For researchers aiming to identify novel kinases, map ATP-binding pockets, or study kinase-inhibitor interactions at the binding site level, this compound is an excellent choice. However, for studies requiring high catalytic turnover or precise kinetic measurements that reflect the in vivo activity with the natural substrate, ATP remains the substrate of choice. The provided protocols and comparative data serve as a guide for the effective application of this compound in kinase research, enabling a deeper understanding of kinase function and regulation.

References

Illuminating the ATP Pocket: A Comparative Guide to 8-Azido-ATP Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of ATP and its analogs within the nucleotide-binding pocket of proteins is paramount for elucidating biological mechanisms and designing targeted therapeutics. Among the arsenal (B13267) of chemical tools available, 8-Azido-ATP (8-N3-ATP) has emerged as a powerful photoaffinity label for identifying and characterizing ATP-binding proteins. This guide provides a comprehensive comparison of this compound with other ATP analogs, supported by experimental data, detailed protocols, and structural insights gleaned from biochemical studies.

While direct high-resolution structural evidence, such as X-ray co-crystal structures of this compound covalently bound within an ATP pocket, remains elusive in publicly available literature, a wealth of biochemical data strongly supports its utility in mapping these crucial binding sites. Photoaffinity labeling studies, which utilize the photoreactive nature of the azido (B1232118) group, have successfully identified amino acid residues in close proximity to the bound nucleotide, offering valuable "structural" information in the absence of crystallographic data.

Performance Comparison of ATP Analogs

This compound is a photoreactive analog of ATP that, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This intermediate then covalently crosslinks with nearby amino acid residues within the ATP-binding pocket, allowing for the irreversible capture and subsequent identification of ATP-binding proteins.[1] In contrast, other commonly used ATP analogs serve different experimental purposes. Non-hydrolyzable analogs like AMP-PNP and slowly-hydrolyzable analogs such as ATP-γ-S are instrumental in studying enzyme kinetics and conformational changes associated with ATP binding and hydrolysis.[1]

The choice of an ATP analog is dictated by the specific research question. For the identification of novel ATP-binding proteins or the mapping of a binding pocket, photo-crosslinking analogs like this compound are superior.[1] For kinetic studies or structural analyses requiring a stable, non-reactive ligand, non-hydrolyzable or slowly-hydrolyzable analogs are more suitable.[1]

Quantitative Data on ATP Analog Performance

The binding affinity of this compound can vary significantly depending on the protein of interest. In some cases, its affinity is comparable to that of ATP, while in others, it is considerably lower. The following tables summarize key quantitative parameters for this compound and other ATP analogs for several well-characterized proteins.

Table 1: Binding Affinity (Kd) and Inhibition Constants (Ki) of ATP Analogs

ATP AnalogProtein TargetKd / KiComments
This compound recA proteinKd = 4 µMDemonstrates good binding affinity.[1][2]
This compound Kir6.2 K+ channelKi = 2.8 ± 0.4 mMSignificantly lower affinity compared to ATP (Ki = 172 ± 7 µM).[2][3]
This compound Na+/K+-ATPaseKi = 3.4 µMCompetitively inhibits high-affinity ATP binding.[4]
This compound Creatine Kinase (MM isoform)Half-maximal Saturation = 12 µM[5]
ATPKir6.2 K+ channelKi = 172 ± 7 µMNatural ligand with high affinity.[2]
ATP-γ-SrecA protein< 4 µMHigher affinity than ATP and this compound.[1]
AMP-PNPrecA protein> 4 µMLower affinity than ATP and this compound.[1]
2-Azido-ATPCreatine Kinase (MM isoform)Half-maximal Saturation = 5 µMHigher apparent affinity than this compound for this enzyme.[2]

Table 2: Kinetic Parameters of ATP Analogs

ATP AnalogProtein TargetVmaxKmComments
This compound ATP synthase6% of Vmax with ATPSimilar to ATPThis compound acts as a substrate, albeit less efficiently.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in photoaffinity labeling experiments. Below are generalized protocols for labeling purified proteins and for performing competition assays to validate binding specificity.

Protocol 1: Photoaffinity Labeling of a Purified Protein

This protocol outlines the basic steps for covalently labeling a purified protein with this compound.

1. Preparation of the Reaction Mixture:

  • In a microcentrifuge tube on ice, prepare a reaction mixture containing the purified target protein (typically 1-10 µM) in a suitable binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2).[7]

  • Add this compound to the desired final concentration. A starting concentration approximately 10-fold higher than the expected dissociation constant (Kd) is recommended (e.g., 1-100 µM).[7]

2. Incubation:

  • Incubate the reaction mixture in the dark on ice or at room temperature for 15-30 minutes to allow for the non-covalent binding of this compound to the protein.[8]

3. UV Cross-linking:

  • Place the open microcentrifuge tubes on ice and irradiate with a UV lamp (typically at 254 nm).[8] The optimal irradiation time and distance from the UV source should be empirically determined to maximize labeling efficiency while minimizing protein damage.

4. Analysis:

  • After UV irradiation, the covalently labeled protein can be analyzed by SDS-PAGE and autoradiography (if using a radiolabeled this compound) or by mass spectrometry to identify the protein and the site of cross-linking.

Protocol 2: Competition Assay for Specificity Validation

This control experiment is essential to demonstrate that this compound binds to the same site as the natural ligand, ATP.[5]

1. Preparation of Reaction Mixtures:

  • Prepare a "Test Sample" as described in Protocol 1.

  • Prepare a "Competition Sample" by pre-incubating the purified protein with a 100-fold molar excess of unlabeled ATP for 15-30 minutes before adding the this compound probe.[7][9]

2. Incubation and UV Cross-linking:

  • Follow the incubation and UV cross-linking steps as described in Protocol 1 for both the test and competition samples.

3. Analysis:

  • Analyze the samples by SDS-PAGE. A significant reduction or complete absence of the labeled protein band in the competition sample compared to the test sample indicates specific binding of this compound to the ATP-binding pocket.[9]

Visualizing the Process: Diagrams and Workflows

To further clarify the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.

Mechanism of this compound Photoaffinity Labeling cluster_0 ATP Pocket cluster_1 Protein Protein BindingSite ATP Binding Site Nitrene Reactive Nitrene Intermediate BindingSite->Nitrene UV Light (254 nm) (Activation) AzidoATP This compound AzidoATP->BindingSite Non-covalent Binding CovalentBond Covalently Labeled Protein Nitrene->CovalentBond Covalent Cross-linking

Mechanism of this compound Photoaffinity Labeling

Experimental Workflow for Photoaffinity Labeling cluster_controls Control Experiments Start Start Prepare Prepare Reaction Mixture (Protein + this compound) Start->Prepare Incubate Incubate in Dark (Allow Binding) Prepare->Incubate NoUV No UV Control Prepare->NoUV Competition Competition Assay (+ excess ATP) Prepare->Competition UV UV Irradiation (Cross-linking) Incubate->UV Analyze Analysis (SDS-PAGE, Mass Spec) UV->Analyze End End Analyze->End NoUV->Analyze Competition->Incubate

Experimental Workflow for Photoaffinity Labeling

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. 8-Azido-ATP, a valuable tool in biochemical research, requires specific procedures for its disposal due to the energetic nature of its azide (B81097) functional group. This guide provides essential, step-by-step instructions for the proper neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

The primary safety concern with this compound, as with other organic azides, is the potential for the azide group to be highly reactive or explosive under certain conditions, such as contact with heavy metals or strong acids. Therefore, it is crucial to neutralize the azide functionality before disposal. The recommended method for this is the Staudinger reduction, a mild and chemoselective reaction that converts the potentially hazardous azide into a stable amine.

Hazard and Incompatibility Data

Before beginning any disposal procedure, it is vital to be aware of the hazards associated with this compound and its incompatibilities with other substances. This information is critical for safe storage and handling.

Hazard CategoryDescriptionIncompatible Materials
Reactivity Organic azides can be energetic and potentially explosive. They may decompose violently with heat, shock, or friction.Strong acids, strong oxidizing agents, heavy metals (e.g., lead, copper, silver, mercury) and their salts, halogenated solvents (e.g., dichloromethane, chloroform).
Toxicity Azide compounds are generally toxic. Ingestion, inhalation, or skin absorption can be harmful.Mixing with acids can produce highly toxic and explosive hydrazoic acid.
Handling Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.Metal spatulas or other metal instruments that could form shock-sensitive metal azides.

Experimental Protocol: Neutralization of this compound via Staudinger Reduction

This protocol details the conversion of this compound to the non-hazardous 8-Amino-ATP. This procedure should be performed in a chemical fume hood.

Materials:

  • Waste solution of this compound (aqueous)

  • Triphenylphosphine (B44618) (PPh₃)

  • Water (H₂O)

  • Appropriate solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Stir plate and stir bar

  • Round-bottom flask

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place the aqueous waste solution of this compound into a round-bottom flask equipped with a stir bar. If the waste is in a solid form, dissolve it in a minimal amount of a compatible solvent like DMF before adding it to the flask.

  • Addition of Triphenylphosphine: For every 1 mole of this compound in the waste solution, add approximately 1.1 to 1.2 moles of triphenylphosphine. The triphenylphosphine can be added directly as a solid or dissolved in a small amount of THF or DMF for easier addition.

  • Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Allow the reaction to proceed for 2-4 hours, or until the gas evolution ceases. For more dilute solutions, the reaction may be left to stir overnight to ensure completion.

  • Hydrolysis: Add an excess of water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding 8-Amino-ATP and triphenylphosphine oxide. Stir for an additional 1-2 hours.

  • Waste Collection: The resulting aqueous solution now contains 8-Amino-ATP and triphenylphosphine oxide. This solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office. While the primary hazard of the azide has been eliminated, the solution still contains chemical waste that requires proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_pre_treatment Pre-Treatment Assessment cluster_neutralization Neutralization via Staudinger Reduction cluster_post_treatment Post-Treatment and Disposal start Start: Identify this compound Waste assess_hazards Assess Hazards and Incompatibilities start->assess_hazards gather_materials Gather Necessary Materials and PPE assess_hazards->gather_materials prepare_solution Prepare Waste Solution in Fume Hood gather_materials->prepare_solution add_pph3 Add Triphenylphosphine prepare_solution->add_pph3 react Stir and Allow Reaction (N₂ Evolution) add_pph3->react hydrolyze Add Water for Hydrolysis react->hydrolyze collect_waste Collect Neutralized Solution (8-Amino-ATP and Ph₃PO) hydrolyze->collect_waste label_container Label Hazardous Waste Container collect_waste->label_container contact_ehs Contact EHS for Pickup and Final Disposal label_container->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratories can effectively mitigate the risks associated with this compound waste, ensuring a safer research environment for everyone. Always consult your institution's specific guidelines for hazardous waste disposal.

Safeguarding Your Research: A Comprehensive Guide to Handling 8-Azido-ATP

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans for the use of 8-Azido-ATP in laboratory settings.

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a photoreactive nucleotide analog and click chemistry reagent. Adherence to these procedural steps will ensure safe handling, from receipt to disposal, fostering a secure and productive research environment.

Understanding the Risks

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize any risk of exposure. The following table summarizes the required PPE for various tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory ProtectionAdditional Recommendations
Receiving and Unpacking Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally requiredInspect container in a well-ventilated area for any signs of damage or leakage.
Weighing and Aliquoting (Solid Form) Chemical splash gogglesDouble-gloving with chemical-resistant glovesLaboratory coatWork within a certified chemical fume hoodUse anti-static weigh boats and non-metallic (e.g., ceramic or plastic) spatulas to avoid friction and static discharge.
Solution Preparation and Handling Chemical splash gogglesChemical-resistant glovesLaboratory coatWork within a certified chemical fume hoodPrepare solutions in a well-ventilated fume hood.
Experimental Use (e.g., cell culture, assays) Safety glasses with side shields or gogglesChemical-resistant glovesLaboratory coatNot generally required if handled in solution in a well-ventilated areaBe mindful of potential aerosol generation.
Waste Disposal Chemical splash gogglesChemical-resistant glovesLaboratory coatWork within a certified chemical fume hoodHandle all waste in a designated and well-ventilated area.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or gown over a laboratory coatUse a full-face respirator if there is a risk of aerosol or dust generationHave a spill kit specifically for hazardous chemicals readily available.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This detailed protocol outlines the key steps for safely managing this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) office.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, acids, and metals.[1] It is often shipped on gel packs and should be stored at -20°C for long-term stability.[2]

Preparation and Use
  • Work Area: All manipulations of solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood.

  • Weighing: When weighing the solid compound, use non-metallic spatulas and anti-static weigh paper to prevent ignition from static discharge or friction.

  • Solution Preparation: Add the solid this compound to the solvent slowly. For aqueous solutions, the compound is typically provided in water at a concentration of 10-11 mM and a pH of 7.5 ±0.5.[2]

  • Experimental Procedures: When using this compound in experiments, ensure the area is well-ventilated. Avoid procedures that could lead to the formation of aerosols.

Disposal Plan: Preventing Contamination and Reaction

Proper disposal is critical to prevent the formation of potentially explosive metal azides in plumbing systems.

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metallic hazardous waste container.

  • Aqueous Waste: NEVER pour azide-containing solutions down the drain. This can lead to the formation of highly explosive lead or copper azides in the pipes. Collect all aqueous waste in a designated, sealed, and labeled non-metallic container.

  • Solid Waste: Collect all contaminated solid waste in a separate, sealed, and labeled plastic bag or container.

  • Decontamination: Decontaminate work surfaces with a suitable laboratory detergent and plenty of water.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's EHS office.

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_receiving Receiving and Storage cluster_handling Preparation and Use cluster_disposal Waste Management Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -20°C Inspect->Store FumeHood Work in Fume Hood Store->FumeHood Transport to Hood Weigh Weigh Solid (Non-metallic spatula) FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Segregate Segregate Waste (Solid & Liquid) Experiment->Segregate Generate Waste Collect Collect in Labeled, Non-Metallic Containers Segregate->Collect EHS Contact EHS for Disposal Collect->EHS

Caption: Workflow for the safe handling of this compound from receipt to disposal.

By implementing these safety measures and operational protocols, you can confidently work with this compound while ensuring the well-being of your laboratory personnel and the integrity of your research. Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Azido-ATP
Reactant of Route 2
8-Azido-ATP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.